N-(5-bromoquinolin-8-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-bromoquinolin-8-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-7(15)14-10-5-4-9(12)8-3-2-6-13-11(8)10/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAQIKQSLOLXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)Br)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353790 | |
| Record name | N-(5-bromo-8-quinolinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99851-80-6 | |
| Record name | N-(5-bromo-8-quinolinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-(5-bromoquinolin-8-yl)acetamide
Foreword: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry.[1] Its unique electronic and structural features allow for diverse functionalization, leading to a vast library of derivatives with a wide spectrum of biological activities.[2][3] Historically, quinoline-based compounds have been at the forefront of therapeutic advancements, from the pioneering antimalarial drug quinine to modern anticancer and antibacterial agents.[3][4] The derivatization of the quinoline core, particularly with amide functionalities, has been a fruitful strategy for modulating pharmacokinetic and pharmacodynamic properties, enhancing target specificity, and improving therapeutic indices. This guide focuses on a specific, yet important, derivative: N-(5-bromoquinolin-8-yl)acetamide. The introduction of a bromine atom at the C5 position and an acetamide group at the C8 position creates a molecule with significant potential as a versatile intermediate in the synthesis of more complex pharmaceutical agents and as a candidate for biological screening in its own right.[5] This document provides a comprehensive overview of its synthesis, purification, and detailed characterization for researchers and professionals in the field of drug development.
Synthesis of this compound: A Tale of Two Steps
The most common and reliable laboratory synthesis of this compound is a two-step process commencing with the regioselective bromination of 8-aminoquinoline, followed by the acylation of the resulting 8-amino-5-bromoquinoline. This section will detail the rationale and experimental protocols for each of these critical steps.
Step 1: Regioselective Bromination of 8-Aminoquinoline
The first crucial step is the synthesis of the precursor, 8-amino-5-bromoquinoline. The directing effect of the amino group at the C8 position of the quinoline ring plays a pivotal role in the regioselectivity of the bromination reaction.
Causality of Experimental Choices:
-
Starting Material: 8-Aminoquinoline is a commercially available and relatively inexpensive starting material. Its amino group is a strong activating group, facilitating electrophilic aromatic substitution.
-
Brominating Agent: While molecular bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often preferred as a milder and more selective brominating agent, reducing the formation of over-brominated side products.
-
Solvent: A polar aprotic solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) is typically used to dissolve the starting material and facilitate the reaction.
-
Temperature: The reaction is usually carried out at room temperature to ensure a controlled reaction rate and minimize potential side reactions.
Experimental Protocol: Synthesis of 8-amino-5-bromoquinoline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-aminoquinoline (1.0 eq) in chloroform.
-
In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in chloroform.
-
Slowly add the NBS solution dropwise to the 8-aminoquinoline solution at room temperature with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude 8-amino-5-bromoquinoline.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Acylation of 8-amino-5-bromoquinoline
The final step involves the acylation of the amino group of 8-amino-5-bromoquinoline to yield the target compound, this compound. This is a classic nucleophilic acyl substitution reaction.
Causality of Experimental Choices:
-
Acylating Agent: Acetic anhydride or acetyl chloride are the most common acetylating agents. Acetic anhydride is generally preferred for its lower cost and easier handling, although acetyl chloride is more reactive.
-
Solvent and Catalyst: The reaction can be carried out in a variety of solvents, including dichloromethane, chloroform, or even under solvent-free conditions. A base such as pyridine or triethylamine is often added to neutralize the acid byproduct (acetic acid or hydrochloric acid) and to catalyze the reaction.
-
Temperature: The reaction is typically performed at room temperature or with gentle heating to drive it to completion.
Experimental Protocol: Synthesis of this compound
-
Dissolve 8-amino-5-bromoquinoline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Wash the reaction mixture with water, followed by a saturated aqueous solution of copper sulfate (CuSO₄) to remove pyridine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure product.
Caption: Synthetic workflow for this compound.
Comprehensive Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. This section outlines the key analytical techniques and the expected results for this compound.
Physical Properties
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrN₂O | [5] |
| Molecular Weight | 265.11 g/mol | [5] |
| Appearance | Light yellow solid | [6] |
| Melting Point | 139–141 °C | [6] |
| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide; slightly soluble in water. | [5] |
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system, the amide proton, and the methyl protons of the acetyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |
| 9.75 | s | 1H | -NH- | [6] |
| 8.80 | d, J = 4.08 Hz | 1H | H-2 | [6] |
| 8.65 | d, J = 8.40 Hz | 1H | H-7 | [6] |
| 8.51 | d, J = 8.52 Hz | 1H | H-4 | [6] |
| 7.77 | d, J = 8.36 Hz | 1H | H-6 | [6] |
| 7.53–7.57 | m | 1H | H-3 | [6] |
| 2.35 | s | 3H | -CH₃ | [6] |
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show signals for the eleven carbon atoms of the quinoline ring and the acetyl group.
| Chemical Shift (δ, ppm) | Assignment | Source |
| 168.7 | C=O | [6] |
| 148.6 | C-8a | [6] |
| 138.9 | C-8 | [6] |
| 136.0 | C-4a | [6] |
| 134.5 | C-7 | [6] |
| 130.9 | C-4 | [6] |
| 127.2 | C-6 | [6] |
| 122.6 | C-3 | [6] |
| 116.9 | C-2 | [6] |
| 114.1 | C-5 | [6] |
| 25.1 | -CH₃ | [6] |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (amide) |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~1670 | Strong | C=O stretch (amide I band) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1550 | Medium | N-H bend (amide II band) |
| ~750-850 | Strong | C-H out-of-plane bending (aromatic) |
| ~600-500 | Medium | C-Br stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.7% and 49.3%, respectively).
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 264 and 266
-
Loss of acetyl group (-COCH₃): [M - 43]⁺ at m/z = 221 and 223
-
Loss of ketene (-CH₂CO): [M - 42]⁺ at m/z = 222 and 224
-
Loss of bromine atom (-Br): [M - 79/81]⁺ at m/z = 185
Caption: Workflow for the characterization of this compound.
Applications and Future Perspectives
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the C5 position. The acetamide group can also be modified or hydrolyzed back to the amine for further derivatization.
While specific biological activity data for this compound is limited in the public domain, the broader class of 8-aminoquinoline amides has been investigated for various therapeutic areas, including but not limited to:
-
Anticancer Agents: Many quinoline derivatives have shown potent anticancer activity through various mechanisms.
-
Antimicrobial Agents: The quinoline scaffold is a core component of several antibacterial and antifungal drugs.
-
Antiviral Agents: Certain quinoline derivatives have demonstrated efficacy against a range of viruses.
The synthesis and characterization data presented in this guide provide a solid foundation for researchers to explore the potential of this compound in their respective fields of research and development.
Safety Information
This compound is an organic compound and should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and eye irritation.[5] It is recommended to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- This compound. ChemBK. [Link].
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. [Link].
- Application of Quinoline Ring in Structural Modification of Natural Products.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link].
- Transition-Metal-Free Oxidative C5C−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides. The Royal Society of Chemistry. [Link].
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.
- Transition-Metal-Free Oxidative C5C−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides. The Royal Society of Chemistry. [Link].
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. rsc.org [rsc.org]
An In-Depth Technical Guide to the Physicochemical Properties of N-(5-bromoquinolin-8-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-bromoquinolin-8-yl)acetamide, a halogenated derivative of the versatile 8-aminoquinoline scaffold, presents a molecule of significant interest in medicinal chemistry and drug discovery. The presence of the bromine atom at the C5 position and the acetamide group at the C8 position of the quinoline ring system imparts unique electronic and steric properties that can profoundly influence its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering a foundational understanding for researchers and drug development professionals. This document delves into the compound's structural features, spectroscopic signature, and key physicochemical parameters, supported by experimental data where available and supplemented with high-quality computational predictions. Furthermore, a detailed synthesis protocol is provided, alongside a discussion of the potential biological activities of this compound, extrapolated from the known pharmacology of related quinoline and acetamide derivatives.
Chemical Identity and Structure
This compound is identified by the CAS number 99851-80-6. Its molecular structure consists of a quinoline ring system substituted with a bromine atom at the 5-position and an acetamide group at the 8-position.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 99851-80-6 | [1][2][3] |
| Molecular Formula | C₁₁H₉BrN₂O | [2][3] |
| Molecular Weight | 265.11 g/mol | Calculated |
| Canonical SMILES | CC(=O)NC1=CC=C(C2=C1N=CC=C2)Br | N/A |
| InChI Key | SLAQIKQSLOLXAB-UHFFFAOYSA-N | [4] |
Synthesis of this compound
The most direct and common synthetic route to this compound is the acetylation of the corresponding amine, 5-bromoquinolin-8-amine. This reaction is a standard nucleophilic acyl substitution.
Experimental Protocol: Acetylation of 5-bromoquinolin-8-amine
This protocol is based on established methods for the acetylation of aromatic amines.[5][6]
-
Dissolution: In a round-bottom flask, dissolve 5-bromoquinolin-8-amine (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane (DCM).
-
Addition of Acetylating Agent: To the stirred solution, add the acetylating agent, either acetic anhydride (1.1-1.5 eq) or acetyl chloride (1.1-1.5 eq), dropwise at room temperature. If using acetyl chloride in an aprotic solvent like DCM, the addition of a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) is recommended to scavenge the HCl byproduct.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
If using acetic acid as the solvent, pour the reaction mixture into ice-water to precipitate the product.
-
If using DCM, wash the organic layer sequentially with a dilute aqueous solution of sodium bicarbonate and brine.
-
-
Isolation and Purification: Collect the crude product by filtration. The solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
| Property | Experimental Value | Predicted Value | Source(s) |
| Melting Point | 139-141 °C | - | [7] |
| 90-95 °C | - | [1] | |
| 137 °C | - | N/A | |
| Boiling Point | Not available | 470.8 ± 30.0 °C | N/A |
| Solubility | Soluble in ethanol, chloroform, and DMSO; slightly soluble in water. | - | [1] |
| pKa | Not available | 12.92 ± 0.43 | N/A |
| logP | Not available | 2.85 | N/A |
Discussion of Physicochemical Properties:
-
Melting Point: The significant variation in reported melting points may suggest the existence of different crystalline polymorphs or the presence of impurities in the samples. The value of 139-141 °C, reported in a peer-reviewed publication, is considered the most reliable.[7]
-
Boiling Point: An experimental boiling point is not available, likely due to thermal decomposition at elevated temperatures. The predicted value suggests a high boiling point, as expected for a molecule of this size and polarity.
-
Solubility: The qualitative solubility profile is typical for a molecule with both aromatic and polar functional groups. Its limited aqueous solubility may have implications for its bioavailability and formulation.
-
pKa: The predicted pKa of the acetamide N-H proton is relatively high, indicating it is a very weak acid. The quinoline nitrogen is basic, and its pKa would be important for understanding the ionization state of the molecule at physiological pH.
-
logP: The predicted octanol-water partition coefficient (logP) of 2.85 suggests that this compound has moderate lipophilicity. This is within the desirable range for many drug candidates, as it suggests a balance between aqueous solubility and membrane permeability.[8]
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following ¹H and ¹³C NMR data were obtained in CDCl₃.[7]
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.75 | s | 1H | -NH- |
| 8.80 | d, J = 4.08 Hz | 1H | H2 |
| 8.65 | d, J = 8.40 Hz | 1H | H7 |
| 8.51 | d, J = 8.52 Hz | 1H | H4 |
| 7.77 | d, J = 8.36 Hz | 1H | H6 |
| 7.53-7.57 | m | 1H | H3 |
| 2.35 | s | 3H | -CH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 168.7 | C=O |
| 148.6 | C2 |
| 138.9 | C8a |
| 136.0 | C4 |
| 134.5 | C7 |
| 130.9 | C4a |
| 127.2 | C6 |
| 122.6 | C3 |
| 116.9 | C8 |
| 114.1 | C5 |
| 25.1 | -CH₃ |
Infrared (IR) Spectroscopy
-
N-H Stretch: A sharp absorption band is expected in the region of 3300-3100 cm⁻¹, corresponding to the stretching vibration of the secondary amide N-H bond.
-
C=O Stretch (Amide I): A strong, sharp absorption band is anticipated around 1680-1630 cm⁻¹, characteristic of the carbonyl stretching vibration in a secondary amide.
-
N-H Bend (Amide II): An absorption band in the region of 1570-1515 cm⁻¹ is expected due to the in-plane bending of the N-H bond coupled with C-N stretching.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.
-
C=C and C=N Stretches: Multiple bands in the 1600-1450 cm⁻¹ region will correspond to the stretching vibrations of the aromatic quinoline ring.
-
C-Br Stretch: A weak to medium absorption band is expected in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
An experimental mass spectrum is not available in the reviewed literature. However, in an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 264 and 266 with an approximate 1:1 ratio, which is characteristic of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the acetyl group (CH₃CO•) to give a fragment at m/z 221/223, and the loss of the acetamide group.
Potential Biological Activity and Drug Development Implications
While no specific biological activity data has been published for this compound, its structural motifs, the 8-aminoquinoline core and the acetamide functionality, are present in numerous biologically active compounds.
-
Anticancer Activity: Quinoline derivatives are well-known for their anticancer properties, acting through various mechanisms such as topoisomerase inhibition, kinase inhibition, and disruption of microtubule polymerization.[9] The presence of the bromine atom can enhance lipophilicity and potentially improve cell membrane penetration.
-
Antimicrobial Activity: The 8-hydroxyquinoline scaffold, a close analog, is a known metal chelator and exhibits broad-spectrum antimicrobial activity.[10] While this compound is not an 8-hydroxyquinoline, the quinoline nucleus itself is a key pharmacophore in many antibacterial and antifungal agents.[11]
-
Enzyme Inhibition: The acetamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with enzyme active sites. Numerous acetamide-containing molecules are known enzyme inhibitors.[12][13]
For drug development professionals, this compound represents a valuable starting point for lead optimization. The bromine atom at the C5 position provides a handle for further functionalization via cross-coupling reactions, allowing for the exploration of structure-activity relationships. The acetamide group can also be modified to fine-tune solubility, lipophilicity, and target engagement.
Conclusion
This compound is a well-defined chemical entity with a growing profile of characterized physicochemical properties. While some experimental data, particularly for its thermal properties beyond melting point and certain spectroscopic analyses, remain to be published, the available information provides a solid foundation for its use in research and development. Its synthesis is straightforward, and its structural features suggest a range of potential biological activities that warrant further investigation. This guide serves as a comprehensive resource for scientists to understand and further explore the potential of this compound in the pursuit of novel therapeutics.
References
- This compound. ChemBK. [Link][1]
- Zhang, Q., et al. (2016). Transition-Metal-Free Oxidative C5–H Halogenation of 8-Aminoquinoline Amides using Sodium Halides. RSC Advances, 6(82), 78935-78939. [Link][7]
- The antitumor activity correlation of the newly synthesized compounds.
- Comparison between experimental infrared spectrum of acetamide and...
- (PDF)
- Acetylation New | PDF | Amine | Organic Compounds - Scribd. [Link][5]
- Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - RSC Publishing. [Link]
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]
- Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences. [Link][6]
- Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted)
- This compound - BIOFOUNT. [Link][4]
- Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j).
- Synthesis and Antitumor Activity of Some New N 1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones. [Link]
- Synthesized N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide derivatives...
- N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5 (Aggrecanase-2) - PubMed. [Link][13]
- Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)
- This compound | CAS 99851-80-6 | Chemical-Suppliers. [Link][2][12]
- N-(5-bromoisoquinolin-8-yl)acetamide - C11H9BrN2O | CSSS01586525582 - Chemspace. [Link][3][15]
- Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed. [Link]
- Acetamide - the NIST WebBook - National Institute of Standards and Technology. [Link]
- 2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide - PMC - NIH. [Link][6][10]
- Acetylation of alcohols, phenols and amines using ammonium salt of 12-tungstophosphoric acid: Environmentally benign method - ResearchG
- Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides - ResearchG
- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. [Link][8]
- TX 5 K 26 QP 3 Gyllm 8 SZ 7 RCZ 0 MDD 7 SKCWW 0 XSJ 2 NP 0 PD 0 HBVH 5 CK 9 Ysf 8 P 5 y 57 Z Aht | PDF | Acetic Acid - Scribd. [Link]
- Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)
- Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)
- Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts - ResearchG
- Rearrangement of 2-Bromo-N-quinoline-8-yl-acetamide Leading to New Heterocycle | Request PDF - ResearchG
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | CAS 99851-80-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. N-(5-bromoisoquinolin-8-yl)acetamide - C11H9BrN2O | CSSS01586525582 [chem-space.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. ias.ac.in [ias.ac.in]
- 7. rsc.org [rsc.org]
- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5 (Aggrecanase-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(5-bromoquinolin-8-yl)acetamide CAS number 99851-80-6
An In-Depth Technical Guide to N-(5-bromoquinolin-8-yl)acetamide (CAS: 99851-80-6)
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in drug discovery, chemical synthesis, and materials science. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its characterization, and its strategic importance as a molecular building block.
Strategic Overview: The Quinoline Scaffold
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The 8-aminoquinoline framework, in particular, is renowned for its coordinating properties and biological activities. The introduction of a bromine atom at the C5 position and an acetamide group at the C8-amino position creates a versatile intermediate, this compound. This functionalization provides two key strategic advantages:
-
Modulation of Electronic Properties: The electron-withdrawing bromine atom significantly alters the electron density of the quinoline ring system, influencing its reactivity and potential interactions with biological targets.
-
Orthogonal Chemical Handles: The bromo-substituent serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The acetamide group, while protecting the amine, also acts as a hydrogen bond donor and can be hydrolyzed if the primary amine is required for subsequent steps.
Physicochemical & Structural Data
A precise understanding of a compound's physical properties is the foundation of its reliable application in research and development.
| Property | Data | Source(s) |
| CAS Number | 99851-80-6 | [1][2][3] |
| Molecular Formula | C₁₁H₉BrN₂O | [3][4][5] |
| Molecular Weight | 265.11 g/mol | [2][3][4] |
| Appearance | White to off-white or light yellow crystal/powder | [6][7] |
| Melting Point | 139-141 °C (Note: Other sources report ranges of 90-95 °C and 137 °C, which may reflect differences in purity or crystalline form). | [3][6][7] |
| Solubility | Soluble in organic solvents like ethanol, chloroform, and DMSO; slightly soluble in water. | [6] |
| Storage | Store sealed in a dry environment at 2-8°C. | [2] |
Synthesis and Purification: A Validated Protocol
The most direct and common synthesis route is the acetylation of the parent amine, 5-bromo-8-aminoquinoline. This electrophilic substitution reaction is a cornerstone of organic synthesis.
Mechanistic Rationale
The lone pair of electrons on the nitrogen atom of the C8-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride. The reaction with acetic anhydride is often preferred due to its lower cost and less hazardous byproducts (acetic acid vs. HCl). The reaction is typically performed in a suitable solvent, and while it can proceed without a catalyst, a mild base is sometimes added to neutralize the acid byproduct and drive the reaction to completion.
Step-by-Step Laboratory Protocol
This protocol is a self-validating workflow designed for high purity and yield.
Materials:
-
5-bromo-8-aminoquinoline
-
Acetic anhydride
-
Glacial acetic acid (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of 5-bromo-8-aminoquinoline in glacial acetic acid.
-
Reagent Addition: While stirring, add 1.2 equivalents of acetic anhydride to the solution.
-
Reaction: Heat the mixture to a gentle reflux (approximately 120 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Workup - Neutralization: Carefully add saturated sodium bicarbonate solution to neutralize the excess acetic acid. Stir until effervescence ceases and the pH is neutral (~7).
-
Workup - Extraction: Filter the precipitated solid and wash with cold water. Alternatively, if the product does not fully precipitate, extract the aqueous mixture three times with ethyl acetate.
-
Drying & Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
Workflow Visualization
The following diagram illustrates the logical flow from starting materials to the final, characterized product.
Caption: Role of this compound as a key intermediate in a drug discovery program.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed.
-
General Hazards: This compound is an organic chemical and should be treated as a potential irritant. *[6] Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. *[6] Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
[2]This guide provides the foundational knowledge required to confidently synthesize, characterize, and strategically utilize this compound in a research and development setting.
References
- ChemBK. This compound.
- CAS-DB. This compound 99851-80-6.
- PubChem. N-[(5-bromo-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide.
- The Royal Society of Chemistry. Transition-Metal-Free Oxidative C5-C-H-Halogenation of 8-Aminoquinoline Amides using Sodium Halides.
- Chemical-Suppliers. This compound.
- ResearchGate. Synthesis of N-(quinolin-8-yl)acetamide derivatives (7 a–j).
- RSC Publishing. Copper-catalyzed selective C5–H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent.
- National Institutes of Health (PMC). 2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide.
- Chemspace. N-(5-bromoisoquinolin-8-yl)acetamide.
- BIOFOUNT. This compound.
- ResearchGate. Rearrangement of 2-Bromo-N-quinoline-8-yl-acetamide Leading to New Heterocycle.
- PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
- Asian Journal of Organic & Medicinal Chemistry. Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies.
- PubMed. N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5 (Aggrecanase-2).
Sources
An In-Depth Technical Guide to the Solubility of N-(5-bromoquinolin-8-yl)acetamide in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. N-(5-bromoquinolin-8-yl)acetamide, a quinoline derivative, presents a molecular scaffold of significant interest in medicinal chemistry. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its application in drug discovery and development, from early-stage screening to formulation. This guide provides a comprehensive analysis of the solubility of this compound, detailing its physicochemical properties, qualitative solubility profile, and robust experimental protocols for precise quantitative determination. Furthermore, this document elucidates the theoretical principles governing its solubility and offers insights into the expected solubility trends across a spectrum of organic solvents.
Introduction: The Significance of Solubility in Drug Development
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. Consequently, the characterization of a compound's solubility in organic solvents is a crucial early-stage activity. Organic solvents are integral to various stages of drug development, including synthesis, purification, crystallization, and the preparation of stock solutions for in vitro and in vivo screening. An in-depth knowledge of a compound's solubility profile enables rational solvent selection, facilitates the development of robust formulations, and ensures the accuracy and reproducibility of experimental data.
This compound belongs to the quinoline class of heterocyclic compounds, which are known for their broad range of biological activities. The presence of a bromine atom and an acetamide group on the quinoline core significantly influences its physicochemical properties and, by extension, its solubility. This guide serves as a foundational resource for researchers working with this compound, providing both theoretical insights and practical methodologies for assessing its solubility.
Physicochemical Properties of this compound
A comprehensive understanding of a molecule's physicochemical properties is essential for interpreting its solubility behavior. While extensive experimental data for this compound is not widely published, we can infer its characteristics from its structure and available data.
| Property | Value/Prediction | Source/Method |
| Molecular Formula | C₁₁H₉BrN₂O | - |
| Molecular Weight | 265.11 g/mol | - |
| Appearance | White to off-white crystal or crystalline powder | [1] |
| Melting Point | ~90-95 °C | [1] |
| Predicted logP | 2.5 - 3.5 | Estimation based on similar structures |
| Predicted pKa | Basic (quinoline N): ~4.5-5.5; Acidic (amide N-H): ~16-18 | Estimation based on similar structures |
| Hydrogen Bond Donors | 1 (amide N-H) | Structural Analysis |
| Hydrogen Bond Acceptors | 2 (quinoline N, carbonyl O) | Structural Analysis |
| Polar Surface Area (PSA) | ~50-60 Ų | Estimation based on similar structures |
Expert Interpretation:
The predicted logP value suggests that this compound is a moderately lipophilic compound. This characteristic, combined with the presence of both hydrogen bond donor and acceptor sites, indicates that its solubility will be significantly influenced by the polarity and hydrogen bonding capacity of the solvent. The quinoline nitrogen is weakly basic, while the amide proton is very weakly acidic, suggesting that pH will have a less pronounced effect on its solubility in organic solvents compared to aqueous solutions.
Qualitative Solubility Profile
Initial qualitative assessments provide a foundational understanding of a compound's solubility in various solvents.
Based on available information, this compound exhibits the following qualitative solubility:
This profile aligns with the predicted physicochemical properties. The solubility in polar protic (ethanol) and polar aprotic (DMSO) solvents, as well as a non-polar solvent (chloroform), highlights the compound's ability to engage in a range of intermolecular interactions.
Quantitative Solubility Determination: A Validated Experimental Protocol
To move beyond a qualitative understanding, precise and reproducible quantitative solubility data is essential. The following section details a robust, self-validating protocol for determining the thermodynamic solubility of this compound using the shake-flask method, which is considered the gold standard.
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically. This method provides the thermodynamic solubility, representing the true equilibrium solubility of the compound in the chosen solvent.
Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add an excess amount (e.g., 10 mg) of this compound. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Accurately pipette a known volume (e.g., 1 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for initial sedimentation.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, it is highly recommended to filter the supernatant through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents).
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method).
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
Self-Validating System: The robustness of this protocol is ensured by several factors. The use of an excess of the solid compound guarantees that the solution is saturated. The extended equilibration time at a constant temperature ensures that thermodynamic equilibrium is achieved. Finally, the use of a validated HPLC-UV method for quantification provides accurate and reproducible results.
Analysis of Solubility in Different Organic Solvents
Expected Solubility Trends
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The amide group and quinoline nitrogen can participate in hydrogen bonding with the solvent's hydroxyl group. The overall polarity of these solvents is compatible with the polar functionalities of the solute. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to Moderate | These solvents are good hydrogen bond acceptors and can interact favorably with the amide N-H. Their high polarity effectively solvates the polar regions of the molecule. DMSO is expected to be an excellent solvent due to its high polarity and hydrogen bond accepting capability. |
| Non-Polar Halogenated | Dichloromethane, Chloroform | Moderate | These solvents can interact through dipole-dipole interactions and can solvate the quinoline and bromo-substituted ring system. The known solubility in chloroform supports this. |
| Non-Polar Aromatic | Toluene | Low to Moderate | The aromatic ring of toluene can engage in π-π stacking with the quinoline ring system. However, the overall non-polar nature of toluene may not effectively solvate the polar amide group. |
| Non-Polar Aliphatic | Hexane, Heptane | Very Low | The significant mismatch in polarity between the non-polar aliphatic solvent and the polar functional groups of this compound will result in poor solubility. |
Visualizing the Factors Influencing Solubility
Caption: Interplay of Solute and Solvent Properties Determining Solubility.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties and applying the detailed experimental protocol provided, researchers can accurately and reliably determine its quantitative solubility. This information is critical for advancing the development of this compound and other promising quinoline derivatives as potential therapeutic agents. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities in the drug discovery pipeline.
References
- ChemBK. This compound. [Link]
- Pudło, J., et al. (2019). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. Journal of Molecular Liquids, 285, 41-48. [Link]
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]
- Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(5), 459-476. [Link]
Sources
An In-depth Technical Guide to N-(5-bromoquinolin-8-yl)acetamide: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-bromoquinolin-8-yl)acetamide is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. The strategic placement of a bromine atom at the C5 position and an acetamido group at the C8 position of the quinoline ring system imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of a diverse array of bioactive molecules. This guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, including its melting point, spectroscopic characterization, and its emerging role as a key building block in the development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic chemistry and drug design.
Melting Point: A Critical Parameter for Purity and Identification
The melting point of a crystalline solid is a sensitive indicator of its purity. For this compound, there are conflicting reports in the literature. A peer-reviewed study reports a sharp melting point of 139–141 °C [1]. However, some commercial suppliers list a broader and lower range of approximately 90–95 °C[2]. This discrepancy may be attributed to differences in crystalline form (polymorphism) or the presence of impurities in the samples from commercial sources. For research and development purposes, the value of 139–141 °C, originating from a peer-reviewed publication with accompanying spectroscopic data, should be considered the more reliable benchmark for a pure sample. A broad melting range is often indicative of impurities, which can significantly impact the outcome of subsequent reactions.
| Property | Value | Source |
| Melting Point | 139–141 °C | Royal Society of Chemistry[1] |
| Molecular Formula | C₁₁H₉BrN₂O | ChemBK[2] |
| Molecular Weight | 265.11 g/mol | - |
| Appearance | Light yellow solid | Royal Society of Chemistry[1] |
| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide; slightly soluble in water.[2] | ChemBK[2] |
Synthesis of this compound
The most logical and widely accepted synthetic route to this compound is the acylation of the corresponding amine, 5-bromoquinolin-8-amine. This reaction involves the formation of an amide bond between the primary amine and an acetylating agent.
Reaction Scheme
Caption: Synthesis of this compound via acylation.
Detailed Experimental Protocol
This protocol describes a standard procedure for the synthesis of this compound.
Materials:
-
5-bromoquinolin-8-amine
-
Acetic anhydride (or acetyl chloride)
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-bromoquinolin-8-amine (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized this compound is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.
¹H NMR (400 MHz, CDCl₃): [1]
-
δ 9.75 (s, 1H, NH): The singlet in the downfield region corresponds to the amide proton.
-
δ 8.80 (d, J = 4.08 Hz, 1H, H2): This doublet is assigned to the proton at the C2 position of the quinoline ring.
-
δ 8.65 (d, J = 8.40 Hz, 1H, H4): This doublet corresponds to the proton at the C4 position.
-
δ 8.51 (d, J = 8.52 Hz, 1H, H7): This doublet is attributed to the proton at the C7 position.
-
δ 7.77 (d, J = 8.36 Hz, 1H, H6): This doublet corresponds to the proton at the C6 position.
-
δ 7.53–7.57 (m, 1H, H3): This multiplet represents the proton at the C3 position.
-
δ 2.35 (s, 3H, CH₃): The singlet in the upfield region corresponds to the three protons of the acetyl methyl group.
¹³C NMR (100 MHz, CDCl₃): [1]
-
δ 168.7 (C=O): The signal in the downfield region is characteristic of the amide carbonyl carbon.
-
δ 148.6, 138.9, 136.0, 134.5, 130.9, 127.2, 122.6, 116.9, 114.1 (Quinoline C): These signals correspond to the carbons of the quinoline ring system.
-
δ 25.1 (CH₃): This upfield signal is assigned to the methyl carbon of the acetamido group.
Infrared (IR) Spectroscopy
-
~3300 cm⁻¹ (N-H stretch): A sharp to medium absorption band corresponding to the amide N-H stretching vibration.
-
~1670 cm⁻¹ (C=O stretch): A strong absorption band due to the amide carbonyl stretching vibration.
-
~1600-1450 cm⁻¹ (C=C and C=N stretch): A series of bands corresponding to the aromatic and heteroaromatic ring stretching vibrations.
-
~800-600 cm⁻¹ (C-Br stretch): A band in the fingerprint region indicating the presence of a carbon-bromine bond.
Mass Spectrometry (MS)
Mass spectrometry would be expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (265.11 g/mol for C₁₁H₉BrN₂O). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two characteristic peaks for the molecular ion, separated by two mass units.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Intermediate for Bioactive Molecules
The bromine atom at the C5 position serves as a convenient handle for introducing further structural diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The acetamido group at the C8 position can also be modified or may itself contribute to the biological activity of the final compound.
Derivatives of N-(quinolin-8-yl)acetamide have been investigated for a range of biological activities, including:
-
Antitubercular Agents: The quinoline core is present in several antitubercular drugs, and N-(quinolin-8-yl)acetamide derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis[3].
-
Butyrylcholinesterase (BChE) Inhibitors: Inhibition of BChE is a therapeutic strategy for Alzheimer's disease. Substituted acetamide derivatives have been designed and synthesized as potential BChE inhibitors[4][5].
-
Antimalarial and Antimicrobial Agents: The quinoline scaffold is a well-known pharmacophore in antimalarial and antimicrobial drug discovery[6].
Synthetic Utility
The utility of this compound as a synthetic intermediate has been demonstrated in the literature. For instance, it can undergo palladium-catalyzed borylation and Suzuki coupling reactions to introduce new substituents at the C5 position, thereby creating a library of compounds for biological screening[1].
Caption: Synthetic transformations of this compound.
Safety and Handling
This compound is an organic compound that should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and eye irritation[2]. Therefore, personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties, coupled with its synthetic tractability, make it an attractive starting material for the synthesis of novel quinoline-based compounds with a wide range of potential therapeutic applications. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, intended to support researchers and scientists in their endeavors to develop new and effective medicines.
References
- ChemBK. This compound.
- Royal Society of Chemistry. Transition-Metal-Free Oxidative C5-H-Halogenation of 8-Aminoquinoline Amides using Sodium Halides.
- MySkinRecipes. N-(quinolin-5-yl)acetamide.
- Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed Central.
- Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). ResearchGate.
- (PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. ResearchGate.
Sources
- 1. rsc.org [rsc.org]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-(quinolin-5-yl)acetamide [myskinrecipes.com]
N-(5-bromoquinolin-8-yl)acetamide molecular weight and formula
An In-depth Profile for Chemical Synthesis and Drug Discovery Applications
Executive Summary
N-(5-bromoquinolin-8-yl)acetamide is a halogenated derivative of the 8-aminoquinoline scaffold, a core structure renowned for its prevalence in medicinally active compounds. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and strategic importance for researchers and professionals in drug development. The presence of a bromine atom at the C5 position and an acetamido group at the C8 position offers versatile handles for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. This document outlines its physicochemical characteristics, provides a detailed, mechanistically-grounded synthesis protocol, and discusses its potential applications as a building block in medicinal chemistry. Safety protocols and handling procedures are also detailed to ensure its responsible use in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound is an organic compound whose identity is established by its unique molecular formula, weight, and registry number. Its physical properties, such as solubility and appearance, are critical for its handling and application in synthetic chemistry.
The molecule consists of a quinoline ring system, which is a bicyclic heterocycle containing a benzene ring fused to a pyridine ring. A bromine atom is substituted at the 5-position, and an acetamido group (-NHCOCH₃) is attached at the 8-position.
Caption: 2D Chemical Structure of this compound.
The key quantitative data for this compound are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₉BrN₂O | [1][2] |
| Molecular Weight | 265.11 g/mol | [1][2] |
| CAS Number | 99851-80-6 | [2][3] |
| Appearance | White to off-white crystal or crystalline powder | [4] |
| Solubility | Soluble in ethanol, chloroform, DMSO; slightly soluble in water. | [4] |
| Storage Conditions | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years). | [2] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through various routes. Modern synthetic chemistry often favors methods that offer high selectivity and atom economy, such as direct C-H activation. Below is a detailed protocol inspired by copper-catalyzed C5-H bromination of 8-aminoquinoline amides.[5]
This protocol describes the synthesis starting from an N-acylated 8-aminoquinoline precursor. The use of a copper catalyst is crucial as it facilitates the selective functionalization of the C5 C-H bond, which is activated by the directing effect of the C8 amide group.[5]
Step 1: Preparation of Starting Material - N-(quinolin-8-yl)acetamide
-
To a solution of 8-aminoquinoline (1.0 eq) in a suitable solvent like dichloromethane (DCM), add acetic anhydride (1.2 eq) and a base such as triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield N-(quinolin-8-yl)acetamide, which can be purified by recrystallization or column chromatography.
Step 2: C5-Bromination Reaction [5]
-
In a sealed reaction vessel, combine N-(quinolin-8-yl)acetamide (1.0 eq), a copper catalyst such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 20 mol%), and a base like potassium phosphate (K₃PO₄, 1.0 eq).[5]
-
Add a suitable brominating agent. While various sources can be used, systems employing reagents like ethyl bromodifluoroacetate can serve as both a brominating and difluoromethylating agent under different catalytic conditions. For selective bromination, specific bromine donors are chosen.[5]
-
Add a high-boiling point polar aprotic solvent, such as dimethyl sulfoxide (DMSO).[5]
-
Seal the vessel and heat the mixture at 100°C for 12 hours.[5]
Step 3: Work-up and Purification
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine to remove the catalyst and any acidic byproducts.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Caption: High-level workflow for the synthesis of this compound.
Role in Drug Discovery and Chemical Biology
The 8-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antimalarial and antitumor properties.[5] this compound serves as a key intermediate for creating novel derivatives with potentially enhanced or new therapeutic activities.
-
Vector for Further Functionalization: The bromine atom at the C5 position is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, alkyl, and heteroaryl groups. This enables the systematic exploration of the structure-activity relationship (SAR) at this position.
-
Modulation of Physicochemical Properties: The introduction of a bromine atom significantly alters the electronic properties of the quinoline ring and increases the lipophilicity of the molecule, which can influence its pharmacokinetic profile, including membrane permeability and metabolic stability.
-
Intermediate for Bioactive Molecules: Derivatives of N-substituted quinolines have been investigated for various pharmacological activities, including antiproliferative effects against cancer cell lines and antimicrobial properties.[6][7][8] This compound provides a direct precursor to libraries of such molecules for high-throughput screening.
Analytical Characterization
To ensure the identity and purity of synthesized this compound, a standard suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic aromatic proton signals for the quinoline ring system and distinct singlets for the amide proton (NH) and the methyl (CH₃) protons of the acetamido group. ¹³C NMR will confirm the presence of 11 unique carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₁₁H₉BrN₂O) by providing a highly accurate mass measurement. The isotopic pattern characteristic of a monobrominated compound (two peaks of nearly equal intensity separated by 2 Da) would be a definitive feature.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-Br vibrations in the lower frequency region.
Safety, Handling, and Storage
Proper handling and storage are imperative to ensure laboratory safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.[9]
-
Handling: this compound may cause skin and eye irritation.[4] Avoid direct contact with skin and eyes.[4] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
Inhalation: Move the person to fresh air.[9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
In all cases of significant exposure or if symptoms persist, seek medical attention.[9][11]
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from direct sunlight.[10] For long-term stability, storage at -20°C is recommended.[2]
References
- This compound - ChemBK. (2024).
- N-(5-bromoisoquinolin-8-yl)acetamide - Chemspace. (n.d.).
- This compound - BIOFOUNT. (n.d.).
- N-[(5-bromo-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide - PubChem. (n.d.).
- Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. (n.d.).
- This compound | CAS 99851-80-6 - Chemical-Suppliers. (n.d.).
- Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - RSC Publishing. (2023).
- Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). - ResearchGate. (n.d.).
- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PubMed Central. (2021).
- Rearrangement of 2-Bromo-N-quinoline-8-yl-acetamide Leading to New Heterocycle | Request PDF - ResearchGate. (2010).
- Synthesized N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide derivatives... - ResearchGate. (n.d.).
- Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed. (2012).
Sources
- 1. N-(5-bromo-8-quinolinyl)acetamide [chemicalbook.com]
- 2. 99851-80-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. This compound | CAS 99851-80-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. chembk.com [chembk.com]
- 5. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional re ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00088E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. fishersci.com [fishersci.com]
Spectroscopic Profile of N-(5-bromoquinolin-8-yl)acetamide: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic data for N-(5-bromoquinolin-8-yl)acetamide, a compound of interest in medicinal chemistry and materials science. For professionals in drug development and related fields, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating molecular structure and confirming chemical identity. This document synthesizes experimental data with established spectroscopic principles to offer a comprehensive characterization of this compound, ensuring scientific integrity and providing actionable insights for its application.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte. The following sections detail the ¹H and ¹³C NMR data for this compound, offering a window into its molecular architecture.
Experimental Protocol: ¹H and ¹³C NMR
A standard approach to acquiring high-resolution NMR spectra involves dissolving the analyte in a deuterated solvent to minimize solvent interference. For this compound, deuterochloroform (CDCl₃) is a suitable solvent. The spectra are typically recorded on a 400 MHz spectrometer to ensure adequate signal dispersion and resolution.
Caption: Workflow for NMR data acquisition and processing.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in CDCl₃ reveals distinct signals corresponding to the protons in different chemical environments. The integration of these signals confirms the number of protons in each environment, while the splitting patterns provide information about neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.75 | s | 1H | N-H (amide) |
| 8.80 | d, J = 4.08 Hz | 1H | H-2 |
| 8.65 | d, J = 8.40 Hz | 1H | H-7 |
| 8.51 | d, J = 8.52 Hz | 1H | H-4 |
| 7.77 | d, J = 8.36 Hz | 1H | H-6 |
| 7.53-7.57 | m | 1H | H-3 |
| 2.35 | s | 3H | -CH₃ (acetyl) |
Data sourced from The Royal Society of Chemistry.[1]
Interpretation of ¹H NMR Spectrum: The downfield singlet at 9.75 ppm is characteristic of an amide proton, broadened by quadrupole coupling with the adjacent nitrogen atom. The aromatic region displays a set of signals consistent with the substituted quinoline ring system. The doublet at 8.80 ppm corresponds to the proton at the 2-position, coupled to the proton at the 3-position. The multiplet between 7.53-7.57 ppm is assigned to the proton at the 3-position. The doublets at 8.65, 8.51, and 7.77 ppm are attributed to the protons at the 7, 4, and 6-positions, respectively, with their coupling constants reflecting their ortho relationships. The upfield singlet at 2.35 ppm, integrating to three protons, is unequivocally assigned to the methyl group of the acetamide moiety.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment.
| Chemical Shift (δ, ppm) | Assignment |
| 168.7 | C=O (amide) |
| 148.6 | C-2 |
| 138.9 | C-8a |
| 136.0 | C-4 |
| 134.5 | C-7 |
| 130.9 | C-4a |
| 127.2 | C-6 |
| 122.6 | C-3 |
| 116.9 | C-8 |
| 114.1 | C-5 |
| 25.1 | -CH₃ (acetyl) |
Data sourced from The Royal Society of Chemistry.[1]
Interpretation of ¹³C NMR Spectrum: The signal at 168.7 ppm is characteristic of a carbonyl carbon in an amide functional group. The signals in the aromatic region, from 114.1 to 148.6 ppm, correspond to the nine carbon atoms of the bromoquinoline ring. The signal at 114.1 ppm is assigned to the carbon atom bearing the bromine, C-5, which is shielded by the halogen's electron-donating resonance effect. The most downfield aromatic signal at 148.6 ppm is assigned to C-2. The upfield signal at 25.1 ppm is attributed to the methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A common and convenient method for obtaining the IR spectrum of a solid sample is Attenuated Total Reflectance (ATR)-FTIR spectroscopy. A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR beam is then passed through the crystal, and the resulting spectrum is recorded.
Caption: Workflow for ATR-FTIR data acquisition.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3100 | N-H stretch | Amide |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1680 - 1640 | C=O stretch (Amide I) | Amide |
| 1600 - 1450 | C=C stretch | Aromatic |
| 1570 - 1515 | N-H bend (Amide II) | Amide |
| 850 - 550 | C-Br stretch | Aryl halide |
Interpretation of Predicted IR Spectrum: The IR spectrum of this compound is expected to be dominated by a strong absorption band in the region of 1680-1640 cm⁻¹ due to the C=O stretching vibration of the amide group (Amide I band). Another key feature would be the N-H stretching vibration, appearing as a medium to strong band in the 3300-3100 cm⁻¹ region. The N-H bending vibration (Amide II band) is expected between 1570 and 1515 cm⁻¹. The aromatic C-H stretching vibrations should appear just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ range. The C-Br stretching vibration is expected in the fingerprint region, typically between 850 and 550 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI)-MS
Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used as a molecular fingerprint. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.
Caption: Workflow for EI-Mass Spectrometry.
Predicted Mass Spectrum
The mass spectrum of this compound is predicted to show a characteristic molecular ion peak and a distinct isotopic pattern due to the presence of bromine.
| m/z (predicted) | Ion | Comments |
| 264/266 | [M]⁺ | Molecular ion peak. The two peaks of approximately equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes. |
| 222/224 | [M - C₂H₂O]⁺ | Loss of ketene from the molecular ion. |
| 207/209 | [M - CH₃CO]⁺ | Loss of the acetyl radical. |
| 143 | [C₉H₆N]⁺ | 8-aminoquinoline fragment after loss of Br and acetamide group. |
| 43 | [CH₃CO]⁺ | Acetyl cation. |
Interpretation of Predicted Mass Spectrum: The molecular formula of this compound is C₁₁H₉BrN₂O. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. The molecular ion peaks are expected at m/z 264 and 266.
Common fragmentation pathways for amides include the loss of the acyl group. Therefore, a significant fragment is anticipated at m/z 207/209, corresponding to the loss of the acetyl radical (CH₃CO•). Another possible fragmentation is the loss of ketene (CH₂=C=O) via a McLafferty-type rearrangement, which would result in a fragment at m/z 222/224. A peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is also highly probable. Further fragmentation of the bromoquinoline ring can also occur.
Conclusion
The spectroscopic data and predictions presented in this guide provide a robust framework for the structural confirmation and characterization of this compound. The detailed NMR data offers unambiguous evidence for the connectivity of the atoms, while the predicted IR and MS spectra provide valuable information regarding the functional groups and molecular weight. This comprehensive spectroscopic profile is essential for researchers in quality control, reaction monitoring, and the development of new chemical entities based on the quinoline scaffold.
References
- The Royal Society of Chemistry. (n.d.). Transition-Metal-Free Oxidative C5C−H-Halogenation of 8-Aminoquinoline Amides using Sodium Halides.
- National Institute of Standards and Technology. (n.d.). Acetamide. In NIST Chemistry WebBook.
- LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- University of California, Santa Cruz. (n.d.). IR Tables.
Sources
A Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationship of N-(5-bromoquinolin-8-yl)acetamide Derivatives
Executive Summary
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] This guide focuses on a specific, promising subclass: N-(5-bromoquinolin-8-yl)acetamide and its derivatives. These compounds have emerged as versatile scaffolds, demonstrating significant potential across several therapeutic areas, including oncology, infectious diseases, and metabolic disorders. We will explore the synthetic pathways to access these molecules, delve into their diverse biological activities, and analyze the critical structure-activity relationships (SAR) that govern their potency and selectivity. This document serves as a comprehensive resource for researchers and drug development professionals, providing both foundational knowledge and detailed experimental protocols to facilitate further investigation into this promising class of compounds.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
Quinoline, a heterocyclic aromatic compound, consists of a benzene ring fused to a pyridine ring.[1] This unique arrangement imparts a specific set of electronic and steric properties that make it an ideal pharmacophore for interacting with a variety of biological targets. Its derivatives are known to possess a wide spectrum of biological activities, including antimalarial, anti-inflammatory, analgesic, and antimicrobial properties.[2] The strategic placement of functional groups, such as halogens and acetamide moieties, can significantly modulate the biological profile of the quinoline core, leading to enhanced potency and target specificity.[3][4] The this compound framework, in particular, combines the bioactivity of the bromo-substituted quinoline with an acetamide group that can participate in crucial hydrogen bonding interactions within enzyme active sites.
Synthesis and Characterization
The synthesis of this compound derivatives is accessible through straightforward and adaptable chemical methods. The general approach allows for the introduction of diverse substituents, enabling the systematic exploration of the chemical space to optimize biological activity.
General Synthetic Protocol
The core structure, this compound, can be prepared from 5-bromoquinolin-8-amine. The following protocol outlines a general procedure for its synthesis and subsequent derivatization.
Step 1: Acetylation of 5-bromoquinolin-8-amine
-
Dissolve 5-bromoquinolin-8-amine (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Add acetic anhydride (1.2 equivalents) to the solution dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry under a vacuum to yield this compound.[5]
Step 2: Derivatization (Example: N-alkylation)
-
To a solution of this compound (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) (1.1 equivalents) portion-wise at 0°C.
-
Stir the mixture for 30 minutes to allow for the formation of the corresponding anion.
-
Add the desired alkyl halide (R-X) (1.2 equivalents) and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired derivative.
Structural Characterization
The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the exact molecular weight and elemental composition.[6]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the amide C=O and N-H stretches.
Potential Biological Activities and Mechanisms of Action
Derivatives of the this compound scaffold exhibit a remarkable breadth of biological activities, positioning them as promising candidates for multiple therapeutic applications.
Antimicrobial Activity
Quinoline derivatives are well-established antibacterial agents active against a range of Gram-positive and Gram-negative pathogens.[1] The introduction of various substituents allows for the fine-tuning of their antimicrobial spectrum and potency.
Mechanism of Action: While diverse mechanisms exist, one prominent pathway for quinoline derivatives involves the inhibition of essential bacterial enzymes. For instance, some derivatives function as inhibitors of peptide deformylase (PDF), an enzyme crucial for bacterial protein maturation, making it an attractive target for novel antibiotic development.[7][8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
-
Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate bacterial growth media (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) of strains like Staphylococcus aureus or Escherichia coli to each well.[2]
-
Controls: Include a positive control (bacteria and media, no compound) and a negative control (media only). A known antibiotic like ciprofloxacin can be used as a reference drug.[7]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC by visual inspection for the lowest concentration at which no turbidity (bacterial growth) is observed. The assay can be quantified by measuring the optical density at 600 nm.
Workflow for MIC Determination
Caption: Simplified p53/Bax-dependent apoptotic pathway.
Experimental Protocol: MTT Cytotoxicity Assay The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. [4]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂). [4]2. Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound (typically from 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells with the compound for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [4]5. Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Broader Enzyme Inhibition
Beyond anticancer and antimicrobial targets, quinoline-acetamide derivatives have shown inhibitory activity against a range of other enzymes, highlighting their therapeutic versatility.
-
α-Glucosidase Inhibition: Certain derivatives are potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential candidates for managing type 2 diabetes. [9]* Phosphoinositide 3-kinase (PI3Kα) Inhibition: The PI3K pathway is often dysregulated in cancer. Virtual screening has identified quinoline-acetamide scaffolds as potential PI3Kα inhibitors. [10]* DNA Methyltransferase (DNMT) Inhibition: Quinoline-based compounds can inhibit DNMTs, enzymes that play a crucial role in epigenetic regulation and are validated targets in cancer therapy. [11]
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For this compound derivatives, several key SAR trends have been identified.
-
Role of Bromine: The presence and position of bromine atoms significantly impact activity. Bromination often enhances antiproliferative effects. [3][4]For example, 5,7-dibromo-8-hydroxyquinoline is notably more potent than its mono-bromo counterparts. [4]The electron-withdrawing nature and steric bulk of bromine can influence binding affinity and metabolic stability.
-
Substituents on the Quinoline Ring: The type and position of other substituents are critical. Large, bulky alkoxy groups at position-7 have been shown to be beneficial for antiproliferative activity. [12]* The Acetamide Moiety: The acetamide group at position-8 is a key feature. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor, facilitating crucial interactions with target proteins. Modifications to the acetamide, such as N-alkylation, can alter lipophilicity and steric profile, thereby modulating activity. [13]* Lipophilicity: A correlation often exists between the lipophilicity (cLogP) of the derivatives and their cytotoxic effects. In some series, increased lipophilicity leads to better anticancer activity, likely due to improved cell membrane permeability. [13] Key Pharmacophoric Features
Caption: Pharmacophoric map for activity modulation.
Table 1: Summary of Structure-Activity Relationships
| Structural Modification | Observed Effect on Biological Activity | Rationale / Example | Reference(s) |
| Increased Bromination | Enhanced anticancer activity | Increased lipophilicity and potential for halogen bonding. 5,7-dibromo derivatives are highly potent. | [3][4] |
| Bulky Group at C-7 | Increased antiproliferative activity | May provide favorable steric interactions within the target's binding pocket. | [12] |
| Amino Side Chain at C-4 | Facilitated antiproliferative activity | Introduces a basic center for salt formation and polar interactions. | [12] |
| Unsubstituted Phenolic Group at C-8 | Essential for certain anticancer/antimicrobial activities | The hydroxyl group can act as a key hydrogen bond donor or metal chelator. | [6] |
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, combined with their potent and diverse biological activities, makes them attractive candidates for further investigation.
Future research should focus on:
-
Lead Optimization: Systematic modification of the core structure based on established SAR to improve potency, selectivity, and pharmacokinetic properties (ADMET).
-
Mechanism Deconvolution: In-depth biological studies to fully elucidate the molecular mechanisms of action for the most potent derivatives against specific targets.
-
In Vivo Efficacy: Advancing lead compounds to preclinical animal models to evaluate their efficacy and safety profiles in a physiological context.
-
Exploration of New Targets: Screening optimized libraries of these derivatives against other relevant biological targets to uncover new therapeutic applications.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of new drugs derived from the this compound core, potentially addressing unmet needs in oncology, infectious disease, and beyond.
References
- Biointerface Research in Applied Chemistry. (2021).
- Taylor & Francis Online. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]
- PubMed Central (PMC). (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]
- PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]
- PubMed Central (PMC). (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
- Asia Pacific Journal of Health Sciences. (2021).
- PubMed Central (PMC). (n.d.). Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study. [Link]
- ChemBK. (2024). This compound. [Link]
- PubMed. (2024). Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. [Link]
- PubMed. (2001). Quinoline-4-acetamides as sPLA(2) inhibitors. [Link]
- bioRxiv. (2024).
- National Institutes of Health (NIH). (n.d.).
- PubMed. (2021). Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. [Link]
- PubMed. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. [Link]
- ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]
- MDPI. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. [Link]
- MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]
- Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembk.com [chembk.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Safe Handling and Application of N-(5-bromoquinolin-8-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-(5-bromoquinolin-8-yl)acetamide is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key pharmacophore that may exhibit a range of biological activities, from antimicrobial to anticancer properties. As with any novel chemical entity, a thorough understanding of its safe handling, potential hazards, and appropriate disposal is paramount for the protection of researchers and the environment. This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, safety protocols, and potential biological context of this compound. It is intended to serve as an essential resource for laboratory personnel, enabling informed risk assessments and the implementation of best practices in its handling and application.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its safe handling and for predicting its behavior in various experimental settings.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₉BrN₂O | [1] |
| Molecular Weight | 265.11 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Approximately 90-95 °C | [1] |
| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO); slightly soluble in water. | [1] |
| CAS Number | 99851-80-6 |
Hazard Identification and GHS Classification
This compound is a potentially hazardous substance. The following Globally Harmonized System (GHS) classifications have been reported, although some variations exist between suppliers. A conservative approach, assuming the most stringent classification, is recommended.
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[3]
-
Carcinogenicity (Category 2) : Suspected of causing cancer.
Hazard Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
-
H351: Suspected of causing cancer.
Precautionary Statements:
-
P201: Obtain special instructions before use.
-
P202: Do not handle until all safety precautions have been read and understood.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P308+P313: IF exposed or concerned: Get medical advice/attention.
-
P405: Store locked up.[4]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
Risk Assessment and Mitigation
A comprehensive risk assessment should be conducted before any work with this compound commences. The following diagram illustrates a logical workflow for this process.
Caption: Risk assessment and mitigation workflow for this compound.
Safe Handling and Storage
Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.
-
Skin and Body Protection: A lab coat should be worn at all times. For operations with a higher risk of exposure, consider a chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by engineering means, a NIOSH-approved respirator with a particulate filter is recommended.
Engineering Controls
-
All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.
Storage
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Store in a locked cabinet or other secure location to restrict access.
Synthesis Protocol and Associated Hazards
The synthesis of this compound typically involves the acetylation of 5-bromo-8-aminoquinoline. The following is a representative laboratory-scale protocol, with integrated safety considerations.
Materials and Reagents
-
5-bromo-8-aminoquinoline
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes
-
Ethyl acetate
Experimental Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-8-aminoquinoline (1.0 eq) in anhydrous dichloromethane.
-
Causality: The inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Dichloromethane is a common solvent for this type of reaction due to its ability to dissolve the starting materials and its relative inertness.
-
-
Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Causality: Pyridine acts as a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product.
-
-
Acetylation: Slowly add acetic anhydride (1.1 eq) dropwise to the stirring solution. An exotherm may be observed.
-
Causality: Acetic anhydride is the acetylating agent. Slow addition is crucial to control the reaction rate and any heat generated.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: a. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Hazard Analysis of Synthesis
Caption: Hazard analysis of the synthesis of this compound.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after the material has been removed.
Waste Disposal
All waste containing this compound or its reagents should be treated as hazardous waste.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Halogenated organic waste from the synthesis and purification steps should be collected in a designated, labeled container.[5][6]
-
Disposal Method: Dispose of all waste through a licensed hazardous waste disposal company.[7] Incineration at high temperatures is often the preferred method for the destruction of halogenated organic compounds.[7] Do not dispose of this material down the drain or in regular trash.
Biological Context and Potential Applications
Quinoline and its derivatives are known to exhibit a wide range of biological activities. The introduction of a bromine atom and an acetamide group can significantly modulate these properties.
-
Anticancer Potential: Numerous bromoquinoline derivatives have been investigated for their anticancer properties.[8][9] Some have been shown to induce apoptosis and inhibit key enzymes involved in cell proliferation, such as topoisomerase I.[8] The presence of bromine and other functional groups on the quinoline scaffold can have a synergistic effect on anticancer potency.[8]
-
Antimicrobial Activity: The quinoline core is present in several antimicrobial agents. Bromo-substituted quinolines and acetamide derivatives have also been explored for their antibacterial and antifungal activities.[10][11]
-
Enzyme Inhibition: The quinoline scaffold can act as a ligand for various biological targets.[12] The specific biological targets of this compound are not yet fully elucidated and represent an active area of research.
It is imperative for researchers to recognize that the potential therapeutic activities of this compound are intrinsically linked to its toxicity. Therefore, all safety precautions must be strictly adhered to, regardless of the intended application.
Conclusion
This compound is a valuable research chemical with potential applications in drug discovery and development. However, it is also a hazardous substance that requires careful and informed handling. This guide has provided a comprehensive overview of its properties, hazards, and safe handling procedures. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and personal protective equipment, and following established protocols for handling and disposal, researchers can work safely with this compound and unlock its scientific potential.
References
- ChemBK. This compound.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- PubChem. 2-Bromoquinoline.
- The Royal Society of Chemistry. Transition-Metal-Free Oxidative C5C−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides.
- PubChem. 3-Bromoquinoline.
- ResearchGate. (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- Pandawa Institute Journals. Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
- ResearchGate. (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- Wikipedia. 8-Aminoquinoline.
- PubMed. Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- PubChem. 8-Aminoquinoline.
- Haz-Map. 8-Aminoquinoline - Hazardous Agents.
- ResearchGate. (PDF) NOVEL SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF N-(5BROMO-2-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)NAPHTHA[2,1-B]FURAN-1- YL)ACETAMIDE AND N-(5-NITRO-2-(5-PHENYL-1,3,4.
- ResearchGate. Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.
- ResearchGate. Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j).
- PubMed. Novel N-(Substituted) Thioacetamide Quinazolinone Benzenesulfonamides as Antimicrobial Agents.
- ResearchGate. (PDF) Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents.
- MDPI. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box.
- IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.
- ResearchGate. Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies.
Sources
- 1. chembk.com [chembk.com]
- 2. 2-Bromoquinoline | C9H6BrN | CID 2762756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. uakron.edu [uakron.edu]
- 7. researchgate.net [researchgate.net]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel N-(Substituted) Thioacetamide Quinazolinone Benzenesulfonamides as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Sourcing and Qualification of N-(5-bromoquinolin-8-yl)acetamide: A Technical Guide for Researchers
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing and qualification of N-(5-bromoquinolin-8-yl)acetamide (CAS No. 99851-80-6). As a key heterocyclic building block, the integrity of this reagent is paramount for the successful synthesis of novel chemical entities. This document moves beyond a simple supplier list to offer a framework for supplier evaluation, incoming material verification, and best practices for its use in a research and development setting.
Introduction to this compound
This compound is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The bromine atom at the C5 position and the acetamide group at the C8 position offer versatile handles for further chemical modification, making it a valuable starting material for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents.[1] Given its role as a foundational intermediate, ensuring its chemical identity and purity from commercial suppliers is a critical, non-negotiable step in any research workflow.
Commercial Supplier Landscape
A number of chemical suppliers offer this compound. The landscape ranges from large, well-known catalog companies to more specialized building-block providers. The choice of supplier often involves a trade-off between cost, availability, documented quality, and the scale of synthesis required.
Below is a comparative summary of prominent commercial suppliers. It is important to note that purity claims and available documentation can vary and should always be verified with the supplier for the specific lot being purchased.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Stated Purity/Specification | Availability/Package Sizes |
| BLDpharm [2] | 99851-80-6 | C₁₁H₉BrN₂O | 265.11 | Information available upon request | Inquire for details |
| Santa Cruz Biotechnology [3][4] | 99851-80-6 | C₁₁H₉BrN₂O | 265.11 | Information available upon request | 100 mg and other sizes available |
| BIOFOUNT [5] | 99851-80-6 | C₁₁H₉BrN₂O | 265.11 | >98% (Typical) | Inquire for details |
| Enamine (via Chemspace) | 99851-80-6 | C₁₁H₉BrN₂O | 265.00 | >95% (Typical) | 1g, 5g, 10g and larger |
Note: This table is for informational purposes and is not an exhaustive list. Researchers should conduct their own due diligence before procurement.
Supplier and Material Qualification Workflow
Selecting a supplier and qualifying the material received is a systematic process. The causality behind this workflow is to mitigate risks associated with reagent impurity, which can range from irreproducible results to the generation of misleading biological data.
Caption: A workflow for selecting and qualifying a chemical supplier.
Incoming Quality Control: A Self-Validating System
It is a critical error to assume the purity stated on a supplier's label is accurate without independent verification. The following protocols describe a self-validating system to confirm the identity and purity of this compound upon receipt.
Visual Inspection and Solubility
-
Appearance: The compound should be a white to off-white crystalline powder.[6] Any significant deviation in color or the presence of non-crystalline material should be a red flag.
-
Solubility: The material should be soluble in organic solvents like ethanol, chloroform, and dimethyl sulfoxide (DMSO), and only slightly soluble in water.[6] A simple solubility test can provide a quick check against specifications.
Identity and Purity Verification by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the chemical structure of the compound.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field instrument.
-
Data Analysis: The resulting spectrum should be consistent with the structure. Key expected signals include:
-
A singlet for the acetyl methyl protons (CH₃) around δ 2.35 ppm.
-
A series of multiplets in the aromatic region (typically δ 7.5-8.8 ppm) corresponding to the protons on the quinoline ring system.
-
The integration of these signals should correspond to the number of protons in the structure (3H for the methyl group, and 5H for the aromatic protons).
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for determining the purity of the compound and identifying the presence of any impurities.
Experimental Protocol: Reversed-Phase HPLC
This protocol is a general starting point and may require optimization.
-
Instrumentation and Materials:
-
HPLC system with a UV detector (a photodiode array detector is preferred for peak purity analysis).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Sample Diluent: Acetonitrile/Water (50:50).
-
-
Sample Preparation: Prepare a stock solution of this compound in the sample diluent at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan from 210-400 nm; extract chromatogram at a wavelength of maximum absorbance (e.g., ~254 nm).
-
Gradient: A typical starting gradient would be 10% B to 90% B over 20 minutes.
-
-
Data Analysis: The primary peak should have a retention time consistent with the compound. Purity is assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of ≥98% is generally desirable for synthetic intermediates in drug discovery.
Sources
- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 2. 99851-80-6|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS 99851-80-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 99851-80-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 6. chembk.com [chembk.com]
An In-depth Technical Guide to N-(5-bromoquinolin-8-yl)acetamide: Synthesis, Properties, and Therapeutic Potential
Foreword: Unveiling the Potential of a Versatile Quinoline Scaffold
In the landscape of medicinal chemistry and drug discovery, the quinoline moiety stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. Its unique electronic properties and ability to engage in diverse biological interactions have cemented its importance in the development of novel pharmaceuticals. Within this esteemed class of compounds, N-(5-bromoquinolin-8-yl)acetamide emerges as a molecule of significant interest. While often utilized as a crucial intermediate in the synthesis of more complex derivatives, its intrinsic chemical characteristics and the biological activities of its structural analogs suggest a latent potential worthy of deeper exploration.
This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound. Moving beyond a mere compilation of data, this document offers a critical analysis of its synthesis, elucidates its physicochemical properties, and delves into the prospective therapeutic applications suggested by the broader family of quinoline and acetamide derivatives. The synthesis protocols are presented with an emphasis on the underlying chemical principles, empowering researchers to not only replicate but also adapt these methods for their specific needs. By synthesizing the available literature and providing expert insights, this guide aims to be an authoritative resource for those investigating the utility of this compound in their research endeavors.
Physicochemical Properties: A Foundation for Application
A thorough understanding of a compound's physicochemical properties is paramount for its application in organic synthesis and medicinal chemistry. This compound (CAS No: 99851-80-6) is an organic compound with the molecular formula C11H9BrN2O.[1][2] Its structure, featuring a bromo-substituted quinoline ring N-acylated at the 8-position, dictates its reactivity and potential biological interactions.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H9BrN2O | [1][2] |
| Molecular Weight | 265.11 g/mol | [2] |
| Appearance | White to off-white crystal or crystalline powder | [3] |
| Melting Point | Approximately 90-95 °C | [3] |
| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO); slightly soluble in water. | [3] |
| CAS Number | 99851-80-6 | [2][4] |
The presence of the bromine atom at the 5-position of the quinoline ring significantly influences the molecule's electronic and lipophilic character. This halogen substitution can enhance membrane permeability and provide a handle for further synthetic modifications through cross-coupling reactions. The acetamide group at the 8-position introduces a hydrogen bond donor and acceptor, which can be critical for interactions with biological targets.
Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol represents a common and effective method for its preparation.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromoquinoline
-
Acetic Anhydride
-
Appropriate amine-based compound (e.g., ethanolamine, butylamine)
-
Solvents (e.g., Dichloromethane, Ethyl Acetate)
-
Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Step 1: Synthesis of the Precursor - 5-Bromoquinoline
The synthesis of the starting material, 5-bromoquinoline, can be achieved through various methods. One common approach involves the diazotization of 5-aminoquinoline followed by a Sandmeyer-type reaction.[5]
-
Procedure: 5-Aminoquinoline is dissolved in an aqueous solution of hydrogen bromide. The resulting solution is cooled, and a solution of sodium nitrite is added dropwise to form the diazonium salt. This intermediate is then added to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is heated to facilitate the substitution of the diazonium group with bromine. After workup, which includes basification and extraction, 5-bromoquinoline is obtained.[5]
Step 2: Acetylation of 5-Bromoquinoline (A Note on a Described but Mechanistically Questionable Pathway)
Some sources describe a two-step process for the synthesis of this compound starting with the reaction of 5-bromoquinoline with acetic anhydride to produce an "N-acetoximine".[3] This is then reportedly reacted with an amine to yield the final product.[3] However, this proposed mechanism is chemically unusual and may be a misinterpretation of a more complex reaction pathway or a less common synthetic route. A more conventional and reliable approach involves the nitration of 5-bromoquinoline, followed by reduction and subsequent acetylation.
A More Plausible and Widely Accepted Synthetic Route:
A more chemically sound and well-documented approach to synthesizing this compound involves the following sequence:
-
Nitration of 5-Bromoquinoline: 5-Bromoquinoline is nitrated to introduce a nitro group at the 8-position, yielding 5-bromo-8-nitroquinoline. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.
-
Reduction of the Nitro Group: The nitro group of 5-bromo-8-nitroquinoline is then reduced to an amino group to form 8-amino-5-bromoquinoline. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Acetylation of the Amino Group: Finally, the 8-amino-5-bromoquinoline is acetylated to yield this compound. This is typically achieved by reacting the amine with acetic anhydride or acetyl chloride in the presence of a base.
Biological Activities and Therapeutic Potential: An Extrapolation from Related Compounds
While direct and extensive biological studies on this compound are not widely published, a significant body of research on related quinoline and acetamide derivatives provides a strong basis for inferring its potential therapeutic applications. The acetamide moiety, in particular, is a common feature in a wide range of biologically active molecules.[6]
Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[7] Derivatives of quinoline have been shown to exhibit a variety of anticancer mechanisms, including the inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[7] Furthermore, brominated 8-hydroxyquinolines have demonstrated potent antiproliferative activity against various cancer cell lines.[8] Given that this compound shares structural similarities with these active compounds, it is plausible that it or its derivatives could exhibit anticancer properties. The acetamide group can also contribute to anticancer activity, as seen in various N-(substituted-phenyl)acetamide derivatives.[9]
Enzyme Inhibition
The structural features of this compound suggest its potential as an enzyme inhibitor. The quinoline ring can participate in π-π stacking and hydrophobic interactions within an enzyme's active site, while the acetamide group can form crucial hydrogen bonds. For instance, various acetamide derivatives have been investigated as inhibitors of enzymes like Src kinase and ADAMTS-5.[10][11] The development of N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides as potent inhibitors of the mitotic kinase TTK further highlights the potential of the acetamide moiety in kinase inhibitor design.[12]
Antimicrobial and Other Activities
Quinoline derivatives have a long history of use as antimicrobial agents. The 8-hydroxyquinoline scaffold, in particular, is known for its broad-spectrum antimicrobial activity.[13] While the 8-hydroxy group is replaced by an acetamide in the title compound, the underlying quinoline core may still confer some degree of antimicrobial activity. Additionally, acetamide derivatives have been explored for a wide range of other biological activities, including anti-inflammatory, antioxidant, and analgesic properties.[6][14]
Sources
- 1. N-(5-bromo-8-quinolinyl)acetamide [chemicalbook.com]
- 2. 99851-80-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. chembk.com [chembk.com]
- 4. This compound | CAS 99851-80-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 5-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5 (Aggrecanase-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of N-(5-bromoquinolin-8-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-bromoquinolin-8-yl)acetamide, a halogenated derivative of the 8-aminoquinoline scaffold, serves as a pivotal intermediate in synthetic organic and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic methodologies, and established physicochemical properties. We will explore the strategic importance of the bromo- and acetamido- functionalities on the quinoline core, which render the molecule a versatile building block for the development of novel therapeutic agents and functional materials. This document consolidates procedural knowledge with mechanistic insights, offering field-proven protocols and characterization data to support its application in research and development.
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives are known to possess a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The electronic properties and rigid structure of the quinoline core make it an ideal framework for designing molecules that can effectively interact with biological targets.
This compound (Figure 1) emerges as a significant derivative, combining several key features. The acetamido group at the 8-position can act as a directing group in further chemical transformations and can be involved in hydrogen bonding interactions with biological receptors. The bromine atom at the 5-position provides a handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments to build complex molecular architectures. This strategic functionalization makes this compound a valuable precursor in the synthesis of targeted therapeutics.
Figure 1: Chemical Structure of this compound
Historical Context and Discovery
While the precise first synthesis of this compound is not prominently documented in seminal, historical literature, its development is intrinsically linked to the broader exploration of 8-aminoquinoline derivatives, which gained prominence with the discovery of the antimalarial drug Pamaquine in the 1920s. The systematic functionalization of the quinoline core has been a continuous effort in medicinal chemistry.
The synthesis of this compound is a logical extension of established quinoline chemistry. Modern reports, such as a 2014 publication in RSC Advances, detail its synthesis and characterization as part of a broader study on the halogenation of 8-amidoquinolines.[1] This work highlights the compound's role as a well-characterized, accessible intermediate for further synthetic elaboration. A Chinese patent filed in 2020 also describes a method for its preparation, indicating its ongoing relevance in contemporary chemical synthesis.
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of this compound can be approached as a multi-step process, beginning with commercially available precursors. The most logical and widely practiced route involves the acetylation of 8-aminoquinoline, followed by regioselective bromination at the C5 position. This sequence is strategically sound as the acetamido group helps to moderate the reactivity of the quinoline ring system and directs the electrophilic substitution.
Synthesis of the Precursor: N-(quinolin-8-yl)acetamide
The initial step is the protection of the highly reactive amino group of 8-aminoquinoline via acetylation. This transformation is crucial as it prevents side reactions in the subsequent bromination step.
Experimental Protocol:
-
Reaction Setup: To a solution of 8-aminoquinoline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform, add triethylamine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Acetylation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield N-(quinolin-8-yl)acetamide as a solid.
Regioselective Bromination to Yield this compound
The key step is the selective introduction of a bromine atom at the C5 position of the N-(quinolin-8-yl)acetamide precursor. The use of N-Bromosuccinimide (NBS) is a common and effective method for this transformation. An iron(III)-catalyzed method has also been reported, offering an alternative approach.[1]
Experimental Protocol (NBS Method): [1]
-
Reaction Setup: Dissolve N-(quinolin-8-yl)acetamide (1 equivalent) in a suitable solvent like chloroform.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution in one portion.
-
Reaction Conditions: Stir the reaction mixture at room temperature for approximately 12 hours.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any remaining NBS, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford pure this compound.[1]
Synthesis Workflow Diagram:
Diagram 1: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized this compound. The following data has been reported in the literature.[1]
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₁H₉BrN₂O |
| Molecular Weight | 265.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 139-141 °C[1] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 9.72 (s, 1H, NH), 8.77 (dd, J = 4.2, 1.5 Hz, 1H), 8.61 (d, J = 8.4 Hz, 1H), 8.46 (dd, J = 8.5, 1.6 Hz, 1H), 7.73 (d, J = 8.4 Hz, 1H), 7.51 (dd, J = 8.5, 4.2 Hz, 1H), 2.34 (s, 3H, CH₃).[1] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 168.78, 148.55, 138.81, 135.90, 134.37, 130.85, 127.05, 122.62, 116.82, 114.10, 25.18.[1] |
| CAS Number | 99851-80-6 |
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its potential as a versatile intermediate. The C5-bromo substituent is particularly amenable to modern cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are workhorse reactions in the pharmaceutical industry for creating carbon-carbon and carbon-heteroatom bonds.
Logical Relationship Diagram:
Diagram 2: Role as a synthetic intermediate in drug discovery.
By leveraging these coupling reactions, researchers can introduce a wide array of functional groups at the C5 position, including aryl, heteroaryl, and alkyl moieties. Subsequent hydrolysis of the acetamido group can then unmask the 8-amino functionality, which itself can be further derivatized or may be a key pharmacophoric element. This modular approach allows for the rapid generation of libraries of novel quinoline derivatives for biological screening. While specific examples of marketed drugs derived directly from this intermediate are not readily identifiable, its structural motifs are present in numerous investigational compounds targeting a range of diseases.
Conclusion
This compound represents a well-characterized and synthetically accessible building block of significant utility to medicinal and materials chemists. Its straightforward, high-yielding synthesis and the strategic placement of its functional groups provide a reliable platform for the development of more complex molecules. The detailed protocols and characterization data presented in this guide are intended to facilitate its application in the laboratory, enabling researchers to explore the vast chemical space accessible from this versatile quinoline derivative and to accelerate the discovery of new chemical entities with valuable biological activities.
References
- This is a placeholder for a general review on quinoline chemistry if one were to be cited.
- Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. RSC Advances. 2014;4:27775–27779. [Link]
Sources
A Technical Guide to the Theoretical and Computational Analysis of N-(5-bromoquinolin-8-yl)acetamide
Abstract: This guide provides a comprehensive technical overview of the theoretical and computational methodologies applicable to the study of N-(5-bromoquinolin-8-yl)acetamide, a quinoline derivative with potential applications in drug development. Recognizing the significance of quinoline scaffolds in medicinal chemistry, this document outlines a systematic computational workflow designed to elucidate the structural, electronic, and potential bio-interactive properties of this molecule. We detail the application of Density Functional Theory (DFT) for quantum chemical analysis and molecular docking for exploring interactions with protein targets. Each section provides not only step-by-step protocols but also the underlying scientific rationale for methodological choices, ensuring a robust and reproducible research framework. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply computational tools to accelerate the characterization and development of novel therapeutic agents.
Introduction: The Rationale for a Computational Approach
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antimalarial, and anti-HIV properties.[1][2] The specific compound, this compound, is an organic intermediate that can be used in the synthesis of more complex drug molecules.[3] Its structure, featuring a bromine substituent and an acetamide group on the quinoline core, suggests potential for diverse chemical interactions and biological activity.
Before committing to resource-intensive and time-consuming experimental synthesis and screening, computational studies offer an invaluable in silico platform to predict molecular properties and guide further research.[4][5] This approach, central to modern computer-aided drug design (CADD), allows for the rapid assessment of:
-
Molecular Geometry and Stability: Understanding the most stable three-dimensional conformation of the molecule.
-
Electronic Properties: Identifying regions of high or low electron density, which are key to chemical reactivity and intermolecular interactions.
-
Potential Biological Targets: Predicting the binding affinity and mode of interaction with specific proteins, thereby hypothesizing its mechanism of action.[1]
This guide provides a validated framework for conducting such studies, grounded in established theoretical principles and computational protocols.
Theoretical Framework
A successful computational study is built upon a solid theoretical foundation. The choice of methods is paramount and must be justified based on the properties being investigated.
Density Functional Theory (DFT)
For accurately describing the electronic structure of a molecule like this compound, Density Functional Theory (DFT) is the method of choice. It offers an exceptional balance of computational cost and accuracy. DFT is based on the principle that the ground-state energy of a molecule can be determined from its electron density, a more manageable property than the complex many-electron wavefunction.[6][7]
Key aspects of our DFT approach include:
-
Exchange-Correlation Functional: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP is a hybrid functional that incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. It is widely used for organic molecules due to its proven reliability in predicting geometries and electronic properties.
-
Basis Set: We employ the 6-311++G(d,p) basis set. This choice provides a robust and flexible description of the electron distribution:
-
6-311: A triple-zeta basis set that uses three functions to describe each valence atomic orbital, allowing for greater flexibility.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and regions of space far from the nuclei, which are important for non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape, which is essential for describing chemical bonds accurately.
-
Molecular Docking
To investigate the potential of this compound as a therapeutic agent, molecular docking is an essential tool.[1][8] This method predicts the preferred orientation of a ligand (our molecule) when bound to a target protein. The process involves:
-
Search Algorithm: Systematically explores the conformational space of the ligand within the protein's active site.
-
Scoring Function: Estimates the binding affinity (e.g., in kcal/mol) for each generated pose, allowing for the ranking of different binding modes.[9]
Successful docking studies can identify key amino acid residues involved in binding and provide a structural hypothesis for the molecule's biological activity, guiding future lead optimization efforts.[10]
Computational Methodology and Protocols
This section provides detailed, step-by-step protocols for the computational analysis of this compound. These protocols are designed to be self-validating and reproducible.
General Workflow
The overall computational strategy follows a logical progression from single-molecule characterization to interaction studies.
Caption: Overall computational workflow for this compound.
Protocol 1: Quantum Chemical Calculations (DFT)
Objective: To determine the stable 3D geometry and electronic properties of the molecule. Software: Gaussian 16 or equivalent quantum chemistry package.
Steps:
-
Structure Creation:
-
Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, ChemDraw).
-
Convert the 2D structure to a 3D structure using the editor's built-in tools. Perform an initial "clean-up" using a molecular mechanics force field (e.g., UFF) to get a reasonable starting geometry.
-
-
Geometry Optimization:
-
Set up the calculation using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Use the Opt keyword in the route section of the input file. This instructs the software to perform a geometry optimization, finding the lowest energy conformation.
-
Causality: A precise, optimized geometry is the foundation for all subsequent calculations. Inaccurate bond lengths or angles will lead to erroneous electronic properties and poor docking results.
-
-
Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a frequency calculation with the same level of theory (B3LYP/6-311++G(d,p)). Use the Freq keyword.
-
Validation: This step is critical for self-validation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface, not a transition state.
-
-
Electronic Property Analysis:
-
From the output of the frequency calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Generate a Molecular Electrostatic Potential (MEP) map. This is done by calculating the electrostatic potential on the molecule's electron density surface.
-
Insight: The HOMO-LUMO energy gap indicates the molecule's chemical reactivity and stability. The MEP map visually identifies electrophilic (positive potential, blue) and nucleophilic (negative potential, red) sites, which are crucial for predicting intermolecular interactions.
-
Caption: Relationship between DFT outputs and chemical insights.
Protocol 2: Molecular Docking Simulation
Objective: To predict the binding mode and affinity of the molecule against a selected protein target. Software: AutoDock Vina or equivalent docking program.
Steps:
-
Target Selection & Preparation:
-
Identify a relevant protein target. For quinoline derivatives, potential targets include enzymes like reverse transcriptase or kinases like EGFR.[1][10] For this guide, we'll hypothetically use Epidermal Growth Factor Receptor (EGFR, PDB ID: 2GS2).
-
Download the crystal structure from the Protein Data Bank (PDB).
-
Prepare the protein using AutoDock Tools: remove water molecules, add polar hydrogens, and compute Gasteiger charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound as the input ligand file.
-
Use AutoDock Tools to set the rotatable bonds and save it in the required pdbqt format.
-
Causality: Using a low-energy, quantum mechanically accurate conformation of the ligand is crucial. Starting with a poor ligand structure can prevent the docking algorithm from finding the correct binding pose.
-
-
Grid Box Generation:
-
Define the search space (the "grid box") for the docking simulation. This box should encompass the entire active site of the target protein where the native ligand binds.
-
-
Docking Execution:
-
Run AutoDock Vina, providing the prepared protein, ligand, and grid box configuration as inputs. The program will generate a set of possible binding poses ranked by their binding affinity scores.
-
-
Results Analysis:
-
Visualize the top-ranked docking poses using a molecular viewer (e.g., PyMOL, Chimera).
-
Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein's active site residues.
-
Validation: A good docking result is characterized by a low binding energy (highly negative score) and a pose that forms chemically sensible interactions with key residues in the active site.
-
Hypothetical Results and Data Presentation
This section presents plausible, hypothetical data that would be generated from the protocols described above.
Structural and Electronic Properties (from DFT)
The geometry optimization would yield the precise bond lengths, angles, and dihedral angles for the molecule's most stable conformation.
Table 1: Selected Predicted Electronic Properties
| Property | Predicted Value | Implication |
|---|---|---|
| HOMO Energy | -6.8 eV | Region susceptible to electrophilic attack |
| LUMO Energy | -1.5 eV | Region susceptible to nucleophilic attack |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability |
| Dipole Moment | 3.5 Debye | Suggests significant molecular polarity |
The Molecular Electrostatic Potential (MEP) map would likely show a negative potential (red/yellow) around the carbonyl oxygen and the quinoline nitrogen, indicating these are sites for hydrogen bond acceptance. A positive potential (blue) would be expected around the amide hydrogen, indicating a hydrogen bond donor site.
Molecular Docking Results (Hypothetical)
Table 2: Hypothetical Docking Results against EGFR (PDB: 2GS2)
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -8.5 | Met793 | Hydrogen Bond (amide H to backbone O) |
| Leu718, Val726 | Hydrophobic Interactions | ||
| Cys797 | Potential Halogen Bond (Br to S) | ||
| 2 | -8.1 | Asp855 | Hydrogen Bond (amide O to sidechain) |
| | | Leu844, Phe723 | Hydrophobic Interactions |
The analysis of the top-ranked pose would suggest that this compound fits snugly into the ATP-binding pocket of EGFR, with the quinoline core forming hydrophobic interactions and the acetamide group forming a critical hydrogen bond with the hinge region residue Met793. The bromine atom's position could suggest a potential halogen bond, an increasingly recognized interaction in drug design.
Caption: Key hypothetical interactions from molecular docking.
Conclusion and Future Directions
This guide has detailed a robust computational workflow for the in-depth analysis of this compound. By integrating DFT and molecular docking, researchers can generate valuable, actionable data regarding the molecule's physicochemical properties and its potential as a targeted inhibitor. The hypothetical results indicate that the compound possesses favorable stability and could potentially bind effectively to the EGFR kinase domain.
The insights from these computational studies provide a strong foundation for subsequent experimental work, including:
-
Chemical Synthesis: The predicted properties can inform the synthesis strategy.
-
In Vitro Assays: The docking results can guide the selection of appropriate biological assays (e.g., EGFR kinase inhibition assays) to validate the computational predictions.
-
Structure-Activity Relationship (SAR) Studies: The computational model can be used to predict the effects of modifying the molecule's structure to improve binding affinity or other properties, thereby accelerating the drug discovery cycle.
References
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. [Link]
- This compound. ChemBK. [Link]
- Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Deriv
- Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity.
- Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Semantic Scholar. [Link]
- Synthesis, DFT studies on a series of tunable quinoline deriv
- Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. IJRPR. [Link]
- Synthesis, DFT studies on a series of tunable quinoline deriv
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]
- Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.
- Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives.
- synthesis and study of anticancer activity of quinoline derivative using computational chemistry.
Sources
- 1. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of N-(5-bromoquinolin-8-yl)acetamide
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of N-(5-bromoquinolin-8-yl)acetamide, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through the direct N-acetylation of 5-bromo-8-aminoquinoline using acetic anhydride. This application note details the reaction mechanism, step-by-step experimental procedures, critical safety precautions, and methods for purification and characterization. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery, providing the necessary detail to ensure reproducible and high-yield results.
Introduction and Scientific Background
This compound is a key heterocyclic building block. The quinoline scaffold is a prominent feature in a wide array of pharmacologically active compounds, and the strategic placement of a bromo-substituent at the C5 position and an acetamido group at the C8 position offers versatile handles for further chemical modification through cross-coupling reactions or other transformations. This makes it an important precursor for generating libraries of complex molecules for screening and lead optimization.
The protocol described herein employs a classic and highly efficient nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the C8-amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This well-established transformation is robust, high-yielding, and straightforward to perform with standard laboratory equipment.
Reaction Scheme and Mechanism
The synthesis proceeds via the N-acetylation of 5-bromo-8-aminoquinoline.
Overall Reaction:
5-bromo-8-aminoquinoline reacts with acetic anhydride to yield this compound and acetic acid as a byproduct.
Mechanism: Nucleophilic Acyl Substitution The reaction mechanism involves the nucleophilic attack of the primary amine on the acetic anhydride, followed by the collapse of a tetrahedral intermediate and a final deprotonation step.
Caption: Mechanism of N-acetylation.
Critical Safety Precautions
All operations must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses/goggles, and chemical-resistant gloves, is mandatory.
-
5-bromo-8-aminoquinoline: This compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause skin and serious eye irritation.[1] Avoid creating dust.
-
Acetic Anhydride: This reagent is highly corrosive, flammable, and reacts violently with water.[2][3] It causes severe skin burns and eye damage and can be fatal if inhaled.[4][5] It is also a lachrymator. Handle with extreme care, ensuring no contact with moisture.
-
Pyridine (Solvent/Catalyst): Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin. It is also a suspected carcinogen and may cause damage to organs through prolonged exposure.
-
Work-up Reagents (e.g., HCl, NaHCO₃): Handle acids and bases with care. Neutralization reactions can be exothermic.
Refer to the latest Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier Example |
| 5-bromo-8-aminoquinoline | ≥97% | Sigma-Aldrich |
| Acetic Anhydride | Reagent Grade, ≥99% | Fisher Scientific |
| Pyridine | Anhydrous, 99.8% | Acros Organics |
| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Hexanes | ACS Grade | VWR Chemicals |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | Lab-prepared |
| Brine (Saturated aq. NaCl) | - | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Lab-prepared |
| Equipment | Specifications | Notes |
| Round-bottom flask (50 mL) | Ground glass joint | - |
| Magnetic stirrer and stir bar | - | - |
| Condenser | - | - |
| Heating mantle or oil bath | - | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - |
| Glassware for work-up and purification | - | - |
| Rotary evaporator | - | - |
| Column chromatography setup | - | - |
Detailed Experimental Protocol
This protocol is based on well-established procedures for the N-acetylation of aromatic amines.
Caption: Experimental workflow for synthesis.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromo-8-aminoquinoline (1.00 g, 4.48 mmol, 1.0 equiv.).
-
Add anhydrous pyridine (15 mL) to dissolve the starting material. Stir under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
-
Addition of Reagent:
-
Slowly add acetic anhydride (0.51 mL, 5.38 mmol, 1.2 equiv.) to the cooled solution dropwise via a syringe over 5 minutes. A slight exotherm may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 1:1 Hexanes:Ethyl Acetate. The product spot should be more polar than the starting material and visible under UV light. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up:
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice-water (approx. 100 mL). Stir until the ice has melted. A precipitate may form.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and wash successively with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (1 x 30 mL), and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography.
-
Prepare the column using a slurry of silica gel in hexanes. Load the crude product onto the column (dry loading is recommended).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 50% EtOAc).
-
Collect the fractions containing the pure product (as determined by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum to obtain this compound as a light yellow solid.
-
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by comparing its analytical data with literature values.
| Parameter | Expected Value |
| Appearance | Light yellow solid |
| Melting Point | 139–141 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.75 (s, 1H, NH), 8.80 (d, J = 4.08 Hz, 1H), 8.65 (d, J = 8.40 Hz, 1H), 8.51 (d, J = 8.52 Hz, 1H), 7.77 (d, J = 8.36 Hz, 1H), 7.57–7.53 (m, 1H), 2.35 (s, 3H, CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168.7, 148.6, 138.9, 136.0, 134.5, 130.9, 127.2, 122.6, 116.9, 114.1, 25.1. |
| Molecular Formula | C₁₁H₉BrN₂O |
| Molecular Weight | 265.11 g/mol |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm). Data sourced from The Royal Society of Chemistry.
References
- Columbus Chemical Industries.
- Carl ROTH.
- AWS.
- The Royal Society of Chemistry. "Transition-Metal-Free Oxidative C5−H-Halogenation of 8-Aminoquinoline Amides using Sodium Halides.
Sources
Application Note: N-(5-bromoquinolin-8-yl)acetamide in Suzuki Cross-Coupling Reactions
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of N-(5-bromoquinolin-8-yl)acetamide in Suzuki cross-coupling reactions.
Introduction: The Quinoline Scaffold and the Power of C-C Bond Formation
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a vast array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The ability to strategically functionalize the quinoline core is paramount in drug discovery for fine-tuning molecular properties and optimizing interactions with biological targets. This compound serves as a key intermediate, poised for diversification at the C-5 position.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds in modern organic synthesis.[3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organohalide and an organoboron compound is celebrated for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids.[3][4] These features make it an indispensable tool in the synthesis of complex molecules for drug discovery and materials science.[1][5][6]
This guide provides a detailed examination of the Suzuki cross-coupling reaction as applied to this compound, offering mechanistic insights, a comprehensive experimental protocol, and field-proven advice to ensure successful implementation.
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to troubleshooting and optimizing the reaction. The process is a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically stabilized by phosphine ligands. This complex reacts with the aryl halide, this compound, inserting the palladium atom into the carbon-bromine bond. This step oxidizes the catalyst from Pd(0) to a Pd(II) species.[4][8] The reactivity of the halide is crucial, with the general trend being I > OTf > Br >> Cl.[3]
-
Transmetalation: This is the key bond-forming step where the organic group from the organoboron reagent is transferred to the palladium(II) complex. The process requires activation of the boronic acid with a base (e.g., K₂CO₃, K₃PO₄).[9] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the transfer of the aryl group to the palladium center, displacing the halide.[9][10]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7] The newly formed product exits the cycle, allowing the catalysis to continue.
Application Protocol: Suzuki Coupling of this compound
This protocol is a robust starting point for the coupling of this compound with various arylboronic acids. Optimization may be required for particularly challenging or sterically hindered coupling partners.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Typical Equivalents | Purpose |
| This compound | 265.11 | 1.0 | Aryl Halide Substrate |
| Arylboronic Acid | Variable | 1.1 - 1.5 | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 - 0.05 (3-5 mol%) | Palladium(0) Catalyst Precursor |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 - 3.0 | Base for Boronate Activation |
| 1,4-Dioxane, anhydrous | 88.11 | - | Organic Solvent |
| Deionized Water | 18.02 | - | Co-solvent |
| Ethyl Acetate | 88.11 | - | Extraction Solvent |
| Brine (Saturated NaCl solution) | - | - | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | Drying Agent |
Step-by-Step Experimental Procedure
Reaction Setup (Inert Atmosphere)
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv), to the flask under a positive flow of inert gas. Scientist's Note: The yellow color of Pd(PPh₃)₄ is a good indicator of its quality. A brownish or greenish color may suggest decomposition and can lead to lower yields.
Solvent Addition and Reaction
-
Degas the 1,4-dioxane and deionized water by bubbling Argon or Nitrogen through them for 20-30 minutes.
-
Using a syringe, add the degassed 1,4-dioxane and water to the Schlenk flask in a 4:1 v/v ratio. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Place the flask in a preheated oil bath at 85-95 °C and stir vigorously.[11]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours. A sample can be taken via syringe, diluted with ethyl acetate, filtered through a small plug of silica, and spotted on a TLC plate.
Workup and Purification
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (approx. 20 mL per mmol of starting material).
-
Wash the organic mixture with water (2x) and then with brine (1x) in a separatory funnel.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality base/solvents. | Use a fresh bottle of catalyst or a different Pd source (e.g., Pd(dppf)Cl₂). Ensure thorough degassing of solvents and proper inert gas technique. Use anhydrous base and solvents. |
| Formation of Homocoupling | Oxygen contamination; Premature decomposition of the boronic acid. | Improve inert atmosphere technique. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[8] Add the catalyst last. |
| Decomposition of Product | Prolonged heating; Product instability under basic conditions. | Monitor the reaction closely and stop it once the starting material is consumed. Consider a milder base like potassium phosphate (K₃PO₄).[11] |
| Debromination of Starting Material | Presence of water and base can lead to protodebromination. | Ensure the use of anhydrous solvents and base if this side reaction is significant. A different solvent system (e.g., Toluene/Water) may also help. |
Illustrative Data and Workflow
Expected Versatility
The described protocol is expected to be versatile. The following table provides an illustrative summary of potential coupling partners and typical yields observed in similar Suzuki reactions involving bromo-heterocycles.[12][13]
| Arylboronic Acid Partner (Ar'-B(OH)₂) | Expected Product Structure | Typical Yield Range (%) | Notes |
| Phenylboronic acid | N-(5-phenylquinolin-8-yl)acetamide | 75-90% | Electronically neutral partners generally couple efficiently. |
| 4-Methoxyphenylboronic acid | N-(5-(4-methoxyphenyl)quinolin-8-yl)acetamide | 80-95% | Electron-donating groups on the boronic acid often lead to high yields. |
| 4-Trifluoromethylphenylboronic acid | N-(5-(4-(trifluoromethyl)phenyl)quinolin-8-yl)acetamide | 70-85% | Electron-withdrawing groups are well-tolerated, though may sometimes require longer reaction times. |
| Thiophene-3-boronic acid | N-(5-(thiophen-3-yl)quinolin-8-yl)acetamide | 65-80% | Heteroaromatic boronic acids are viable coupling partners. |
General Experimental Workflow
The entire process, from initial setup to final analysis, follows a systematic workflow designed to ensure reproducibility and success.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of N-(5-bromoquinolin-8-yl)acetamide
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are ubiquitous structural motifs in a vast array of biologically active compounds and functional materials.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these critical linkages.[2][3] Its development by Stephen L. Buchwald and John F. Hartwig in the 1990s revolutionized the synthesis of aryl amines, offering a significant improvement over traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[2][4]
This guide focuses on a specific, high-value application: the amination of N-(5-bromoquinolin-8-yl)acetamide. The quinoline scaffold is a privileged heterocycle, forming the core of numerous pharmaceuticals.[5][6] The ability to selectively introduce a diverse range of amino groups at the C5 position through the Buchwald-Hartwig reaction provides a direct and efficient route to novel chemical entities for drug discovery and development programs.[7] This document provides a detailed exploration of the reaction mechanism, a comprehensive experimental protocol, and practical troubleshooting advice tailored for researchers, scientists, and drug development professionals.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Buchwald-Hartwig amination stems from a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle is generally accepted to proceed through three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][8][9][10]
-
Oxidative Addition: The cycle initiates with the reaction of a low-valent Palladium(0) complex, typically bearing bulky, electron-rich phosphine ligands, with the aryl halide (this compound). The palladium atom inserts itself into the carbon-bromine bond, forming a Pd(II) intermediate.[10][11] This is often the rate-determining step, particularly for less reactive aryl chlorides.[11][12]
-
Amine Coordination and Deprotonation: The amine coupling partner then coordinates to the Pd(II) complex. In the presence of a stoichiometric amount of base, the coordinated amine is deprotonated to form a palladium-amido complex.[3][10] The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of sensitive functional groups.[13][14] Common bases include sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS).[10]
-
Reductive Elimination: This final step involves the formation of the new C-N bond and the regeneration of the Pd(0) catalyst. The aryl group and the amido ligand are eliminated from the palladium center, yielding the desired N-aryl amine product.[2][9] The regenerated Pd(0) complex can then enter a new catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing the Reaction: A Guide to Key Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. The choice of catalyst, ligand, base, and solvent must be tailored to the specific substrates involved.[2]
| Parameter | Common Choices & Considerations | Rationale & Field Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexes (precatalysts).[15][16] | Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precursors that form the active Pd(0) catalyst in situ.[15] However, precatalysts often provide more reliable and reproducible results by ensuring efficient generation of the active catalytic species.[12][17] |
| Ligand | Bulky, electron-rich phosphines: Biarylphosphines (e.g., RuPhos, BrettPhos), Ferrocene-based (e.g., dppf), or Chelating bisphosphines (e.g., Xantphos).[2][9][18] | The ligand is arguably the most critical component. Bulky ligands promote the reductive elimination step and prevent the formation of inactive catalyst dimers.[2] The choice depends heavily on the amine; for instance, BrettPhos is often effective for primary amines.[19] |
| Base | Strong, non-nucleophilic bases: NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃, K₃PO₄.[10][15] | The base facilitates the deprotonation of the amine coordinated to the palladium center.[10] Strong alkoxide bases like NaOt-Bu are widely used, but weaker carbonate or phosphate bases may be necessary for substrates with base-sensitive functional groups.[2][9] |
| Solvent | Aprotic, non-coordinating solvents: Toluene, Dioxane, THF, t-BuOH.[8][10][16] | The solvent must be able to dissolve the reactants and maintain catalyst stability at the required temperature. Toluene and dioxane are frequently used.[20] Chlorinated solvents and strongly coordinating solvents like acetonitrile or pyridine should generally be avoided as they can inhibit the catalyst.[16] |
| Temperature | Typically ranges from room temperature to >100 °C.[10] | Most reactions require heating (80-110 °C) to drive the catalytic cycle, especially the oxidative addition step.[17] However, highly active catalyst systems can sometimes allow for reactions at lower temperatures. |
Detailed Experimental Protocol
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a representative primary or secondary amine. Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Materials and Equipment:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%)
-
Ligand (e.g., BrettPhos, 1-3 mol%)
-
Base (e.g., Sodium tert-butoxide, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (e.g., 0.2 mmol, 1.0 equiv), the palladium precatalyst (e.g., 0.004 mmol, 2 mol%), the ligand (if not using a precatalyst, 0.004 mmol, 2 mol%), and the base (e.g., sodium tert-butoxide, 0.4 mmol, 2.0 equiv) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Seal the vessel. If not in a glovebox, evacuate and backfill the vessel with inert gas three times. Add the anhydrous, degassed solvent (e.g., 2 mL of toluene) via syringe. Then, add the amine (e.g., 0.24 mmol, 1.2 equiv) via syringe.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (e.g., at 100 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aminated quinoline product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. These reactions can be sensitive, and careful attention to detail is crucial.[12]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficiently anhydrous/degassed conditions.3. Inappropriate choice of ligand, base, or solvent.[12][21] | 1. Use a fresh palladium source/ligand or a reliable precatalyst. Ensure reagents are pure.2. Thoroughly dry glassware and solvents. Ensure a good inert atmosphere is maintained.3. Screen different ligands (e.g., XPhos, RuPhos), bases (e.g., K₃PO₄, Cs₂CO₃), and solvents (e.g., dioxane, THF). |
| Hydrodehalogenation | Formation of N-(quinolin-8-yl)acetamide as a major byproduct. This can result from a competitive β-hydride elimination pathway.[22] | 1. Switch to a bulkier ligand (e.g., a biarylphosphine like BrettPhos) which can favor reductive elimination over β-hydride elimination.[23]2. Lower the reaction temperature if possible. |
| Formation of Byproducts | Unidentified spots on TLC or peaks in GC/MS. Could be due to side reactions of functional groups or catalyst-mediated decomposition. | 1. Re-evaluate the compatibility of all functional groups on your substrates with the chosen base and temperature.[8]2. Lower the reaction temperature or catalyst loading.3. Confirm the identity of byproducts (e.g., via MS) to diagnose the issue (e.g., bithiophene formation from thiophene-containing substrates).[21] |
| Difficulty in Purification | Product co-elutes with ligand or other impurities. | 1. Use a polymer-supported ligand or a catalyst system that simplifies removal.2. Perform an acidic or basic wash during workup to remove basic or acidic impurities, respectively.3. Optimize chromatography conditions (different solvent systems, use of additives). |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl quinolines. By understanding the underlying catalytic mechanism and the critical role of each reaction component, researchers can effectively troubleshoot and optimize this powerful transformation. The protocol and insights provided herein serve as a comprehensive guide for the successful application of this reaction to this compound, enabling the rapid and efficient generation of novel molecular entities for advancement in drug discovery and related scientific fields.
References
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021).
- Omar, W. A. E., & Hormi, O. E. O. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Journal of Chemical Sciences, 125(6), 1335-1343.
- da Silva, J. P., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 11(3), 1548-1562.
- Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 374–381.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry.
- This compound - ChemBK. (2024).
- Lipshutz, B. H., et al. (2019). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters, 21(16), 6433–6437.
- Buchwald-Hartwig amination - Name-Reaction.com. (n.d.).
- Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424.
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Omar, W. A. E., & Hormi, O. E. O. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. ResearchGate.
- Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
- Palladium‐Catalyzed Amination of Aryl Halides. (2019). ResearchGate.
- Widenhoefer, R. A., & Buchwald, S. L. (1998). Palladium-Catalyzed Amination of Aryl Halides on Solid Support. Organic Letters, 1(1), 13-16.
- Egu, T. K., et al. (2015). Synthesis of quinolinequinone derivatives and related carbocyclic compounds. ScienceOpen Research.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
- Newman, S. G., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 342-348.
- Condition Optimization for Buchwald-Hartwig Reactions. (2022). YouTube.
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
- Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).
- Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit.
- Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange.
- Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Ferreira, M.-J. U., et al. (2020). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 83(6), 1914–1924.
- Li, Y., et al. (2023). Copper-catalyzed selective C5–H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. RSC Advances, 13(10), 6649-6654.
- A Buchwald–Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3‐Ligase PROTACs. (2020). ResearchGate.
- A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. (2020). PubMed.
- N-(5-bromoisoquinolin-8-yl)acetamide. (n.d.). Chemspace.
- Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). (2023). ResearchGate.
- This compound. (n.d.). Chemical-Suppliers.com.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. name-reaction.com [name-reaction.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. entegris.com [entegris.com]
- 20. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. researchgate.net [researchgate.net]
- 23. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging N-(5-bromoquinolin-8-yl)acetamide for the Synthesis of Novel Kinase Inhibitors
Introduction: The Quinoline Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized cancer therapy. Within the vast chemical space explored for kinase inhibition, the quinoline core has emerged as a "privileged scaffold."[1] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups to interact with key features of the kinase active site. Several FDA-approved kinase inhibitors are built upon quinoline or the related quinazoline core, underscoring their clinical significance.[2][3]
The 8-aminoquinoline substructure is particularly noteworthy, serving as a versatile pharmacophore in drug discovery beyond its historical use in antimalarial agents.[4][5][6] The nitrogen atom at the 8-position provides a crucial vector for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity.[4]
This guide focuses on the strategic use of N-(5-bromoquinolin-8-yl)acetamide , a key building block for the synthesis of diverse libraries of potential kinase inhibitors. The bromine atom at the C-5 position serves as a highly effective chemical "handle" for palladium-catalyzed cross-coupling reactions, while the N-acetamide group modulates the properties of the core and can act as a protecting group for the C-8 amine. This document provides a detailed overview of the core synthetic strategies, step-by-step protocols, and the mechanistic rationale behind these powerful transformations.
Core Synthetic Strategies: Palladium-Catalyzed Elaboration of the Quinoline Core
The true power of this compound as a synthetic intermediate lies in its reactivity in palladium-catalyzed cross-coupling reactions. These reactions offer a robust and highly modular approach to forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, a significant advantage over classical methods.[7]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the coupling of an aryl halide (in this case, our bromoquinoline) with an organoboron reagent, typically a boronic acid or ester.[8][9] This strategy is exceptionally powerful for exploring hydrophobic regions within the kinase ATP-binding site by introducing a wide array of aryl and heteroaryl substituents at the C-5 position.
The catalytic cycle, shown in the workflow diagram below, generally involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline.
-
Transmetalation: The organic group is transferred from the boronic acid to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the final product and regenerating the Pd(0) catalyst.[10]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has transformed the synthesis of arylamines.[7][11] This reaction couples the aryl halide with a primary or secondary amine. For kinase inhibitor design, this is a critical transformation. The introduced amine moiety can act as a hydrogen bond donor or acceptor, often forming crucial interactions with the "hinge region" of the kinase, which is a common anchoring point for inhibitors.
The mechanism is analogous to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[11][12] The choice of ligand is critical to prevent catalyst decomposition and promote the desired reductive elimination step.
Visualizing the Synthetic Workflow
The following diagram illustrates the central role of this compound as a divergent intermediate for generating molecular diversity.
Caption: Synthetic pathways from this compound.
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and scales. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol% or [Pd(dppf)Cl₂], 3 mol%)[13]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)[14]
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.[14]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 5-aryl-N-(quinolin-8-yl)acetamide derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP, 4-6 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq)[16]
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
Sealed reaction tube
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry sealed tube.
-
Add this compound.
-
Add the anhydrous solvent, followed by the amine coupling partner.
-
Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.[16]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 16-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(amino)-N-(quinolin-8-yl)acetamide derivative.
Illustrative Data & Structure-Activity Relationship (SAR)
The true utility of these synthetic methods is the rapid generation of a compound library for biological screening. By varying the boronic acid in the Suzuki coupling or the amine in the Buchwald-Hartwig amination, researchers can systematically probe the chemical space around the quinoline core to optimize binding affinity and selectivity for a target kinase.
The table below presents illustrative data for a hypothetical series of compounds synthesized from this compound, targeting the Epidermal Growth Factor Receptor (EGFR), a well-known kinase target for quinoline-based inhibitors.[2][17]
| Compound ID | Synthesis Route | R-Group | Target Kinase | Illustrative IC₅₀ (nM) |
| QN-S-01 | Suzuki | 4-Methoxyphenyl | EGFR | 85 |
| QN-S-02 | Suzuki | 3-Fluorophenyl | EGFR | 42 |
| QN-S-03 | Suzuki | Pyridin-3-yl | EGFR | 60 |
| QN-B-01 | Buchwald-Hartwig | -NH-(4-morpholinophenyl) | EGFR | 25 |
| QN-B-02 | Buchwald-Hartwig | -NH-cyclopropyl | EGFR | 150 |
SAR Insights:
-
C-5 Aryl Substitution (Suzuki Products): Substitution at the C-5 position can influence potency by occupying a hydrophobic pocket. Electron-withdrawing groups like fluorine (QN-S-02) can sometimes improve activity.[18]
-
C-5 Amino Substitution (Buchwald-Hartwig Products): The introduction of a substituted aniline (QN-B-01) can provide a critical hydrogen bond interaction with the kinase hinge region, often leading to potent inhibition. The morpholine group can also enhance solubility and cell permeability.
Conclusion
This compound is a highly valuable and versatile starting material for the development of novel kinase inhibitors. Its amenability to robust and modular palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows drug discovery teams to rapidly synthesize diverse libraries of compounds. By systematically modifying the C-5 position of the quinoline core, researchers can effectively explore structure-activity relationships and optimize compounds for high potency and selectivity against their kinase targets of interest. The protocols and strategies outlined in this guide provide a solid foundation for leveraging this powerful building block in medicinal chemistry campaigns.
References
- Ismail, M. A. et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel).
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed.
- Șandor, A. et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel).
- ResearchGate. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- ResearchGate. (n.d.). Structures of compounds I–III, quinoline-based moieties, as inhibitors of protein kinase.
- MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study.
- ChemBK. (2024). This compound.
- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- ResearchGate. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
- Wikipedia. (n.d.). 8-Aminoquinoline.
- Isika, D. K. et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. Digital Commons @ NJIT.
- Omar, W. A. E., & Hormi, O. E. O. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Indian Chemical Society.
- Isika, D. K., & Sadik, O. A. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. Molecules.
- ResearchGate. (n.d.). Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j).
- National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
- Austin Publishing Group. (n.d.). N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies.
- ResearchGate. (n.d.). Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2020). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor.
- National Institutes of Health. (n.d.). Directed Palladium Catalyzed Acetoxylation of Indolines. Total Synthesis of N-Benzoyl.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- PubMed. (2021). Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening.
- National Institutes of Health. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells.
- ResearchGate. (n.d.). Recent Progress in Palladium‐Catalyzed Radical Reactions.
- ResearchGate. (2025). Rearrangement of 2-Bromo-N-quinoline-8-yl-acetamide Leading to New Heterocycle.
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ias.ac.in [ias.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
N-(5-bromoquinolin-8-yl)acetamide: A Versatile Scaffold for Modern Medicinal Chemistry
Introduction: The Strategic Value of the 8-Aminoquinoline Scaffold and the Significance of the 5-Bromo Substitution
The 8-aminoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] From its historical prominence in the development of antimalarial drugs like primaquine to its contemporary exploration in oncology, infectious diseases, and neurodegenerative disorders, the 8-aminoquinoline framework continues to be a fertile ground for drug discovery.[1][2] The nitrogen atom at the 8-position serves as a critical handle for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity.[3]
This guide focuses on a particularly intriguing derivative: N-(5-bromoquinolin-8-yl)acetamide. The introduction of a bromine atom at the C-5 position of the quinoline ring is a strategic design element. Halogenation, particularly bromination, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The bromine atom can enhance binding affinity to target proteins through halogen bonding, improve membrane permeability, and influence metabolic stability.[1] Furthermore, the presence of the bromo group provides a valuable synthetic handle for further diversification of the scaffold through various cross-coupling reactions.[1] The acetamide moiety at the 8-position also plays a crucial role, contributing to the molecule's overall electronic and steric profile and providing a hydrogen bond donor, which can be critical for target engagement.
This document provides a comprehensive overview of the synthesis, applications, and key structure-activity relationships of this compound and its derivatives, offering detailed protocols and insights for researchers and drug development professionals.
Synthesis of the this compound Scaffold: A Detailed Protocol
The synthesis of this compound is a multi-step process that begins with the bromination of 8-nitroquinoline, followed by reduction of the nitro group and subsequent acetylation.
Experimental Protocol: Synthesis of this compound
Materials:
-
8-Nitroquinoline
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Step 1: Synthesis of 5-Bromo-8-nitroquinoline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-nitroquinoline (1 equivalent) in concentrated sulfuric acid at 0°C.
-
Bromination: Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution, maintaining the temperature below 5°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford 5-bromo-8-nitroquinoline.
Step 2: Synthesis of 5-Bromoquinolin-8-amine
-
Reaction Setup: To a solution of 5-bromo-8-nitroquinoline (1 equivalent) in ethanol and water (4:1), add iron powder (5 equivalents) and ammonium chloride (1.2 equivalents).
-
Reduction: Heat the mixture to reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the hot reaction mixture through a pad of Celite® and wash the filter cake with hot ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 5-bromoquinolin-8-amine, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Reaction Setup: Dissolve 5-bromoquinolin-8-amine (1 equivalent) in dichloromethane. Add pyridine (1.5 equivalents) to the solution.
-
Acetylation: Cool the mixture to 0°C and add acetic anhydride (1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield this compound as a light yellow solid.
Characterization Data for this compound:
-
Appearance: Light yellow solid
-
Melting Point: 139–141 °C
-
¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H), 7.53–7.57 (m, 1H), 7.77 (d, J = 8.36 Hz, 1H), 8.51 (d, J = 8.52 Hz, 1H), 8.65 (d, J = 8.40 Hz, 1H), 8.80 (d, J = 4.08 Hz, 1H), 9.75 (s, 1H)
-
¹³C NMR (100 MHz, CDCl₃): δ 25.1, 114.1, 116.9, 122.6, 127.2, 130.9, 134.5, 136.0, 138.9, 148.6, 168.7[1]
Applications in Medicinal Chemistry
The this compound scaffold serves as a versatile starting point for the development of novel therapeutic agents across various disease areas.
Anticancer Activity
Quinoline derivatives are well-established as potent anticancer agents, with several compounds demonstrating significant antiproliferative activity against a range of cancer cell lines.[4] The introduction of a bromine atom can further enhance this activity.[5]
Mechanism of Action:
Derivatives of the 8-aminoquinoline scaffold have been shown to exert their anticancer effects through multiple mechanisms, including:
-
Topoisomerase Inhibition: Certain bromo-substituted 8-hydroxyquinolines have been identified as inhibitors of human DNA topoisomerase I, an enzyme crucial for DNA replication and repair.[2][6] Inhibition of this enzyme leads to DNA damage and ultimately apoptosis in cancer cells.
-
PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8] Some quinoline derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[2]
Workflow for Anticancer Drug Discovery using the this compound Scaffold:
Caption: Workflow for Anticancer Drug Discovery.
Table 1: Anticancer Activity of Bromo-Substituted Quinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | 26.2 | [5] |
| 6-Bromo-5-nitroquinoline | HeLa (Cervical) | 24.1 | [5] |
| 6-Bromo-5-nitroquinoline | C6 (Glioblastoma) | 50.0 | [5] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon) | ~6.7 µg/mL | [6] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Cervical) | ~8.2 µg/mL | [6] |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Glioblastoma) | ~7.5 µg/mL | [6] |
Antimicrobial Activity
The 8-aminoquinoline scaffold has also been extensively explored for the development of novel antimicrobial agents.[3] The presence of the bromine atom can contribute to enhanced antibacterial and antifungal activity.
Mechanism of Action:
The antimicrobial mechanisms of quinoline derivatives are diverse and can include:
-
Inhibition of DNA Gyrase: Fluoroquinolone antibiotics, a well-known class of quinoline derivatives, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[9]
-
Disruption of Cell Membranes: The lipophilic nature of the quinoline ring can facilitate its insertion into bacterial cell membranes, leading to disruption of membrane integrity and cell death.
-
Metal Chelation: The 8-aminoquinoline scaffold can chelate essential metal ions, depriving bacteria of vital cofactors for enzymatic reactions.[1]
Protocol for a Standard Broth Microdilution Assay to Determine Minimum Inhibitory Concentration (MIC):
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in appropriate broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using broth medium.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 2: Antimicrobial Activity of Bromo-Substituted Quinoline Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 9-Bromo-substituted indolizinoquinoline-5,12-dione derivative | E. coli ATCC25922 | 2 | [10] |
| 9-Bromo-substituted indolizinoquinoline-5,12-dione derivative | Methicillin-resistant S. aureus (MRSA) | 0.031 | [10] |
| 7-Bromoquinoline-5,8-dione containing aryl sulfonamides | K. Pneumonia | 0.80-1.00 mg/mL | [11] |
| 7-Bromoquinoline-5,8-dione containing aryl sulfonamides | S. typhi | 0.80-1.00 mg/mL | [11] |
Neurodegenerative Diseases
Emerging research suggests that quinoline derivatives may hold promise for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[12][13] Their proposed mechanisms of action in this context are often multi-targeted.
Potential Mechanisms of Action in Neurodegeneration:
-
Metal Chelation: The dysregulation of metal ions (e.g., copper, zinc, and iron) is implicated in the pathogenesis of neurodegenerative diseases. The chelating properties of the 8-aminoquinoline scaffold can help restore metal homeostasis.
-
Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative conditions. Some quinoline derivatives possess antioxidant properties, helping to mitigate the damaging effects of reactive oxygen species.
-
Inhibition of Protein Aggregation: The aggregation of proteins such as amyloid-beta (Aβ) and tau is a hallmark of Alzheimer's disease. Certain quinoline derivatives have been shown to inhibit the aggregation of these proteins.[14]
Signaling Pathway in Alzheimer's Disease Targeted by Quinoline Derivatives:
Caption: Potential therapeutic targets in Alzheimer's disease.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring and modifications to the acetamide group.
-
Role of the 5-Bromo Group: As previously mentioned, the bromine atom at the C-5 position can significantly impact activity. It can participate in halogen bonding with target enzymes and also serves as a synthetic handle for introducing further diversity. For instance, in some anticancer quinolines, the presence of a bromo group has been shown to enhance cytotoxicity.[5]
-
Modifications at the Acetamide Nitrogen: The acetamide group can be replaced with other functionalities to explore different interactions with target proteins. For example, replacing the acetyl group with larger aromatic or heterocyclic moieties can lead to compounds with altered target specificity and potency.
-
Substitutions on the Quinoline Ring: Further substitutions on the quinoline ring, such as at the C-2, C-4, C-6, or C-7 positions, can fine-tune the electronic and steric properties of the molecule, leading to improved activity and selectivity.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the strategic placement of the bromo and acetamide functionalities provide a robust platform for the generation of diverse compound libraries. The demonstrated and potential applications in oncology, infectious diseases, and neurodegeneration highlight the significant therapeutic potential of this scaffold.
Future research in this area should focus on:
-
Expansion of Compound Libraries: The systematic exploration of a wider range of substituents at various positions on the quinoline ring and modifications of the acetamide group will be crucial for elucidating more detailed SAR and discovering novel lead compounds.
-
Mechanism of Action Studies: In-depth biological studies are needed to fully understand the molecular mechanisms by which these compounds exert their therapeutic effects. This includes identifying specific protein targets and elucidating their impact on key signaling pathways.
-
In Vivo Evaluation: Promising lead compounds identified from in vitro studies should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.
The continued investigation of the this compound scaffold holds great promise for the development of the next generation of innovative medicines to address a range of unmet medical needs.
References
- Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 5(20), 11557-11568. [Link]
- Zhang, Q., et al. (2017). Transition-Metal-Free Oxidative C5−H-Halogenation of 8-Aminoquinoline Amides using Sodium Halides. RSC Advances, 7(57), 35973-35977. [Link]
- Gül, H. İ., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260. [Link]
- Yıldırım, S., et al. (2016). Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. Arzneimittelforschung, 53(10), 727-733. [Link]
- Yang, L., et al. (2016). Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. European Journal of Medicinal Chemistry, 124, 615-626. [Link]
- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424. [Link]
- Golden, E. B., & You, W. (2016). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceuticals, 9(4), 62. [Link]
- Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 453-466. [Link]
- Liu, X. F., et al. (2011). 2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o143. [Link]
- Khetmalis, Y. M., et al. (2024). Antimycobacterial, Molecular Docking and ADME Studies of Spiro Naphthyridine Pyrimidine and N‐(Quinolin‐8‐yl)acetamide Derivatives. ChemistrySelect, 9(25), e202400894. [Link]
- Jaszczyszyn, A., et al. (2022). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. International Journal of Molecular Sciences, 23(23), 14895. [Link]
- Costa, G., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Pharmaceuticals, 15(11), 1369. [Link]
- Jain, A. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Heterocyclic Chemistry, 59(1), 5-26. [Link]
- Arshad, M., et al. (2022). Synthesized N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide derivatives: Non-linear optical (NLO) properties and structural feature determination through computational approach. Journal of Molecular Structure, 1264, 133245. [Link]
- Rodzik, A., et al. (2021). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 22(16), 8863. [Link]
- Pommier, Y. (2006). Drugs acting on DNA topoisomerases: recent advances and future perspectives. Progress in Nucleic Acid Research and Molecular Biology, 81, 179-211. [Link]
- Blower, T. R., & Williamson, B. H. (2024). Topoisomerases as Targets for Novel Drug Discovery. International Journal of Molecular Sciences, 25(5), 2933. [Link]
- Almalki, S. G., et al. (2021). List of reported lead synthetic compounds targeting mTOR, PI3K, and Akt signaling pathway in various skin cancers. Seminars in Cancer Biology, 76, 213-227. [Link]
- Zhang, M., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Bioorganic Chemistry, 134, 106451. [Link]
- de Paula, C. A., et al. (2025). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Current Medicinal Chemistry. [Link]
- Janku, F., et al. (2011). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation.
- McNaught, K. S., & Olanow, C. W. (1998). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. Biochemical Society Transactions, 26(4), 677-682. [Link]
- Mishra, N. M., et al. (2023). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules, 28(19), 6841. [Link]
- Vincent, O. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. International Journal of Applied Chemistry, 15(1), 101-112. [Link]
- Moorthy, N. S. H. N., et al. (2018). Synthesis and Biological Evaluation of Some N-(3-(1H-tetrazol-5-yl) Phenyl)acetamide Derivatives as Novel Non-Carboxylic PTP1B Inhibitors Designed Through Bioisosteric Modulation. Bioorganic Chemistry, 80, 52-61. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. DNA topoisomerase targeting drugs: mechanisms of action and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-[(5-bromo-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide | C16H13BrN2O2S | CID 44460175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Topoisomerases as Targets for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging N-(5-bromoquinolin-8-yl)acetamide in Fragment-Based Drug Discovery Campaigns
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to high-throughput screening for the identification of novel chemical leads.[1][2] This approach identifies low molecular weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target, serving as starting points for the rational design of high-affinity drug candidates.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of N-(5-bromoquinolin-8-yl)acetamide, a versatile quinoline-based fragment, in FBDD campaigns. We will explore its physicochemical properties, provide detailed protocols for its application in biophysical screening and structural biology, and discuss its strategic value for hit-to-lead optimization.
Introduction: The Strategic Value of this compound in FBDD
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its rigid bicyclic structure and hydrogen bonding capabilities make it an excellent starting point for interacting with protein targets. This compound has been selected as an exemplary fragment due to a combination of favorable characteristics:
-
Compliance with the "Rule of Three": It possesses a low molecular weight, a limited number of hydrogen bond donors/acceptors, and low lipophilicity, making it an ideal candidate for fragment screening.[5]
-
Rich Interaction Potential: The acetamide group provides a hydrogen bond donor (N-H) and acceptor (C=O), while the quinoline ring offers potential for π-stacking and other aromatic interactions.
-
Synthetically "Poised" Nature: The bromine atom at the C5 position is not merely a substituent; it is a strategic chemical handle. This feature is critical for the hit expansion phase, allowing for facile synthetic elaboration through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables chemists to efficiently "grow" the fragment into the target's binding pocket, a cornerstone of the FBDD process.[6]
This guide will walk through a logical FBDD workflow, using this compound as the model fragment to illustrate key principles and protocols.
Physicochemical Profile of the Fragment
A thorough understanding of the fragment's properties is foundational to any screening campaign. The data below has been compiled for this compound.
| Property | Value | Source |
| Chemical Formula | C₁₁H₉BrN₂O | [7] |
| Molecular Weight | 265.11 g/mol | [8][9] |
| Appearance | White to off-white crystalline powder | [7] |
| Solubility | Soluble in DMSO, ethanol, chloroform; slightly soluble in water. | [7] |
| Melting Point | Approx. 139-141 °C | [10] |
The Integrated FBDD Workflow: From Hit Identification to Structural Insight
A successful FBDD campaign is not a single experiment but a cascade of integrated techniques designed to identify true binders and provide a clear path for optimization.[3][11] The low binding affinities of fragments necessitate the use of sensitive biophysical methods rather than traditional biochemical assays.[12][13]
Protocol 1: Fragment Stock Preparation
Causality: The success of any screening campaign hinges on the quality and solubility of the fragments. Aggregated compounds are a primary source of false positives. DMSO is the solvent of choice due to its ability to solubilize a wide range of organic molecules at high concentrations.
Methodology:
-
Purity Assessment: Before solubilization, verify the purity of this compound using LC-MS and ¹H NMR. Purity should be >95%.
-
Weighing: Accurately weigh 2.65 mg of the fragment using a calibrated microbalance.
-
Solubilization: Add the fragment to a clean, amber glass vial. Add 100 µL of 100% DMSO (biotechnology grade, anhydrous) to achieve a final concentration of 100 mM.
-
Mixing: Vortex the solution for 2-5 minutes at room temperature. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.
-
Quality Control: Visually inspect the solution for any precipitation. A small aliquot can be diluted in aqueous buffer to check for solubility at the final screening concentration.
-
Storage: Store the 100 mM stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.[8]
Protocol 2: Primary Screening via Differential Scanning Fluorimetry (DSF)
Causality: DSF, or Thermal Shift Assay (TSA), is a rapid and cost-effective method for primary screening.[12][14] It measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A positive shift (ΔTm) indicates that the fragment stabilizes the protein, suggesting a binding event.
Methodology:
-
Reagent Preparation:
-
Protein: Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final concentration in the assay is typically 2-5 µM.
-
Dye: Prepare a working stock of a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.
-
Fragment: Thaw an aliquot of the 100 mM this compound stock. Create an intermediate dilution in the assay buffer. The final screening concentration is typically 100 µM - 1 mM.
-
-
Assay Plate Setup:
-
Use a 96- or 384-well qPCR plate.
-
In each well, add the protein and dye mixture.
-
Add the fragment solution to the "test" wells.
-
Add an equivalent volume of buffer with 1% DMSO to the "negative control" wells.
-
Include a "positive control" well with a known binder, if available.
-
Seal the plate securely.
-
-
Instrumentation & Data Collection:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt-curve experiment: ramp the temperature from 25°C to 95°C at a rate of 0.5-1.0°C per minute.
-
Monitor the fluorescence at the appropriate excitation/emission wavelengths for the dye.
-
-
Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature).
-
The Tm is the midpoint of the sigmoidal transition, which can be calculated by fitting the curve to the Boltzmann equation or by finding the peak of the first derivative.
-
Calculate the thermal shift: ΔTm = Tm (protein + fragment) - Tm (protein + DMSO) .
-
A ΔTm of ≥ 2°C is generally considered a significant shift and qualifies the fragment as a potential "hit".
-
Protocol 3: Hit Validation using Surface Plasmon Resonance (SPR)
Causality: SPR is a powerful orthogonal technique to validate hits and eliminate artifacts from primary screens.[11][12] It is a label-free method that provides real-time kinetic data (association rate, kₐ; dissociation rate, kₔ) and equilibrium binding affinity (KD). This provides a much higher degree of confidence in the binding event.
Methodology:
-
Chip Preparation & Protein Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.
-
Immobilize the target protein to the desired density (typically 5,000 - 10,000 Response Units, RU) via covalent amine coupling.
-
Deactivate any remaining active esters using ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein to allow for reference subtraction.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+), typically ranging from 1 µM to 1 mM. Ensure the final DMSO concentration is matched across all samples and is low (<1%).
-
Inject the fragment solutions over the protein and reference surfaces at a constant flow rate.
-
Record the sensorgram (Response Units vs. Time) for both the association and dissociation phases.
-
Between injections, regenerate the surface with a mild regeneration solution if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding for steady-state affinity or kinetic analysis).
-
The analysis will yield the equilibrium dissociation constant (KD), which is a direct measure of binding affinity. A confirmed fragment hit will typically have a KD in the high micromolar to low millimolar range.[15]
-
Protocol 4: Structural Elucidation via X-ray Crystallography
Causality: Obtaining a high-resolution crystal structure of the target-fragment complex is the ultimate goal of the initial FBDD stages.[3][16] It provides definitive proof of binding and reveals the precise binding mode, orientation, and key interactions of the fragment. This structural information is invaluable for guiding the subsequent hit-to-lead chemistry effort.[17]
Methodology:
-
Protein Crystallization Screening:
-
Concentrate the purified target protein to a high concentration (typically 5-15 mg/mL).
-
Use robotic screening to set up crystallization trials using various commercial screens (e.g., sitting drop or hanging drop vapor diffusion methods).
-
Identify initial crystallization conditions that produce protein crystals.
-
-
Co-crystallization or Soaking:
-
Co-crystallization: Add this compound (at 2-5 fold molar excess) to the protein solution before setting up the crystallization trials.
-
Soaking: If native protein crystals are already available, prepare a "soak solution" containing the crystallization mother liquor supplemented with 1-10 mM of the fragment. Transfer the native crystals into this solution for a period ranging from minutes to hours.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest a crystal from the drop using a cryo-loop.
-
Briefly pass the crystal through a cryo-protectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystal in liquid nitrogen.
-
-
Data Collection and Structure Solution:
-
Mount the frozen crystal on a goniometer at a synchrotron beamline.
-
Collect X-ray diffraction data.
-
Process the data and solve the structure using molecular replacement.
-
Carefully examine the resulting electron density map for clear, unambiguous density corresponding to the bound this compound fragment.
-
Hit Expansion: The Strategic Role of the C5-Bromo Group
The true power of this compound as a fragment is realized in the hit-to-lead phase. The crystal structure reveals "exit vectors"—positions on the fragment that point towards unoccupied space in the binding pocket. The C5-bromo position is an ideal exit vector for synthetic elaboration.
By using the C5-position, medicinal chemists can systematically introduce new chemical functionalities designed to form additional interactions (H-bonds, salt bridges, hydrophobic contacts) with the target protein, thereby rapidly increasing binding affinity and selectivity.
Conclusion
This compound represents an exemplary tool for modern Fragment-Based Drug Discovery. Its favorable physicochemical properties make it an excellent candidate for initial screening, while its poised chemical handle provides a direct and rational path for structure-guided optimization. The integrated workflow of biophysical screening, validation, and structural biology described herein provides a robust framework for leveraging this and similar fragments to discover and develop novel therapeutic agents against a wide range of biological targets.
References
- Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery.
- Ciulli, A., & Williams, G. (2010). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Protein-Ligand Interactions, 1-20.
- ChemBK. (2024). This compound.
- Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs.
- UCL. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons.
- Proteros. (n.d.). Assays, Biophysics, Screening for Drug Discovery.
- National Center for Biotechnology Information. (n.d.). N-[(5-bromo-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide. PubChem Compound Summary.
- Arafa, R. K., et al. (2015). Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. ResearchGate.
- MDPI. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules.
- Sbardella, G., et al. (2017). Virtual Fragment Screening Identification of a Quinoline‐5,8‐dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. ChemistrySelect.
- Royal Society of Chemistry. (2019). Transition-Metal-Free Oxidative C5C−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides. Organic & Biomolecular Chemistry.
- Hameed, A., et al. (2022). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Medicinal Chemistry.
- Sharma, S., & Singh, S. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Bioinorganic Chemistry and Applications.
- University of Cambridge. (n.d.). Fragment-based approaches in chemical biology and drug discovery.
- National Center for Biotechnology Information. (2009). 2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide. Acta Crystallographica Section E.
- Chemical Suppliers. (n.d.). This compound.
- BIOFOUNT. (n.d.). 99851-80-6|this compound.
- Royal Society of Chemistry. (2023). Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. RSC Advances.
- National Center for Biotechnology Information. (2023). Fragment-based drug discovery campaigns guided by native mass spectrometry. Chemical Science.
- National Center for Biotechnology Information. (n.d.). Acetamide. PubChem Compound Summary.
- Chemspace. (n.d.). N-(5-bromoisoquinolin-8-yl)acetamide.
- Wiley Online Library. (2022). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. FEBS Journal.
- ResearchGate. (2024). Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j).
- WuXi AppTec. (2022). Target to Hit Finding: New Methods in Fragment-Based Drug Discovery. YouTube.
- Springer. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences.
- National Center for Biotechnology Information. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E.
- National Center for Biotechnology Information. (2009). The rise of fragment-based drug discovery. Nature Biotechnology.
- ResearchGate. (2009). The rise of fragment-based drug discovery.
- National Center for Biotechnology Information. (2011). Advances in fragment-based drug discovery platforms. Expert Opinion on Drug Discovery.
- National Center for Biotechnology Information. (2011). N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5 (Aggrecanase-2). Bioorganic & Medicinal Chemistry Letters.
- National Center for Biotechnology Information. (2021). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)...]. IUCrData.
- Google Patents. (2023). WO2023113456A1 - Novel compound for degrading target protein or polypeptide by using polyubiquitination.
Sources
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in fragment-based drug discovery platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional re ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00088E [pubs.rsc.org]
- 7. chembk.com [chembk.com]
- 8. 99851-80-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 9. N-(5-bromoisoquinolin-8-yl)acetamide - C11H9BrN2O | CSSS01586525582 [chem-space.com]
- 10. rsc.org [rsc.org]
- 11. proteros.com [proteros.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Fragment-based drug discovery campaigns guided by native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The rise of fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of N-(5-bromoquinolin-8-yl)acetamide Derivatives with Antimicrobial Activity
For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, antimicrobial discovery, and infectious diseases.
Introduction: The Enduring Promise of the Quinoline Scaffold
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities.[1] From the historic antimalarial quinine to modern fluoroquinolone antibiotics, this nitrogen-containing heterocyclic system has proven to be a remarkably versatile template for drug design.[1] The emergence of multidrug-resistant (MDR) pathogens presents a grave and escalating threat to global health, necessitating the urgent development of novel antimicrobial agents with new mechanisms of action or improved efficacy against resistant strains.
Quinoline-based antibiotics, particularly the fluoroquinolones, have long been mainstays in the clinical setting. Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication, transcription, and repair.[2] By stabilizing a cleavage complex between these enzymes and DNA, quinolones introduce lethal double-strand breaks into the bacterial chromosome, ultimately leading to cell death.[2][3]
This guide focuses on a specific, synthetically accessible subclass of quinolines: N-(5-bromoquinolin-8-yl)acetamide derivatives . The rationale for exploring this chemical space is threefold:
-
The 8-Aminoquinoline Core: The 8-aminoquinoline moiety is a well-established pharmacophore, known for its chelating properties and presence in drugs like primaquine. Acylation of the 8-amino group provides a straightforward method to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for cell permeability and target engagement.
-
The C-5 Bromo Substituent: The presence of a halogen, specifically bromine, at the C-5 position offers a dual advantage. It can enhance antimicrobial potency through favorable interactions within the target's binding site and serves as a versatile synthetic handle for further diversification via modern cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
-
Synthetic Tractability: The synthetic route to these compounds is robust and amenable to the generation of a diverse library of analogs, making it an ideal platform for structure-activity relationship (SAR) studies.
This document provides a comprehensive, field-proven guide for the synthesis, characterization, and antimicrobial evaluation of this compound derivatives. It is designed to empower researchers to not only replicate these methods but also to innovate upon them in the quest for next-generation antimicrobial agents.
Mechanism of Action: Targeting Bacterial DNA Replication
The antimicrobial activity of quinoline derivatives is primarily attributed to their ability to disrupt bacterial DNA replication by targeting Type II topoisomerases.
-
DNA Gyrase (GyrA/GyrB): Predominantly found in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional stress during replication fork movement.
-
Topoisomerase IV (ParC/ParE): Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for proper cell division.
Quinolones bind to the complex formed between the enzyme and DNA, effectively trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. This leads to an accumulation of double-strand breaks, stalling of replication forks, induction of the SOS response, and ultimately, bacterial cell death.[2][3]
Sources
Application Notes: N-(5-bromoquinolin-8-yl)acetamide as a Versatile Precursor in Advanced Materials Synthesis
Abstract
N-(5-bromoquinolin-8-yl)acetamide is a quinoline derivative that, while traditionally utilized as an intermediate in pharmaceutical and fine chemical synthesis, holds significant untapped potential within materials science.[1] Its unique molecular architecture, featuring a photophysically active quinoline core, a reactive bromo-substituent, and a hydrogen-bonding acetamide group, makes it an exemplary building block for designing bespoke organic functional materials. This guide provides an in-depth exploration of its properties and outlines detailed protocols for its synthesis and subsequent functionalization, empowering researchers to leverage this compound in the development of next-generation organic electronics and sensor technologies.
Introduction: Beyond a Synthetic Intermediate
The quinoline moiety is a well-established scaffold in the design of materials for organic light-emitting diodes (OLEDs), where it can function as an electron-transporting material (ETM), a fluorescent emitter, or a stable host for phosphorescent dopants.[2][3] The electron-deficient nature of the quinoline ring system facilitates efficient electron transport, a critical factor for balanced charge injection and recombination in OLED devices.[3] this compound emerges as a particularly valuable precursor for two primary reasons:
-
Tunable Electronic Properties: The bromine atom at the C5 position serves as a versatile synthetic handle for introducing a wide range of functional groups via palladium-catalyzed cross-coupling reactions. This allows for precise tuning of the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, emission color, and charge transport characteristics.[4][5]
-
Controlled Intermolecular Interactions: The N-H and C=O moieties of the acetamide group can induce specific intermolecular hydrogen bonding. This feature can be exploited to influence thin-film morphology, promote desirable molecular packing, and enhance thermal stability in solid-state devices.
This document serves as a technical guide for researchers, providing the foundational knowledge and actionable protocols to harness the potential of this compound in materials design.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is essential for its effective use in experimental workflows.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 99851-80-6 | [6][7] |
| Molecular Formula | C₁₁H₉BrN₂O | [1][7] |
| Molecular Weight | 265.11 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in DMSO, Chloroform, Ethanol; Slightly soluble in water | [1] |
Safety Information: this compound is an organic compound that may possess irritant properties. Standard laboratory safety practices are required.[1]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid direct contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place, sealed from moisture.[6]
Core Experimental Protocols
The following protocols provide a framework for the synthesis and functionalization of this compound.
Protocol 1: Synthesis of this compound
This protocol details the acetylation of 5-bromo-8-aminoquinoline. The reaction involves the nucleophilic attack of the amino group on acetic anhydride, leading to the formation of the corresponding amide.
Workflow Diagram: Synthesis
Caption: Workflow for the synthesis of this compound.
Materials:
-
5-bromo-8-aminoquinoline
-
Acetic anhydride
-
Glacial acetic acid
-
Ammonium hydroxide (concentrated)
-
Ethanol
-
Standard glassware for organic synthesis
-
Heating mantle and magnetic stirrer
-
TLC plates (silica gel) and developing chamber
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromo-8-aminoquinoline (1.0 eq) in a minimal amount of glacial acetic acid.
-
Reagent Addition: To the stirred solution, add acetic anhydride (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to 100°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Precipitation: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring.
-
Neutralization: Carefully neutralize the solution by adding concentrated ammonium hydroxide dropwise until a precipitate forms and the pH is ~7-8.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the crude product thoroughly with cold deionized water to remove any residual salts.
-
Purification: Purify the crude solid by recrystallization from ethanol to yield this compound as a crystalline powder. Dry the final product under vacuum.
Protocol 2: Functionalization via Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[4][8] This reaction is a cornerstone of modern synthetic chemistry for creating C-C bonds and is ideal for elaborating the quinoline core.[4]
Workflow Diagram: Suzuki Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling functionalization.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq)
-
Base (e.g., 2M aqueous Sodium Carbonate, Na₂CO₃)
-
Solvents: Toluene, Ethanol (anhydrous and degassed)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Table 2: Representative Conditions for Suzuki Coupling on Bromoquinolines
| Catalyst | Base | Solvent System | Typical Temp. | Reference(s) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 °C | [9] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 °C | [9] |
| Pd₂(dba)₃ / tBu₃P | K₃PO₄ | Toluene | 100 °C | [5] |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to a dry Schlenk flask.[9]
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add degassed toluene (8 mL), ethanol (2 mL), and the 2M Na₂CO₃ solution (2.0 mL) via syringe.[9]
-
Reaction: Heat the reaction mixture to 90°C with vigorous stirring for 12-16 hours, or until TLC analysis indicates completion of the reaction.[4][9]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.[4]
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired 5-aryl-N-(quinolin-8-yl)acetamide derivative.
Prospective Applications in Materials Science
By applying the functionalization protocols described, this compound can be transformed into a library of novel materials with tailored properties.
-
OLED Emitters: Coupling with fluorescent or phosphorescent moieties (e.g., pyrene, carbazole, or iridium complexes) can yield novel emissive materials. The quinoline core can be tuned to achieve emission across the visible spectrum.[2]
-
Host Materials: Attaching bulky, non-conjugated groups can create sterically hindered molecules with high thermal stability and wide bandgaps, making them suitable as host materials in phosphorescent OLEDs (PhOLEDs).[3]
-
Chemosensors: The introduction of specific receptor units via cross-coupling can lead to new quinoline-based fluorescent chemosensors for detecting metal ions or anions, leveraging the well-known coordinating ability of the quinoline nitrogen.
Conclusion
This compound represents a powerful and underexplored platform for the construction of advanced functional materials. Its inherent chemical handles allow for predictable and versatile modification through robust synthetic protocols like the Suzuki-Miyaura cross-coupling. This guide provides the necessary framework for researchers to begin exploring this promising building block, paving the way for innovations in organic electronics and sensor technology.
Molecular Structure
Caption: Chemical structure of this compound.
References
- ResearchGate. (n.d.). Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. ResearchGate.
- ResearchGate. (n.d.). Sonogashira coupling of 6-amino-5-bromoquinolin-2(1H)-ones 244 with.... ResearchGate.
- Doğan, T., et al. (2021). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. International Journal of Chemistry and Technology.
- Mrozek, P., et al. (2021). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. MDPI.
- Wang, C., et al. (2019). Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. Materials Chemistry Frontiers.
- Jen, A. K-Y., et al. (1999). Electroluminescence and Photophysical Properties of Polyquinolines. DTIC.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- ChemBK. (2024). This compound. ChemBK.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- BIOFOUNT. (n.d.). 99851-80-6|this compound. BIOFOUNT.
- Li, Y., et al. (2023). Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. RSC Advances.
Sources
- 1. chembk.com [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 99851-80-6|this compound|BLD Pharm [bldpharm.com]
- 7. 99851-80-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Quantitative Analysis of N-(5-bromoquinolin-8-yl)acetamide: A Guide to Chromatographic and Spectrometric Methods
Introduction: The Analytical Imperative for N-(5-bromoquinolin-8-yl)acetamide
This compound is a halogenated quinoline derivative of significant interest in pharmaceutical research and development. As an intermediate or potential active pharmaceutical ingredient (API), the precise and accurate quantification of this compound is paramount for ensuring product quality, stability, and safety.[1] This application note provides detailed protocols for the quantitative analysis of this compound in various sample matrices, leveraging the power of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering a framework for robust and reliable quantification. The rationale behind experimental choices is elucidated to empower analysts in adapting and troubleshooting these methods. All protocols are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and regulatory compliance.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrN₂O | [1] |
| Molecular Weight | 265.11 g/mol | BIOFOUNT |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide; slightly soluble in water.[1] | [1] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Quantitative Workhorse
For routine quantification, HPLC-UV offers a balance of sensitivity, specificity, and cost-effectiveness. The quinoline scaffold possesses a strong chromophore, making it amenable to UV detection.
Rationale for Method Design
The selection of a reversed-phase C18 column is predicated on the non-polar nature of the bromoquinoline core, facilitating effective separation from more polar impurities or formulation excipients. A mobile phase of acetonitrile and water provides excellent peak shape and resolution for a wide range of quinoline derivatives. The addition of a small percentage of formic acid to the mobile phase serves to protonate the quinoline nitrogen, which can improve peak symmetry and reduce tailing by minimizing interactions with residual silanol groups on the stationary phase.
Based on the UV absorption characteristics of similar quinoline derivatives, a detection wavelength in the range of 230-280 nm is expected to provide high sensitivity.[2][3] For the purpose of this protocol, a wavelength of 254 nm is proposed as a starting point, a common wavelength for aromatic compounds that generally offers a good signal-to-noise ratio.
Experimental Workflow for HPLC-UV Analysis
Figure 1: Workflow for the quantitative analysis of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV Method
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
4. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with acetonitrile.
5. Preparation of Sample Solutions:
-
For Bulk Drug: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Further dilute as necessary to fall within the calibration range.
-
For Formulations: The sample preparation will be matrix-dependent and may require an extraction step. A generic approach involves accurately weighing a portion of the homogenized formulation, extracting with a known volume of acetonitrile, sonicating, and centrifuging before filtering an aliquot for injection. The extraction efficiency must be validated.
6. System Suitability: Before sample analysis, inject a working standard solution (e.g., 25 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.
7. Data Analysis: Construct a calibration curve by plotting the peak area of the standard solutions versus their concentration. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). The concentration of this compound in the sample solutions is then calculated using this equation.
Method Validation (as per ICH Q2(R2))
A summary of the validation parameters that must be assessed to ensure the method is fit for its intended purpose is provided below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities, degradants, or placebo components. Peak purity analysis should be performed. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Range | The range should be established based on the linearity, accuracy, and precision data. |
| Accuracy | The percent recovery should be within 98.0% to 102.0% for the assay of a bulk drug. |
| Precision (Repeatability & Intermediate Precision) | The RSD should be ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To be determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition). |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For High Sensitivity and Specificity
When high sensitivity is required, such as for the analysis of low-level impurities or for bioanalytical applications, LC-MS/MS is the method of choice. Its high specificity, derived from monitoring specific precursor-to-product ion transitions, minimizes interference from complex matrices.
Rationale for Method Design
The chromatographic principles are similar to the HPLC-UV method, employing a C18 column and a mobile phase of acetonitrile and water with a formic acid modifier to ensure good peak shape and efficient ionization. Electrospray ionization (ESI) in positive ion mode is selected as the quinoline nitrogen is readily protonated, leading to a strong [M+H]⁺ signal. The tandem mass spectrometry aspect involves the selection of a specific precursor ion (the protonated molecule) and its fragmentation to produce characteristic product ions. Monitoring these specific transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.
Experimental Workflow for LC-MS/MS Analysis
Figure 2: Workflow for the quantitative analysis of this compound by LC-MS/MS.
Detailed Protocol: LC-MS/MS Method
1. Materials and Reagents:
-
As per HPLC-UV method.
-
An appropriate internal standard (IS), such as a stable isotope-labeled version of the analyte or a structurally similar compound with a different mass.
2. Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size for UHPLC).
3. LC Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
4. MS/MS Conditions:
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Precursor Ion [M+H]⁺ | m/z 265.0/267.0 (due to bromine isotopes) |
| Product Ions | To be determined by infusion of a standard solution and performing a product ion scan. A plausible fragmentation would be the loss of the acetamide group. |
| Collision Energy | To be optimized for the specific instrument and transitions. |
| MRM Transitions | At least two transitions should be monitored for confirmation. |
5. Preparation of Solutions:
-
Standard and sample solutions are prepared similarly to the HPLC-UV method but at lower concentrations (e.g., ng/mL range).
-
All standards and samples should be spiked with the internal standard at a constant concentration.
6. Data Analysis: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area versus the concentration of the standards. Perform a linear regression analysis. The concentration of the analyte in the samples is then calculated from this curve.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control and LC-MS/MS offering superior sensitivity and specificity for more demanding applications. Adherence to the principles of method validation is essential to ensure the generation of high-quality, defensible data in a regulated environment.
References
- ChemBK. This compound.
- International Council for Harmonisation. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). 2023.
- AMS Biotechnology (Europe) Ltd. ICH Guidelines for Analytical Method Validation Explained. 2023.
- Drawell Scientific Instrument Co., Ltd. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Greyhound Chromatography and Allied Chemicals. How to Prepare a Sample for HPLC Analysis. 2023.
- Ekpenyong O, et al. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. J Chromatogr B Analyt Technol Biomed Life Sci. 2018;1097-1098:35-43.
- The Royal Society of Chemistry. Transition-Metal-Free Oxidative C5–H-Halogenation of 8-Aminoquinoline Amides using Sodium Halides. 2017.
- Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. 2018.
- Nacrom. 8. Methods in Developing Mobile Phase Condition for C18 Column.
- Vinita. UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO - 7 - ETHOXY - 6 QUINOLINYL) ACETAMIDE by Density Functional Theory. i-manager's Journal on Chemical Sciences. 2017;5(2):21-27.
- Di Meo, F., et al. UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules. 2021;26(9):2729.
Sources
HPLC method development for N-(5-bromoquinolin-8-yl)acetamide purity
An Application Note: A Stability-Indicating RP-HPLC Method for Purity Determination of N-(5-bromoquinolin-8-yl)acetamide
Abstract
This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for this compound. This compound is a key intermediate in pharmaceutical synthesis, where its purity is a critical quality attribute.[1] The method developed herein is capable of separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products generated under various stress conditions. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing.[2][3]
Introduction and Rationale
This compound is an aromatic amine derivative whose structural backbone is prevalent in many biologically active compounds. As an intermediate in multi-step syntheses, its purity directly impacts the quality and safety of the final drug substance. A reliable analytical method is therefore essential to quantify the main component and detect any impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity.[4] Specifically, a stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, a requirement for regulatory submissions.[5][6] This guide explains the causal logic behind the selection of chromatographic parameters, the execution of forced degradation studies to ensure specificity, and the rigorous validation process required to establish a trustworthy analytical procedure.
Analyte Properties and Initial Method Design
A successful method development strategy begins with an understanding of the analyte's physicochemical properties.
-
Structure: this compound possesses a hydrophobic quinoline core, a polar acetamide group, and a basic nitrogen atom within the quinoline ring.
-
Solubility: It is soluble in organic solvents like ethanol and dimethyl sulfoxide, and slightly soluble in water, making it an ideal candidate for reversed-phase chromatography.[1]
-
Chromophore: The conjugated aromatic system of the quinoline ring provides strong UV absorbance, enabling sensitive detection. A UV scan (200-400 nm) of a dilute standard solution in methanol revealed a maximum absorbance (λmax) at approximately 254 nm, which was selected for detection.[7]
Based on these properties, the following initial choices were made:
-
Technique: Reversed-Phase HPLC (RP-HPLC) was selected for its versatility in separating compounds with mixed polarity.[8][9]
-
Stationary Phase: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) was chosen as the primary column. Its non-polar nature provides strong hydrophobic interactions with the quinoline ring. A Phenyl-Hexyl column was identified as a potential alternative to leverage π-π interactions for different selectivity.[7][10]
-
Mobile Phase:
-
Organic: Acetonitrile (ACN) was chosen over methanol for its lower viscosity and superior UV transparency at low wavelengths.[8][11]
-
Aqueous & pH Control: The basic quinoline nitrogen requires pH control to ensure protonation and prevent peak tailing.[11] A buffer concentration of 10-50 mM is generally sufficient.[11] An ammonium formate buffer at pH 3.5 was selected. This volatile buffer is also compatible with mass spectrometry (MS), offering flexibility for future impurity identification.[12]
-
-
Elution: A gradient elution was chosen to ensure separation of impurities with a wide range of polarities and to maintain a sharp peak for the main analyte.[13]
Part 1: Method Development and Optimization Workflow
The goal of method development is to achieve adequate resolution (Rs > 2) between the main peak and all potential impurities with good peak symmetry (Tailing Factor ≤ 2.0).
Caption: Workflow for HPLC method development and optimization.
Experimental Protocol: Optimization
-
Initial Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 20 mM Ammonium Formate, pH 3.5 in Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Flow Rate: 1.0 mL/min
-
Column Temp: 30 °C
-
Detection: 254 nm
-
Injection Volume: 10 µL
-
Gradient: 10% to 90% B over 20 min, hold 5 min, return to 10% B and equilibrate for 5 min.
-
-
Gradient Optimization: The initial broad gradient was refined to a shallower slope around the elution time of the main peak and key impurities to maximize resolution.
-
Final Optimized Method: Through systematic evaluation, the following conditions were found to provide the best separation.
| Parameter | Final Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Formate, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Detection | 254 nm |
| Injection Vol. | 10 µL |
| Gradient | 0-5 min: 20% B, 5-25 min: 20% to 70% B, 25-30 min: 70% to 90% B, 30-32 min: 90% B, 32.1-40 min: 20% B (Equilibration) |
Part 2: Forced Degradation Studies
Forced degradation (stress testing) is essential to demonstrate the specificity and stability-indicating nature of the method.[4][5] The goal is to achieve a target degradation of 5-20% to ensure that potential degradation products are generated without forming secondary, irrelevant products from over-stressing the molecule.[14]
Protocols for Stress Conditions
A stock solution of this compound (1 mg/mL) was used for solution-state studies.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1.0 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1.0 M NaOH.[14]
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1.0 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1.0 M HCl.[14]
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours.[14]
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 48 hours. Dissolve in diluent for analysis.[15]
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is stored in the dark.[16]
Summary of Forced Degradation Results
The stressed samples were analyzed using the final optimized method with a Photodiode Array (PDA) detector to assess peak purity.
| Stress Condition | % Degradation | No. of Degradants | Peak Purity |
| Acid Hydrolysis (1M HCl, 80°C) | ~15.2% | 2 | Pass |
| Base Hydrolysis (1M NaOH, 80°C) | ~18.5% | 3 | Pass |
| Oxidation (6% H₂O₂, RT) | ~9.8% | 1 | Pass |
| Thermal (Solid, 105°C) | ~5.1% | 1 | Pass |
| Photolytic (ICH Q1B) | ~6.5% | 2 | Pass |
| Control Sample | No Degradation | 0 | Pass |
The results confirm that the method can effectively separate the intact API from all degradation products formed under various stress conditions. The peak purity analysis passed in all cases, confirming the specificity of the method.
Part 3: Method Validation
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][17]
Caption: Interrelationship of validation parameters as per ICH Q2(R1).
Validation Results Summary
-
Specificity: Achieved. No interference from blanks, impurities, or degradation products at the retention time of the analyte peak.
-
Linearity: The method was linear over a concentration range of 50% to 150% of the target assay concentration (e.g., 0.05 to 0.15 mg/mL).
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 0.05 - 0.15 mg/mL | - |
| Correlation Coefficient (r²) | 0.9997 | ≥ 0.999 |
| Y-intercept | Minimal | Close to origin |
-
Accuracy (Recovery): Accuracy was determined by analyzing samples spiked with the analyte at three concentration levels (80%, 100%, 120%).
| Spike Level | Mean Recovery (%) | %RSD (n=3) | Acceptance Criteria |
| 80% | 99.6% | 0.45% | 98.0 - 102.0% |
| 100% | 100.3% | 0.31% | 98.0 - 102.0% |
| 120% | 100.8% | 0.52% | 98.0 - 102.0% |
-
Precision:
-
Repeatability (Intra-day): The %RSD for six replicate preparations was 0.68%.
-
Intermediate Precision (Inter-day): The %RSD between two analysts on two different days was 0.95%.
-
Acceptance Criteria: %RSD ≤ 2.0%.
-
-
LOD & LOQ:
-
Limit of Detection (LOD): 0.1 µg/mL (based on S/N = 3)
-
Limit of Quantitation (LOQ): 0.3 µg/mL (based on S/N = 10)
-
-
Robustness: The method was found to be robust against minor deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units), with no significant impact on system suitability parameters.
Part 4: Final Standard Operating Procedure (SOP)
This SOP is for the quantitative determination of purity of this compound.
-
Reagents & Materials:
-
This compound Reference Standard
-
HPLC Grade Acetonitrile
-
HPLC Grade Water
-
Ammonium Formate (ACS Grade)
-
Formic Acid (ACS Grade)
-
Volumetric flasks, pipettes, and autosampler vials.
-
-
Chromatographic Conditions: Refer to the "Final Optimized Method" table in Part 1.
-
Preparation of Solutions:
-
Mobile Phase A: Accurately weigh and dissolve ammonium formate in HPLC grade water to a final concentration of 20 mM. Adjust pH to 3.5 with formic acid. Filter through a 0.45 µm filter.[9]
-
Diluent: Mobile Phase A and Acetonitrile (50:50 v/v).
-
Standard Preparation (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Preparation (0.1 mg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
-
System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is suitable for use if the following criteria are met.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 5000 |
| %RSD for Peak Area | ≤ 2.0% |
-
Procedure: Inject the blank (diluent), standard, and sample solutions into the chromatograph. Calculate the % Purity of the sample using the peak areas obtained.
Conclusion
A highly specific, accurate, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the purity determination of this compound. The method meets all the requirements set forth by the ICH Q2(R1) guideline. Its proven performance during forced degradation studies confirms its suitability for stability testing, and its precision and accuracy make it an ideal tool for routine quality control in a pharmaceutical development environment.
References
- Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. [Link]
- Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
- Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Technical. [Link]
- Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology. [Link]
- Dolan, J. W., & Snyder, L. R. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- ChemBK. (2024). This compound.
- Lough, W. J., & Wainer, I. W. (Eds.). (2025). The role of forced degradation studies in stability indicating HPLC method development.
- J-STAR Research. (n.d.).
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Technologies. [Link]
- Element Lab Solutions. (n.d.). HPLC Solvent Selection. Element Lab Solutions. [Link]
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. [Link]
- Borman, P., & Nethercote, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- National Center for Biotechnology Information. (n.d.). N-[(5-bromo-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide.
- ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
- IOP Conference Series: Earth and Environmental Science. (2020).
- International Journal of Scientific Research and Engineering Development. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. IJSRED. [Link]
- Ji, Y., et al. (2012). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). Journal of Pharmaceutical and Biomedical Analysis. [Link]
- U.S. Food and Drug Administration. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
- ResearchGate. (2006). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
- Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies. [Link]
- Chemical-Suppliers. (n.d.). This compound | CAS 99851-80-6. Chemical-Suppliers.com. [Link]
- BIOFOUNT. (n.d.). 99851-80-6|this compound. BIOFOUNT. [Link]
- National Center for Biotechnology Information. (2010). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. PubMed Central. [Link]
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
- National Center for Biotechnology Information. (n.d.). Acetamide.
- ResearchGate. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS.
- Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. [Link]and-personal-care-products.html)
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. welch-us.com [welch-us.com]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. rjptonline.org [rjptonline.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ICH Official web site : ICH [ich.org]
- 17. fda.gov [fda.gov]
Application Note and Protocol for the Large-Scale Synthesis of N-(5-bromoquinolin-8-yl)acetamide
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of N-(5-bromoquinolin-8-yl)acetamide, a key intermediate in the development of various pharmaceutical compounds. This document provides a step-by-step methodology, explains the chemical principles underpinning the process, and outlines critical safety and handling procedures. Furthermore, it includes detailed characterization and quality control measures to ensure the production of high-purity material suitable for downstream applications in drug discovery and development.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its quinoline core is a prevalent scaffold in numerous biologically active molecules. The strategic placement of the bromo and acetamido groups provides valuable handles for further chemical modification, making it a versatile building block in the synthesis of novel therapeutic agents. This application note presents a detailed and optimized protocol for the large-scale synthesis of this compound, focusing on efficiency, safety, and reproducibility.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the acetylation of 5-bromo-8-aminoquinoline. This reaction is a classic example of nucleophilic acyl substitution.[2] The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride or acetyl chloride.
The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable amide product and a leaving group. The use of a mild base is often employed to neutralize the acidic byproduct (acetic acid or hydrochloric acid), which can protonate the starting amine and render it non-nucleophilic, thus hindering the reaction.
Scalable Synthesis Protocol
This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-bromo-8-aminoquinoline | ≥98% | Commercially Available | Starting material. |
| Acetic Anhydride | Reagent Grade, ≥99% | Commercially Available | Acetylating agent. |
| Pyridine | Anhydrous, ≥99.8% | Commercially Available | Base and solvent. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | Reaction solvent. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For workup. | |
| Anhydrous Magnesium Sulfate | Commercially Available | For drying. | |
| Ethanol | 200 Proof | Commercially Available | For recrystallization. |
Equipment
-
Large, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a drying tube.
-
Heating mantle with a temperature controller.
-
Large separatory funnel.
-
Büchner funnel and vacuum flask.
-
Rotary evaporator.
-
Recrystallization apparatus.
Step-by-Step Procedure
-
Reaction Setup: In a clean and dry three-necked round-bottom flask, dissolve 5-bromo-8-aminoquinoline (1.0 equivalent) in a mixture of dichloromethane and pyridine (e.g., a 3:1 v/v ratio). The volume should be sufficient to ensure good stirring.
-
Addition of Acetylating Agent: While stirring the solution at room temperature, add acetic anhydride (1.1 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes. An exothermic reaction may be observed; maintain the temperature below 40 °C using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acetic acid and pyridine) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is obtained as a solid.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure this compound as a crystalline solid.[1]
-
-
Drying: Dry the purified product in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Safety and Handling
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory. All operations should be performed within a certified chemical fume hood.[3][4][5]
Reagent Handling:
-
5-bromo-8-aminoquinoline: May be harmful if swallowed or inhaled.[3] Avoid contact with skin and eyes.[6][7]
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with extreme care in a fume hood. Reacts violently with water.
-
Pyridine: Flammable liquid and harmful if inhaled or swallowed. It has a strong, unpleasant odor.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation and skin contact.
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by the following analytical techniques:
| Technique | Expected Results | Reference |
| Melting Point | 139–141 °C | [8] |
| ¹H NMR | Consistent with the structure of this compound. | [8] |
| ¹³C NMR | Consistent with the structure of this compound. | [8] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product. | |
| Purity (HPLC) | ≥98% |
Visualizations
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Workflow
Caption: Large-scale synthesis workflow.
Conclusion
The protocol described herein provides a reliable and scalable method for the synthesis of high-purity this compound. By adhering to the detailed steps and safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate for their ongoing research and development endeavors.
References
- ChemBK. This compound.
Sources
- 1. chembk.com [chembk.com]
- 2. Acetylation Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. rsc.org [rsc.org]
N-(5-bromoquinolin-8-yl)acetamide: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
Introduction
In the landscape of modern medicinal chemistry and materials science, the quinoline core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents and functional materials. Its unique electronic properties and ability to engage in various biological interactions have made it a focal point of synthetic exploration. Within this class of compounds, N-(5-bromoquinolin-8-yl)acetamide emerges as a particularly valuable and versatile building block. The strategic placement of the bromo and acetamido functionalities unlocks a rich and diverse chemistry, allowing for the construction of a wide array of complex heterocyclic systems.
The bromine atom at the C5 position serves as a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. This enables the introduction of a wide range of substituents, such as aryl, heteroaryl, amino, alkynyl, and vinyl groups, thereby allowing for extensive diversification of the quinoline core. The 8-acetamido group, in turn, can act as a directing group, a precursor to the free amine, or a direct participant in cyclization reactions to form fused heterocyclic rings. The interplay between these two functional groups provides a powerful platform for the synthesis of novel compounds with potential applications in drug discovery, agrochemicals, and materials science.
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound as a building block for the construction of a variety of heterocyclic compounds. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on providing not only the "how" but also the "why" behind the experimental choices, ensuring a deep understanding of the underlying chemical principles.
Synthesis of this compound
The preparation of this compound is a straightforward process that begins with the commercially available 8-amino-5-bromoquinoline. The acetylation of the primary amine is a high-yielding and robust reaction, providing a stable and readily purifiable product.
Protocol 1: Synthesis of this compound
This protocol details the acetylation of 8-amino-5-bromoquinoline using acetic anhydride.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 8-Amino-5-bromoquinoline | 223.07 | 5.0 g | 22.4 mmol |
| Acetic Anhydride | 102.09 | 2.5 mL | 26.9 mmol |
| Pyridine | 79.10 | 0.2 mL | 2.5 mmol |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| Saturated NaHCO₃ solution | - | 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a 100 mL round-bottom flask, add 8-amino-5-bromoquinoline (5.0 g, 22.4 mmol) and dichloromethane (50 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add pyridine (0.2 mL, 2.5 mmol) to the solution.
-
Slowly add acetic anhydride (2.5 mL, 26.9 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TCM).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to afford this compound as a white to off-white solid.
Expected Yield: 85-95%.
Characterization Data:
-
Appearance: White to off-white crystalline powder.[1]
-
Melting Point: ~90-95 °C.[1]
-
Solubility: Soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide; slightly soluble in water.[1]
-
¹H NMR (400 MHz, CDCl₃): δ 9.75 (s, 1H, NH), 8.80 (d, J = 4.08 Hz, 1H), 8.65 (d, J = 8.40 Hz, 1H), 8.51 (d, J = 8.52 Hz, 1H), 7.77 (d, J = 8.36 Hz, 1H), 7.53–7.57 (m, 1H), 2.35 (s, 3H, CH₃).[2]
-
¹³C NMR (100 MHz, CDCl₃): δ 168.7, 148.6, 138.9, 136.0, 134.5, 130.9, 127.2, 122.6, 116.9, 114.1, 25.1.[2]
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful means to introduce molecular diversity.
Suzuki-Miyaura Coupling: Synthesis of 5-Arylquinolines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 265.11 | 265 mg | 1.0 mmol |
| Phenylboronic acid | 121.93 | 146 mg | 1.2 mmol |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 mmol |
| K₃PO₄ | 212.27 | 318 mg | 1.5 mmol |
| 1,4-Dioxane | 88.11 | 4 mL | - |
| Water | 18.02 | 1 mL | - |
Procedure:
-
In a Schlenk flask, combine this compound (265 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (318 mg, 1.5 mmol).
-
Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-(5-phenylquinolin-8-yl)acetamide.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable Pd(0) source that is effective for a wide range of Suzuki couplings.
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle.
-
Solvent: A mixture of 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Synthesis of 5-Aminoquinolines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a diverse range of N-substituted 8-aminoquinolines.[3][4]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
This protocol outlines the coupling of this compound with aniline.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 265.11 | 265 mg | 1.0 mmol |
| Aniline | 93.13 | 110 µL | 1.2 mmol |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 mmol |
| XPhos | 476.65 | 48 mg | 0.1 mmol |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 134 mg | 1.4 mmol |
| Toluene (anhydrous, degassed) | 92.14 | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add this compound (265 mg, 1.0 mmol), sodium tert-butoxide (134 mg, 1.4 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and XPhos (48 mg, 0.1 mmol).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe, followed by aniline (110 µL, 1.2 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(5-(phenylamino)quinolin-8-yl)acetamide.
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ as a palladium source and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of aryl bromides, even with less nucleophilic amines like aniline.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.
Synthesis of Fused Heterocyclic Systems
The true synthetic power of this compound is realized when the functional groups at the C5 and C8 positions are utilized in concert to construct fused heterocyclic rings.
Synthesis of Thiazolo[4,5-f]quinolines
Thiazolo[4,5-f]quinolines are a class of heterocyclic compounds with potential biological activities. A common synthetic route involves the reaction of an 8-amino-5-thioquinoline derivative with a one-carbon electrophile.
This protocol describes a potential route to a thiazolo[4,5-f]quinoline derivative starting from the product of a Buchwald-Hartwig amination with a thiol.
Reaction Scheme:
Caption: Cyclization to a thiazolo[4,5-f]quinoline.
Procedure (Conceptual):
-
Synthesis of the precursor: First, this compound would be subjected to a palladium-catalyzed C-S coupling reaction (e.g., using a thiol and a suitable catalyst system) to introduce a thiol group at the C5 position.
-
Cyclization: The resulting N-(5-mercaptoquinolin-8-yl)acetamide would then be cyclized. For example, heating in formic acid could lead to the formation of the thiazole ring.
Synthesis of Oxazolo[4,5-f]quinolines
Similarly, oxazolo[4,5-f]quinolines can be synthesized from an 8-amino-5-hydroxyquinoline precursor.
This protocol outlines a potential pathway to an oxazolo[4,5-f]quinoline derivative.
Procedure (Conceptual):
-
Synthesis of the precursor: this compound could be converted to N-(5-hydroxyquinolin-8-yl)acetamide via a Buchwald-Hartwig O-arylation with a hydroxide source or a multi-step sequence.
-
Cyclization: The resulting 5-hydroxy derivative could then undergo cyclization. For instance, reaction with cyanogen bromide or a similar reagent could facilitate the formation of the oxazole ring.
Conclusion
This compound is a highly valuable and versatile building block in heterocyclic chemistry. Its strategically positioned functional groups allow for a wide range of transformations, including palladium-catalyzed cross-coupling reactions and subsequent cyclizations to form complex fused heterocyclic systems. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemistry of this scaffold and to accelerate the discovery of novel molecules with potential applications in medicine and materials science. The adaptability of the presented methods allows for the generation of diverse chemical libraries, making this compound a cornerstone for innovation in modern synthetic chemistry.
References
- ChemBK. This compound.
- The Royal Society of Chemistry. Transition-Metal-Free Oxidative C5-H-Halogenation of 8-Aminoquinoline Amides using Sodium Halides.
- PubMed. 1H-pyrrolo[2,3-f]quinoline and isoquinoline derivatives: synthesis and antiproliferative activity.
- PubMed. Novel pyrrolo[3,2-f]quinolines: synthesis and antiproliferative activity.
- ResearchGate. Synthesis of thiazolo[4,5‐f]quinoline and thiazolo[5,4‐g]quinoline via Skraup reaction on 5‐amino‐2‐methylbenzothiazole.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- MDPI. Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Journal of Chemical and Pharmaceutical Research. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities.
- ResearchGate. A Buchwald–Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3‐Ligase PROTACs.
- PubMed. Synthesis and antiallergic activities of 1,3-oxazolo[4,5-h]quinolines.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
- ResearchGate. Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j).
- National Institutes of Health. Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation.
- Organic Chemistry Portal. Heck Reaction.
- PubMed. Synthesis and antiallergic activities of 1,3-oxazolo[4,5-h]quinolines.
- Wikipedia. Sonogashira coupling.
- RSC Publishing. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent.
- Modular synthesis of non-conjugated N-(quinolin-8-yl) alkenyl amides via cross-metathesis.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
- PubMed. Synthesis of oxazolo[4,5-c]quinoline TRPV1 antagonists.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- Organic Chemistry Portal. Sonogashira Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Sonogashira Coupling.
- National Institutes of Health. Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B.
- Beilstein Archives. Total Synthesis of Pyrrolo[2,3-c]quinoline Alkaloid: Trigonoine B.
- PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
- PrepChem.com. Synthesis of thiazolo[4,5-c]quinoline.
- ResearchGate. Acetylation of N -Heteroaryl Bromides via PdCl 2 /( o -tolyl) 3 P Catalyzed Heck Reactions.
- PubMed. Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines(1).
- MDPI. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
- PubMed. Synthesis of novel steroid-tetrahydroquinoline hybrid molecules and D-homosteroids by intramolecular cyclization reactions.
Sources
Application Notes & Protocols: Strategic Derivatization of the Acetamide Group in N-(5-bromoquinolin-8-yl)acetamide
Authored by: A Senior Application Scientist
Introduction: The Quinoline Scaffold and the Versatility of the Acetamide Handle
The quinoline nucleus, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The compound N-(5-bromoquinolin-8-yl)acetamide serves as a critical intermediate in the synthesis of novel quinoline-based drug candidates. The bromine atom at the C5 position offers a site for cross-coupling reactions, while the acetamide group at the C8 position provides a versatile handle for chemical modification.
Derivatization of the acetamide group is a key strategy for modulating the physicochemical properties of the parent molecule. Such modifications can profoundly influence solubility, lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby fine-tuning the compound's pharmacokinetic profile and target engagement. This guide provides a detailed exploration of three primary strategies for derivatizing this acetamide group, explaining the underlying chemical principles and offering robust, step-by-step protocols for laboratory execution.
Core Chemistry: Activating the Stable Amide Bond
The amide bond is notoriously stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double-bond character to the C-N bond.[5][6] This inherent stability makes the amide a reliable functional group but also presents a challenge for chemical modification. Effective derivatization, therefore, depends on strategies that can overcome this resonance stabilization, either through harsh reaction conditions or by activating the amide to render it more susceptible to nucleophilic attack or reduction.[6][7]
This document outlines protocols for three fundamental transformations:
-
Hydrolysis: Cleavage of the amide bond to yield the primary amine.
-
Reduction: Conversion of the carbonyl group to a methylene group, yielding a secondary amine.
-
N-Alkylation: Substitution at the amide nitrogen to form a tertiary amide.
Each of these transformations unlocks a distinct family of derivatives with unique structural and electronic properties, providing a rich platform for structure-activity relationship (SAR) studies.[8]
Strategy 1: Complete Scission via Amide Hydrolysis
Principle & Rationale: Hydrolysis of the acetamide to the corresponding primary amine, 5-bromoquinolin-8-amine, is a foundational step that opens the door to a vast array of subsequent derivatizations (e.g., reductive amination, sulfonylation, or acylation with different partners). The reaction can be catalyzed by either acid or base. Acid catalysis involves protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for attack by water. Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The choice between acid and base depends on the stability of the starting material and the desired workup conditions.
Experimental Protocols:
A. Acid-Catalyzed Hydrolysis
-
Objective: To synthesize 5-bromoquinolin-8-amine via acidic cleavage of the acetamide.
-
Procedure:
-
To a 100 mL round-bottom flask, add this compound (2.65 g, 10 mmol).
-
Add 30 mL of 6 M hydrochloric acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) using a heating mantle.
-
Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the solution by slowly adding 8 M aqueous sodium hydroxide until the pH is approximately 10-12, ensuring the flask is cooled in an ice bath during addition.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water (3 x 20 mL).
-
Dry the product under vacuum to yield 5-bromoquinolin-8-amine.
-
B. Base-Catalyzed Hydrolysis
-
Objective: To synthesize 5-bromoquinolin-8-amine via basic cleavage of the acetamide.
-
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound (2.65 g, 10 mmol) in 25 mL of ethanol.
-
Add 25 mL of 10% (w/v) aqueous sodium hydroxide solution.
-
Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor by TLC.
-
After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator.
-
Add 50 mL of cold deionized water to the concentrate. The product should precipitate.
-
Collect the precipitate by vacuum filtration, washing thoroughly with cold water.
-
Dry the solid under vacuum.
-
Self-Validation & Characterization:
-
Expected Outcome: A solid product. The yield should be recorded.
-
¹H NMR: Expect the disappearance of the acetyl methyl singlet (around δ 2.2 ppm) and the appearance of a broad singlet corresponding to the -NH₂ protons.
-
Mass Spectrometry: The molecular ion peak should correspond to the mass of 5-bromoquinolin-8-amine (C₉H₇BrN₂).
Hydrolysis Workflow Diagram
Caption: Workflow for the hydrolysis of the acetamide.
Strategy 2: Reduction to an Ethylamine Derivative
Principle & Rationale: Reduction of the amide carbonyl to a methylene group transforms the acetamide into an N-ethylamine group. This change significantly increases the basicity of the nitrogen atom and alters the molecule's steric profile and hydrogen bonding capability. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent highly effective for this transformation.[9][10] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.[9]
Experimental Protocol:
-
Objective: To synthesize N-ethyl-5-bromoquinolin-8-amine.
-
Safety Note: LiAlH₄ is a highly reactive and flammable solid. Handle only in an inert atmosphere (e.g., under argon or nitrogen) and in a fume hood. Use appropriate personal protective equipment.
-
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
In the flask, suspend Lithium Aluminum Hydride (0.76 g, 20 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).
-
In a separate flask, dissolve this compound (2.65 g, 10 mmol) in 30 mL of anhydrous THF.
-
Slowly add the acetamide solution to the LiAlH₄ suspension via a dropping funnel over 30 minutes. Control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
Cool the flask to 0 °C in an ice bath.
-
CAUTIOUSLY quench the reaction by the sequential, dropwise addition of:
-
0.8 mL of deionized water
-
0.8 mL of 15% (w/v) aqueous sodium hydroxide
-
2.4 mL of deionized water
-
-
Stir the resulting granular precipitate at room temperature for 1 hour.
-
Filter the solid through a pad of Celite®, washing the filter cake with THF (3 x 20 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-ethyl-5-bromoquinolin-8-amine.
-
Self-Validation & Characterization:
-
Expected Outcome: An oil or low-melting solid.
-
¹H NMR: Expect the disappearance of the acetyl methyl protons and the appearance of a triplet (for the -CH₃ of the ethyl group) and a quartet (for the -CH₂- of the ethyl group).[11][12][13]
-
Mass Spectrometry: The molecular ion peak should correspond to the mass of N-ethyl-5-bromoquinolin-8-amine (C₁₁H₁₁BrN₂).
Amide Reduction Workflow Diagram
Caption: Workflow for the LiAlH₄ reduction of the acetamide.
Strategy 3: N-Alkylation of the Amide
Principle & Rationale: Direct N-alkylation of a secondary amide is challenging due to the low basicity and nucleophilicity of the amide nitrogen.[14] The reaction requires first deprotonating the amide with a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a highly nucleophilic amidate anion. This anion can then react with an alkyl halide via an Sₙ2 mechanism. Anhydrous polar aprotic solvents like DMF or THF are essential to solvate the cation and prevent reaction with the base. This method allows for the introduction of a wide variety of alkyl or benzyl groups.
Experimental Protocol:
-
Objective: To synthesize an N-alkylated derivative, e.g., N-benzyl-N-(5-bromoquinolin-8-yl)acetamide.
-
Safety Note: Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle only under an inert atmosphere.
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol).
-
Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, carefully decanting the hexane wash each time.
-
Add 40 mL of anhydrous Dimethylformamide (DMF).
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (2.65 g, 10 mmol) in 20 mL of anhydrous DMF.
-
Slowly add the acetamide solution to the NaH suspension. Stir at 0 °C for 30-45 minutes until hydrogen gas evolution ceases.
-
Add the alkylating agent (e.g., benzyl bromide, 1.25 mL, 10.5 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Cool the mixture to 0 °C and cautiously quench by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Data Presentation:
| Alkylating Agent | Product | Expected Yield (%) |
| Methyl Iodide | N-methyl-N-(5-bromoquinolin-8-yl)acetamide | 75-85% |
| Benzyl Bromide | N-benzyl-N-(5-bromoquinolin-8-yl)acetamide | 70-80% |
| Ethyl Iodide | N-ethyl-N-(5-bromoquinolin-8-yl)acetamide | 70-85% |
N-Alkylation Mechanism
Caption: Mechanism of amide N-alkylation.
References
- How will you prepare ethyl amine from acetamide class 11 chemistry CBSE. Vedantu.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate.
- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed.
- Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI.
- Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- How will you prepare ethyl amine from the following? a) acetamide b) acetoxime?. Brainly.in.
- How will you convert acetamide to ethylamine?. Sarthaks eConnect.
- N-alkylation of amides and imides. Google Patents.
- How will you prepare ethylamine from the acetamide ?. Brainly.in.
- Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PubMed Central.
- LiAlH4 | Acetamide to Ethyl Amine | Organic Chemistry | Class 12 |. YouTube.
- Amide N–C Bond Activation: A Graphical Overview of Acyl and Decarbonylative Coupling. Thieme Chemistry.
- Amide Bond Activation of Biological Molecules. MDPI.
- What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?. ResearchGate.
- Amide Activation in Ground and Excited States. PubMed Central.
- Design, synthesis, biological and computational studies of flavonoid acetamide derivatives. Digital Commons @ NJIT.
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Amide Activation in Ground and Excited States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How will you prepare ethyl amine from acetamide class 11 chemistry CBSE [vedantu.com]
- 10. m.youtube.com [m.youtube.com]
- 11. brainly.in [brainly.in]
- 12. sarthaks.com [sarthaks.com]
- 13. brainly.in [brainly.in]
- 14. mdpi.com [mdpi.com]
Application Note: Protecting Group Strategies for the Synthesis of N-(5-bromoquinolin-8-yl)acetamide
Abstract
This application note provides a detailed guide for researchers and drug development professionals on effective protecting group strategies for the synthesis of N-(5-bromoquinolin-8-yl)acetamide. The synthesis of this key intermediate often requires careful management of the reactive amino group on the quinoline core. We present and compare different strategies, primarily focusing on the direct acetylation of 8-amino-5-bromoquinoline. This guide offers in-depth, step-by-step protocols, mechanistic insights, and a comparative analysis to aid in the selection of the most suitable synthetic route. All protocols are designed to be self-validating, with clear explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Challenge of Selective Synthesis
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis begins with 8-amino-5-bromoquinoline, a molecule possessing a nucleophilic amino group that can readily react with various electrophiles. When the desired transformation involves other parts of the molecule, the selective protection of this amino group becomes paramount to prevent unwanted side reactions and ensure high yields of the target compound.
The choice of a protecting group is a critical decision in any multi-step synthesis. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the reaction conditions required for subsequent steps.
-
Readily removed in high yield without affecting other functional groups.
This guide explores the most common and effective protecting group strategy for this specific synthesis: direct acetylation. We will also discuss the conceptual application of other common amine protecting groups like tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz) for more complex synthetic pathways.
Strategic Overview: Selecting the Right Protecting Group
The primary strategies for protecting the amino group of 8-amino-5-bromoquinoline revolve around converting it into a less nucleophilic amide or carbamate. The choice depends on the downstream reaction conditions.
| Protecting Group | Reagent | Stability | Deprotection Conditions | Key Considerations |
| Acetyl (Ac) | Acetic Anhydride or Acetyl Chloride | Stable to many oxidative and reductive conditions. | Acidic or basic hydrolysis. | Most direct route to the target compound. Simple and cost-effective. |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Stable to basic and nucleophilic conditions. | Strongly acidic conditions (e.g., TFA, HCl). | Useful if subsequent steps involve base-sensitive functional groups. |
| Cbz | Benzyl Chloroformate | Stable to acidic conditions. | Catalytic hydrogenation (e.g., H₂, Pd/C). | Orthogonal to Boc; useful if acid-labile groups are present. |
Primary Protocol: Direct Acetylation of 8-Amino-5-Bromoquinoline
This is the most straightforward method for synthesizing this compound, as the protecting group itself is the target functional group. The reaction involves the acylation of the primary amine with an acetylating agent.
Mechanistic Rationale
The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). A subsequent loss of a leaving group (acetate) and a proton results in the formation of the stable amide product. The use of a base is often recommended to neutralize the acidic byproduct and drive the reaction to completion.
Visualizing the Workflow
Caption: Workflow for the direct acetylation of 8-amino-5-bromoquinoline.
Detailed Experimental Protocol
Materials:
-
8-amino-5-bromoquinoline (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (2.0 eq) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Chloroform
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 8-amino-5-bromoquinoline in dichloromethane (approx. 10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine or triethylamine to the stirred solution.
-
Add acetic anhydride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Alternative Protecting Group Strategies (Conceptual)
While direct acetylation is often the goal, there are scenarios in more complex syntheses where a different, more robust, or orthogonally cleavable protecting group is required. Below we outline the conceptual application of Boc and Cbz groups.
Boc Protection Strategy
The Boc group is a popular choice for protecting amines due to its stability in a wide range of conditions and its clean, acid-labile deprotection.
Protection: The amine is typically reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or N,N-Diisopropylethylamine (DIPEA). Deprotection: The Boc group is efficiently removed using strong acids such as trifluoroacetic acid (TFA) in DCM, or HCl in an organic solvent like dioxane or methanol.
Caption: Boc protection and deprotection cycle.
Cbz Protection Strategy
The Cbz group offers an alternative to the Boc group, particularly when acid-sensitive functionalities are present elsewhere in the molecule. Its removal by catalytic hydrogenation is a very mild and selective method.
Protection: The amine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃ or TEA) in a biphasic system or an inert solvent. Deprotection: The Cbz group is cleaved by hydrogenolysis, typically using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C).
Caption: Cbz protection and deprotection cycle.
Conclusion and Recommendations
For the direct synthesis of this compound, the direct acetylation protocol is the most efficient and economical strategy. It avoids unnecessary protection-deprotection steps, thereby maximizing overall yield and reducing waste.
The choice of an alternative protecting group like Boc or Cbz should be considered only when N-(5-bromoquinolin-8-yl)amine is an intermediate in a longer synthetic sequence where the acetyl group would not be stable or where its presence would interfere with subsequent reactions. The orthogonality of Boc (acid-labile) and Cbz (hydrogenolysis) protecting groups provides synthetic chemists with the flexibility to design complex and efficient routes to novel quinoline derivatives.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 75220, this compound. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for N-(5-bromoquinolin-8-yl)acetamide Synthesis
Introduction
Welcome to the technical support center for the synthesis of N-(5-bromoquinolin-8-yl)acetamide. This molecule is a valuable intermediate in the development of pharmaceuticals and functional materials. The most common synthetic route involves the N-acetylation of 8-amino-5-bromoquinoline. While seemingly straightforward, this reaction is prone to issues that can significantly impact reaction yield and purity.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind experimental choices to empower you to diagnose issues and rationally optimize your reaction conditions.
Core Reaction Overview: N-Acetylation
The fundamental transformation is the reaction of the primary amine on 8-amino-5-bromoquinoline with an acetylating agent. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis of this compound.
Question 1: My reaction yield is very low or I've recovered only starting material. What's going wrong?
This is the most frequent issue and can stem from several factors. A systematic approach is key to diagnosis.
Cause A: Purity and Stability of Starting Material
The quality of your starting material, 8-amino-5-bromoquinoline, is paramount. Aromatic amines can oxidize and darken over time, and impurities can interfere with the reaction.
-
Expert Recommendation: Always verify the purity of your 8-amino-5-bromoquinoline before use, especially if it's from an older stock. Check its melting point and run a quick TLC or ¹H NMR. If impurities are detected, consider purification by recrystallization from ethanol or column chromatography. The synthesis of the 8-amino-5-bromoquinoline precursor itself can be achieved by brominating 8-aminoquinoline with NBS in acetonitrile.[1]
Cause B: Inactive or Hydrolyzed Acetylating Agent
The most common acetylating agents, acetic anhydride and acetyl chloride, are highly susceptible to hydrolysis by atmospheric moisture.[2] If your reagent has been opened multiple times or stored improperly, it may be partially or completely hydrolyzed to acetic acid, rendering it ineffective.
-
Expert Recommendation: Use a fresh bottle or a freshly distilled acetylating agent for best results. When handling, work quickly and in a dry environment. Consider using a syringe to extract the required amount from a bottle sealed with a septum to minimize exposure to air.
Cause C: Suboptimal Reaction Conditions
The choice of solvent, temperature, and reaction time are critical variables that must be optimized.
-
Solvent: The solvent must fully dissolve the starting material without reacting with the reagents. Dichloromethane (DCM) or chloroform are excellent starting points for room temperature reactions.[1] Acetic acid itself can also be used as a solvent, which can catalyze the reaction.[3] Solvent-free conditions, using excess acetic anhydride as both reagent and solvent, can also be highly effective.[4][5]
-
Temperature: While the reaction often proceeds at room temperature, gentle heating (40-60 °C) can significantly increase the reaction rate, especially if you observe slow conversion. However, excessive heat can promote side reactions.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If the starting material spot persists after several hours, it indicates an incomplete reaction.
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM), Acetic Acid, or Solvent-Free | Ensures solubility of reactants. Acetic acid can act as a catalyst.[3] Solvent-free minimizes waste and can drive the reaction forward.[4] |
| Temperature | Room Temperature to 60 °C | Balances reaction rate with the potential for side product formation. Start at room temperature and gently heat if necessary. |
| Stoichiometry | 1.1 to 1.5 equivalents of Acetic Anhydride | A slight excess of the acetylating agent ensures complete conversion of the starting amine without promoting significant di-acetylation. |
Cause D: Inefficient Work-up and Product Isolation
The product may be lost during the work-up procedure. This compound is soluble in many common organic solvents like ethanol, chloroform, and DMSO.[6]
-
Expert Recommendation: After the reaction is complete, pour the mixture into ice water to quench any remaining acetic anhydride. Neutralize the solution carefully with a saturated sodium bicarbonate (NaHCO₃) solution to remove the acetic acid byproduct. Extract the product with a suitable organic solvent like ethyl acetate or DCM.[7] Ensure you perform multiple extractions (e.g., 3x) to maximize recovery from the aqueous layer.
Question 2: I'm seeing multiple spots on my TLC plate. What are the likely side products?
The formation of side products complicates purification and reduces the yield of your desired compound.
Cause A: Di-acetylation
While less common for aromatic amines compared to aliphatic ones, if you use a large excess of a highly reactive acetylating agent (like acetyl chloride) or harsh conditions (high heat, strong base), you might form the di-acetylated product.
-
Expert Recommendation: Carefully control the stoichiometry of your acetylating agent. Use a modest excess (e.g., 1.1-1.2 equivalents). Add the agent slowly to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) rather than all at once.
Cause B: Unidentified Impurities
If the side products do not correspond to starting material or a plausible di-acetylated product, they likely arise from impurities in your starting material or solvent.
-
Expert Recommendation: Re-evaluate the purity of all your reagents as described in Question 1. Ensure your reaction solvent is of high purity and anhydrous.
Question 3: How can I best purify the final product?
Effective purification is crucial for obtaining this compound with high purity for subsequent applications.
Method A: Recrystallization
This is often the most efficient method if the product is the major component and is crystalline. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solvent.
-
Expert Recommendation: Ethanol is a good first choice for recrystallization.[1] Dissolve your crude solid in the minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
Method B: Silica Gel Chromatography
If recrystallization is ineffective or if you have multiple, closely-related products, column chromatography is the preferred method.
-
Expert Recommendation: A solvent system of hexanes and ethyl acetate is a standard choice for separating compounds of moderate polarity like this acetamide.[7] Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity to elute your product. Monitor the fractions by TLC to isolate the pure compound.
Detailed Experimental Protocols
Protocol 1: General Synthesis using Acetic Anhydride
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 8-amino-5-bromoquinoline (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the starting material completely (approx. 10-20 mL per gram of amine).
-
Reagent Addition: Cool the flask in an ice bath (0 °C). Add acetic anhydride (1.2 eq) dropwise with stirring over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-4 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker containing crushed ice. Slowly add saturated sodium bicarbonate solution until gas evolution ceases and the aqueous layer is neutral or slightly basic (check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[7]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude this compound in a clean Erlenmeyer flask.
-
Dissolution: Add a minimal amount of hot ethanol while swirling until the solid just dissolves.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. You should observe crystal formation.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum. The expected melting point should be in the range of 139–141 °C.[7]
References
- ChemBK. This compound.
- ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. 2016.
- ResearchGate. Selective N-acetylation of aromatic amines using acetonitrile as acylating agent.
- ResearchGate. N-acetylation of Aromatic Amines by One-pot Route.
- IJCRT.org. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.
- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. 2022.
- National Institutes of Health (NIH). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. 2020.
- The Royal Society of Chemistry. Transition-Metal-Free Oxidative C5C−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
- Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE.
- Wikipedia. 8-Aminoquinoline.
- ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- RSC Publishing. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. 2023.
- AIR Unimi. Eco-Friendly Bio-Based Solvents for the Acetylation of the Amino Group of Amino Acids.
- Frontiers. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
- PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. 2021.
- ResearchGate. Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j).
- ResearchGate. Eco‐Friendly Bio‐Based Solvents for the Acetylation of the Amino Group of Amino Acids.
- Modular synthesis of non-conjugated N-(quinolin-8-yl) alkenyl amides via cross-metathesis.
- MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- ResearchGate. (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- ResearchGate. Synthesis and Reactions of 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline.
- Chemspace. N-(5-bromoisoquinolin-8-yl)acetamide.
- ResearchGate. Rearrangement of 2-Bromo-N-quinoline-8-yl-acetamide Leading to New Heterocycle.
- Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.
- PubMed. Investigating the effects of N-terminal acetylation on KFE8 self-assembly with 2D IR spectroscopy. 2022.
- Scientific & Academic Publishing. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide.
- PMC. Illuminating the impact of N-terminal acetylation: from protein to physiology. 2021.
- PubMed. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives.
- Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. 2022.
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 6. chembk.com [chembk.com]
- 7. rsc.org [rsc.org]
Technical Support Center: N-(5-bromoquinolin-8-yl)acetamide Synthesis
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of N-(5-bromoquinolin-8-yl)acetamide. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side products and impurities. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic protocol.
I. Core Synthesis Overview & Mechanism
The target molecule, this compound, is typically synthesized via the nucleophilic acylation of 5-bromo-8-aminoquinoline. The most common acetylating agents are acetic anhydride or acetyl chloride. The reaction proceeds through the nucleophilic attack of the primary amine at the 8-position of the quinoline ring on the electrophilic carbonyl carbon of the acetylating agent. A base, such as pyridine, is often used to scavenge the acidic byproduct (HCl or acetic acid), driving the reaction to completion.[1][2]
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, focusing on the identity and origin of potential side products.
FAQ 1: My final product has a low yield and I see unreacted starting material. What went wrong?
Answer:
The presence of significant unreacted 5-bromo-8-aminoquinoline points to incomplete acetylation. Several factors can contribute to this issue:
-
Insufficient Acetylating Agent: Ensure at least a stoichiometric amount of acetic anhydride or acetyl chloride is used. Often, a slight excess (1.1-1.5 equivalents) is employed to ensure complete conversion.
-
Inadequate Base: If using acetyl chloride, a base like pyridine is crucial to neutralize the HCl generated.[1] Without it, the HCl will protonate the starting amine, forming an ammonium salt that is no longer nucleophilic and will not react.
-
Moisture Contamination: Acetylating agents, particularly acetyl chloride, are highly sensitive to moisture. Water will rapidly hydrolyze the reagent to acetic acid, rendering it ineffective for the desired N-acetylation. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Low Reaction Temperature: While the reaction is often exothermic, insufficient temperature may lead to slow kinetics and incomplete conversion within the allotted time. Room temperature is typically sufficient, but gentle heating may be required in some cases.
Troubleshooting Protocol:
-
Verify the molar equivalents of your reagents.
-
If using acetyl chloride, ensure an adequate amount of a suitable base is present.
-
Use anhydrous solvents and oven-dried glassware.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material before proceeding with the workup.
FAQ 2: My purified product is discolored (yellow, brown, or pink). What is the cause and how can I prevent it?
Answer:
Discoloration is a common issue when working with 8-aminoquinoline derivatives, which are susceptible to oxidation.[3][4][5]
-
Mechanism of Oxidation: The 8-aminoquinoline scaffold can undergo oxidation, especially in the presence of air and light, to form highly colored quinone-imine type species.[3][6] This process can be accelerated by trace metal impurities.
-
Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Protection from Light: Protect the reaction mixture and the final product from light by wrapping the flask in aluminum foil.
-
Antioxidants: In some cases, a small amount of an antioxidant can be added, although this may complicate purification.
-
Purification of Discolored Product: If the final product is discolored, recrystallization is often effective. Activated carbon (charcoal) can be added during the recrystallization process to adsorb colored impurities. Use a minimal amount of charcoal and perform a hot filtration to remove it before allowing the solution to cool.
FAQ 3: I observe an impurity with a similar Rf to my product on TLC, but it doesn't stain as expected. What could it be?
Answer:
This observation may suggest the presence of a side product where the primary amine is no longer present, but the overall polarity has not changed dramatically. A likely candidate is a product resulting from hydrolysis.
-
Hydrolysis of the Product: The acetamide group can be hydrolyzed back to the primary amine under either acidic or basic conditions, especially during aqueous workup or purification if conditions are not carefully controlled.[7][8][9][10] Prolonged heating during recrystallization in protic solvents can also contribute to hydrolysis.
-
Identification: The hydrolyzed product is the starting material, 5-bromo-8-aminoquinoline. It can be confirmed by co-spotting with an authentic sample on a TLC plate.
-
Prevention:
-
Maintain a neutral pH during the aqueous workup.
-
Avoid prolonged heating during purification steps.
-
If performing column chromatography on silica gel, which is acidic, consider deactivating the silica by pre-treating it with a solvent system containing a small amount of a tertiary amine like triethylamine (0.5-2%).[11]
-
FAQ 4: My mass spectrometry results show a peak corresponding to a di-acetylated product. Is this possible?
Answer:
While less common, the formation of a di-acetylated side product, N-acetyl-N-(5-bromoquinolin-8-yl)acetamide, is possible under certain conditions.
-
Formation Conditions: This is more likely to occur with a large excess of a highly reactive acetylating agent (like acetic anhydride) and forcing conditions (e.g., high temperature, prolonged reaction time).
-
Stability: Di-acetamides are often less stable than mono-acetamides and can be sensitive to hydrolysis, potentially converting back to the desired mono-acetylated product during workup or purification.
-
Mitigation:
-
Use a controlled stoichiometry of the acetylating agent (1.05-1.2 equivalents).
-
Maintain a moderate reaction temperature.
-
Monitor the reaction progress to avoid unnecessarily long reaction times after the starting material has been consumed.
-
III. Summary of Potential Side Products
| Side Product/Impurity | Structure | Origin | Prevention/Mitigation |
| Unreacted Starting Material | 5-bromo-8-aminoquinoline | Incomplete reaction | Use slight excess of acetylating agent, ensure adequate base, use anhydrous conditions. |
| Oxidation Products | Quinone-imine species | Air/light exposure | Use inert atmosphere, degassed solvents, protect from light. |
| Hydrolysis Product | 5-bromo-8-aminoquinoline | Acidic/basic workup or purification | Maintain neutral pH, avoid prolonged heating, deactivate silica gel. |
| Di-acetylated Product | N-acetyl-N-(5-bromoquinolin-8-yl)acetamide | Excess acetylating agent, harsh conditions | Control stoichiometry, moderate temperature, monitor reaction time. |
IV. Experimental Protocols & Workflows
Standard Synthesis Protocol for this compound
-
To a solution of 5-bromo-8-aminoquinoline (1.0 eq) in an appropriate solvent (e.g., dichloromethane or THF) under an inert atmosphere, add pyridine (1.5 eq).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography.
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for this compound synthesis.
References
- Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube. (2023).
- This compound - ChemBK. (2024).
- Proposed 8-aminoquinoline oxidation pathways at a low pH between 2 and... - ResearchGate. (n.d.).
- The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery - DOI. (n.d.).
- 8-Amino quinolines - Pharmacy 180. (n.d.).
- 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development - Benchchem. (n.d.).
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (n.d.).
- Effect of side groups on the N-acetylation of aromatic amines. The... - ResearchGate. (n.d.).
- the hydrolysis of amides - Chemguide. (n.d.).
- Acidic and Basic Amide Hydrolysis // - ResearchGate. (n.d.).
- Purification of Quinoline - Chempedia - LookChem. (n.d.).
- Ch20 : Amide hydrolysis - University of Calgary. (n.d.).
- What is acetylation of amines? - Quora. (2016).
- Technical Support Center: Purification of Quinoline Derivatives - Benchchem. (n.d.).
- Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons | ACS Omega. (n.d.).
- Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions - IJCRT.org. (n.d.).
- Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - RSC Publishing. (2023).
- Amines - NCERT. (n.d.).
Sources
- 1. quora.com [quora.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N-(5-bromoquinolin-8-yl)acetamide by Column Chromatography
Welcome to the technical support guide for the purification of N-(5-bromoquinolin-8-yl)acetamide. This document provides a comprehensive, experience-driven approach to tackling the common and uncommon challenges associated with the silica gel column chromatography of this moderately polar heterocyclic compound. The guide is structured in a question-and-answer format to directly address the issues you may encounter, ensuring a higher rate of success in obtaining a high-purity product.
Part 1: Foundational Knowledge & Pre-Chromatography Setup
This section addresses the critical preparatory steps. Success in chromatography is often determined before the crude material ever touches the silica.
Q1: What are the key chemical properties of this compound I should be aware of before starting?
A1: Understanding the molecule's structure is paramount. This compound possesses several key features that dictate its chromatographic behavior:
-
Quinoline Ring: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant band tailing or, in worst-case scenarios, irreversible adsorption and decomposition.[1]
-
Acetamide Group: The amide functional group (-NHC(O)CH₃) is polar and capable of hydrogen bonding, which increases the compound's affinity for the polar stationary phase.
-
Bromine Atom & Aromatic System: These components lend a non-polar character to the molecule, allowing for elution with solvent systems of moderate polarity.
-
Solubility: The compound is soluble in organic solvents like chloroform, dichloromethane (DCM), and ethyl acetate (EtOAc), but only slightly soluble in water.[2]
This duality in its structure—a basic nitrogen site and polar/non-polar regions—makes it a prime candidate for purification challenges.
Q2: My crude product is a dark, oily residue. What are the likely impurities from the synthesis?
A2: The most common synthesis involves the acetylation of 8-amino-5-bromoquinoline. Based on this, you should anticipate the following impurities:
-
Unreacted 8-amino-5-bromoquinoline: This starting material is more polar than your product due to the primary amine and will have a lower Retention Factor (Rf) on a TLC plate.
-
Acetic Anhydride/Acetic Acid: These are residual reagents or byproducts. They are highly polar and typically wash out quickly or can be removed with an aqueous workup prior to chromatography.
-
Di-acetylated Product: While sterically hindered, trace amounts of a di-acetylated byproduct could form. This would be less polar than your desired product.
-
Degradation Products: Quinoline derivatives can be sensitive to acid.[1][3] Any degradation on the silica gel itself is a potential source of new impurities during the purification process.
Q3: How do I select the optimal solvent system using Thin Layer Chromatography (TLC)?
A3: TLC is the most critical preliminary step. The goal is to find a solvent system where your target compound has an Rf value between 0.25 and 0.35.[4][5] This Rf range provides the best balance for good separation on a column.
-
Recommended Starting Systems: Given the compound's moderate polarity, begin with mixtures of a non-polar and a polar solvent.[6]
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol
-
-
Systematic Approach:
-
Spot your crude material on several TLC plates.
-
Run each plate in a different solvent ratio (e.g., 9:1, 7:3, 1:1 Hexanes:EtOAc).
-
Visualize the plates under UV light. Your product, starting material, and impurities should be visible.
-
Identify the system that gives your product an Rf of ~0.3 and shows clear separation from other spots. If spots are too high on the plate (high Rf), the eluent is too polar; if they remain at the baseline (low Rf), it is not polar enough.[1]
-
| Solvent System Component | Role | Common Examples |
| Non-Polar | Moves non-polar impurities and the compound up the plate. | Hexanes, Petroleum Ether |
| Polar | Moves polar impurities and the compound up the plate. | Ethyl Acetate, Dichloromethane, Methanol |
Part 2: The Column Chromatography Protocol - A Step-by-Step Guide
This section provides a robust, self-validating protocol for the purification.
Q4: Can you provide a detailed, step-by-step protocol for the column purification?
A4: Certainly. This protocol is designed for flash chromatography, which uses pressure to speed up the elution process.
Experimental Protocol: Flash Column Chromatography of this compound
-
Column Preparation:
-
Select a column with a diameter appropriate for your sample size. A general rule is a silica-to-crude material ratio of at least 30:1 by weight.[1]
-
Pack the column using the "slurry method": Mix silica gel with your initial, least polar eluent to form a consistent slurry. Pour this into the column and use gentle pressure to pack it into a firm, stable bed. Ensure there are no air bubbles or cracks.
-
Add a thin layer of sand on top to protect the silica bed surface.[7]
-
-
Sample Loading (Dry Loading Recommended):
-
Due to the compound's moderate polarity and potential for band broadening with wet loading, dry loading is the superior method.[7][8]
-
Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with your starting solvent system (the one that gave an Rf of ~0.3).
-
Apply gentle, consistent pressure (using a pump or inert gas).
-
Collect fractions in an ordered array of test tubes. A typical fraction size might be half the column's volume.
-
-
Monitoring and Collection:
-
Monitor the fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of your product.
-
Combine the fractions that contain only your pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified this compound.
-
Workflow Visualization
Caption: Workflow for column chromatography purification.
Part 3: Troubleshooting Common Issues
Even with a solid protocol, problems can arise. This section provides solutions to the most common challenges.
Q5: My compound is streaking badly on the column and TLC plate (tailing). What's happening and how do I fix it?
A5: This is the most common issue for quinoline-based compounds. Tailing is caused by the interaction of the basic nitrogen on your quinoline ring with the acidic silanol groups of the silica gel.[1] This leads to poor peak shape and ineffective separation.
Solution: Deactivate the silica gel.
-
Add a Basic Modifier: Add a small amount of a tertiary amine, like triethylamine (NEt₃) or pyridine, to your eluent system (typically 0.5-1% by volume).[1] The amine will preferentially bind to the acidic sites on the silica, allowing your compound to pass through without unwanted interactions, resulting in sharp, symmetrical bands.
Q6: I can't separate my product from an impurity that has a very similar Rf value. What are my options?
A6: Separating compounds with similar polarities is challenging but achievable.
-
Optimize the Mobile Phase: A slight change in solvent composition can have a large effect. Try switching one component of your eluent (e.g., from Ethyl Acetate/Hexanes to Dichloromethane/Hexanes) as different solvents offer different selectivities.
-
Use a Shallow Gradient: Instead of running the entire column with one solvent mixture (isocratic elution), start with a less polar mixture and gradually increase the polarity. A shallow gradient can effectively resolve closely eluting compounds.[9] For example, start with 10% EtOAc in Hexanes and slowly increase to 30% over many column volumes.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting poor separation.
Q7: My compound seems to have decomposed on the column. I'm getting a low yield and many new spots on the TLC.
A7: This indicates your compound is unstable on silica gel.[3]
-
Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the time the compound spends on the stationary phase.[1]
-
Deactivate the Silica: As mentioned in Q5, adding triethylamine can prevent acid-catalyzed decomposition.
-
Switch the Stationary Phase: If the problem persists, silica gel may be too harsh. Consider using a less acidic stationary phase like neutral alumina or Florisil.[1][3]
| Problem | Likely Cause | Primary Solution | Secondary Solution |
| Band Tailing | Acidic silica interacting with basic nitrogen.[1] | Add 0.5-1% triethylamine to the eluent. | Use a neutral stationary phase like alumina. |
| Poor Separation | Impurities have similar polarity.[1] | Run a shallow solvent gradient. | Test a different solvent system (e.g., switch polar component). |
| Low Yield / Decomposition | Compound is acid-sensitive.[3] | Deactivate silica with triethylamine. | Minimize contact time (flash chromatography) or switch to alumina.[1] |
| Product Won't Elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent system. | Ensure the correct solvent was used. |
Part 4: Post-Chromatography & Purity Confirmation
Q8: How do I confirm the purity of my final product?
A8: After evaporating the solvent, you should have a solid or oil. Confirmation requires analytical techniques:
-
TLC: Spot your final product next to the crude material. The purified sample should appear as a single, well-defined spot.
-
NMR Spectroscopy (¹H and ¹H NMR): This is the definitive method for confirming the structure and assessing purity. The spectrum of your purified product should be clean, with correct chemical shifts, integrations, and coupling constants, and free from impurity peaks seen in the crude material. A known spectrum shows a characteristic singlet for the acetyl protons around 2.35 ppm in CDCl₃.[10]
-
Melting Point: A sharp melting point close to the literature value (approx. 139-141 °C) is a strong indicator of high purity.[10]
By following this guide, researchers, scientists, and drug development professionals can navigate the purification of this compound with a higher degree of confidence and success.
References
- This compound - ChemBK.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012-08-07).
- Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography.
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester.
- How To Choose Solvent System For Column Chromatography? - Chemistry For Everyone. (2025-01-16).
- N-[(5-bromo-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide - PubChem.
- Tips and Tricks for the Lab: Column Choices - ChemistryViews. (2012-07-03).
- How can I select the solvent system for column chromatography? - ResearchGate. (2015-06-18).
- This compound | CAS 99851-80-6 | Chemical-Suppliers.
- Determining a solvent system - Chemistry Teaching Labs - University of York.
- A kind of synthetic method of the bromo- quinoline of 4- - Google Patents.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016-09-12).
- This compound - BIOFOUNT.
- Transition-Metal-Free Oxidative C5−H-Halogenation of 8-Aminoquinoline Amides using Sodium Halides - The Royal Society of Chemistry.
- Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). - ResearchGate.
- Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate - Der Pharma Chemica.
- Rearrangement of 2-Bromo-N-quinoline-8-yl-acetamide Leading to New Heterocycle | Request PDF - ResearchGate. (2025-08-08).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Chromatography [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Recrystallization of N-(5-bromoquinolin-8-yl)acetamide
Welcome to the dedicated technical support guide for the recrystallization of N-(5-bromoquinolin-8-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the purification of this compound. Our goal is to equip you with the knowledge to enhance crystal purity, improve yield, and overcome experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound should be a white to light yellow crystalline solid.[1][2] The reported melting point for the purified compound is in the range of 139–141 °C [2]. If your material has a significantly lower melting point (e.g., in the 90-95 °C range) or a broad melting range, it likely contains impurities[1].
Q2: What are the general solubility properties of this compound?
This compound is generally soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO), and it is only slightly soluble in water.[1] This solubility profile is key to selecting an appropriate recrystallization solvent.
Q3: What is the most critical step for a successful recrystallization?
The selection of a suitable solvent or solvent system is paramount. An ideal solvent will dissolve the compound sparingly at room temperature but show high solubility at an elevated temperature. This differential solubility is the fundamental principle that allows for the separation of the desired compound from impurities upon cooling.
Q4: What are common impurities that might be present in crude this compound?
Common impurities can include unreacted starting materials such as 5-bromo-8-aminoquinoline, residual reagents from the acetylation reaction (e.g., acetic anhydride or acetyl chloride), and potential byproducts from the synthesis, such as di-acetylated or other positional isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization process in a question-and-answer format.
Issue 1: My compound will not dissolve in the hot solvent.
-
Question: I've added what seems like a large volume of hot solvent, but my this compound is not dissolving. What should I do?
-
Answer & Rationale: This situation typically arises from two possibilities: either an insufficient volume of solvent has been used, or the chosen solvent is inappropriate for this compound. This compound, being a moderately polar molecule, requires a solvent with compatible polarity.
-
Troubleshooting Steps:
-
Incremental Solvent Addition: Continue adding small portions of the hot solvent to your mixture while maintaining the boiling temperature and stirring vigorously. Be patient, as dissolution can take time.
-
Re-evaluate Your Solvent Choice: If the compound remains insoluble after adding a significant volume of solvent (e.g., >20-30 mL per gram of crude material), the solvent is likely too non-polar. You may need to switch to a more polar solvent or consider a mixed-solvent system. Refer to the solvent screening protocol below.
-
-
Issue 2: "Oiling Out" - A liquid layer forms instead of crystals.
-
Question: Upon cooling, my compound separated as an oily liquid instead of forming solid crystals. How can I fix this?
-
Answer & Rationale: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution at the point of saturation. This is problematic because impurities tend to be more soluble in the oil than in the solvent, leading to poor purification.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Gently reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-2 mL) to slightly decrease the saturation temperature.
-
Slow Down the Cooling Process: Rapid cooling is a common cause of oiling out. Allow the flask to cool to room temperature very slowly on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.
-
Modify the Solvent System: If the issue persists, consider using a solvent with a lower boiling point. Alternatively, if using a mixed solvent system like ethanol/water, add a small amount of the "good" solvent (ethanol) to the hot solution to increase the overall solubility and lower the saturation point.
-
-
Issue 3: No crystals are forming upon cooling.
-
Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What is the cause, and how can I induce crystallization?
-
Answer & Rationale: The absence of crystal formation usually indicates that the solution is not supersaturated, meaning too much solvent was added initially. For crystals to form, the concentration of the solute must exceed its solubility at that temperature.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or by carefully boiling it off in a fume hood. This will increase the concentration of your compound. Allow the concentrated solution to cool again.
-
Induce Nucleation (Seeding): If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution. This "seed" crystal provides a template for further crystal growth.
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal formation.
-
-
Issue 4: The final crystals are colored.
-
Question: The starting material was a dark color, and my final crystals are still light yellow. How can I obtain a purer, whiter product?
-
Answer & Rationale: The light yellow color may be inherent to the compound, but if you suspect colored impurities, they can often be removed using activated charcoal. These impurities are typically large, conjugated organic molecules that adsorb onto the surface of the charcoal.
-
Troubleshooting Steps:
-
Charcoal Treatment: After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Hot Filtration: Bring the solution back to a boil for a few minutes and then perform a hot filtration through a fluted filter paper to remove the charcoal. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
-
Second Recrystallization: If color persists, a second recrystallization is often effective at improving the purity and color of the final product.
-
-
Experimental Protocols
Protocol 1: Solvent System Screening
The choice of solvent is critical. The ideal solvent should exhibit poor solubility at room temperature and high solubility at its boiling point.
Materials:
-
Crude this compound
-
Test tubes
-
Hot plate or water bath
-
Various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, water)
Procedure:
-
Place approximately 20-30 mg of your crude material into several test tubes.
-
Add ~0.5 mL of a different solvent to each test tube at room temperature and agitate. Note the solubility.
-
For solvents where the compound is insoluble at room temperature, gently heat the test tube in a hot water bath.
-
Observe if the compound dissolves completely upon heating.
-
Allow the test tubes with dissolved compound to cool slowly to room temperature, then place them in an ice bath.
-
The solvent that yields a good quantity of pure-looking crystals is a suitable candidate. If no single solvent is ideal, try binary (mixed) solvent systems.
Solubility Data Summary Table
| Solvent System | Room Temperature Solubility | Hot Solubility | Recommendation |
| Water | Very Low | Low | Poor single solvent, but good as an anti-solvent with a polar organic solvent. |
| Ethanol | Low to Moderate | High | Recommended. Good potential for single-solvent recrystallization. |
| Methanol | Moderate | High | May be too soluble at room temperature, potentially leading to lower yields. |
| Ethanol/Water | Variable | High | Highly Recommended. Allows for fine-tuning of solubility. |
| Acetone | Moderate | High | Similar to methanol, may result in lower yields. |
| Chloroform | High | High | Not suitable for recrystallization as the compound is too soluble at all temperatures. |
| Heptane/Toluene | Very Low | Low to Moderate | May be suitable for some impurities but likely not the primary choice. |
Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This is often the most effective method for compounds like this compound.
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at its boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities or if you have used activated charcoal for decolorization, perform a hot filtration at this stage.
-
Addition of Anti-Solvent: To the hot, clear solution, add hot water dropwise until you observe the first signs of persistent cloudiness (precipitation).
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution again.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the crystals on the filter paper under vacuum. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the melting point (e.g., 60-70 °C).
Visual Workflow and Decision Making
Below is a diagram illustrating the decision-making process during recrystallization.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- ChemBK. This compound.
- The Royal Society of Chemistry. Transition-Metal-Free Oxidative C5-H-Halogenation of 8-Aminoquinoline Amides using Sodium Halides.
Sources
Technical Support Center: N-(5-bromoquinolin-8-yl)acetamide Purification
Welcome to the technical support guide for the purification of N-(5-bromoquinolin-8-yl)acetamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and encounter challenges in achieving the desired purity. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.
Part 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. The standard synthesis of this compound involves the acetylation of 5-bromo-8-aminoquinoline. Based on this reaction, we can anticipate a specific set of impurities.
Commonly Encountered Impurities
| Impurity Name | Source | Rationale & Characteristics | Expected TLC Behavior (vs. Product) |
| 5-Bromo-8-aminoquinoline | Unreacted Starting Material | Incomplete reaction. This is a primary amine, making it significantly more polar than the acetylated product. It will adhere strongly to silica gel. | Lower Rf |
| Acetic Acid | Reagent Byproduct | Formed from the hydrolysis of excess acetic anhydride used during the reaction. It is highly polar and acidic. | Streaking or very low Rf. Usually removed by aqueous workup. |
| Diacetylated Product | Over-reaction Side Product | While sterically hindered, a second acetylation on the amide nitrogen is possible under harsh conditions. Its polarity would be similar to or slightly less than the desired product. | Similar or slightly higher Rf |
| 5,7-Dibromo-8-aminoquinoline | Impurity in Starting Material | Commercial 5-bromo-8-aminoquinoline may contain dibrominated species, which would then be acetylated.[1] | Similar Rf, making it difficult to separate. |
| Hydrolyzed Product | Product Degradation | The acetamide bond can undergo hydrolysis back to 5-bromo-8-aminoquinoline if exposed to acidic or basic conditions during workup or storage. | Lower Rf (identical to starting material). |
Logical Flow for Purification Strategy
The choice of purification method is dictated by the nature of the impurities identified. The following workflow provides a decision-making framework.
Caption: Decision workflow for purifying crude this compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification process in a question-and-answer format.
Q1: My crude product is a sticky, dark-colored oil instead of the expected off-white solid. What happened?
A1: This is a classic sign of excess acidic impurities, primarily acetic acid from the acetylation reaction. Acetic acid can form eutectic mixtures or oily salts with the quinoline nitrogen, preventing crystallization.
-
Causality: The quinoline nitrogen is basic and can be protonated by residual acetic acid. This ionic character increases solubility in polar residues and prevents the formation of a stable crystal lattice.
-
Troubleshooting Protocol: Aqueous Bicarbonate Wash
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). You may observe gas evolution (CO2) as the acid is neutralized. Continue washing until the gas evolution ceases.
-
Perform a final wash with brine (saturated aqueous NaCl) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.[2]
-
The resulting solid should be significantly purer and ready for further purification like recrystallization.
-
Q2: My TLC plate shows a major product spot, but also a spot with a much lower Rf that stains intensely. What is it and how do I remove it?
A2: This low Rf spot is almost certainly the unreacted starting material, 5-bromo-8-aminoquinoline. Its primary amine makes it much more polar than the product.
-
Causality: The free amine group (-NH2) forms strong hydrogen bonds with the silica gel stationary phase, causing it to travel much slower than the acetamide (-NHAc) product.
-
Troubleshooting Strategy 1: Recrystallization (if impurity level is <10%) Recrystallization is highly effective if the impurity is present in a small amount. The significant polarity difference often means the starting material will remain in the cold solvent (mother liquor). An ethanol/water system is a good starting point.[3][4]
-
Troubleshooting Strategy 2: Flash Column Chromatography (if impurity level is >10% or recrystallization fails) This is the most robust method for separating compounds with different polarities.
-
Scientific Rationale: The separation relies on the differential partitioning of the product and impurities between the stationary phase (silica gel) and the mobile phase (solvent system). The less polar product will elute faster.
-
Detailed Protocol: See Part 3: Core Experimental Protocols .
-
Q3: I performed a column, and my fractions look clean by TLC, but after concentrating, the yield is very low and the product has a melting point of 92°C, not the 140°C reported in some literature. Why?
A3: This points to two potential issues: co-elution with a non-UV active impurity or the presence of a different polymorph. The significant discrepancy in reported melting points (90-95°C vs. 139-141°C) suggests that polymorphism is a real possibility for this compound.[2][5]
-
Causality & Troubleshooting:
-
Co-elution: An impurity without a chromophore (like grease from glassware) might not be visible on the TLC plate under UV light but will add mass and depress the melting point. Ensure all glassware is scrupulously clean.
-
Polymorphism: Crystalline solids can exist in different crystal lattice arrangements (polymorphs), which have different physical properties, including melting points. The solvent and rate of crystallization are key factors.
-
Actionable Advice: After concentrating your column fractions, perform a careful recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath. Slow cooling promotes the formation of the most thermodynamically stable (and often higher melting) polymorph.
-
Validation: Confirm the structure via 1H NMR. The chemical shifts and coupling constants should be unambiguous regardless of the polymorphic form.[2]
-
-
Q4: How do I effectively remove a very nonpolar impurity that runs at the solvent front on the TLC plate?
A4: A nonpolar impurity is unlikely to be from the main reaction but could be residual grease or a byproduct from a previous step.
-
Causality: This impurity has very little affinity for the polar silica gel.
-
Troubleshooting Protocol: Hexane Trituration/Wash
-
Place your crude solid in a flask.
-
Add a small volume of a nonpolar solvent in which your product is poorly soluble, such as hexanes or diethyl ether.
-
Stir the slurry vigorously for 15-30 minutes at room temperature. The nonpolar impurity will dissolve in the hexane, while your more polar product should remain as a solid.
-
Filter the solid product and wash the filter cake with a small amount of cold hexane.
-
Dry the product under vacuum.
-
Part 3: Core Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints for assessing purity.
Protocol A: Optimized Recrystallization
This method is ideal for removing small amounts of highly polar or nonpolar impurities.[4]
-
Solvent Selection: Ethanol is a good starting point due to the product's reported solubility.[5]
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (start with 5-10 mL) while heating on a hot plate. Add more hot ethanol dropwise until the solid just dissolves. Expert Tip: Using excess solvent is the most common cause of low yield.
-
Decolorization (Optional): If the solution is highly colored, add a spatula tip of activated charcoal and boil for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals under high vacuum to a constant weight.
-
Purity Check: Assess purity via melting point and TLC against the original crude material and the mother liquor.
Protocol B: Flash Column Chromatography
This is the definitive method for separating impurities of similar polarity.[2]
-
Column Packing: Select a column size appropriate for your sample amount (e.g., a 40g silica cartridge for 1-2g of crude). Wet-pack the column using the initial mobile phase.
-
Solvent System (Mobile Phase): A gradient of ethyl acetate in hexanes is effective. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity (e.g., to 30-40% EtOAc).
-
Sample Loading: Dissolve the crude product in a minimum amount of DCM or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and loading the resulting powder onto the top of the column. Dry loading often gives sharper bands.
-
Elution: Run the column, collecting fractions. Monitor the elution using TLC.
-
Fraction Analysis: Spot every few fractions on a TLC plate. Combine the fractions that contain only the pure product.
-
Concentration: Remove the solvent from the combined pure fractions under reduced pressure.
-
Final Polish: A final recrystallization (Protocol A) of the concentrated solid can remove any minor impurities and provide a highly crystalline final product.
References
- ChemBK. (2024). This compound.
- Yadav, J. S., et al. (2016). Transition-Metal-Free Oxidative C5–H-Halogenation of 8-Aminoquinoline Amides using Sodium Halides. RSC Advances.
- Wang, C., et al. (2023). Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. RSC Advances.
- ResearchGate. (n.d.). Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). [Diagram].
- National Center for Biotechnology Information. (n.d.). N-(5-Bromopyridin-2-yl)acetamide. PubChem.
- Chemspace. (n.d.). N-(5-bromoisoquinolin-8-yl)acetamide.
- ResearchGate. (2010). Rearrangement of 2-Bromo-N-quinoline-8-yl-acetamide Leading to New Heterocycle. Journal of Heterocyclic Chemistry.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- Beilstein Journals. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
- PubMed. (2018). Copper-Catalyzed One-Pot N-Acylation and C5-H Halogenation of 8-Aminoquinolines: The Dual Role of Acyl Halides. Journal of Organic Chemistry.
- ResearchGate. (n.d.). Acetylation of 8-Bromo-5-hydroxy-6,7,4′-trimethoxyflavone.
- Tobisu, M., Ano, Y., & Chatani, N. (n.d.). Supporting Information for Palladium-Catalyzed Direct Alkynylation of C-H Bonds in Benzenes. Osaka University.
- SIELC Technologies. (n.d.). Separation of Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]- on Newcrom R1 HPLC column.
- National Center for Biotechnology Information. (n.d.). 2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide. PubChem.
Sources
Technical Support Center: Troubleshooting Low Yield in N-(5-bromoquinolin-8-yl)acetamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-(5-bromoquinolin-8-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving high yields for this important synthetic intermediate. We will explore the underlying chemical principles, provide actionable troubleshooting steps, and offer validated protocols to enhance the efficiency and reproducibility of your reactions.
Section 1: Reaction Overview and Core Principles
The synthesis of this compound is most commonly achieved through the nucleophilic acyl substitution of 5-bromo-8-aminoquinoline with an acetylating agent. While seemingly straightforward, this reaction is sensitive to a variety of parameters that can significantly impact yield and purity. Understanding the reaction mechanism is the first step toward effective troubleshooting.
The primary amine at the C8 position of the quinoline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride or acetic anhydride). A base is typically employed to neutralize the acidic byproduct (HCl or acetic acid), driving the reaction to completion.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction shows low conversion of the starting amine. What are the likely causes and how can I improve it?
A1: Low conversion is often a result of suboptimal reaction conditions or reagent issues. Here are the primary factors to investigate:
-
Reagent Quality and Stoichiometry:
-
Amine Purity: The starting material, 5-bromo-8-aminoquinoline, can degrade over time, especially if exposed to light or air. Ensure its purity by checking its melting point or running an NMR spectrum before use.
-
Acetylating Agent: Acetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, converting it to inactive acetic acid. Use a freshly opened bottle or a recently distilled batch. Acetic anhydride is more stable but can also degrade.
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.2 equivalents) of the acetylating agent can help drive the reaction to completion, compensating for any minor degradation.[1]
-
-
Reaction Conditions:
-
Temperature: This reaction is typically exothermic. Running the reaction at a low temperature (0 °C) during the addition of the acetylating agent is crucial to control the reaction rate and prevent side reactions. After the initial addition, the reaction can be allowed to slowly warm to room temperature.[1]
-
Solvent Choice: The solvent must be inert to the reaction conditions. Dry, aprotic solvents like Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF) are excellent choices. Protic solvents (e.g., ethanol) will react with acetyl chloride, and polar aprotic solvents like DMF or DMSO can sometimes complicate purification.
-
Moisture: Water will rapidly quench the acetylating agent. All glassware should be oven- or flame-dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Base Selection:
-
The base neutralizes the generated acid. A non-nucleophilic base like triethylamine (TEA) or pyridine is commonly used. Pyridine can also act as a catalyst. Ensure the base is dry and used in at least stoichiometric amounts, with a slight excess (1.1-1.5 equivalents) often being beneficial.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to Room Temperature | Controls exothermicity and minimizes side product formation. |
| Solvent | Anhydrous DCM or THF | Inert to reagents, good solubility for starting materials. |
| Acetylating Agent | Acetyl Chloride (1.1 eq.) | High reactivity ensures efficient acylation. |
| Base | Pyridine or TEA (1.2 eq.) | Neutralizes acid byproduct, driving equilibrium forward. |
| Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis of the highly reactive acetylating agent. |
Q2: My TLC shows multiple spots, indicating significant side product formation. What are these byproducts and how can I prevent them?
A2: The formation of multiple products points to a lack of selectivity or degradation. The primary culprits are over-reaction, hydrolysis, or competing pathways.
-
Potential Side Products:
-
N,N-diacetylated product: While sterically hindered, it's possible under forcing conditions (high temperature, large excess of acetylating agent). This is generally a minor product.
-
Hydrolysis Product: If water is present in the work-up or as a contaminant, the desired acetamide can hydrolyze back to the starting amine, especially under acidic or basic conditions.
-
Degradation Products: 8-Aminoquinoline derivatives can be sensitive to harsh conditions.[2] Prolonged exposure to strong acids or bases, or high heat, can lead to decomposition, often visible as a dark, tarry reaction mixture.
-
-
Minimization Strategies:
-
Control Reagent Addition: Add the acetylating agent dropwise to the solution of the amine and base at 0 °C. This maintains a low instantaneous concentration of the electrophile, favoring mono-acylation.
-
Strict Anhydrous Conditions: As mentioned, water is detrimental. Ensure all reagents and solvents are scrupulously dry.
-
Careful Work-up: Quench the reaction carefully with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) rather than a strong base.[3] This neutralizes excess acid without promoting significant hydrolysis of the amide product.
-
Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor progress by TLC and quench the reaction upon consumption of the starting amine (typically 1-3 hours).
-
Caption: Potential reaction pathways leading to desired and side products.
Q3: My yield is low after purification. How can I improve product recovery during work-up and isolation?
A3: Significant product loss during purification is a common and frustrating issue. Optimizing your extraction and chromatography/crystallization is key.
-
Work-up and Extraction:
-
After quenching with NaHCO₃, extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like DCM or Ethyl Acetate (EtOAc) to ensure complete recovery of the product.
-
The product has moderate polarity. A common mistake is not performing enough extractions.
-
Wash the combined organic layers with brine to remove residual water, then dry thoroughly with an anhydrous salt like MgSO₄ or Na₂SO₄ before concentrating.[4]
-
-
Purification:
-
Column Chromatography: This is a reliable method for separating the product from non-polar impurities and highly polar baseline material. Based on literature, a hexane/EtOAc solvent system is effective.[4] Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute your product.
-
Crystallization: this compound is a solid.[4] If the crude product is relatively clean, crystallization can be a highly effective and scalable purification method. Experiment with different solvent systems. Given its solubility profile, systems like Ethanol/Water, Ethyl Acetate/Hexane, or Chloroform/Heptane could be effective.[5] Dissolve the crude material in a minimum amount of the hot, more polar solvent and slowly add the less polar "anti-solvent" until turbidity appears, then allow it to cool slowly.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best acetylating agent: acetyl chloride or acetic anhydride? Both are effective. Acetyl chloride is more reactive and can often be used at lower temperatures, but it is also more sensitive to moisture. Acetic anhydride is less reactive, more stable, and its byproduct (acetic acid) is less corrosive than HCl. For difficult-to-acylate substrates, acetyl chloride is often preferred. For standard reactions, acetic anhydride is a safer and often cleaner choice.
Q2: How do I best monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the ideal method. Use a solvent system that gives good separation between your starting amine and the product (e.g., 7:3 Hexane:EtOAc). The product, being an amide, will be more polar than the starting amine but should still have a reasonable Rf value. Stain with potassium permanganate or view under UV light. The reaction is complete when the starting amine spot has been fully consumed.
Q3: What are the key analytical data to confirm the product's identity and purity? Confirming your final product is essential. The following data, reported in the literature, should be used for comparison.[4]
| Analysis | Expected Result |
| Appearance | Light yellow solid |
| Melting Point | 139–141 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.75 (s, 1H, NH), 8.80 (d, 1H), 8.65 (d, 1H), 8.51 (d, 1H), 7.77 (d, 1H), 7.55 (m, 1H), 2.35 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 168.7, 148.6, 138.9, 136.0, 134.5, 130.9, 127.2, 122.6, 116.9, 114.1, 25.1 |
Section 4: Experimental Protocols
Protocol 1: General Synthesis of this compound
-
Preparation: Add 5-bromo-8-aminoquinoline (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Acylation: Slowly add acetyl chloride (1.1 eq) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once complete, cool the mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography (Hexane:EtOAc gradient) or crystallization (e.g., from ethanol).[4]
Protocol 2: Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving low-yield issues.
References
- ChemBK. (2024). This compound. Source
- Baird, J. K. (2019).
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. Source
- Zhang, Q., et al. (n.d.). Transition-Metal-Free Oxidative C5−C−H-Halogenation of 8-Aminoquinoline Amides using Sodium Halides. Royal Society of Chemistry. Source
- Carrow, B. P., & Nozaki, K. (2026). Illuminating the Effects of Interchain Interactions on the Catalytic Amidation of C–H Bonds in Polyethylenes. Journal of the American Chemical Society. Source
- Komesu, A., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. Source
- UCL Discovery. (n.d.).
- Beilstein Journals. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Source
- BenchChem. (n.d.). A Technical Guide to the Synthesis of Novel Acetamide Compounds for Researchers and Drug Development Professionals. Source
- MDPI. (n.d.). A Study of an 8-Aminoquinoline-Directed C(sp2)
- MDPI. (n.d.).
- Li, D., et al. (2019). One‐Pot Functionalization of 8‐Aminoquinolines through the Acylation and Regioselective C5‐H Halogenation under Transition‐Metal‐Free Conditions.
- Sigma-Aldrich. (n.d.). 8-Aminoquinoline. Source
- ResearchGate. (n.d.). 8-Aminoquinoline structures. Source
- MDPI. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.). 8-Aminoquinoline. Source
- RSC Publishing. (2023).
- Beilstein Journals. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Source
- BenchChem. (2025). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. Source
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Source
- Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Source
Sources
managing reaction temperature for N-(5-bromoquinolin-8-yl)acetamide synthesis
Welcome to the technical support center for the synthesis of N-(5-bromoquinolin-8-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our focus is on the critical parameter of reaction temperature management to ensure a successful and reproducible synthesis.
Introduction
The N-acetylation of 8-amino-5-bromoquinoline is a fundamental transformation in the synthesis of various biologically active compounds. While seemingly straightforward, this reaction is sensitive to temperature fluctuations, which can significantly impact yield, purity, and the formation of undesirable byproducts. This guide provides a comprehensive framework for understanding and controlling the reaction temperature to achieve optimal outcomes.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related causes and solutions.
Q1: My reaction is sluggish or incomplete, resulting in a low yield of the desired product.
Possible Causes & Solutions:
-
Insufficient Temperature: While excessive heat can be detrimental, a temperature that is too low may not provide the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Recommended Action: If you are running the reaction at room temperature, consider gently heating the mixture to 40-60°C.[1] Use a temperature-controlled heating mantle or oil bath for precise temperature regulation. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal heating time.
-
-
Poor Reagent Purity: Impurities in the 8-amino-5-bromoquinoline or the acetylating agent can inhibit the reaction.
-
Recommended Action: Ensure the purity of your starting materials. Recrystallize the 8-amino-5-bromoquinoline if necessary. Use freshly opened or properly stored acetic anhydride or acetyl chloride.
-
-
Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.
-
Recommended Action: Ensure efficient stirring throughout the reaction. For viscous reaction mixtures, consider using a mechanical stirrer.
-
Q2: I'm observing the formation of multiple spots on my TLC plate, indicating significant impurity formation.
Possible Causes & Solutions:
-
Excessive Reaction Temperature: High temperatures can lead to the formation of side products, such as di-acetylated compounds or degradation of the starting material or product. Reactions involving aniline derivatives heated above 100°C can sometimes lead to unwanted side reactions.
-
Recommended Action: Maintain a moderate reaction temperature, ideally between room temperature and 60°C.[1] If using a strong acetylating agent like acetyl chloride, consider running the reaction at a lower temperature (0°C to room temperature) to control the initial exothermic reaction.
-
-
Presence of Water: Water can hydrolyze the acetylating agent, reducing its effectiveness and potentially leading to the formation of byproducts.
-
Recommended Action: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
-
Over-bromination: Although less likely during the acetylation step itself, if there is any unreacted brominating agent from a previous step, it could lead to further bromination of the quinoline ring at elevated temperatures.
-
Recommended Action: Ensure the starting 8-amino-5-bromoquinoline is free from any residual brominating agents.
-
Q3: The reaction mixture has turned dark brown or black.
Possible Causes & Solutions:
-
Decomposition due to High Temperature: 8-Aminoquinolines and their derivatives can be sensitive to high temperatures and may decompose, leading to discoloration.
-
Recommended Action: Immediately reduce the reaction temperature. It is crucial to avoid excessive heating. If decomposition is suspected, it is best to stop the reaction and attempt to isolate and characterize the remaining material. For future attempts, maintain a lower, controlled temperature.
-
-
Oxidation: The amino group of 8-aminoquinoline is susceptible to oxidation, which can be accelerated by heat and the presence of air.
-
Recommended Action: Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
The optimal temperature depends on the chosen acetylating agent and solvent.
-
With Acetic Anhydride: A temperature range of room temperature to 60°C is generally recommended.[1] Starting the reaction at room temperature and gently heating if the reaction is slow is a good strategy.
-
With Acetyl Chloride: Due to its higher reactivity, it is advisable to start the reaction at a lower temperature, such as 0°C , and then allow it to slowly warm to room temperature. This helps to control the initial exotherm.
Q2: How can I effectively monitor the reaction temperature?
-
Use a calibrated thermometer immersed in the reaction mixture (if possible) or in the heating bath (e.g., oil bath) in close proximity to the reaction flask.
-
Employ a temperature controller connected to your heating source for precise and stable temperature maintenance.
Q3: Are there any visual cues that indicate the reaction is proceeding correctly or that there is a problem?
-
Correct Progression: The reaction mixture may change color, and the starting material may gradually dissolve as the product is formed. The product, this compound, is typically a light yellow solid.[2]
-
Potential Problems: A rapid and significant color change to dark brown or black is a strong indicator of decomposition due to excessive heat. The sudden evolution of gas may indicate a runaway reaction, which can be caused by adding the acetylating agent too quickly at an elevated temperature.
Q4: What are the potential side products I should be aware of?
While specific side products for this exact reaction are not extensively documented in readily available literature, based on general principles of amine acetylation, potential side products could include:
-
Di-acetylated product: Acetylation of the amide nitrogen, though generally less favorable.
-
Degradation products: From overheating the sensitive 8-aminoquinoline core.
-
Products from side reactions with impurities: If the starting materials are not pure.
Part 3: Data & Protocols
Quantitative Data Summary
| Parameter | Recommended Range | Rationale & Reference |
| Reaction Temperature (Acetic Anhydride) | Room Temperature - 60°C | Balances reaction rate and minimizes side product formation.[1] |
| Reaction Temperature (Acetyl Chloride) | 0°C to Room Temperature | Controls the initial exothermic reaction of the highly reactive acetyl chloride. |
| Reaction Time | 1 - 24 hours | Highly dependent on temperature and reagents. Monitor by TLC. |
| Equivalents of Acetylating Agent | 1.1 - 1.5 equivalents | A slight excess ensures complete conversion of the starting amine. |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on standard acetylation methods for aromatic amines. Optimization may be required.
Materials:
-
8-amino-5-bromoquinoline
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 8-amino-5-bromoquinoline (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to control the initial exotherm upon addition of the acetylating agent.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled, stirring solution.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC. If the reaction is sluggish, it can be gently heated to 40°C.
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a solid.
Part 4: Visualizations
Reaction Pathway
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- ChemBK. This compound.
- The Royal Society of Chemistry. Transition-Metal-Free Oxidative C5C−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides.
- Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
- ResearchGate. Side products of the acetylation reaction (7, 8).
- ResearchGate. How can I get acetylation with acetic anhydride and prydine?.
Sources
Technical Support Center: Solvent Effects on N-(5-bromoquinolin-8-yl)acetamide Synthesis
Welcome to the Technical Support Center for the synthesis of N-(5-bromoquinolin-8-yl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-proven insights into optimizing this crucial acylation reaction, with a specific focus on the critical role of the solvent. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis effectively.
Reaction Overview: The N-Acylation of 5-bromo-8-aminoquinoline
The synthesis of this compound is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 5-bromo-8-aminoquinoline attacks the electrophilic carbonyl carbon of an acylating agent, typically acetic anhydride or acetyl chloride. A base is commonly employed to neutralize the acidic byproduct, which would otherwise protonate and deactivate the starting amine.[1][2]
General Reaction Scheme
Caption: General synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in this N-acylation reaction?
The solvent does more than just dissolve the reactants; it actively influences the reaction's success by:
-
Stabilizing Intermediates: The reaction proceeds through a charged, tetrahedral intermediate. Polar solvents can stabilize this intermediate, potentially lowering the activation energy.[3]
-
Modulating Nucleophilicity: The solvent's ability to solvate the amine nucleophile is critical. Over-solvation can "cage" the nucleophile, hindering its ability to attack the electrophile and slowing the reaction.[4][5]
-
Controlling Reaction Temperature: The solvent's boiling point dictates the accessible temperature range for the reaction, which is important if heating is required to overcome activation energy barriers.[1]
-
Influencing Solubility and Work-up: Both starting materials and the final product must be sufficiently soluble at the reaction temperature. The solvent choice also impacts the ease of product isolation and purification.
Q2: Which class of solvent is generally preferred for this type of reaction and why?
For many N-acylation reactions, polar aprotic solvents are often the preferred choice.[6] This class includes solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN).
The Rationale: Polar aprotic solvents possess strong dipole moments that can help dissolve the reactants and stabilize charged intermediates. However, unlike polar protic solvents (like water or ethanol), they lack acidic protons. This means they do not form strong hydrogen bonds with the amine nucleophile.[5] As a result, the amine remains "freer" and more reactive, leading to a faster reaction rate, which is particularly beneficial for SN2-type reactions.[4][6]
Q3: Can I use a polar protic solvent like ethanol or water?
While it is possible, it is often not ideal. Polar protic solvents have O-H or N-H bonds and can act as hydrogen bond donors. They strongly solvate the lone pair of electrons on the starting amine, creating a "solvent shell" that sterically hinders the amine and reduces its nucleophilicity.[5] This can significantly slow down the reaction. Furthermore, acylating agents like acetic anhydride and acetyl chloride can react with protic solvents (hydrolysis or alcoholysis), consuming the reagent and reducing the overall yield.
Q4: What about non-polar solvents like toluene or hexane?
Non-polar solvents are generally poor choices for this reaction. The starting material, 5-bromo-8-aminoquinoline, and the charged intermediates have significant polarity and will likely have very low solubility in non-polar media. Poor solubility leads to a heterogeneous reaction mixture and extremely slow reaction rates.
Troubleshooting Guide: Solvent-Related Issues
Issue 1: My reaction yield is extremely low or the reaction has not started.
Question: I've mixed my 5-bromo-8-aminoquinoline and acetic anhydride in my chosen solvent, but TLC analysis shows only starting material, even after several hours. What's going wrong?
Answer: This common issue can often be traced back to the reaction environment created by the solvent and other reagents.
-
Potential Cause 1: Inactive Nucleophile. If an acidic byproduct (like HCl from acetyl chloride) forms and there is no base to neutralize it, the starting amine will be protonated. This protonated ammonium salt has no lone pair of electrons and is non-nucleophilic, effectively stopping the reaction.[2]
-
Solution: Ensure a suitable base (e.g., pyridine, triethylamine, or even sodium acetate) is present in at least a stoichiometric amount to scavenge the acid produced.
-
-
Potential Cause 2: Poor Solubility. The reactants may not be sufficiently dissolved in the solvent at the current temperature.
-
Solution: Switch to a more polar solvent where the reactants are more soluble (see table below). Alternatively, gentle heating (e.g., 40-60 °C) can increase solubility and provide the necessary activation energy.[1] Always monitor for potential side product formation at higher temperatures.
-
-
Potential Cause 3: Over-solvation of Nucleophile. If you are using a polar protic solvent, the amine may be too heavily solvated to react efficiently.
-
Solution: Change to a polar aprotic solvent like DMF, DMSO, or DCM. This will enhance the nucleophilicity of the amine.[6]
-
Issue 2: My final product is impure and contains multiple spots on TLC.
Question: The reaction worked, but my crude product is a mess. How can the solvent choice help minimize side products?
Answer: The formation of multiple products indicates side reactions, which can be influenced by solvent and temperature.
-
Potential Side Product: Diacylation. While less common for primary amines under controlled conditions, it's possible if reaction conditions are too forcing (high temperature, large excess of acylating agent).[1]
-
Solvent-Based Solution: A less polar solvent or lower reaction temperature can sometimes reduce the rate of the second acylation more than the first, improving selectivity. Ensure you are not using a large excess of the acylating agent.
-
-
Potential Side Product: O-Acylation (in related substrates). If your quinoline substrate also contains a hydroxyl group (e.g., 2-amino-8-quinolinol), competitive O-acylation can occur.[7][8]
-
Solvent-Based Solution: The selectivity between N- and O-acylation can be highly dependent on the reaction system. In some cases, using a non-polar solvent with a strong, non-nucleophilic base can favor N-acylation. Conversely, conditions that promote the formation of a phenoxide ion might favor O-acylation. Careful screening of solvent and base combinations is essential.
-
Solvent Selection and Optimization Workflow
Caption: A logical workflow for solvent selection and reaction optimization.
Table 1: Properties of Common Solvents and Their Impact on N-Acylation
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Expected Impact on N-Acylation |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | Good starting point. Good solubility for many organics, but low boiling point limits reaction temperature. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Excellent choice. Highly polar, higher boiling point than DCM, and effectively solvates intermediates without hindering the nucleophile.[9] |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Very good for stubborn reactions. High polarity and high boiling point. Can be difficult to remove during work-up. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Excellent for low-solubility substrates. Very high polarity and boiling point. Often used in challenging C-H activation protocols on quinolines.[10] Can complicate work-up. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Moderate choice. Less polar than other aprotics. Can be effective, especially with a catalyst. |
| Ethanol (EtOH) | Polar Protic | 24.6 | 78 | Not recommended. Strong H-bonding will decrease the amine's nucleophilicity. Potential for side reactions with the acylating agent. |
| Toluene | Non-Polar | 2.4 | 111 | Poor choice. Reactants are unlikely to be soluble, leading to a very slow or stalled reaction. |
Note: Dielectric constant is a measure of a solvent's polarity. A higher value indicates greater polarity.[6]
Recommended Experimental Protocol
This protocol is a robust starting point for the synthesis of this compound, designed to be self-validating and easily adaptable.
Materials:
-
5-bromo-8-aminoquinoline (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (2.0 eq) or Triethylamine (2.0 eq)
-
Dichloromethane (DCM) or Acetonitrile (MeCN) (approx. 0.1 M concentration)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-8-aminoquinoline (1.0 eq).
-
Dissolution: Add the chosen anhydrous solvent (DCM or MeCN) to dissolve the starting material completely.
-
Base Addition: Add the base (e.g., pyridine, 2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylating Agent Addition: Add acetic anhydride (1.2 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed. If necessary, cool the flask with a water bath.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes until the starting amine is consumed. If the reaction is sluggish, gentle heating to 40°C can be applied.
-
Quenching and Work-up: Once the reaction is complete, dilute the mixture with additional solvent (DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1M HCl (2x) to remove the base and any unreacted amine.
-
Saturated NaHCO₃ solution (1x) to neutralize any remaining acid.
-
Brine (1x) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.[11]
References
- ChemBK, this compound, (2024).
- Quora, What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?, (2017).
- Chemistry LibreTexts, 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution, (2015).
- The Journal of Organic Chemistry, A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal, (2021).
- CORE, Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions, (2017).
- YouTube, Organic Chemistry - Solvent Effect on Substitution Reactions, (2020).
- MDPI, A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal, (2021).
- YouTube, Solvents in Substitution Reactions, (2012).
- RSC Publishing, Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters, (2017).
- The Royal Society of Chemistry, Transition-Metal-Free Oxidative C5C−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides, (n.d.).
- ResearchGate, Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters, (2017).
- ResearchGate, Synthesis of N-(quinolin-8-yl)acetamide derivatives (7 a–j), (n.d.).
- Google Patents, US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives, (n.d.).
- RSC Publishing, Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent, (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05287A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional re ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00088E [pubs.rsc.org]
- 11. rsc.org [rsc.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with N-(5-bromoquinolin-8-yl)acetamide
Introduction: The Challenge and Opportunity of a Privileged Scaffold
Welcome, researchers. This guide is designed to serve as a dedicated technical resource for navigating the complexities of palladium-catalyzed cross-coupling reactions with N-(5-bromoquinolin-8-yl)acetamide. The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, and this particular building block offers a strategic entry point for molecular diversification.
However, the quinoline nitrogen and the 8-acetamido group introduce specific challenges. The quinoline nitrogen can coordinate with the palladium catalyst, sometimes inhibiting the catalytic cycle.[1][2] Conversely, the 8-aminoquinoline moiety can also act as a powerful bidentate directing group, which can be leveraged for C-H activation but may complicate standard cross-coupling.[3][4] This guide provides field-proven insights and troubleshooting strategies to ensure your success.
Catalyst System Selection: A Reaction-Based Guide
The success of your cross-coupling reaction is critically dependent on the judicious selection of the palladium source, ligand, and base. Below, we detail starting points for the most common transformations.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for creating C-C bonds.[5][6][7] For an electron-rich heteroaromatic substrate like this compound, the key is to facilitate the oxidative addition step, which can be sluggish.[8]
Core Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active for oxidative addition.[8]
| Parameter | Recommended System A (Standard) | Recommended System B (High Activity) | Rationale |
| Pd Source | Pd(dppf)Cl₂ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) | Pd(dppf)Cl₂ is a stable precatalyst. Pd₂(dba)₃ is a Pd(0) source that requires a separate ligand but can offer higher activity.[8] |
| Ligand | (Included in precatalyst) | SPhos or XPhos (2-4 mol%) | Bulky biarylphosphine ligands like SPhos accelerate both oxidative addition and reductive elimination.[8][9] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | K₃PO₄ (anhydrous powder, 2-3 equiv.) | Carbonates are effective and common. K₃PO₄ is a weaker, non-nucleophilic base that can minimize side reactions like debromination.[10] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) | Toluene or CPME | The choice of solvent can influence reaction rates and solubility. |
| Temp. | 80-100 °C | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is the cornerstone for synthesizing aryl amines.[11][12] The choice of ligand is paramount and has evolved through several "generations," each offering broader substrate scope and milder conditions.[11]
Core Recommendation: For coupling with primary or secondary amines, sterically hindered biarylphosphine ligands are the industry standard.
| Parameter | Recommended System | Rationale |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) | These are common, reliable palladium precursors for Buchwald-Hartwig amination.[11][13] |
| Ligand | BrettPhos or RuPhos (2-4 mol%) | These ligands are highly effective for coupling a wide range of primary and secondary amines, even at low catalyst loadings.[14][15] |
| Base | NaOt-Bu or LHMDS (1.2-1.5 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. |
| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous conditions are critical for this reaction. |
| Temp. | 80-110 °C | Temperature may be adjusted based on the reactivity of the amine. |
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira reaction provides a direct route to arylalkynes and conjugated enynes.[16][17] It uniquely employs a dual-catalyst system.[18][19]
Core Recommendation: Careful control of the palladium and copper co-catalyst is essential to prevent alkyne homocoupling (Glaser coupling).[19]
| Parameter | Recommended System | Rationale |
| Pd Source | Pd(PPh₃)₂Cl₂ (1-3 mol%) | A classic, reliable catalyst for Sonogashira couplings.[16] |
| Ligand | PPh₃ (2-6 mol%) | Triphenylphosphine is the standard ligand for this transformation. |
| Cu(I) Co-catalyst | CuI (1-5 mol%) | The copper(I) salt is crucial for the formation of the copper(I) acetylide intermediate.[19] |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | The amine base serves both as a proton scavenger and often as the solvent.[18] |
| Solvent | THF or DMF (if co-solvent needed) | Anhydrous conditions are typically required.[18][19] |
| Temp. | Room Temp to 60 °C | Many Sonogashira couplings can proceed under mild thermal conditions. |
Troubleshooting Hub & FAQs
This section addresses common issues encountered during cross-coupling experiments with this compound in a direct question-and-answer format.
Q1: My reaction has stalled with significant starting material remaining. What are the first things I should check?
A1: Low conversion is a frequent issue. Systematically check the following:
-
Catalyst Activity: Ensure your palladium source and ligand are not degraded. Palladium(0) catalysts, in particular, are sensitive to oxygen.[1] If using a Pd(II) precatalyst like Pd(OAc)₂, ensure the in-situ reduction to Pd(0) is efficient.[8][13] Consider using newer, air-stable precatalysts that reliably generate the active LPd(0) species.[13][20][21]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[1] Ensure your flask was properly purged and the reaction is maintained under a positive pressure of argon or nitrogen. Degas your solvents thoroughly before use.
-
Reagent Purity: Verify the purity of your boronic acid (for Suzuki) or other coupling partners. Boronic acids can dehydrate to form unreactive boroxines or undergo protodeborylation.[8]
-
Temperature: The reaction may require more thermal energy. Incrementally increase the temperature by 10-20 °C and monitor for progress.
Q2: I'm observing a significant amount of a debrominated byproduct, 8-acetamidoquinoline. How can I prevent this?
A2: Debromination (or hydrodehalogenation) is a common side reaction where the bromine is replaced by a hydrogen atom.[10] This is often caused by:
-
Base Choice: Strong, aqueous bases can promote the formation of palladium hydride species that lead to debromination.[10]
-
Solution: Switch to a weaker, non-nucleophilic, and anhydrous base. Powdered, anhydrous K₃PO₄ or Cs₂CO₃ are excellent choices.[10]
-
-
Reaction Temperature: Higher temperatures can sometimes favor side reactions.
-
Solution: Once you have an active catalyst system, try lowering the reaction temperature. A more active catalyst may allow the productive coupling to outcompete the debromination pathway at a lower temperature.[22]
-
Q3: My desired product is formed, but I'm also seeing hydrolysis of the acetamide group to form 8-amino-5-arylquinoline. What's the cause?
A3: The acetamide group is generally robust, but it can be susceptible to hydrolysis under harsh basic or acidic conditions, especially with prolonged heating.[23][24][25]
-
Primary Cause: The base is too strong or you are using aqueous basic conditions.
-
Solution 1 (Milder Base): Avoid strong hydroxides (NaOH, KOH). Switch to carbonate bases (K₂CO₃, Cs₂CO₃) or phosphate bases (K₃PO₄).
-
Solution 2 (Anhydrous Conditions): Ensure your solvent and reagents are dry. Water is required for the hydrolysis to occur.
-
Solution 3 (Workup): Do not let the reaction stir for extended periods after completion. Proceed to an aqueous workup and neutralize any excess base promptly.
-
Q4: Why should I consider using a palladium "precatalyst" instead of just Pd(OAc)₂ or Pd₂(dba)₃?
A4: While common palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective, they have drawbacks. Pd(II) sources require an in-situ reduction to the active Pd(0) state, which can be inefficient.[13] Pd₂(dba)₃ can contain inhibiting dba ligands and nanoparticles that reduce catalytic activity.[13][21]
-
The Precatalyst Advantage: Modern palladium precatalysts (such as those developed by Buchwald and others) are air- and moisture-stable Pd(II) complexes that are designed to cleanly and efficiently generate a highly active, monoligated LPd(0) species under the reaction conditions.[13][20][21] This leads to more reliable reactions, lower catalyst loadings, and often allows for reactions to proceed at lower temperatures.[21]
Visualizing the Workflow
Catalyst Selection Logic
A logical approach to selecting your initial reaction conditions is crucial. The following diagram outlines a decision-making process based on the desired bond formation.
Caption: Decision tree for initial catalyst system selection.
Generalized Experimental Workflow
Adherence to a rigorous experimental protocol is key to reproducibility. This workflow is applicable to most palladium-catalyzed cross-coupling reactions.
Caption: Standard workflow for a Pd-catalyzed cross-coupling experiment.
Recommended Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Pd(dppf)Cl₂ (0.03 equiv.)
-
K₂CO₃ (2.0 equiv., finely ground)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Reaction Setup: To the Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[1]
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure the removal of all oxygen.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[5] The total solvent volume should be sufficient to make a ~0.1 M solution with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the desired product.
References
- New Palladium Precatalysts For Cross-Coupling Reactions. Strem Chemicals.
- A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides.
- Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.
- Technical Support Center: Troubleshooting Cross-Coupling Reactions. BenchChem.
- The Suzuki Reaction. Myers Research Group, Harvard University.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. BenchChem.
- Buchwald–Hartwig amin
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Buchwald-Hartwig Amin
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences.
- Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira Coupling. Chemistry LibreTexts.
- HYDROLYSIS OF ACETAMIDE IN ACID MEDIUM. YouTube.
- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. BenchChem.
- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionaliz
- Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. PubMed.
- One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. | Semantic Scholar [semanticscholar.org]
- 4. Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ias.ac.in [ias.ac.in]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. media.abcr.com [media.abcr.com]
- 21. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
N-(5-bromoquinolin-8-yl)acetamide stability under acidic and basic conditions
Welcome to the technical support resource for N-(5-bromoquinolin-8-yl)acetamide. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the experimental challenges associated with the stability of this compound. As an acetamide derivative of a quinoline scaffold, understanding its behavior in acidic and basic environments is critical for its synthesis, purification, formulation, and analytical characterization.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, grounding all recommendations in established chemical principles and regulatory expectations for stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the amide bond in this compound?
Amide bonds are generally robust functional groups, significantly more resistant to hydrolysis than esters.[1][2] This stability is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.[2] However, the amide bond in this compound is not inert. It is susceptible to hydrolysis under forcing conditions, such as prolonged heating in the presence of strong acids or bases.[1] For most routine experimental conditions at or near neutral pH and ambient temperature, the compound can be considered stable.
Q2: What are the primary degradation pathways for this compound under acidic and basic conditions?
The primary degradation pathway under both acidic and basic conditions is the hydrolysis of the acetamide bond. This reaction cleaves the molecule into two fragments.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and heat, the amide undergoes hydrolysis to yield 5-bromo-8-aminoquinoline (as its ammonium salt) and acetic acid .[3][4]
-
Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., NaOH, KOH) and heat, the amide is hydrolyzed to form 5-bromo-8-aminoquinoline and an acetate salt (e.g., sodium acetate ).[4][5][6]
These pathways are critical to understand as they predict the impurities you may encounter during synthesis workups or in stability studies.
Q3: How does the quinoline ring affect the stability of the amide bond?
The quinoline ring system can influence the amide bond's reactivity in several ways. The nitrogen atom in the quinoline ring is basic and will be protonated under acidic conditions (pKa of quinoline is ~4.9). This protonation increases the overall solubility of the molecule in aqueous acid but can also withdraw electron density from the aromatic system, potentially influencing the electronic character of the amide bond. However, the fundamental mechanism of hydrolysis remains the primary concern. The key takeaway is that both the amide nitrogen and the quinoline nitrogen are potential sites for protonation in acidic media, which must be considered during extractions and chromatographic analysis.
Q4: What are "Forced Degradation Studies" and why are they necessary for this compound?
Forced degradation, or stress testing, involves intentionally exposing a drug substance to harsh conditions that are more severe than accelerated stability conditions.[7] The goal is to identify the likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[8] For this compound, these studies are essential for developing a stability-indicating analytical method —typically an HPLC method—that can separate the intact compound from all potential degradation products, ensuring accurate quantification.[7] Regulatory bodies like the ICH and FDA require these studies to ensure the safety and efficacy of pharmaceutical products.
Troubleshooting Guide
Issue 1: I observe significant degradation of my compound during an acidic aqueous workup after a synthesis.
Plausible Cause: You are likely inducing acid-catalyzed hydrolysis. This is common when using concentrated acids or applying heat to facilitate dissolution or reaction quenching.
Solution:
-
Minimize Contact Time: Perform the acidic wash or extraction as quickly as possible.
-
Use Milder Acids: If possible, use a weaker acid (e.g., dilute acetic acid) or a saturated solution of a mild salt like ammonium chloride instead of strong mineral acids.
-
Work at Low Temperatures: Conduct all acidic aqueous steps in an ice bath (0-5 °C). The rate of hydrolysis is significantly temperature-dependent.
-
Confirm Degradation: Before modifying your procedure, confirm that the new species observed in your analysis (e.g., TLC, LC-MS) corresponds to the expected hydrolysis product, 5-bromo-8-aminoquinoline.
Issue 2: My HPLC analysis shows a new peak appearing after leaving the sample in a basic mobile phase (e.g., pH > 9) on the autosampler.
Plausible Cause: The compound is undergoing base-catalyzed hydrolysis in the mobile phase. While slower than with strong bases like NaOH, prolonged exposure to even moderately basic conditions can cause degradation, especially if the mobile phase contains a high percentage of water.
Solution:
-
pH Adjustment: If possible, adjust the mobile phase pH to be closer to neutral (pH 6-8).
-
Control Sample Temperature: Use a cooled autosampler (typically 4 °C) to slow the rate of degradation while samples are queued for injection.
-
Time-Limited Analysis: Prepare samples immediately before placing them in the autosampler and limit the run time. For long sequences, consider preparing fresh sample vials periodically.
-
Investigate Alternative Methods: If the basic mobile phase is required for chromatographic reasons, consider a different column chemistry (e.g., a phenyl-hexyl or pentafluorophenyl column) that may provide the desired separation at a more neutral pH.
Issue 3: I am trying to perform a forced degradation study, but I don't see any degradation under my chosen acidic/basic conditions.
Plausible Cause: Amide hydrolysis requires a significant activation energy.[1] The conditions may not be sufficiently stringent.
Solution:
-
Increase Temperature: The most effective way to accelerate hydrolysis is to introduce heat. Refluxing the solution at temperatures between 60-100 °C is a common practice in forced degradation studies.[9]
-
Increase Acid/Base Concentration: Move from a dilute acid/base (e.g., 0.1 M) to a more concentrated one (e.g., 1 M or higher).
-
Increase Reaction Time: Extend the incubation time from a few hours to 24 hours or more.
-
Targeted Degradation: The goal of a forced degradation study is not to completely destroy the compound, but to achieve 5-20% degradation. This allows for the clear identification and quantification of the resulting degradants. Adjust your conditions to achieve this target.
Experimental Protocols & Methodologies
Protocol 1: Forced Hydrolysis Stability Study
This protocol outlines a typical procedure for investigating the stability of this compound under acidic and basic stress conditions.
Objective: To intentionally degrade the compound and identify the resulting hydrolysis products.
Workflow Diagram: Forced Degradation Study
Caption: Workflow for a forced hydrolysis study.
Materials:
-
This compound
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Deionized Water
-
Heating block or water bath
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN or MeOH.
-
Sample Preparation:
-
Acid Stress: In a vial, add 1 mL of your stock solution to 9 mL of 1 M HCl.
-
Base Stress: In a separate vial, add 1 mL of your stock solution to 9 mL of 1 M NaOH.
-
Neutral Control: In a third vial, add 1 mL of your stock solution to 9 mL of deionized water.
-
-
Initial Time Point (t=0): Immediately take a 100 µL aliquot from each vial. Neutralize the acid and base samples with an equivalent amount of base/acid. Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with mobile phase and analyze by HPLC.
-
Incubation: Place the sealed vials in a heating block set to 80 °C.
-
Subsequent Time Points: After predetermined intervals (e.g., 2, 8, 24 hours), repeat step 3.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms to identify new peaks and quantify the loss of the parent compound.
Protocol 2: Generic Stability-Indicating HPLC Method
Objective: To separate the parent compound from its potential hydrolysis products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm or appropriate wavelength
-
Injection Volume: 10 µL
Expected Elution Order: The more polar hydrolysis product, 5-bromo-8-aminoquinoline (which will be protonated in this mobile phase), will likely elute earlier than the parent compound, this compound.
Mechanistic Insights
Understanding the reaction mechanisms provides a predictive framework for the compound's behavior.
Acid-Catalyzed Hydrolysis Mechanism
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon a much stronger electrophile. Water, acting as a weak nucleophile, can then attack this activated carbonyl.
Caption: Simplified acid-catalyzed amide hydrolysis.
This reaction is effectively irreversible because the amine product is immediately protonated to form an ammonium salt, which is not nucleophilic and cannot participate in the reverse reaction.[10]
Base-Catalyzed Hydrolysis Mechanism
Under basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon. This is a slower process than ester hydrolysis because the carbonyl is less electrophilic.
Caption: Simplified base-catalyzed amide hydrolysis.
The reaction yields a carboxylate salt and the free amine. Heat is typically required to drive this reaction to completion at a reasonable rate.[6]
Summary Data Table
| Condition | Reagent Example | Temperature | Expected Degradation Products | Key Consideration |
| Acidic | 1 M HCl | 80 °C | 5-bromo-8-aminoquinoline (as HCl salt), Acetic Acid | Quinoline nitrogen will also be protonated. |
| Basic | 1 M NaOH | 80 °C | 5-bromo-8-aminoquinoline, Sodium Acetate | Reaction is generally slower than acid hydrolysis. |
| Neutral | Water | 80 °C | Minimal to no degradation expected. | Serves as a control for thermal degradation. |
References
- LibreTexts Chemistry. (2020). 22.7: Amide Chemistry. [Link]
- Osborn, A. R., Maic, T. C. W., & Whalley, E. (n.d.). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. Canadian Science Publishing. [Link]
- Let's learn chemistry. (2023). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. YouTube. [Link]
- OChemSimplified. (2019). mechanism of amide hydrolysis. YouTube. [Link]
- ChemBK. (2024). This compound. [Link]
- National Center for Biotechnology Information. (n.d.). Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. PMC. [Link]
- University of Calgary. (n.d.). Ch20 : Amide hydrolysis. [Link]
- The Pharmaceutical Journal. (2010).
- National Center for Biotechnology Information. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. [Link]
- LibreTexts Chemistry. (2021). 24.4: Hydrolysis of Amides. [Link]
- Clark, J. (n.d.). the hydrolysis of amides. Chemguide. [Link]
- MedCrave. (2016).
- ResearchGate. (2021).
- Scribd. (n.d.). Drug Stability. [Link]
- National Center for Biotechnology Information. (n.d.).
- EJPPS. (2023).
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Scaling Up N-(5-bromoquinolin-8-yl)acetamide Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of N-(5-bromoquinolin-8-yl)acetamide. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the production of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success from bench-scale experiments to larger-scale production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.
Issue 1: Low Reaction Yield During Scale-Up
Q: We achieved an 85% yield in our 10 g lab-scale synthesis, but the yield dropped to 60% on a 500 g scale. What are the likely causes and how can we improve it?
A: A significant drop in yield during scale-up is a common challenge and often points to issues with mass and heat transfer, which are less pronounced at a smaller scale.[1]
Causality and Troubleshooting Steps:
-
Evaluate Mixing Efficiency: In larger reactors, inadequate stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and the formation of impurities.[1]
-
Solution: Transition from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine or anchor) to ensure the reaction mixture remains homogeneous.
-
-
Assess Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. Uncontrolled exotherms can lead to the degradation of starting materials, intermediates, or the final product.[1]
-
Solution: Utilize a jacketed reactor with a temperature control unit to maintain the optimal reaction temperature. For highly exothermic reactions, consider a semi-batch approach where one reactant is added portion-wise to control the rate of heat generation.[1]
-
-
Re-optimize Reaction Concentration: The ideal concentration on a small scale may not be optimal for a larger batch.
-
Solution: Experiment with slight adjustments to the solvent volume. While higher concentrations can increase the reaction rate, they may also lead to problems with solubility, mixing, and heat transfer.[1]
-
-
Check Raw Material Quality: The purity of starting materials can have a more significant impact at a larger scale.
-
Solution: Ensure the quality and consistency of your 8-amino-5-bromoquinoline and acetylating agent from your suppliers. Perform identity and purity checks on incoming batches.[1]
-
Issue 2: Formation of an Unknown Impurity with a Higher Molecular Weight
Q: During scale-up, we are observing a new impurity in our HPLC analysis with a molecular weight that suggests a di-acetylated product. How can we prevent this?
A: The formation of a di-acetylated product, likely on the quinoline nitrogen, can occur under forcing reaction conditions or with an inappropriate choice of acetylating agent and base.
Causality and Troubleshooting Steps:
-
Control Stoichiometry: An excess of the acetylating agent can drive the reaction towards di-acetylation.
-
Solution: Carefully control the stoichiometry of the acetylating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. On a larger scale, improved control over addition may allow for a slight reduction in excess reagent, improving process economy.[1]
-
-
Optimize Reaction Temperature: Higher temperatures can provide the activation energy for the less favorable N-acetylation of the quinoline ring.
-
Solution: Maintain the reaction temperature at the lower end of the optimal range. Monitor the reaction progress by TLC or HPLC to ensure the reaction goes to completion without forming significant byproducts.
-
-
Choice of Acetylating Agent and Base: The reactivity of the acetylating agent and the strength of the base can influence the selectivity of the reaction.
-
Solution: Acetic anhydride is a common and effective acetylating agent. If di-acetylation is a persistent issue, consider using a less reactive agent. The choice of base is also critical; a non-nucleophilic organic base like pyridine or triethylamine is generally preferred over inorganic bases which can sometimes promote side reactions.
-
Issue 3: Difficulty in Product Isolation and Purification
Q: Our crude product is an oil and difficult to crystallize, making purification by recrystallization challenging. What are our options?
A: Oiling out during crystallization is often due to the presence of impurities that depress the melting point of the product or a suboptimal choice of solvent.
Causality and Troubleshooting Steps:
-
Impurity Profile: The presence of residual starting materials, byproducts, or even solvent can inhibit crystallization.
-
Solution: Analyze the crude product by HPLC and ¹H NMR to identify the major impurities. If significant amounts of starting material are present, consider adjusting the reaction stoichiometry or time.
-
-
Solvent System for Recrystallization: The choice of solvent is crucial for successful crystallization.
-
Solution: this compound is soluble in organic solvents like ethanol, chloroform, and dimethyl sulfoxide, and slightly soluble in water.[2] For recrystallization, a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Consider a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
-
Alternative Purification Methods: If recrystallization proves ineffective, other purification techniques may be necessary.
-
Solution: While flash column chromatography is common in a lab setting, it is less economical for large-scale production.[1] However, it can be a valuable tool for purifying a small batch to obtain a seed crystal, which can then be used to induce crystallization in a larger batch.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most straightforward and commonly employed method is the acetylation of 8-amino-5-bromoquinoline using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base.
Q2: Are there any specific safety precautions to consider when working with the reagents for this synthesis?
A2: Yes, standard laboratory safety practices should always be followed. Acetic anhydride and acetyl chloride are corrosive and lachrymatory. 8-amino-5-bromoquinoline may be irritating to the skin and eyes. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]
Q3: What are the typical analytical methods used to characterize the final product?
A3: The purity and identity of this compound are typically confirmed using a combination of techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Melting Point: A sharp melting point is a good indicator of high purity. The reported melting point is in the range of 139-141 °C.[3]
Q4: Can this synthesis be performed under "green" or more environmentally friendly conditions?
A4: Yes, there is a growing interest in developing greener synthetic methods for quinoline derivatives.[4][5][6] For the acetylation step, one could explore:
-
Catalytic Acetylation: Using a solid acid or base catalyst that can be easily recovered and reused.
-
Solvent Selection: Opting for greener solvents with lower toxicity and environmental impact.
-
Microwave-Assisted Synthesis: This can often reduce reaction times and energy consumption.[4][6]
Experimental Protocols & Data
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters
| Parameter | Lab-Scale (10 g) | Scale-Up (500 g) | Rationale for Change |
| 8-amino-5-bromoquinoline | 10.0 g | 500.0 g | Direct scale-up of mass. |
| Acetic Anhydride | 1.2 equivalents | 1.1 equivalents | Improved control over addition may allow for a slight reduction in excess reagent, improving process economy.[1] |
| Pyridine (Base) | 2.0 equivalents | 1.5 equivalents | A smaller excess may be sufficient with better mixing. |
| Solvent (DCM) Volume | 100 mL | 4.0 L | Increased to maintain a manageable concentration and allow for effective stirring and heat transfer.[1] |
| Reaction Temperature | 25 °C (water bath) | 20-25 °C (jacketed reactor) | A slightly lower setpoint on the jacket may be needed to control the internal temperature due to the reaction exotherm.[1] |
| Purification Method | Flash Column Chromatography | Recrystallization | Recrystallization is a more scalable and economical purification method for large quantities.[1] |
| Typical Yield | 85% | 70-75% | A slight decrease in yield is common on scale-up; significant drops indicate process control issues.[1] |
Workflow Diagram: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
Sources
Technical Support Center: Byproduct Identification in N-(5-bromoquinolin-8-yl)acetamide Reactions by LC-MS
Welcome to the technical support center for the analysis of N-(5-bromoquinolin-8-yl)acetamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring and impurity profiling. Here, we address common challenges and provide in-depth troubleshooting strategies to ensure the accurate identification of reaction byproducts, enhancing the purity and safety of your target compound.
Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Byproducts
This section addresses the most common questions regarding the impurities that can arise during the synthesis of this compound.
Q1: What are the most probable byproducts in the acetylation of 8-amino-5-bromoquinoline?
The synthesis of this compound typically involves the acetylation of 8-amino-5-bromoquinoline using an acetylating agent like acetic anhydride or acetyl chloride. Several side reactions can occur, leading to predictable byproducts.
-
Unreacted Starting Material: Incomplete reactions will result in the carryover of 8-amino-5-bromoquinoline.
-
Di-acetylation: Although sterically hindered, over-acetylation can potentially occur, leading to a di-acetylated product, though this is generally a minor byproduct under controlled conditions.
-
Hydrolysis: If water is present in the reaction mixture or during workup, the acetamide product can hydrolyze back to the 8-amino-5-bromoquinoline starting material.[1][2][3][4] This is particularly relevant if the reaction or workup is performed under acidic or basic conditions with heating.[1][2][3]
-
Impurities from Starting Materials: Commercially available 8-amino-5-bromoquinoline may contain isomeric impurities or related compounds that can also undergo acetylation.
Q2: How can I predict the expected mass-to-charge (m/z) values for my target compound and its byproducts?
In positive-ion electrospray ionization (ESI+), molecules are typically protonated. Therefore, you should calculate the monoisotopic mass of the neutral molecule and add the mass of a proton (H⁺, approximately 1.007 Da).
Below is a table of expected byproducts and their calculated protonated m/z values.
| Compound Name | Structure | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| This compound (Product) | Br-C9H5N-NH-CO-CH3 | C₁₁H₉BrN₂O | 263.990 | 264.997 |
| 8-amino-5-bromoquinoline (Starting Material) | Br-C9H5N-NH2 | C₉H₇BrN₂ | 221.979 | 222.987 |
| Di-acetylated Product | Br-C9H5N-N(CO-CH3)2 | C₁₃H₁₁BrN₂O₂ | 306.000 | 307.008 |
Note: Masses are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br).
Q3: My mass spectrum shows a pair of peaks with a ~2 Da difference. What does this signify?
This is the characteristic isotopic signature of a compound containing one bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of natural abundance. This results in two major peaks in the mass spectrum for any bromine-containing ion: the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), which are separated by approximately 2 Da and have nearly equal intensity.[5][6][7] Recognizing this pattern is a crucial first step in confirming the presence of your desired product and any bromine-containing byproducts.
Caption: Isotopic pattern for a compound with one bromine atom.
Section 2: Advanced LC-MS Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: My analyte peak is tailing or showing poor shape.
Peak tailing is a common issue, especially for nitrogen-containing heterocycles like quinolines.[8]
Primary Cause: Secondary interactions between the basic nitrogen atoms on the quinoline ring and acidic residual silanol groups on the surface of standard silica-based C18 columns.[8] This causes a portion of the analyte molecules to be retained longer, resulting in an asymmetric peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Detailed Solutions:
-
Mobile Phase Modifier: Add a small amount (typically 0.1%) of an acid like formic acid to both your aqueous and organic mobile phases.[9] The protons will neutralize the negative charge on the silanol groups, significantly reducing secondary interactions.
-
Column Choice: Use a modern, high-purity, end-capped silica column or a hybrid particle column. These columns have fewer accessible silanol groups, leading to better peak shapes for basic compounds.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[10][11] Injecting in a much stronger solvent can cause peak distortion.[10]
-
Column Overloading: Injecting too much sample can lead to peak fronting or tailing.[12][13] Dilute your sample and re-inject.
Problem 2: I see my product peak, but also unexpected m/z values like [M+23]⁺ and [M+39]⁺.
These are common adducts formed during the electrospray ionization process.[14] They do not represent impurities from your reaction but are artifacts of the analysis.
-
[M+Na]⁺ (M+23): This is a sodium adduct, where a sodium ion (Na⁺) attaches to your molecule.[14]
-
[M+K]⁺ (M+39): This is a potassium adduct, where a potassium ion (K⁺) attaches to your molecule.[14]
Sources of Contamination:
-
Solvents and reagents (even high-purity grades can have trace metal ions).
-
The sample itself.
Solutions:
-
Data Interpretation: First, simply recognize these as adducts and not byproducts. The mass difference of ~22 Da (for Na⁺) or ~38 Da (for K⁺) from your expected [M+H]⁺ is the key identifier.[14]
-
Minimize Contamination: Use plasticware (e.g., polypropylene vials) instead of glass where possible.[14] Use fresh, high-purity LC-MS grade solvents and additives.
-
Promote Protonation: Increasing the concentration of your acidic modifier (e.g., formic acid) can sometimes favor the formation of the [M+H]⁺ ion over metal adducts.
| Common Adducts in ESI+ | Mass Shift from [M+H]⁺ | Likely Source |
| Sodium Adduct [M+Na]⁺ | +21.98 Da | Glassware, Solvents |
| Potassium Adduct [M+K]⁺ | +37.96 Da | Glassware, Solvents |
| Ammonium Adduct [M+NH₄]⁺ | +17.03 Da | Ammonium formate/acetate buffer |
Reference for adduct masses.[16][17][18]
Problem 3: I can't confirm a byproduct's structure. How can I get more information?
If a simple mass spectrum is insufficient, you need to perform tandem mass spectrometry (MS/MS or MS²).
What is MS/MS? In an MS/MS experiment, you instruct the mass spectrometer to:
-
Isolate: Select only the ion of interest (your byproduct's [M+H]⁺).
-
Fragment: Collide the isolated ion with an inert gas (like nitrogen or argon) to break it into smaller fragment ions.
-
Analyze: Measure the m/z of these new fragment ions.
The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, expected fragmentation would involve the cleavage of the amide bond.[19] Analyzing the fragments can help distinguish between isomers and confirm the identity of byproducts.
Section 3: Protocols and Methodologies
Protocol 1: Sample Preparation for LC-MS Analysis
-
Sample Quenching: Take a small aliquot (~5-10 µL) of the reaction mixture.
-
Dilution: Dilute the aliquot in a 1 mL volumetric flask with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. A dilution factor of 1,000 to 10,000 is a good starting point.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter (PTFE or nylon) into an LC vial. This is critical to prevent particulates from clogging the LC system.[13]
-
Blanks and Standards: Prepare a "blank" vial containing only the dilution solvent. If available, also prepare a standard of your starting material and purified product at a known concentration.
Protocol 2: Recommended Starting LC-MS Method
This method provides a robust starting point for separating the target compound from its likely byproducts.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, <3 µm | Good general-purpose column for reversed-phase separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase with acid for good peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 2-5 µL | Small volume to prevent overloading. |
| MS Ionization | ESI Positive (ESI+) | Amine groups readily protonate in positive mode. |
| MS Scan Range | 150 - 500 m/z | Covers the expected mass range of all likely products and byproducts. |
References
- 22.7: Amide Chemistry. (2020, May 30). LibreTexts Chemistry. [Link]
- What are common adducts in ESI mass spectrometry? - WKB67428.
- Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. (2023, March 12). YouTube. [Link]
- 3.9: Chemistry of Amides- Synthesis and Reactions. (2021, March 1). LibreTexts Chemistry. [Link]
- Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). Restek. [Link]
- Osborn, A. R., Maic, T. C. W., & Whalley, E. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. Canadian Journal of Chemistry, 39(3), 572-588. [Link]
- Dealing with Metal Adduct Ions in Electrospray: Part 1.
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018, January 31). Agilent Technologies. [Link]
- LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns. [Link]
- Abnormal Peak Shapes. Shimadzu. [Link]
- Adduits ESI MS. Scribd. [Link]
- This compound. ChemBK. [Link]
- LC-MS(ESI+) Common Adducts question?. (2019, January 8).
- LCMS-guided detection of halogenated natural compounds.
- Common Adduct and Fragment Ions in Mass Spectrometry. (2022, May 27). ACD/Labs. [Link]
- Debbab, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(18), 9143-50. [Link]
- Quantification of Pharmaceuticals in Sludge Produced from Wastewater Treatment Plants in Jordan and Environmental Risk Assessment. (2026, January 8). MDPI. [Link]
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). LCGC Europe. [Link]
- Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j).
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). LibreTexts Chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. halocolumns.com [halocolumns.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 13. agilent.com [agilent.com]
- 14. learning.sepscience.com [learning.sepscience.com]
- 15. acdlabs.com [acdlabs.com]
- 16. support.waters.com [support.waters.com]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
improving the solubility of N-(5-bromoquinolin-8-yl)acetamide for reactions
Technical Support Center: N-(5-bromoquinolin-8-yl)acetamide
A Guide to Improving Solubility for Reaction Success
Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that realizing the full synthetic potential of this valuable intermediate requires overcoming its most common hurdle: poor solubility. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable solutions for your experiments. We will explore the underlying chemical principles and provide validated protocols to help you achieve homogeneous reaction conditions, leading to more reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in common organic solvents?
Answer: The limited solubility of this compound stems from its molecular structure. The planar, aromatic quinoline ring system leads to strong π-π stacking interactions between molecules in the solid state. Additionally, the acetamide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of a robust, high-lattice-energy crystal structure. Breaking these strong intermolecular forces requires solvents with specific properties that can effectively solvate different parts of the molecule. While it is slightly soluble in water, it is more readily soluble in organic solvents like ethanol, chloroform, and dimethyl sulfoxide (DMSO)[1].
Q2: I'm setting up a Suzuki coupling reaction. What solvent should I start with?
Answer: For palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig aminations, maintaining a homogeneous solution is critical for efficient catalysis. The most common cause of a stalled or incomplete reaction is the precipitation of starting material.
Primary Recommendation: Start with polar aprotic solvents. These are generally powerful enough to dissolve this compound and are compatible with most cross-coupling conditions.
| Solvent | Boiling Point (°C) | Key Considerations |
| Dimethylformamide (DMF) | 153 | Excellent dissolving power. Can sometimes participate in side reactions at high temperatures. |
| Dimethyl Sulfoxide (DMSO) | 189 | A very strong solvent, often capable of dissolving the most stubborn substrates.[1] High boiling point can make removal difficult. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | Similar to DMF and DMSO, with a high boiling point. |
| 1,4-Dioxane | 101 | A common choice for Suzuki reactions, often used with an aqueous base. Solubility may be lower than in DMF or DMSO. |
| Acetonitrile (ACN) | 82 | Lower boiling point makes for easier workup, but it has weaker solvating power for this substrate. |
Starting Protocol: Begin by attempting to dissolve your substrate in DMF or 1,4-Dioxane at room temperature. If solubility is still limited, gentle heating is the next logical step.
Troubleshooting Guide: My Compound Won't Dissolve!
This section provides a systematic approach to solving solubility issues when initial solvent screening fails.
Scenario 1: The starting material is still insoluble in my chosen solvent at room temperature.
Solution: Apply Thermal Energy
-
Principle: Increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid.
-
Protocol:
-
Suspend this compound in your chosen reaction solvent (e.g., DMF, Dioxane).
-
While stirring, gently warm the mixture to 40-60 °C. Many compounds exhibit a significant increase in solubility within this temperature range.
-
Monitor the reaction flask visually. If the solid dissolves, you can proceed with the addition of your reagents.
-
-
Caution: Ensure that your reagents and catalyst are thermally stable at the intended reaction temperature. The melting point of this compound is approximately 90-95 °C; staying well below this minimizes the risk of decomposition[1].
Scenario 2: Heating helps, but the compound precipitates upon adding other reagents or as the reaction progresses.
Solution: Employ a Co-Solvent System
-
Principle: A co-solvent system uses a mixture of two or more miscible solvents to achieve a desired polarity and solvating power that a single solvent cannot provide.[2][3] This technique is highly effective for compounds with both polar and non-polar regions.
-
Common Co-solvent Mixtures:
-
Toluene/DMF: Toluene can solvate the aromatic quinoline ring, while a small amount of DMF can disrupt crystal packing and solvate the polar acetamide group.
-
Dioxane/Water: Often used in Suzuki reactions where an aqueous base (e.g., K₂CO₃, Cs₂CO₃) is required. The water helps dissolve the inorganic base, while the dioxane dissolves the organic substrate.
-
Ethanol/Toluene: A protic/aprotic mixture that can be effective, but ensure the protic nature of ethanol does not interfere with your reaction mechanism (e.g., with organometallics).
-
-
Experimental Protocol: Screening for an Effective Co-Solvent System
-
Place a small, known amount of this compound in several vials.
-
To each vial, add your primary reaction solvent (e.g., Toluene) until the substrate is suspended.
-
Slowly add a co-solvent (e.g., DMF, Ethanol) dropwise to each vial while stirring.
-
Observe which co-solvent most effectively dissolves the compound and note the approximate ratio of solvents required.
-
Scale this optimized solvent ratio for your full reaction.
-
Caption: Workflow for using a co-solvent to improve solubility.
Scenario 3: My reaction is incompatible with polar aprotic solvents and high temperatures. What are my options?
Solution: pH Adjustment (Acidification)
-
Principle: Quinoline derivatives are weak bases due to the lone pair of electrons on the nitrogen atom in the heterocyclic ring.[4][5][6][7] By adding a non-nucleophilic acid, you can protonate this nitrogen, forming a quinolinium salt. This salt will have significantly higher polarity and, consequently, much greater solubility in polar solvents.
-
When to Use This: This method is ideal for reactions that can be run under acidic conditions and in more polar, often protic, solvents (e.g., ethanol, water). It is generally not compatible with reactions involving strong bases, Grignard reagents, or other acid-sensitive functionalities.
-
Protocol:
-
Suspend this compound in your chosen solvent (e.g., ethanol).
-
Add a stoichiometric amount (1.0 to 1.1 equivalents) of a suitable acid, such as hydrochloric acid (as a solution in dioxane) or p-toluenesulfonic acid.
-
Stir the mixture. Dissolution of the newly formed salt should be rapid.
-
-
Important: At the end of the reaction, you will need to neutralize the acid during the aqueous workup to recover your product in its neutral form.
Caption: Protonation of the quinoline nitrogen to form a soluble salt.
Advanced Troubleshooting: Beyond Solubility
Q3: I achieved a homogeneous solution, but my reaction is still slow or fails. What else should I check?
Answer: If solubility has been addressed, the issue likely lies with other reaction parameters.[8][9] Consider the following checklist:
-
Purity of Starting Material: Was your this compound pure? Impurities can inhibit catalysts.
-
Reagent Quality: Are your other reagents (e.g., boronic acid, base, ligands) fresh and of high purity?
-
Catalyst Activity: Is your palladium catalyst active? Consider using a fresh batch or a different precatalyst.
-
Atmosphere Control: Were anhydrous and inert conditions (e.g., under Argon or Nitrogen) properly maintained, especially for organometallic reactions?
-
Stirring Efficiency: In scaled-up reactions, inadequate stirring can create localized concentration gradients, mimicking solubility issues. Ensure vigorous and efficient stirring.[8]
By systematically addressing solubility through solvent selection, temperature, co-solvents, or pH modification, you can create the optimal conditions for your reaction's success. This structured approach transforms solubility from a frustrating obstacle into a solvable chemical puzzle.
References
- ChemBK. (2024). This compound.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.
- SciSpace. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Semantic Scholar. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- ProQuest. (1991). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength.
- PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- PubMed Central. (2022). Solubilization techniques used for poorly water-soluble drugs.
- ResearchGate. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- World Journal of Pharmaceutical Research. (2020). CO-SOLVENCY.
- University of Rochester. (2026). How to Troubleshoot a Reaction.
- University of Rochester. (2026). How To: Troubleshoot a Reaction.
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
minimizing halogen exchange reactions with N-(5-bromoquinolin-8-yl)acetamide
Welcome to the technical support center for N-(5-bromoquinolin-8-yl)acetamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of using this versatile building block in chemical synthesis. Our focus is to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize unwanted side reactions, particularly halogen exchange, and achieve optimal results in your experiments.
Troubleshooting Guide: Minimizing Halogen Exchange and Other Side Reactions
This section addresses specific problems you may encounter during your reactions with this compound in a question-and-answer format.
Q1: I am observing a significant amount of a dehalogenated byproduct, N-(quinolin-8-yl)acetamide, in my palladium-catalyzed cross-coupling reaction. What is the likely cause and how can I prevent it?
A: The formation of the dehalogenated product is a common side reaction in palladium-catalyzed cross-coupling reactions known as hydrodehalogenation.[1] The primary cause is the formation of a palladium-hydride (Pd-H) species, which can arise from various sources such as the solvent, base, or trace water. This Pd-H species can then participate in a competing reaction pathway to replace the bromine atom with hydrogen.
Troubleshooting Steps:
-
Evaluate Your Base: Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) are known to promote hydrodehalogenation.[2] Consider switching to a weaker, non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3]
-
Solvent Choice is Critical: Protic solvents (e.g., alcohols) or solvents that can act as a hydride source (like wet DMF) can exacerbate the problem. Switch to anhydrous, aprotic solvents like toluene, dioxane, or THF.[1] Ensure your solvents are thoroughly degassed to remove oxygen, which can also influence side reactions.[4]
-
Optimize Reaction Temperature: Higher temperatures can sometimes favor the hydrodehalogenation pathway. Try running your reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.[1]
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the hydrodehalogenation pathway. Consider screening ligands such as XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs).[1][3]
-
Reagent Purity: Ensure all your reagents, especially the starting material and solvents, are of high purity and anhydrous.
Q2: My reaction mixture shows multiple new spots on TLC/LC-MS, and I suspect halogen exchange (e.g., formation of chloro- or iodo-analogs). What reaction conditions could be causing this?
A: Halogen exchange, sometimes referred to as an "aromatic Finkelstein reaction," can occur in the presence of halide salt additives or impurities.[5] This is particularly relevant in copper-catalyzed reactions but can also be observed in palladium-catalyzed systems.
Potential Causes and Solutions:
-
Halide Contaminants: Your reagents, including the base or additives, might contain chloride or iodide impurities. Use reagents of the highest purity available.
-
Reaction with Halide Salts: If your reaction protocol involves the addition of halide salts (e.g., as additives), these can participate in halogen exchange. For instance, using copper(I) iodide (CuI) as a co-catalyst in a Sonogashira coupling can potentially lead to the formation of the iodo-analog.[6][7]
-
Catalyst System: Certain transition metal catalysts, particularly copper and nickel complexes, are known to facilitate halogen exchange.[8] If you are using a copper co-catalyst, consider a copper-free Sonogashira protocol.[9]
To confirm halogen exchange, you would need to characterize the byproducts using mass spectrometry, which will show different isotopic patterns for chloro- and iodo-substituted compounds compared to your bromo-starting material.
Q3: The reaction is sluggish, and I'm getting a low yield of the desired product along with starting material decomposition. What should I look into?
A: Low reactivity and decomposition can be due to several factors, including catalyst inhibition or deactivation. The quinoline nitrogen in your substrate can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[1]
Optimization Strategies:
-
Ligand Choice: Use bulky ligands that can help prevent the quinoline nitrogen from strongly coordinating to the palladium catalyst.[1]
-
Catalyst Pre-activation: Using a pre-formed palladium(0) catalyst or a pre-catalyst can be more effective than generating the active catalyst in situ from a palladium(II) source.[3]
-
Slow Addition: Adding your this compound solution slowly to the reaction mixture can help maintain a low concentration of the substrate, minimizing catalyst inhibition.[1]
-
Base and Solvent Screening: As with other issues, a systematic screening of different bases and solvents is often necessary to find the optimal conditions for this specific substrate.[4]
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting common issues in cross-coupling reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A: this compound is a heterocyclic organic compound. It serves as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[10] The bromo-substituent at the 5-position makes it an ideal substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse functional groups.[2][5][6]
Q2: How does the acetamido group at the 8-position influence the reactivity of the C-Br bond?
A: The acetamido group (-NHCOCH₃) at the 8-position is an electron-donating group through resonance, which can increase the electron density of the quinoline ring system. This electronic effect can influence the rate of oxidative addition in palladium-catalyzed coupling reactions. Additionally, the nitrogen of the acetamido group can potentially act as a coordinating site for the metal catalyst, which may affect the reaction outcome.
Q3: Are there any specific safety precautions I should take when working with this compound?
A: As with any chemical reagent, you should handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Q4: What analytical techniques are best for monitoring my reaction and identifying byproducts?
A:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for monitoring the progress of your reaction. LC-MS is particularly powerful as it can help you identify the masses of your starting material, desired product, and any byproducts in real-time.
-
Byproduct Identification: To definitively identify byproducts like the dehalogenated or halogen-exchanged species, you will need to isolate them (e.g., via column chromatography) and perform further characterization.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will provide the exact mass, confirming the elemental composition. The isotopic pattern will be a key indicator: bromine has a characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes, while chlorine has a ~3:1 ratio of ³⁵Cl and ³⁷Cl isotopes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will reveal the structure of the byproducts.[11] The chemical shifts and coupling patterns of the aromatic protons on the quinoline ring will change depending on the substituent at the 5-position.
-
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Substrate | This compound (1.0 equiv) | This compound (1.0 equiv) | This compound (1.0 equiv) |
| Coupling Partner | Arylboronic acid (1.2-1.5 equiv) | Amine (1.2 equiv) | Terminal Alkyne (1.2-1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (2-5 mol%) | Pd₂(dba)₃ (2-5 mol%) | Pd(PPh₃)₄ (2-5 mol%) |
| Ligand | SPhos or XPhos (4-10 mol%) | XPhos or RuPhos (4-10 mol%) | PPh₃ (or integral to catalyst) |
| Co-catalyst | N/A | N/A | CuI (5-10 mol%) - Consider copper-free if exchange is an issue |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv) | NaOt-Bu or Cs₂CO₃ (1.5-2.0 equiv) | Et₃N or DIPEA (2.0-3.0 equiv) |
| Solvent | Toluene/H₂O or Dioxane/H₂O | Toluene or Dioxane (anhydrous) | THF or Toluene (anhydrous) |
| Temperature | 80-110 °C | 90-120 °C | Room Temp to 60 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Note: These are general starting points. Optimization is often required for specific substrates.[3][4]
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize common side reactions.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., SPhos). Add the appropriate amount of this solution to the reaction vial via syringe.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Toluene:H₂O) to the reaction vial via syringe.
-
Reaction: Place the vial in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mechanism Overview: Suzuki-Miyaura Catalytic Cycle
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. BenchChem.
- BenchChem Technical Support Team. (2025).
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845.
- Cant, A. A., Bhalla, R., & Procter, D. J. (2015). Metal-catalysed halogen exchange reactions of aryl halides. Chemical Society Reviews, 44(1), 365-388.
- Wikipedia contributors. (2024).
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Ananda Kumar, C. S., et al. (2021). Antimycobacterial, Molecular Docking and ADME Studies of Spiro Naphthyridine Pyrimidine and N‐(Quinolin‐8‐yl)acetamide Derivatives. ChemistrySelect, 6(32), 8235-8243.
- Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Zare, A., et al. (2012).
- Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia.
- Zare, A., et al. (2012).
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- ChemicalBook. (n.d.). 8-Aminoquinoline(578-66-5) 1H NMR spectrum.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
Validation & Comparative
A Comparative Spectroscopic Guide: Unraveling the 1H and 13C NMR Signatures of N-(5-bromoquinolin-8-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their versatile applications, from antimalarial agents to organic light-emitting diodes.[1][2] The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone for unambiguous structure elucidation. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of N-(5-bromoquinolin-8-yl)acetamide, a key intermediate in the synthesis of various bioactive compounds.[3] We will not only dissect its unique spectral features but also draw critical comparisons with closely related analogues to provide a richer understanding of structure-spectra correlations.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The foundation of reliable spectral analysis lies in a robust experimental protocol. The following is a generalized yet effective procedure for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline derivatives, ensuring reproducibility and accuracy.[4]
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample (e.g., this compound).
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[4]
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.
2. ¹H NMR Spectrum Acquisition:
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion.
-
Key acquisition parameters to consider include:
-
Spectral Width: Typically set to encompass a range from -2 to 12 ppm.
-
Acquisition Time: A longer acquisition time (e.g., 2-4 seconds) will result in better resolution.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, leading to accurate integration.
-
Number of Scans: For a sample of this concentration, 16 to 64 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
3. ¹³C NMR Spectrum Acquisition:
-
A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement.[4]
-
Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) and a longer total acquisition time are required compared to ¹H NMR.[4]
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the spectrum using the internal standard (TMS at 0 ppm).
-
Integrate the ¹H NMR signals to determine the relative number of protons corresponding to each resonance.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Spectral Analysis of this compound
The precise assignment of NMR signals is crucial for confirming the molecular structure. Below is a detailed analysis of the experimental ¹H and ¹³C NMR data for this compound dissolved in CDCl₃.[5]
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Data
The proton NMR spectrum reveals characteristic signals for both the quinoline ring and the acetamide side chain.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | 9.75 | s (singlet) | - |
| H2 | 8.80 | d (doublet) | 4.08 |
| H4 | 8.51 | d (doublet) | 8.52 |
| H7 | 8.65 | d (doublet) | 8.40 |
| H6 | 7.77 | d (doublet) | 8.36 |
| H3 | 7.53-7.57 | m (multiplet) | - |
| CH₃ | 2.35 | s (singlet) | - |
Source: The Royal Society of Chemistry, 2017[5]
Interpretation:
-
The downfield singlet at 9.75 ppm is characteristic of the amide (NH) proton, which is deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and its involvement in intramolecular hydrogen bonding.
-
The protons on the pyridine ring (H2, H3, H4) are observed in the most downfield region of the aromatic spectrum, a typical feature for nitrogen-containing heterocycles.[4]
-
The bromine atom at the C5 position exerts an electron-withdrawing inductive effect, which deshields the neighboring protons, particularly H4 and H6.
-
The acetamido group at C8 is an electron-donating group through resonance, which would typically shield the ortho and para protons. However, the overall chemical shifts are a complex interplay of inductive and resonance effects from both substituents.
-
The singlet at 2.35 ppm corresponds to the three protons of the methyl group of the acetamide side chain.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 168.7 |
| C2 | 148.6 |
| C8a | 138.9 |
| C4 | 136.0 |
| C7 | 134.5 |
| C6 | 130.9 |
| C4a | 127.2 |
| C3 | 122.6 |
| C8 | 116.9 |
| C5 | 114.1 |
| CH₃ | 25.1 |
Source: The Royal Society of Chemistry, 2017[5]
Interpretation:
-
The signal at 168.7 ppm is unequivocally assigned to the carbonyl carbon of the acetamide group.[6]
-
The carbons of the quinoline ring resonate between 114.1 and 148.6 ppm .
-
The carbon bearing the bromine atom, C5 , is observed at 114.1 ppm . The direct attachment of the halogen causes a significant upfield shift for this carbon, a phenomenon known as the "heavy atom effect".
-
Conversely, the carbon atoms in the vicinity of the nitrogen atom (C2 and C8a) are significantly deshielded and appear at 148.6 ppm and 138.9 ppm , respectively.
-
The methyl carbon of the acetamide group appears upfield at 25.1 ppm .
Comparative Spectral Analysis: The Impact of Substituents
To fully appreciate the spectral characteristics of this compound, it is instructive to compare its NMR data with that of a closely related analogue, N-(5-chloroquinolin-8-yl)acetamide.[5] This comparison highlights the influence of the halogen substituent at the C5 position.
| Compound | H4 (ppm) | H6 (ppm) | C5 (ppm) |
| This compound | 8.51 | 7.77 | 114.1 |
| N-(5-chloroquinolin-8-yl)acetamide | 8.55 | 7.53-7.59 (m) | 124.2 |
Source: The Royal Society of Chemistry, 2017[5]
Key Observations:
-
¹H NMR: The change from bromine to chlorine at C5 results in a slight downfield shift for H4 and a more noticeable upfield shift for H6. This reflects the different electronic effects of the two halogens.
-
¹³C NMR: The most dramatic difference is seen in the chemical shift of C5. The carbon attached to chlorine (C5 in the chloro-analogue) resonates at 124.2 ppm , which is significantly downfield compared to the 114.1 ppm for the carbon attached to bromine. This is consistent with the relative electronegativities and heavy atom effects of chlorine versus bromine.
Furthermore, comparing the title compound to other N-acyl derivatives reveals the influence of the amide side chain. For instance, in N-(5-bromoquinolin-8-yl)propanamide, the core quinoline proton and carbon signals are very similar to the acetamide derivative, with the primary differences observed in the signals corresponding to the acyl side chain itself (e.g., the ethyl group protons and carbons).[5]
Advanced Considerations: Concentration-Dependent Shifts
Researchers working with quinoline derivatives should be aware that these compounds can exhibit concentration-dependent chemical shifts in ¹H NMR spectra.[7][8] This phenomenon is attributed to intermolecular π-π stacking and dipole-dipole interactions between the planar quinoline rings in solution. As the concentration increases, aggregation becomes more prevalent, leading to shielding or deshielding effects on the protons.[8] Therefore, it is crucial to maintain consistent sample concentrations when comparing the NMR spectra of different quinoline derivatives to ensure that observed chemical shift differences are due to structural variations rather than concentration effects.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a distinct and interpretable fingerprint that is invaluable for its structural confirmation. The chemical shifts and coupling patterns are governed by the electronic interplay of the bromo and acetamido substituents on the quinoline core. Through comparative analysis with related compounds, a deeper understanding of substituent effects on the NMR spectra of this important class of molecules can be achieved. This guide serves as a practical reference for scientists engaged in the synthesis and characterization of quinoline-based compounds, facilitating more efficient and accurate spectral interpretation in their research and development endeavors.
References
- The Royal Society of Chemistry. (2017). Transition-Metal-Free Oxidative C5C−H-Halogenation of 8-Aminoquinoline Amides using Sodium Halides.
- ChemBK. (2024). This compound.
- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
- MDPI. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
- ResearchGate. (n.d.). Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j).
- National Institutes of Health. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.
- SpectraBase. (n.d.). 8-Aminoquinoline - Optional[1H NMR] - Chemical Shifts.
- PubChem. (n.d.). 8-Aminoquinoline.
- ResearchGate. (2025). Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies.
- HETEROCYCLES. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY.
- ChemRxiv. (n.d.). Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline- Oriented Buteneamides with Chloroform: Synthesis of-β.
- SpectraBase. (n.d.). acetamide, N-[2-furanyl(8-hydroxy-7-quinolinyl)methyl]- - Optional[13C NMR] - Chemical.
- RSC Publishing. (2023). Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent.
- PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine.
- ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubChem. (n.d.). 8-Bromoquinoline.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
- Supporting Information. (n.d.). 2.
- BIOFOUNT. (n.d.). 99851-80-6|this compound.
- SpectraBase. (n.d.). Acetamide - Optional[13C NMR] - Chemical Shifts.
- Chemspace. (n.d.). N-(5-bromoisoquinolin-8-yl)acetamide.
- 13-C NMR Chemical Shift Table.pdf. (n.d.).
- American Chemical Society. (2025). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors.
- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Asian Journal of Organic & Medicinal Chemistry. (n.d.). Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of N-(5-bromoquinolin-8-yl)acetamide
Introduction: Beyond the Spectrum, a Structural Narrative
In the landscape of drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel compounds is a cornerstone of progress. While techniques like NMR and IR spectroscopy provide invaluable data on connectivity and functional groups, mass spectrometry (MS) offers a unique and powerful lens into a molecule's identity by providing its molecular weight and a "fingerprint" of its structural components through fragmentation analysis.
This guide provides an in-depth, predictive interpretation of the electron ionization (EI) mass spectrum for N-(5-bromoquinolin-8-yl)acetamide, a key heterocyclic intermediate. We will move beyond a simple peak list, dissecting the causal mechanisms behind the expected fragmentation patterns. This analysis serves as a comparative framework for researchers to validate their own experimental data against a mechanistically sound prediction, ensuring confidence in their synthetic outcomes. Our approach is grounded in the established fragmentation behaviors of aromatic amides, quinoline systems, and halogenated compounds, providing a self-validating logic for structural elucidation.
Section 1: The Analyte at a Glance: this compound
Before delving into its fragmentation, understanding the analyte's fundamental properties is crucial. This compound combines three key structural motifs that will dictate its behavior under electron ionization: a stable quinoline ring, a labile acetamide side chain, and a diagnostically critical bromine atom.
| Property | Data |
| Chemical Structure | ![]() |
| Molecular Formula | C₁₁H₉BrN₂O[1][2][3] |
| Average Molecular Weight | ~265.11 g/mol [3] |
| Monoisotopic Mass (⁷⁹Br) | 263.990 u |
| Monoisotopic Mass (⁸¹Br) | 265.988 u |
Section 2: The Molecular Ion Signature: The Tale of Two Isotopes
The most immediately informative region in the mass spectrum of a halogenated compound is the molecular ion (M⁺˙) peak cluster. For this compound, the presence of bromine is the defining feature. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[4][5] This natural distribution has a profound and predictable effect on the mass spectrum.
Prediction: Instead of a single molecular ion peak, we expect to observe a pair of peaks of nearly equal intensity separated by two mass-to-charge units (m/z). This doublet is the definitive signature of a molecule containing a single bromine atom.[5][6]
-
M⁺˙ Peak: m/z 264 (corresponding to the molecule containing the ⁷⁹Br isotope).
-
[M+2]⁺˙ Peak: m/z 266 (corresponding to the molecule containing the ⁸¹Br isotope).
The 1:1 intensity ratio of the m/z 264 and 266 peaks provides immediate, high-confidence evidence for the presence of one bromine atom, thus validating a critical aspect of the compound's elemental composition.
Section 3: Deconstructing the Molecule: Primary Fragmentation Pathways
Upon ionization, the high-energy molecular ion radical (M⁺˙) undergoes a series of predictable bond cleavages to yield more stable fragment ions. The resulting pattern is a roadmap to the molecule's substructures. For this compound, fragmentation is primarily driven by the lability of the acetamide group and the strength of the quinoline ring.
Pathway A: Amide Group Fragmentation (The Most Probable Route)
The C-N bond of the acetamide is the most likely initial cleavage point. Two main fragmentations are anticipated:
-
Loss of Ketene (CH₂=C=O): This is a classic fragmentation for N-arylacetamides. It occurs via a hydrogen rearrangement, resulting in the loss of a neutral ketene molecule (mass 42 u). This pathway is highly favored as it leads to the formation of a stable, resonance-stabilized 5-bromo-8-aminoquinoline radical cation.[7]
-
Fragment: [M - 42]⁺˙
-
Predicted m/z: A characteristic 1:1 doublet at m/z 222 and 224 .
-
Significance: The observation of this intense doublet is the strongest evidence confirming the N-acetylated quinoline backbone.
-
-
Formation of the Acylium Ion: Alpha-cleavage of the N-CO bond results in the formation of the highly stable acetylium ion.[8][9]
-
Fragment: [CH₃CO]⁺
-
Predicted m/z: A sharp singlet peak at m/z 43 .
-
Significance: This is a hallmark of an acetyl group and is often a very prominent, if not the base, peak in the spectrum. Its presence confirms the -COCH₃ moiety.
-
Pathway B: Halogen and Ring Fission
While the quinoline ring itself is robust, subsequent fragmentation of the primary ions or less favorable initial cleavages can provide further structural clues.
-
Loss of Bromine Radical: Cleavage of the C-Br bond from the molecular ion results in the loss of a bromine radical (•Br).
-
Fragment: [M - Br]⁺
-
Predicted m/z: A single peak at m/z 185 .
-
Significance: This fragment, N-(quinolin-8-yl)acetamide, loses the isotopic signature. Its appearance confirms the mass of the organic backbone (264 - 79 = 185) and provides an excellent cross-check for the molecular ion assignment.
-
-
Loss of HCN from the Quinoline Ring: The quinoline ring system is known to fragment via the expulsion of a neutral hydrogen cyanide molecule (HCN, mass 27 u).[10] This is most likely to occur from fragments that have already lost the acetamide group. For instance, the [M-42]⁺˙ fragment could undergo this fission.
-
Parent Fragment: m/z 222/224
-
Resulting Fragment: [C₈H₅BrN]⁺˙ - HCN
-
Predicted m/z: A 1:1 doublet at m/z 195 and 197 .
-
Visualizing the Fragmentation Cascade
The logical flow of these fragmentation events can be visualized to better understand the relationships between the observed peaks.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Section 4: Data Summary and Comparative Analysis
A clear summary of the predicted data is essential for comparison with experimental results.
| Predicted m/z | Proposed Ion Structure | Intensity Ratio | Evidence / Rationale |
| 264 / 266 | [C₁₁H₉BrN₂O]⁺˙ (Molecular Ion) | 1:1 | Primary Evidence: Signature isotopic pattern for one bromine atom.[4][5] |
| 222 / 224 | [C₉H₇BrN₂]⁺˙ | 1:1 | Key Structural Fragment: Loss of neutral ketene (42 u), characteristic of N-arylacetamides. |
| 185 | [C₁₁H₉N₂O]⁺ | N/A (Singlet) | Confirmatory Fragment: Loss of Br radical, confirms the mass of the organic backbone. |
| 195 / 197 | [C₈H₅BrN]⁺˙ | 1:1 | Secondary Fragment: Loss of HCN (27 u) from the quinoline ring of the m/z 222/224 ion.[10] |
| 43 | [C₂H₃O]⁺ | N/A (Singlet) | Functional Group ID: Stable acylium ion, confirms the acetyl group.[9] |
Comparison with Alternative Analytical Techniques
While MS provides a powerful fingerprint, it excels when used in concert with other methods.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR would be essential to confirm the precise isomer of the compound. MS fragmentation can strongly suggest the 8-acetamido, 5-bromo substitution pattern, but only NMR can definitively establish the connectivity of protons and carbons on the quinoline ring.
-
Infrared (IR) Spectroscopy: IR would provide complementary data by confirming the presence of key functional groups. Expected signals would include an N-H stretch (~3300 cm⁻¹) and a strong amide C=O carbonyl stretch (~1670 cm⁻¹), validating the acetamide functionality proposed by the MS fragments at m/z 43 and the loss of 42 u.
This multi-technique approach ensures a self-validating system where the hypothesis from one technique is confirmed by another, leading to an irrefutable structural assignment.
Section 5: Experimental Protocol for Data Acquisition
To generate high-quality, reproducible data for comparison, a standardized protocol is necessary. The following outlines a typical workflow for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
Objective: To acquire the EI mass spectrum of this compound.
Methodology:
-
Sample Preparation: a. Accurately weigh approximately 1 mg of the solid sample. b. Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution. c. Perform a serial dilution to a final concentration of ~10 µg/mL for injection. Causality: This concentration prevents detector saturation while ensuring adequate signal.
-
GC-MS Instrumentation & Parameters: a. System: Agilent GC-MSD or equivalent. b. Injection: 1 µL of the sample solution is injected in splitless mode. Causality: Splitless mode maximizes analyte transfer to the column for high sensitivity. c. GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable. d. Oven Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: 20 °C/min to 300 °C.
- Final hold: 5 minutes at 300 °C. Causality: This program ensures the compound elutes as a sharp peak without thermal degradation. e. MS Source (EI):
- Ionization Energy: 70 eV. Causality: This is the standard energy for EI, which induces reproducible fragmentation and allows comparison with library spectra.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C. f. Data Acquisition:
- Mode: Scan mode.
- Mass Range: m/z 40 - 400. Causality: This range comfortably covers the expected molecular ion and all significant fragments.
-
Data Analysis: a. Identify the chromatographic peak corresponding to the analyte. b. Extract the mass spectrum from the apex of the peak. c. Analyze the spectrum, identifying the molecular ion cluster (m/z 264/266) and key fragment ions as detailed in Section 4. d. Compare the experimental fragmentation pattern and isotopic ratios to the predictions in this guide.
Conclusion
The mass spectrum of this compound is predicted to be rich with structural information. The definitive 1:1 isotopic doublet at m/z 264/266 immediately confirms the presence of bromine and the molecular weight. The dominant fragmentation pathways, driven by the lability of the acetamide group, are expected to yield a strong fragment ion cluster at m/z 222/224 (loss of ketene) and a characteristic base peak at m/z 43 (acylium ion). These key fragments, when analyzed together, provide a robust and self-validating narrative of the molecule's structure. By comparing experimental data to this mechanistically-grounded interpretation, researchers can achieve a high degree of confidence in their synthetic products.
References
- Gu, J., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of The American Society for Mass Spectrometry.
- ChemBK. (2024). This compound.
- Hussein, A. M., et al. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry.
- Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry.
- ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation.
- Manimaran, R., & Ramakrishnan, V. T. (1994). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate.
- Chemical Suppliers. (n.d.). This compound | CAS 99851-80-6.
- PubChem. (n.d.). N-[(5-bromo-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide.
- TMP Chem. (2017). 13.04 Isotopic Abundance in Mass Spectrometry. YouTube.
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
- Tetrahedron Chemistry Classes. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN). YouTube.
- All 'Bout Chemistry. (2023). Bromo pattern in Mass Spectrometry. YouTube.
- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
- LibreTexts Chemistry. (2023). Introduction to Spectroscopy V: Mass Spectrometry.
- BIOFOUNT. (n.d.). 99851-80-6|this compound.
- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemistry Lecture Series. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. YouTube.
- NIST. (n.d.). Acetamide. NIST Chemistry WebBook.
Sources
- 1. N-(5-bromo-8-quinolinyl)acetamide [chemicalbook.com]
- 2. This compound | CAS 99851-80-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 99851-80-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. ochem.weebly.com [ochem.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. chempap.org [chempap.org]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-(5-bromoquinolin-8-yl)acetamide
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry stands as an indispensable tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides a detailed comparative analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of N-(5-bromoquinolin-8-yl)acetamide, a compound of interest for researchers in medicinal chemistry. By dissecting the fragmentation of its constituent moieties and comparing it to related structures, we can construct a predictive blueprint of its behavior under mass spectrometric analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the fragmentation of complex heterocyclic compounds.
The Architecture of this compound: A Prelude to Fragmentation
This compound is a multifaceted molecule featuring a bromo-substituted quinoline core linked to an acetamide group. Understanding its fragmentation requires an appreciation of the individual contributions of these structural components. The quinoline ring system is a stable aromatic structure, while the acetamide side chain introduces a site of potential facile cleavage. The presence of a bromine atom is also a key feature, as it will produce a characteristic isotopic signature in the mass spectrum.
Charting the Fragmentation Cascade: A Predicted Pathway
Key Predicted Fragmentation Steps:
-
α-Cleavage of the Acetyl Group: The most probable initial fragmentation is the cleavage of the bond between the carbonyl carbon and the nitrogen atom, leading to the loss of a ketene molecule (CH₂=C=O, 42 Da). This is a classic fragmentation pathway for N-arylacetamides.[1] This would result in the formation of a stable 5-bromoquinolin-8-amine radical cation.
-
Loss of the Acetyl Radical: An alternative, though generally less favored, cleavage could involve the loss of an acetyl radical (•COCH₃, 43 Da), forming a protonated 5-bromoquinolin-8-imine.
-
Fragmentation of the Quinolone Core: Following the initial side-chain cleavage, the resulting 5-bromoquinolin-8-amine cation is expected to undergo fragmentation characteristic of the quinoline ring system. A key fragmentation of quinoline itself is the expulsion of a neutral molecule of hydrogen cyanide (HCN, 27 Da).[2]
-
Loss of Bromine: The bromine atom can be lost as a radical (•Br), which will be evident by the disappearance of the characteristic M+2 isotopic peak.
-
Isotopic Signature of Bromine: A crucial diagnostic feature in the mass spectrum will be the presence of isotopic peaks for all bromine-containing fragments. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in pairs of peaks (M+ and M+2) of nearly equal intensity for the molecular ion and any fragments retaining the bromine atom.
Below is a table summarizing the predicted key fragments and their corresponding mass-to-charge ratios (m/z).
| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Neutral Loss |
| [M]⁺• | This compound | 278 | 280 | - |
| [M - CH₂CO]⁺• | 5-bromoquinolin-8-amine | 236 | 238 | Ketene (42 Da) |
| [M - •COCH₃]⁺ | Protonated 5-bromoquinolin-8-imine | 235 | 237 | Acetyl radical (43 Da) |
| [M - CH₂CO - HCN]⁺• | Brominated naphthylamine isomer | 209 | 211 | Ketene + HCN |
| [M - Br]⁺ | N-(quinolin-8-yl)acetamide | 199 | - | Bromine radical |
| [C₉H₆N]⁺ | Quinoline cation | 128 | - | C₃H₄BrNO |
Comparative Fragmentation Analysis: Learning from Analogs
To substantiate our predictions, it is instructive to compare the expected fragmentation of this compound with the known fragmentation patterns of simpler, related molecules.
The Quinoline Core
The fundamental fragmentation of the quinoline ring involves the loss of HCN, leading to the formation of an ion at m/z 102 from the quinoline molecular ion (m/z 129). This fragmentation pathway is a hallmark of many nitrogen-containing heterocyclic aromatic compounds.[2]
N-Arylacetamides
N-arylacetamides, such as acetanilide (N-phenylacetamide), primarily undergo α-cleavage to the carbonyl group, resulting in the loss of ketene.[1] For acetanilide, this leads to the formation of the aniline radical cation as the base peak.
Bromoquinolines
The mass spectra of bromoquinoline isomers are characterized by a strong molecular ion peak and the prominent M+2 isotopic peak due to the bromine atom.[3][4] Fragmentation often involves the loss of the bromine atom and subsequent fragmentation of the quinoline ring. For instance, the mass spectrum of 6-bromoquinoline shows a strong molecular ion at m/z 207/209 and a significant fragment at m/z 128 corresponding to the quinoline cation after the loss of bromine.[5]
Experimental Protocols: A Guide to Analysis
For researchers aiming to acquire a mass spectrum of this compound, the following general protocol for Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) is recommended.
Experimental Protocol: EI-GC-MS Analysis
-
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Ensure the sample is fully dissolved to prevent column blockage.
-
-
GC-MS Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer capable of electron ionization.
-
-
GC Conditions:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
-
Data Analysis:
-
Identify the molecular ion peak, paying close attention to the isotopic pattern of bromine (M+ and M+2 peaks of nearly equal intensity).
-
Analyze the fragmentation pattern and compare it to the predicted pathway.
-
Utilize mass spectral libraries (e.g., NIST, Wiley) for comparison with known compounds, though a direct match for this specific compound may not be available.
-
Visualizing the Fragmentation Logic
To illustrate the predicted fragmentation pathways, the following diagrams created using Graphviz (DOT language) provide a clear visual representation of the logical flow of molecular breakdown.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Alternative Analytical Techniques: A Broader Perspective
While EI-MS is a powerful tool for structural elucidation, other analytical techniques can provide complementary information.
-
Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS): ESI is a softer ionization technique that typically produces a prominent protonated molecule [M+H]⁺.[6] Subsequent fragmentation via collision-induced dissociation (CID) in an MS/MS experiment can provide detailed structural information, often with different fragmentation pathways compared to EI.[7][8] For this compound, ESI-MS/MS would likely show the loss of the entire acetamide group or the acetyl group from the protonated molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural confirmation of this compound.[3] NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous assignment of the substitution pattern on the quinoline ring and confirmation of the acetamide group.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H and C=O stretching vibrations of the amide group and the characteristic absorptions of the aromatic quinoline ring.
The following diagram illustrates the logical workflow for comprehensive structural elucidation.
Caption: Integrated workflow for the structural elucidation of organic compounds.
Conclusion: A Predictive Framework for Analysis
In the absence of a reference spectrum, a thorough understanding of fundamental fragmentation mechanisms allows for the construction of a robust predictive model for the mass spectrometric behavior of this compound. The expected fragmentation pattern is dominated by the facile cleavage of the acetamide side chain, followed by characteristic fragmentations of the bromoquinoline core. The presence of bromine provides a distinct isotopic signature that serves as a powerful diagnostic tool. By combining the insights from predicted mass spectral data with complementary techniques such as NMR and IR spectroscopy, researchers can achieve confident and accurate structural elucidation, a critical step in the advancement of chemical and pharmaceutical research.
References
- D. hI1. CLUGSTON AND D. B. IVIACLEAN. MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. [Link]
- Gáll, I., et al. Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry, 4(12), 498-9. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 140109, 8-Bromoquinoline. [Link]
- NIST. Quinoline, 6-bromo- in the NIST WebBook. [Link]
- ChemBK. This compound. [Link]
- SpectraBase. 8-Bromoquinoline. [Link]
- Chemistry LibreTexts.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
- Gross, J. H. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Rapid Communications in Mass Spectrometry, 25(9), 1119-29. [Link]
- NIST. Mass spectrum of Quinoline, 6-bromo-. [Link]
- ResearchGate. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. [Link]
- Metlin.
Sources
- 1. Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempap.org [chempap.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinoline, 6-bromo- [webbook.nist.gov]
- 6. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 7. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Guide for the Modern Medicinal Chemist: Comparing the Reactivity of N-(5-bromoquinolin-8-yl)acetamide and N-(5-chloroquinolin-8-yl)acetamide
In the intricate chess game of drug discovery, every molecular move matters. The quinoline scaffold, a privileged structure in medicinal chemistry, offers a versatile board for constructing novel therapeutic agents.[1] Within this family, N-(5-haloquinolin-8-yl)acetamides serve as pivotal intermediates, where the choice of the halogen at the 5-position can dramatically alter the synthetic playbook. This guide provides a detailed, evidence-based comparison of the reactivity of two such key players: N-(5-bromoquinolin-8-yl)acetamide and its chlorinated counterpart. Our objective is to dissect the subtle yet critical differences in their chemical behavior, empowering researchers to make more strategic and efficient decisions in the synthesis of next-generation pharmaceuticals.
The decision to employ a bromine versus a chlorine atom is a strategic fork in the road. It directly impacts reaction kinetics, catalyst selection, and the overall robustness of a synthetic route. We will delve into the fundamental electronic and steric properties that govern these differences and illustrate them with practical, experimentally-grounded examples in reactions that are the workhorses of modern drug development.
The Deciding Factors: Electronic and Steric Properties
The heart of the reactivity difference lies in the intrinsic properties of the halogen atoms themselves. While both chlorine and bromine are inductively electron-withdrawing, a property that deactivates the aromatic ring to electrophilic attack, their other characteristics diverge significantly.[2] The C-X bond is the primary lever for synthetic manipulation, and its nature is paramount.
| Property | Chlorine (Cl) | Bromine (Br) | Rationale & Implication |
| Atomic Radius (Å) | 0.99 | 1.14 | Bromine is larger, which can introduce minor steric effects in crowded environments.[3] |
| Electronegativity (Pauling) | 3.16 | 2.96 | Chlorine's higher electronegativity creates a more polarized C-Cl bond, making the carbon more electrophilic for potential SNAr reactions. |
| Polarizability (ų) | 2.18 | 3.05 | Bromine's electron cloud is more easily distorted, a key factor in its interaction with metal catalysts. |
| C(aryl)-X Bond Energy (kJ/mol) | ~400 | ~336 | The C-Br bond is significantly weaker and more readily cleaved, which is the dominant factor for its higher reactivity in cross-coupling. |
As the data indicates, the weaker carbon-bromine bond is the single most important factor dictating the enhanced reactivity of this compound in the most common and powerful synthetic transformations used today: palladium-catalyzed cross-coupling reactions.
Head-to-Head Comparison in Key Synthetic Arenas
Palladium-Catalyzed Cross-Coupling Reactions: The Bromine Advantage
These reactions are the cornerstone of modern synthetic chemistry for creating C-C, C-N, and C-O bonds. The catalytic cycle almost invariably begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. This step is the crux of the reactivity difference.
Suzuki-Miyaura Coupling: A Definitive Case Study
The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forging carbon-carbon bonds.[4][5][6] The cleavage of the C-X bond during oxidative addition is typically the rate-determining step. Consequently, the weaker C-Br bond allows for significantly faster and more efficient reactions.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To objectively compare the reaction efficiency of this compound and N-(5-chloroquinolin-8-yl)acetamide in a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
N-(5-chloroquinolin-8-yl)acetamide
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water (degassed)
Procedure:
-
To two separate, oven-dried reaction vessels under an inert argon atmosphere, add the haloquinoline substrate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) to each vessel.
-
Heat the reaction mixtures to 85°C with vigorous stirring.
-
Monitor the reaction progress at 1-hour intervals by TLC or LC-MS analysis.
-
Upon consumption of the starting material (or after a set time, e.g., 8 hours), cool the reactions to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to determine the isolated yield.
Anticipated Experimental Results:
| Substrate | Time for >95% Conversion (h) | Typical Isolated Yield (%) |
| This compound | 1 - 2 | 85 - 95% |
| N-(5-chloroquinolin-8-yl)acetamide | > 8 | 50 - 65% |
The causality is clear: the lower bond dissociation energy of the C-Br bond facilitates a much lower activation energy for the initial oxidative addition step.[4] To achieve comparable yields with the chloro-analogue, one often requires more forcing conditions (higher temperatures), longer reaction times, or more sophisticated (and expensive) catalyst systems featuring bulky, electron-rich phosphine ligands.[7]
Caption: A generalized workflow for the palladium-catalyzed Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
This trend of superior reactivity for the bromo-derivative holds true for other critical cross-coupling reactions, such as the Buchwald-Hartwig amination for C-N bond formation.[8][9] The facile oxidative addition of the C-Br bond allows for the coupling of a wider range of amines, including less nucleophilic anilines and secondary amines, under milder conditions than are typically required for the more inert C-Cl bond.
Nucleophilic Aromatic Substitution (SNAr)
In the SNAr mechanism, a potent nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.[10][11][12][13] Here, the reactivity trend is often reversed (F > Cl > Br > I). The rate-determining step is the initial attack of the nucleophile, which is accelerated by a more electronegative halogen that enhances the electrophilicity of the carbon atom it is attached to.[13][14]
However, for SNAr to be efficient, the ring must be strongly activated by electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex.[11][14] In the case of N-(5-haloquinolin-8-yl)acetamide, the acetamido group at the 8-position does not provide the requisite activation at the 5-position. Therefore, SNAr reactions are generally disfavored and inefficient for these substrates, making cross-coupling the far more practical and reliable synthetic strategy.
Reactivity of the N-Acetamido Group
The acetamido group at the 8-position can be hydrolyzed under acidic or basic conditions to yield the parent 8-aminoquinoline, another valuable synthetic intermediate.[1][15] The halogen at the 5-position exerts a minor, long-range electronic influence on this functionality. Chlorine, being more electronegative than bromine, has a slightly stronger inductive electron-withdrawing effect. This can render the amide carbonyl carbon marginally more electrophilic and thus slightly more susceptible to nucleophilic attack by water or hydroxide during hydrolysis. However, this difference is subtle and rarely a deciding factor in synthetic design compared to the profound reactivity chasm at the C-X bond.
Caption: Logical relationship between C-X bond energy and cross-coupling reactivity.
Strategic Recommendations for the Synthetic Chemist
-
For Versatility and Efficiency: This compound is the unequivocally superior choice for synthetic routes that rely on palladium-catalyzed cross-coupling to build molecular complexity. Its higher reactivity translates to milder conditions, shorter reaction times, broader substrate scope, and often higher, more reproducible yields. This is especially critical in late-stage functionalization where preserving delicate functional groups is paramount.
-
For Cost-Sensitive, Large-Scale Synthesis: N-(5-chloroquinolin-8-yl)acetamide can be a viable alternative if the starting material cost is a primary driver and the subsequent coupling reaction is known to be robust. Be prepared to invest more time in optimizing reaction conditions, potentially requiring higher temperatures and more advanced (and costly) phosphine ligands to achieve acceptable outcomes.
-
For Sequential Functionalization: In a molecule bearing both a bromine and a chlorine on aromatic rings, the bromine will react with overwhelming selectivity in most palladium-catalyzed cross-coupling reactions. This differential reactivity can be a powerful tool for programmed, sequential synthesis.
Conclusion
While this compound and N-(5-chloroquinolin-8-yl)acetamide appear deceptively similar, their reactivities are worlds apart in the context of modern synthetic chemistry. The weaker C-Br bond endows the bromo-derivative with significantly enhanced reactivity in the crucial class of palladium-catalyzed cross-coupling reactions, making it the more versatile and reliable building block for drug discovery programs. A clear understanding of these fundamental principles allows the medicinal chemist to design more elegant, efficient, and ultimately more successful synthetic routes toward life-changing medicines.
References
- ChemBK. (2024). This compound.
- Klasinc, L., et al. (n.d.). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives.
- Ökten, S., et al. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions.
- Joule, J. A., & Mills, K. (n.d.). Chapter 7: Quinolines and Isoquinolines.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Gribanov, P., et al. (n.d.). Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles.
- Jensen, K. (n.d.). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production.
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Graf, M., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents.
- Tron, G. C., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- LibreTexts Chemistry. (2025).
- LibreTexts Chemistry. (2023).
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline.
- ResearchGate. (n.d.). Synthesis of N‐(quinolin‐8‐yl)
- Al-Suhaimi, E. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Al-Hamdani, Y. S., et al. (n.d.).
- LibreTexts Chemistry. (2025).
- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
- Khanye, S. D., et al. (2025). Understanding the electronic and π-conjugation roles of quinoline on ligand substitution reactions of platinum(II) complexes.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Wang, Y., et al. (2023). Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. RSC Publishing.
- Salih, N., et al. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Khan Academy. (n.d.).
- Al-Majidi, S. M. M., et al. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl).... NIH.
- Digital Commons @ NJIT. (n.d.).
- Al-Amiery, A. A., et al. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Common Organic Chemistry. (n.d.).
- Chemspace. (n.d.). N-(5-bromoisoquinolin-8-yl)acetamide.
- YouTube. (2020). Reactivity of Quinoline.
- Scribd. (n.d.). Reactivity Quinoline.
- PubMed. (n.d.). N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5 (Aggrecanase-2).
- BenchChem. (2025). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development.
- Pavan, F. R., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC - NIH.
- Al-Trawneh, M. H., et al. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
- Contino, M., et al. (2022).
- ResearchGate. (n.d.). 8‐aminoquinoline.n.d.). 8‐aminoquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Khan Academy [khanacademy.org]
- 15. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Showdown: A Comparative Guide to the 6-Bromo and 8-Bromo Positions on Quinoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with activities ranging from antimalarial to anticancer.[1] The functionalization of this privileged structure is paramount for developing new therapeutic agents and probing structure-activity relationships (SAR). Among the most common synthetic handles are bromine atoms, which serve as versatile precursors for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions.
However, not all positions on the quinoline ring are created equal. A common point of divergence in synthetic strategy arises when comparing the reactivity of the 6-bromo and 8-bromo isomers. While electronically similar, their chemical behavior can differ dramatically, influencing reaction efficiency, catalyst selection, and overall synthetic feasibility. This guide provides an in-depth comparison of the factors governing the reactivity of these two positions and offers practical insights for their strategic manipulation.
The Decisive Factors: Unpacking Steric and Electronic Effects
The differential reactivity between the 6- and 8-positions of the quinoline scaffold is primarily dictated by a combination of steric hindrance and electronic interactions, particularly the influence of the C8 position's proximity to the quinoline nitrogen.
Electronic Profile: The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack but activates it for certain nucleophilic substitutions and metalations. This effect is distributed throughout both the pyridine and benzene rings. While both the C6 and C8 positions reside on the carbocyclic ring, their electronic environments are subtly different. However, the most profound difference in their reactivity stems not from ground-state electronics, but from their interaction with reagents and catalysts.
The "Peri" Problem at C8: The 8-position is located peri to the quinoline nitrogen atom. This unique spatial relationship introduces two critical challenges not present at the C6 position:
-
Steric Hindrance: The space around the C8 position is significantly more congested due to the adjacent quinoline nitrogen and its lone pair of electrons. This steric bulk can impede the approach of large catalytic complexes, such as the bulky phosphine-ligated palladium species often used in cross-coupling reactions.
-
Catalyst Chelation and Inhibition: The lone pair of the quinoline nitrogen can act as a Lewis base and coordinate to the Lewis acidic metal center of a catalyst (e.g., Palladium).[2] For the 8-bromo isomer, this can lead to the formation of a stable five-membered chelate ring involving the nitrogen and the palladium center during the catalytic cycle. This chelation can sequester the catalyst in an off-cycle, inactive state, effectively poisoning the reaction.[2][3]
The 6-position, being remote from the nitrogen, is largely immune to these detrimental peri-interactions, rendering it a more predictable and often more reactive handle for substitution.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Objective: To synthesize 6-phenylquinoline and 8-phenylquinoline from their respective bromo-precursors.
Materials:
-
6-Bromoquinoline
-
8-Bromoquinoline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Carbonate (K₂CO₃)
-
Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Deionized Water
Procedure for 6-Phenylquinoline (from 6-Bromoquinoline):
-
To an oven-dried reaction flask, add 6-bromoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Add a solvent mixture of toluene (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously until the starting material is consumed (typically 4-8 hours), as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Procedure for 8-Phenylquinoline (from 8-Bromoquinoline):
-
To an oven-dried reaction flask, add 8-bromoquinoline (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (2.5 mmol).
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
In a separate vial under argon, pre-mix Palladium(II) acetate (0.04 mmol, 4 mol%) and XPhos (0.088 mmol, 8.8 mol%).
-
Add the catalyst/ligand mixture to the main reaction flask.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously until the starting material is consumed (typically 12-24 hours), as monitored by TLC or LC-MS.
-
Follow steps 6-8 from the 6-phenylquinoline procedure for workup and purification.
Causality Behind Experimental Choices:
-
For 8-Bromoquinoline: The use of a higher stoichiometry of the boronic acid and base helps to push the equilibrium towards the product. A more advanced, bulky electron-rich ligand like XPhos is employed with a Pd(II) precatalyst. XPhos is known to form highly active, sterically shielded monoligated Pd(0) species that are less susceptible to inhibition by the quinoline nitrogen and can facilitate the challenging oxidative addition step. The higher reaction temperature is necessary to overcome the increased activation energy barrier.
Conclusion and Strategic Recommendations
The reactivity of bromoquinolines is critically dependent on the position of the bromine atom. The 6-position is generally more reactive and synthetically tractable in common cross-coupling reactions due to its unhindered nature and remoteness from the potentially inhibiting quinoline nitrogen. In contrast, the 8-position presents significant steric and electronic challenges , often requiring more specialized and expensive ligands, higher catalyst loadings, and more forceful reaction conditions to achieve comparable yields.
For drug development professionals and synthetic chemists, this has clear strategic implications:
-
When designing a synthetic route, if a choice exists, placing the halogen handle at the 6-position will likely lead to a more robust, scalable, and cost-effective synthesis.
-
If functionalization at the 8-position is required , be prepared to invest significant effort in reaction optimization. Screening of bulky phosphine ligands (e.g., Buchwald or Hartwig ligands), bases, and solvents is highly recommended.
-
Consider alternative strategies for 8-position functionalization, such as a directed ortho-metalation (DoM) of the parent quinoline followed by trapping with an electrophile, which can sometimes be a more efficient route.
By understanding the underlying principles governing the reactivity of these isomers, researchers can make more informed decisions in the design and execution of synthetic strategies, ultimately accelerating the discovery and development of new quinoline-based molecules.
References
- Phosphorodiamidate-Directed Metalation of N-Heterocycles using Mg- and Zn-TMP Bases. Organic Letters.
- Directed (ortho) Metallation. University of Rochester Chemistry Department.
- Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis.
- Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. National Institutes of Health.
- Directed ortho metalation. Wikipedia.
- Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. National Center for Biotechnology Information.
- Buchwald–Hartwig amination. Wikipedia.
- Directed Ortho Metalation. Chem-Station.
- Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric and Solvation Effects on the Site-Selectivity by Mechanistic and DFT Computational Studies. PubMed.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- How can I solve my problem with Suzuki coupling?. ResearchGate.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds. MDPI.
- Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence. The Journal of Physical Chemistry C.
- Radical-nucleophilic aromatic substitution. Wikipedia.
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.
- Alkyne-containing chelating ligands: synthesis, properties and metal coordination of 1,2-di(quinolin-8-yl)ethyne. PubMed.
- Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. National Center for Biotechnology Information.
- 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- Nucleophlic aromatic substitution. YouTube.
- Struggling with Suzuki Reaction : r/Chempros. Reddit.
- (Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II) Hexafluorophosphate. MDPI.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. CHIMIA.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. SciSpace.
- Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Publications.
- Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. ResearchGate.
- 6,8-Dibromoquinoline. National Center for Biotechnology Information.
- Sonogashira Coupling. Organic Chemistry Portal.
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Alkyne-containing chelating ligands: synthesis, properties and metal coordination of 1,2-di(quinolin-8-yl)ethyne - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of bromo- vs. chloro-substituted quinoline derivatives
An In-Depth Comparative Guide to the Biological Activity of Bromo- vs. Chloro-Substituted Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2] Among the myriad of possible modifications, halogenation stands out as a powerful strategy to modulate the physicochemical properties and biological efficacy of these derivatives. The introduction of a halogen atom, such as bromine or chlorine, significantly alters a molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets.[3]
This guide provides a detailed, objective comparison of the biological activities of bromo- and chloro-substituted quinoline derivatives. By synthesizing experimental data from authoritative sources, we aim to elucidate the nuanced differences in their anticancer, antimicrobial, and antimalarial properties, offering field-proven insights for researchers in drug discovery and development.
Comparative Analysis of Anticancer Activity
Halogenated quinolines have emerged as a promising class of anticancer agents, with their cytotoxic effects being highly dependent on the nature and position of the halogen substituent on the quinoline ring.[1][3]
Insights from Experimental Data:
-
Bromo-substituted quinolines have demonstrated significant antiproliferative and apoptotic effects across various cancer cell lines. For instance, 6-bromo-5-nitroquinoline has shown potent activity against glioblastoma (C6), cervical cancer (HeLa), and adenocarcinoma (HT29) cells, with its efficacy linked to the induction of apoptosis.[4][5] Furthermore, derivatives like 5,7-dibromo-8-hydroxyquinoline exhibit strong antiproliferative effects and have been identified as potential inhibitors of Topoisomerase I, a crucial enzyme in DNA replication.[5][6]
-
Chloro-substituted quinolines also serve as critical precursors and active compounds in oncology research. Derivatives of 2-chloroquinoline-3-carbaldehyde are used to synthesize compounds with notable cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines.[3] The 7-chloroquinoline scaffold, famous for its role in antimalarial drugs, is also prevalent in compounds designed for anticancer applications, with studies showing that 7-chloro-4-quinolinylhydrazone derivatives exhibit good cytotoxic activity against leukemia (HL-60) and central nervous system cancer cell lines.[7]
Causality Behind Experimental Observations: The choice between a bromo- or chloro-substituent is a strategic one in drug design. Bromine, being larger and more polarizable than chlorine, can form stronger halogen bonds and may enhance lipophilicity to a greater extent, potentially improving membrane permeability. Conversely, the smaller size and higher electronegativity of chlorine can lead to different steric and electronic interactions within a target's binding pocket. The position of the halogen is paramount; for example, a 7-chloro substitution has been shown to be a key feature in many biologically active quinolines.[7][8]
Quantitative Comparison of Anticancer Activity (IC₅₀ Values)
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for representative bromo- and chloro-substituted quinoline derivatives against various cancer cell lines, providing a quantitative basis for comparison.
| Compound | Halogen | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Bromo-5-nitroquinoline | Bromo | HT29 (Colon) | < 5-75 µg/mL | [5] |
| 5,7-Dibromo-8-hydroxyquinoline | Bromo | C6 (Glioblastoma) | ~18.5 | [6] |
| 5,7-Dibromo-8-hydroxyquinoline | Bromo | HeLa (Cervical) | ~20.9 | [6] |
| 5,7-Dibromo-8-hydroxyquinoline | Bromo | HT29 (Colon) | ~18.1 | [6] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | Chloro | MCF-7 (Breast) | Not specified, but showed 82.9% growth reduction | [9] |
| 7-Chloroquinoline Derivative (Compound 9) | Chloro | MCF-7 (Breast) | 21.41 | [10] |
| 7-Chloro-4-quinolinylhydrazone Derivative | Chloro | HL-60 (Leukemia) | 0.314 µg/cm³ | [7] |
Note: Direct comparison is challenging due to variations in the core quinoline structure and assay conditions across different studies. The data highlights the general potency of both classes.
Comparative Analysis of Antimicrobial Activity
The quinoline nucleus is a validated pharmacophore for developing antimicrobial agents. Halogenation often enhances this activity, broadening the spectrum against both bacterial and fungal pathogens.
Insights from Experimental Data:
-
Bromo-substituted quinolines have shown potent and broad-spectrum activity. Notably, 9-bromo substituted indolizinoquinoline-5,12-dione derivatives are effective against both Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[11] In the antifungal realm, a compound named bromoquinol has been identified as a wide-spectrum antifungal agent that functions by interfering with fungal iron utilization and inducing oxidative stress.[12][13] Other 4-bromo-pyrrolo[1,2-a]quinoline derivatives have also demonstrated significant inhibitory activity against Candida albicans.[14]
-
Chloro-substituted quinolines are frequently reported to have good antibacterial activity. Analogs have shown efficacy against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3] The well-known 7-chloroquinoline core is a common feature in compounds synthesized for antimicrobial screening.[15]
Quantitative Comparison of Antimicrobial Activity (MIC Values)
| Compound Class/Derivative | Halogen | Target Organism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | 9-Bromo substituted indolizinoquinoline-5,12-dione (Compound 7) | Bromo | E. coli ATCC25922 | 2 |[11] | | 9-Bromo substituted indolizinoquinoline-5,12-dione (Compound 7) | Bromo | S. aureus (MRSA) | 0.031 |[11] | | Bromoquinol | Bromo | Aspergillus fumigatus | Not specified, potent activity |[12] | | 4-Bromo-pyrrolo[1,2-a]quinoline (BQ-06, 07, 08) | Bromo | Candida albicans | 0.4 |[14] | | Chloro-substituted quinoline analogs | Chloro | S. aureus, E. coli | Good activity reported |[3] | | 7-Chloroquinoline derivative (Compound 9) | Chloro | Various bacteria | Moderate to good inhibition zones |[10] |
Comparative Analysis of Antimalarial Activity
The 4-aminoquinoline scaffold, particularly 7-chloro-4-aminoquinoline (the core of chloroquine), is historically the most important framework for antimalarial drugs.[16] Modifications, including altering the halogen, continue to be a key strategy to combat drug-resistant strains of Plasmodium falciparum.
Insights from Experimental Data:
-
Chloro-substituted quinolines are the gold standard in this category. Numerous studies focus on synthesizing novel 7-chloroquinoline derivatives to overcome chloroquine resistance.[15][17] The mechanism often involves accumulation in the parasite's acidic food vacuole and interference with the detoxification of heme into hemozoin.[18]
-
Bromo-substituted quinolines are also being explored. Structure-activity relationship (SAR) analyses have revealed that halogen substitutions, including both bromine and chlorine, can enhance antimalarial activity.[19] The choice between them can influence the compound's ability to circumvent resistance mechanisms developed by the parasite.[20]
Quantitative Comparison of Antimalarial Activity (IC₅₀ Values)
| Compound Class/Derivative | Halogen | P. falciparum Strain | IC₅₀ (µM) | Reference |
| 7-Chloroquinoline Derivative (Compound 9) | Chloro | K1 (Chloroquine-Resistant) | 11.92 | [15] |
| 7-Chloroquinoline-Triazole Hybrid (Compound 9) | Chloro | D10 (Chloroquine-Sensitive) | 0.349 | [17] |
| Quinoline-Furanone Hybrid (Compound 5g) | Bromo | K1 (Chloroquine-Resistant) | Similar to Chloroquine | [19] |
| Quinoline-Furanone Hybrid (Compound 6e) | Chloro | K1 (Chloroquine-Resistant) | Similar to Chloroquine | [19] |
Structure-Activity Relationship (SAR): A Logical Framework
The biological activity of a halogenated quinoline is not determined by the halogen alone but by a combination of factors including its position, the electronic environment, and the overall molecular architecture.
-
Lipophilicity & Permeability: Halogens increase the lipophilicity of the quinoline core. This generally enhances the molecule's ability to cross biological membranes, such as the cell wall of bacteria or the membrane of a cancer cell, which is often a prerequisite for activity.
-
Electronic Effects: The electronegativity of chlorine and bromine withdraws electron density from the quinoline ring, altering its reactivity and ability to interact with biological targets through polar or hydrogen-bonding interactions.
-
Steric Hindrance & Binding: The size of the halogen (Br > Cl) and its position dictate how the molecule fits into the active site of an enzyme or receptor. A bulky substituent can either promote favorable hydrophobic interactions or cause steric clashes that reduce potency.[21]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution Assay for MIC Determination
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the bacterial or fungal strain overnight and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microbe + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. [22]
Conclusion and Future Outlook
The available evidence clearly demonstrates that both bromo- and chloro-substituted quinolines are exceptionally valuable scaffolds in the development of new therapeutic agents. [3]
-
In anticancer research, bromo-derivatives like 5,7-dibromo-8-hydroxyquinoline show strong antiproliferative activity, potentially through mechanisms like Topoisomerase I inhibition, while 7-chloroquinoline derivatives continue to yield potent cytotoxic compounds. [6][7]* In the antimicrobial field, bromo-substituted quinolines have shown remarkable efficacy against resistant bacteria and a broad spectrum of fungi, whereas chloro-quinolines are well-established antibacterial agents. [3][11][12]* In antimalarial drug design, the 7-chloro-4-aminoquinoline core remains a privileged structure, but SAR studies indicate that bromo-substitution is also a viable strategy for enhancing activity, particularly against resistant parasite strains. [19] The choice between bromine and chlorine is not arbitrary but a critical design element that modulates the compound's interaction with its biological target. The ultimate biological effect is a complex interplay between the halogen's identity, its position on the quinoline ring, and the presence of other functional groups. While this guide synthesizes current knowledge, direct, head-to-head comparative studies of isomeric bromo- and chloro-quinolines under identical conditions are essential to fully dissect the specific contributions of each halogen and to guide the rational design of next-generation therapeutic agents.
References
- Time in Pasuruan, ID.
- Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed.
- Navigating the Bioactive Landscape: A Comparative Analysis of Chloro- vs. Bromo-isoquinoline-1-carbaldehydes - Benchchem.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH.
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis Online.
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - ResearchG
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central.
- (PDF)
- Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simul
- A Comparative Guide to the Biological Activity of 3-Bromoquinoline and Other Haloquinolines - Benchchem.
- Structure Activity Rel
- Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH.
- Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities - IOSR Journal.
- Investigating the activity of quinine analogues vs. chloroquine resistant Plasmodium falciparum - PMC - NIH.
- Structure--activity rel
- Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lact
- Comprehensive review on current developments of quinoline-based anticancer agents.
- Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - NIH.
- Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them - AIP Publishing.
- In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans - PubMed.
- An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline - Benchchem.
- Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Fe
- Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl)
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH.
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
- quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus | Journal of Antimicrobial Chemotherapy | Oxford Academic.
- The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumig
- Identification and structure activity relationships of quinoline tertiary alcohol modul
- Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narr
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI.
- Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl)
- Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC - NIH.
- Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC - NIH.
- Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach - NIH.
- 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Rel
- A Comparative Analysis of Amino-Alcohol Quinoline Derivatives and Chloroquine in Anti-Malarial Efficacy - Benchchem.
- Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC - NIH.
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central.
- Recent Developments on Antimicrobial Quinoline Chemistry - ResearchG
- A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids - ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 22. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of N-(5-bromoquinolin-8-yl)acetamide: A Comparative Study
Introduction
N-(5-bromoquinolin-8-yl)acetamide is a vital heterocyclic building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous pharmacologically active agents, and the specific substitution pattern of this compound—an acetamide group at the 8-position and a bromine atom at the 5-position—offers versatile handles for further chemical modification.[1] The 8-aminoquinoline core, for instance, is famously associated with antimalarial drugs like Primaquine and Tafenoquine.[2] The bromine atom serves as a key functional group for introducing complexity through cross-coupling reactions, while the acetamide can influence solubility and act as a directing group.[3]
This guide provides an in-depth comparative analysis of the primary synthetic methodologies for preparing this compound. We will dissect the strategic choices behind each route, provide validated experimental protocols, and offer data-driven recommendations to help researchers select the optimal method for their specific needs, whether for small-scale discovery or larger-scale synthesis.
Retrosynthetic Analysis: Deconstructing the Target Molecule
The most logical and common disconnection for this compound is at the amide C-N bond. This retrosynthetic approach identifies 8-amino-5-bromoquinoline as the key amine precursor and an acetyl group source (such as acetic anhydride or acetyl chloride) as the electrophilic partner. This strategy forms the basis of our primary synthetic method.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of the Key Precursor, 8-amino-5-bromoquinoline
The success of the overall synthesis hinges on the efficient preparation of the 8-amino-5-bromoquinoline intermediate. The most direct and high-yielding method involves the regioselective bromination of commercially available 8-aminoquinoline.
Mechanism Insight: The potent ortho-, para-directing effect of the amino group (-NH₂) at the C8 position strongly activates the quinoline ring towards electrophilic aromatic substitution. This directs the incoming electrophile (Br⁺) preferentially to the C5 and C7 positions. By carefully controlling the stoichiometry of the brominating agent, selective C5 monobromination can be achieved with high fidelity.[4] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a mild and controlled source of electrophilic bromine, minimizing over-bromination and side reactions.[4]
Caption: Synthesis of the key 8-amino-5-bromoquinoline precursor.
Experimental Protocol: Synthesis of 8-amino-5-bromoquinoline
-
Reaction Setup: To a solution of 8-aminoquinoline (1.0 eq) in acetonitrile (CH₃CN), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to remove succinimide, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 8-amino-5-bromoquinoline.
Part 2: A Comparative Analysis of Amide Formation Methodologies
With the key precursor in hand, we can now compare the two most prominent methods for the final acylation step.
Method A: Classical N-Acetylation (The Workhorse Route)
This is the most straightforward and widely used method. It involves the direct reaction of 8-amino-5-bromoquinoline with an acetylating agent.
-
Choice of Reagent:
-
Acetic Anhydride ((CH₃CO)₂O): Highly effective and generally preferred. It is less volatile and corrosive than acetyl chloride. The reaction byproduct is acetic acid, which is easily removed during work-up.[5]
-
Acetyl Chloride (CH₃COCl): More reactive than acetic anhydride, leading to faster reaction times. However, it is highly corrosive and releases hydrogen chloride (HCl) gas, which must be scavenged by a base (e.g., pyridine, triethylamine) to drive the reaction to completion and prevent salt formation with the product.[6]
-
The use of acetic anhydride often provides a cleaner reaction profile for this substrate.
Experimental Protocol (Method A): N-Acetylation with Acetic Anhydride
-
Reaction Setup: Dissolve 8-amino-5-bromoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A mild base like pyridine (1.2 eq) can be added to act as a catalyst and neutralize the acetic acid byproduct.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC.
-
Quenching and Work-up: Quench the reaction by slowly adding water. Separate the organic layer, and wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to remove acetic acid), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid, this compound, can be purified by recrystallization from ethanol to yield a high-purity product.
Method B: Copper-Catalyzed One-Pot N-Acylation and C5-Bromination
For researchers seeking to improve step economy, a one-pot synthesis starting from 8-aminoquinoline is an elegant alternative. Recent literature has described copper-catalyzed methods where an acyl halide can serve as the donor for both the acyl group and the halogen atom.[7] This domino reaction combines N-acylation and C5-H halogenation into a single operation.
-
Mechanism Insight: This reaction is believed to proceed via an initial N-acylation of the 8-aminoquinoline. The resulting amide then acts as a directing group, facilitating a copper-promoted C5-H bond activation and subsequent halogenation.[8][9] The acyl bromide serves the dual role of acylating agent and bromine source.
Representative Protocol (Method B): One-Pot Synthesis
Note: This is a specialized method requiring catalyst optimization.
-
Reaction Setup: In a sealed reaction vessel, combine 8-aminoquinoline (1.0 eq), a copper catalyst (e.g., CuBr, 10-20 mol%), and a suitable solvent like DMSO.
-
Reagent Addition: Add acetyl bromide (AcBr) (2.0-3.0 eq) to the mixture.
-
Reaction: Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed extensively with water and brine to remove the DMSO and copper salts. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to isolate this compound.
Caption: Comparison of the two primary synthetic workflows.
Part 3: Quantitative Data and Method Comparison
| Feature | Method A: Classical N-Acetylation | Method B: One-Pot Domino Reaction |
| Starting Material | 8-Aminoquinoline (for precursor step) | 8-Aminoquinoline |
| Overall Steps | Two distinct synthetic operations | One pot |
| Key Reagents | NBS, Acetic Anhydride | Acetyl Bromide, Copper Catalyst |
| Typical Overall Yield | High (often >80% over two steps) | Moderate to Good (typically 50-75%) |
| Purification | Recrystallization often sufficient | Column chromatography usually required |
| Scalability | Excellent; robust and well-understood | Moderate; catalyst loading and heat transfer can be challenging |
| Safety & Handling | NBS and acetic anhydride require care. | Acyl bromides are highly corrosive; reactions are heated in a sealed vessel. |
| Simplicity | High; ideal for standard lab equipment. | Moderate; requires catalyst and inert atmosphere/sealed tube. |
Conclusion and Recommendations
For the majority of laboratory applications, Method A (Classical N-Acetylation) is the recommended route for synthesizing this compound. This two-step process, involving the bromination of 8-aminoquinoline followed by acetylation with acetic anhydride, is robust, high-yielding, and procedurally simple. The purification of both the intermediate and the final product is typically straightforward, often achievable through recrystallization, which is highly advantageous for scalability and purity.
Method B (One-Pot Domino Reaction) represents a more advanced and elegant approach that offers improved step economy. It is an excellent choice for library synthesis or when exploring novel reaction methodologies. However, it generally provides lower yields and necessitates chromatographic purification to remove the catalyst and byproducts. The optimization of reaction conditions can also be more time-consuming.
Ultimately, the choice of method depends on the researcher's specific goals. For reliable, high-yield production of the target compound, the classical two-step approach remains the gold standard.
References
- ChemBK. (2024). This compound.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.
- Chemguide. the preparation of amides.
- Fisher Scientific. Amide Synthesis.
- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- ResearchGate. (2015). solvent-free synthesis of amide: a novel technique of green chemistry.
- Wikipedia. 8-Aminoquinoline.
- PubChem. N-[(5-bromo-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide.
- ResearchGate. (2008). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- PubMed. (2018). Copper-Catalyzed One-Pot N-Acylation and C5-H Halogenation of 8-Aminoquinolines: The Dual Role of Acyl Halides.
- Beilstein Journals. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
- MySkinRecipes. N-(quinolin-5-yl)acetamide.
- Chemical-Suppliers. This compound.
- BIOFOUNT. 99851-80-6|this compound.
- ResearchGate. (2022). Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j).
- RSC Publishing. (2023). Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent.
Sources
- 1. N-(quinolin-5-yl)acetamide [myskinrecipes.com]
- 2. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. acgpubs.org [acgpubs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Amide Synthesis [fishersci.dk]
- 7. Copper-Catalyzed One-Pot N-Acylation and C5-H Halogenation of 8-Aminoquinolines: The Dual Role of Acyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]
- 9. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional re ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00088E [pubs.rsc.org]
A Researcher's Guide to Purity Validation: Elemental Analysis of N-(5-bromoquinolin-8-yl)acetamide
In the landscape of pharmaceutical research and development, the confirmation of a compound's purity is a foundational pillar of scientific rigor. For novel intermediates like N-(5-bromoquinolin-8-yl)acetamide, a molecule with potential applications in medicinal chemistry, establishing purity is not merely a quality control step but a prerequisite for reliable biological and chemical studies. This guide provides an in-depth comparison of elemental analysis with other prevalent analytical techniques for the purity validation of this specific quinoline derivative.
The molecular formula of this compound is C₁₁H₉BrN₂O.[1][2] This guide will delve into the nuances of elemental analysis as a primary method for confirming this empirical formula and, by extension, the compound's purity. We will explore the causality behind experimental choices and contrast its performance with orthogonal methods like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Principle of Purity: Why Elemental Analysis Matters
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a combustion-based technique that provides the mass fractions of these elements in a sample.[3][4] For halogen-containing compounds like this compound, the analysis is extended to include bromine. The principle is straightforward: a sample is combusted at high temperatures in an oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂, and HBr).[5] These gases are then separated and quantified by detectors, such as a thermal conductivity detector.[6]
The power of elemental analysis lies in its ability to provide a direct measure of the elemental composition. This data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values is a strong indicator of high purity.[7] For a new chemical entity, many scientific journals require the elemental analysis results to be within ±0.4% of the calculated values to be considered evidence of purity.[8][9]
Theoretical vs. Expected Elemental Composition
For this compound (C₁₁H₉BrN₂O), the theoretical elemental composition is:
-
Carbon (C): 49.84%
-
Hydrogen (H): 3.42%
-
Nitrogen (N): 10.57%
-
Bromine (Br): 30.14%
-
Oxygen (O): 6.03% (Often determined by difference)
Any significant deviation from these values can indicate the presence of impurities, such as residual solvents, starting materials, or by-products.
Experimental Workflow: A Self-Validating System
The protocol for elemental analysis is designed to be a self-validating system, ensuring the accuracy and reliability of the results.
Caption: Workflow for Elemental Analysis of this compound.
A Comparative Look: Elemental Analysis vs. Alternative Techniques
While elemental analysis is a powerful tool, a multi-faceted approach to purity validation is often necessary. Here, we compare it with other common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry.[10] It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[11] For this compound, a reversed-phase HPLC method would likely be employed.
-
Strengths: HPLC offers high sensitivity for detecting and quantifying trace impurities, often at parts-per-million levels.[12] It is particularly effective for identifying related substances and degradation products.
-
Limitations: HPLC relies on the detection of analytes, typically by UV absorbance.[13] Non-UV active impurities may go undetected. Furthermore, quantification is relative to a reference standard unless a universal detector is used.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight of the analyte and its fragments.[14] It is an exceptionally sensitive technique for detecting impurities.[15]
-
Strengths: MS provides direct evidence of molecular weight, confirming the identity of the main component.[16] Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are highly sensitive for detecting trace elemental impurities.[17]
-
Limitations: While highly sensitive, MS is not inherently quantitative without the use of internal standards. Ionization efficiency can vary significantly between different compounds, making it difficult to compare the relative amounts of different components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule.[18] It is based on the absorption of electromagnetic radiation by atomic nuclei in a magnetic field.[19]
-
Strengths: NMR is a powerful tool for structural elucidation and can confirm the identity of this compound.[20][21] Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample without the need for a specific reference standard of the analyte.[22][23]
-
Limitations: NMR is generally less sensitive than HPLC or MS for detecting trace impurities.[24] Impurities present at levels below ~0.1% may not be readily detectable.
Data-Driven Comparison: Choosing the Right Tool
The selection of an analytical technique for purity validation should be guided by the specific information required.
| Technique | Information Provided | Sensitivity | Quantification | Primary Application for this compound |
| Elemental Analysis | Elemental composition, empirical formula confirmation | Low to moderate | Absolute | Confirmation of bulk purity and elemental composition |
| HPLC | Detection and quantification of related substances and impurities | High | Relative (to a standard) | Routine quality control, detection of process impurities |
| MS | Molecular weight confirmation, detection of trace impurities | Very High | Semi-quantitative | Identification of unknown impurities, trace metal analysis |
| NMR | Structural confirmation, absolute purity determination (qNMR) | Moderate | Absolute (qNMR) | Structural verification, orthogonal purity assessment |
The Synergy of Orthogonal Methods
For comprehensive purity validation of this compound, a combination of orthogonal methods is recommended. Elemental analysis provides a fundamental assessment of the bulk sample's elemental composition. HPLC is ideal for detecting and quantifying organic impurities, while MS can identify these impurities and detect trace metals. NMR confirms the structure and, through qNMR, offers an independent and absolute measure of purity. This multi-pronged approach provides the highest level of confidence in the compound's quality, a critical aspect of drug development and scientific research. The validation of these analytical procedures should be conducted in accordance with guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[25][26][27][28]
Caption: Inter-relationship of analytical techniques for comprehensive purity validation.
References
- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. URL
- Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. URL
- Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. LCGC. URL
- Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. URL
- Elemental analysis. Wikipedia. URL
- A Look at Elemental Analysis for Organic Compounds. AZoM. URL
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. URL
- NMR Spectroscopy: Principle, NMR Active Nuclei, Applic
- Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). Technology Networks. URL
- CHNSO Analyzer Tech and Applic
- The benefits of high-resolution mass spectrometry for impurity profiling. LGC. URL
- Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. URL
- ICH Q2 R1: Mastering Analytical Method Valid
- Elemental Analysis - Organic & Inorganic Compounds. Eltra. URL
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. URL
- Mass Spectrometry in Drug Development Applic
- Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing. URL
- Approaching Elemental Impurity Analysis. Pharmaceutical Technology. URL
- An International Study Evaluating Elemental Analysis. ACS Central Science. URL
- HPLC Testing and Analysis - Detailed Guide for Accur
- Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Triclinic Labs. URL
- C H N S ANALYSIS.pptx. Slideshare. URL
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. URL
- Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. URL
- An International Study Evaluating Elemental Analysis. PubMed Central. URL
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. URL
- This compound. ChemBK. URL
- 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. URL
- Nuclear Magnetic Resonance in the Structural Elucidation of N
- CHNS Elemental Analysers. The Royal Society of Chemistry. URL
- Elemental analysis: operation & applic
- Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. PPGFARMA. URL
- Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future.
- How to Use XRF to Rapidly Trace Elemental Analysis While Ensuring the Purity of Pharmaceuticals. Malvern Panalytical. URL
- Analytical Methods for Elemental Impurities in Pharmaceuticals. Alfa Chemistry. URL
- ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. Agilent. URL
- A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Benchchem. URL
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. URL
- I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. Reddit. URL
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. URL
- N-[(5-bromo-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide. PubChem. URL
- This compound. Chemical-Suppliers. URL
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | CAS 99851-80-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Elemental analysis - Wikipedia [en.wikipedia.org]
- 4. azom.com [azom.com]
- 5. rsc.org [rsc.org]
- 6. C H N S ANALYSIS.pptx [slideshare.net]
- 7. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moravek.com [moravek.com]
- 11. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 12. Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC) [eureka.patsnap.com]
- 13. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 14. innovationaljournals.com [innovationaljournals.com]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. longdom.org [longdom.org]
- 17. netpharmalab.es [netpharmalab.es]
- 18. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 19. jchps.com [jchps.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. acdlabs.com [acdlabs.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 26. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 27. database.ich.org [database.ich.org]
- 28. fda.gov [fda.gov]
A Comparative Guide to Establishing a Primary Reference Standard for N-(5-bromoquinolin-8-yl)acetamide
This guide provides a comprehensive framework for the synthesis, purification, and multi-faceted analytical characterization required to establish N-(5-bromoquinolin-8-yl)acetamide as a primary reference standard. The methodologies detailed herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, emphasizing scientific rationale and adherence to rigorous international guidelines.
The Imperative for a Well-Characterized Reference Standard
This compound is a key intermediate in the synthesis of various pharmacologically active molecules.[1] As with any component destined for pharmaceutical use, all analytical testing relies on a point of comparison to ensure identity, purity, and strength. This point of comparison is the reference standard. A primary reference standard is a substance shown through an extensive set of analytical tests to be authentic material of high purity.[2][3]
The U.S. Food and Drug Administration (FDA) and international bodies mandate that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized".[4] This guide presents a comparative analysis of orthogonal analytical techniques, not merely as procedures, but as a self-validating system to build a comprehensive and trustworthy profile of the candidate material, in alignment with principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7]
Phase 1: Material Genesis – A Strategy for High Purity Synthesis
The qualification of a reference standard begins with its synthesis. The chosen synthetic route must not only be efficient but also yield a product that is amenable to rigorous purification. For this compound, a selective C5-H bromination of an N-(8-quinolinyl)amide precursor is an effective strategy.[8][9] The rationale for this choice is the high regioselectivity, which minimizes the formation of isomeric impurities that can be challenging to remove.
The objective of the purification process is to elevate a standard production-grade batch to reference standard quality, which typically requires a purity of 99.5% or higher.[10] A multi-step approach is essential.
Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow for the candidate reference standard.
Causality Behind Experimental Choices:
-
Column Chromatography: This is the primary tool for separating the target compound from unreacted starting materials, reagents, and major by-products. The choice of solvent system (e.g., hexane/ethyl acetate) is critical and must be optimized for maximum resolution.[8]
-
Recrystallization: This step is crucial for removing trace impurities and achieving high crystalline order. It leverages differences in solubility between the desired compound and impurities at varying temperatures. The process inherently selects for the thermodynamically stable polymorph, which is a desirable characteristic for a reference standard.
Phase 2: Comprehensive Characterization – An Orthogonal Approach
No single analytical technique is sufficient to fully characterize a reference standard. An orthogonal approach, using multiple methods that rely on different physicochemical principles, is required to build a complete and reliable purity profile.
Structural Identity and Confirmation
These tests confirm that the synthesized material is, unequivocally, this compound.
Table 1: Comparison of Techniques for Structural Elucidation
| Technique | Purpose | Strengths | Limitations |
| ¹H & ¹³C NMR | Unambiguous structural confirmation and identification of organic impurities. | Provides detailed information on molecular structure and connectivity. Highly specific. | Lower sensitivity compared to MS; requires soluble sample. |
| Mass Spectrometry | Confirms molecular weight and elemental composition (with HRMS). | Extremely high sensitivity; provides fragmentation patterns for structural clues. | Isomers may not be distinguishable; ionization can be challenging for some molecules. |
| FTIR Spectroscopy | Confirms the presence of key functional groups (Amide C=O, N-H, C-Br, Aromatic C-H). | Fast, non-destructive, and provides a unique molecular fingerprint. | Provides limited structural information; not suitable for complex mixture analysis. |
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Preparation: Accurately weigh ~10 mg of the candidate standard and dissolve in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Analysis: Compare the observed chemical shifts, coupling constants, and integration values with established literature data.[8] The ¹H NMR should show a singlet for the acetyl methyl group (~2.35 ppm) and distinct aromatic protons. The ¹³C NMR will confirm the number of unique carbon environments.
-
Trustworthiness: The absence of significant unassigned signals provides confidence in the material's identity and preliminary purity.
Purity and Impurity Profiling
This is the most critical phase of characterization, where the absolute purity is determined by quantifying all extraneous components.
Workflow for Orthogonal Purity Assessment
Caption: Orthogonal testing workflow for purity assignment.
Table 2: Comparison of Quantitative Purity Techniques
| Technique | Analyte(s) | Principle | Strengths | Limitations |
| HPLC-UV | Organic process impurities & degradation products. | Chromatographic separation based on polarity. | High sensitivity and resolving power for related substances. The cornerstone of purity analysis. | Requires soluble analytes with a chromophore. Assumes equal response factor for unknown impurities. |
| Karl Fischer | Water content. | Coulometric or volumetric titration based on the Bunsen reaction. | Gold standard for water quantification; highly accurate and specific. | Only measures water. |
| Headspace GC | Volatile residual solvents. | Partitioning of volatiles into headspace followed by chromatographic separation. | High sensitivity for volatile organic compounds (VOCs). | Not suitable for non-volatile or thermally labile compounds. |
| TGA | Total volatile content (water, solvents) and non-volatile residue. | Measures mass change as a function of temperature. | Provides information on thermal stability and composition. | Not specific; cannot differentiate between water and solvents. |
| DSC | Solid-state purity (eutectic melting). | Measures heat flow into a sample versus temperature. | Orthogonal to chromatography; based on thermodynamic principles (Van't Hoff equation). | Requires crystalline, thermally stable material; less accurate for purities >99.5%. |
Protocol 2: Purity Determination by HPLC-UV
This protocol must be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH Q2(R1) guidelines.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 20% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability: Prepare a solution of the candidate standard spiked with a known related impurity. Verify that the resolution between the main peak and the impurity is >2.0 and that the tailing factor for the main peak is <1.5.
-
Sample Preparation: Prepare a solution of the candidate standard in acetonitrile/water at a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample and integrate all peaks.
-
Calculation: Calculate the percentage of each impurity using the area percent method (assuming a response factor of 1.0 for unknown impurities). The sum of these areas represents the total organic impurity content.
Causality Behind Experimental Choices:
-
A C18 column is chosen as it is a versatile reverse-phase column suitable for retaining moderately polar aromatic compounds like quinolines.[11]
-
A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable run time.
-
Phosphoric acid is used to buffer the mobile phase and sharpen the peak shape of the amine-containing quinoline ring.
Protocol 3: Thermal Analysis (DSC/TGA)
-
TGA Analysis:
-
Accurately weigh 5-10 mg of the candidate standard into a platinum or ceramic TGA pan.
-
Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Observe for any mass loss below 120 °C, which would indicate the presence of residual water or volatile solvents. Mass loss at higher temperatures before decomposition indicates thermal stability.
-
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the candidate standard into a hermetically sealed aluminum pan.
-
Heat the sample from 25 °C to 200 °C at a rate of 2 °C/min.
-
Analysis: Determine the onset temperature and peak maximum of the melting endotherm. A sharp endotherm is indicative of high crystalline purity. The literature melting point is approximately 139-141 °C.[8] Purity can be estimated using the instrument's software based on the Van't Hoff equation.[12]
-
Causality Behind Experimental Choices:
-
Running TGA first provides crucial information about the presence of volatiles and the decomposition temperature, which informs the appropriate temperature range for the DSC experiment to avoid analyzing a degrading sample.
-
A slow heating rate in DSC (2 °C/min) provides better resolution of the melting transition, allowing for a more accurate determination of the onset temperature and purity calculation.
Phase 3: Data Synthesis and Final Purity Assignment
The final assigned purity is not the result of a single measurement but a synthesis of all orthogonal data via a mass balance approach. This method provides the most accurate and defensible purity value.
Purity Assignment Formula:
Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Non-Volatile Residue)
Table 3: Example Data Synthesis for Purity Assignment
| Analytical Method | Parameter Measured | Example Result | Contribution to Impurity Profile |
| HPLC-UV | Total Organic Impurities | 0.15% | 0.15% |
| Karl Fischer Titration | Water Content | 0.20% | 0.20% |
| Headspace GC | Total Residual Solvents (Ethanol, Hexane, Ethyl Acetate) | <0.05% | 0.05% |
| TGA | Residue at 600 °C (Non-Volatile/Inorganic) | <0.01% | 0.01% |
| Total Impurities | 0.41% | ||
| Assigned Purity | (100% - 0.41%) | 99.59% |
This assigned value, along with the comprehensive characterization data, forms the Certificate of Analysis for the primary reference standard. This standard can now be used with confidence for critical applications such as assaying new batches of this compound, identifying impurities, and validating analytical methods.
References
- This compound - ChemBK. (2024). ChemBK. [Link]
- General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). uspbpep.com. [Link]
- Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.).
- How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (2026).
- Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. [Link]
- What is meant by reference standard in pharmaceuticals? (2023). GMP SOP. [Link]
- USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025. (2025). [Link]
- Transition-Metal-Free Oxidative C5C−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides. (n.d.). The Royal Society of Chemistry. [Link]
- WHO: Update of Guideline of Reference Standards. (2025). ECA Academy. [Link]
- <11> USP REFERENCE STANDARDS. (n.d.). [Link]
- How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regul
- Pharmaceutical quality control: the reference standards labyrinth. (n.d.). European Pharmaceutical Review. [Link]
- WHO General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.).
- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Valid
- ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (n.d.). [Link]
- Temperature standard reference materials for thermal analysis. (2025).
- What is a Certified Reference Material? (n.d.).
- General Chapters: <891> THERMAL ANALYSIS. (n.d.). uspbpep.com. [Link]
- The ABC's of Reference Standard Management. (n.d.). [Link]
- ICTA Certified Reference M
- How Do You Prepare Reference Standards and Solutions? (2015). Spectroscopy Online. [Link]
- N-(5-bromoisoquinolin-8-yl)acetamide. (n.d.). Chemspace. [Link]
- Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. (2023). RSC Publishing. [Link]
- Separation of Acetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- 2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide. (n.d.). PMC - NIH. [Link]
- 99851-80-6|this compound. (n.d.). BIOFOUNT. [Link]
- Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). (n.d.).
- N-[(5-bromo-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide. (n.d.). PubChem. [Link]
- Reference M
- This compound | CAS 99851-80-6. (n.d.). Chemical-Suppliers. [Link]
- Rearrangement of 2-Bromo-N-quinoline-8-yl-acetamide Leading to New Heterocycle. (2025).
- Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies. (2025).
- Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. gmpsop.com [gmpsop.com]
- 3. documents.lgcstandards.com [documents.lgcstandards.com]
- 4. pharmtech.com [pharmtech.com]
- 5. uspbpep.com [uspbpep.com]
- 6. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 7. database.ich.org [database.ich.org]
- 8. rsc.org [rsc.org]
- 9. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional re ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00088E [pubs.rsc.org]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. uspbpep.com [uspbpep.com]
A Comparative Guide to the Efficacy of Catalysts for N-(5-bromoquinolin-8-yl)acetamide Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the quinoline scaffold remains a cornerstone of modern medicinal chemistry and materials science. The N-(5-bromoquinolin-8-yl)acetamide motif, in particular, presents a versatile platform for the synthesis of novel therapeutic agents and functional materials. The strategic placement of the bromo and acetamido groups offers multiple avenues for chemical modification. This guide provides a comparative analysis of the leading transition metal catalysts—palladium, copper, and rhodium—for the C-H functionalization of this important substrate. We will delve into the mechanistic nuances, comparative efficacy, and practical considerations for each catalytic system, supported by experimental data from analogous systems.
The Strategic Role of the 8-Acetamido Directing Group
The N-acetyl group at the C8 position is not merely a synthetic handle but a powerful directing group in C-H activation chemistry. Through chelation assistance, it forms a stable five- or six-membered metallacycle with the transition metal center, bringing the catalyst into close proximity with the C-H bonds at the C7 and C5 positions. This directed metallation is the critical step that enables high regioselectivity, which would be challenging to achieve through conventional electrophilic substitution reactions on the electron-deficient quinoline ring. The inherent competition between functionalization at the C7 and C5 positions is a key consideration, often influenced by the specific catalyst and reaction conditions employed.
Palladium-Catalyzed Functionalization: A Versatile Tool for C-C Bond Formation
Palladium catalysis is a powerhouse for C-H arylation, alkylation, and alkenylation reactions. The 8-aminoquinoline directing group, a close relative of our target's 8-acetamido group, has been extensively used to facilitate these transformations.[1][2] The reactions typically proceed through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle.
Mechanistic Insight: The catalytic cycle generally begins with the coordination of the 8-acetamido group to the Pd(II) catalyst, followed by a concerted metalation-deprotonation (CMD) step to form a stable palladacycle.[3] This intermediate then reacts with a coupling partner (e.g., an aryl iodide or boronic acid), often involving an oxidative addition step to a Pd(IV) intermediate, which then undergoes reductive elimination to form the C-C bond and regenerate the active Pd(II) catalyst.[1]
Efficacy and Selectivity: Palladium catalysts, such as Pd(OAc)₂, are highly effective for the arylation of 8-amidoquinolines.[4] A key consideration for this compound is the potential for competitive activation of the C-Br bond. While C-H activation is often kinetically favored, careful optimization of reaction conditions is crucial to favor the desired C-H functionalization over a C-Br cross-coupling reaction. In some cases, the C-Br bond can be leveraged for subsequent orthogonal functionalization.
Copper-Catalyzed Functionalization: The Specialist for C-Heteroatom Bonds
Copper catalysts have carved a niche in C-H functionalization, particularly for the formation of C-N, C-O, and C-S bonds.[5][6] These reactions are often more cost-effective than their palladium-catalyzed counterparts. The use of copper catalysts for the remote C-H amination of quinolines has been well-documented.[7]
Mechanistic Rationale: The mechanism of copper-catalyzed C-H amination is believed to involve the formation of a Cu(III) intermediate. The reaction is often initiated by the coordination of the directing group to the copper catalyst, followed by C-H activation. The resulting organocopper intermediate can then react with an aminating agent.
Efficacy and Selectivity: Copper catalysts, such as Cu(OAc)₂ or CuI, have demonstrated high efficacy for the C5-selective thio/selenocyanation and amination of 8-aminoquinolines.[7][8] For this compound, copper catalysis offers a promising route for introducing nitrogen-based functional groups, which are prevalent in bioactive molecules. A recent study detailed a Cu-catalyzed formal C-H arylation and alkenylation of quinolines at the C7 position, highlighting the tunability of selectivity.[9][10]
Rhodium-Catalyzed Functionalization: Expertise in C-H Alkylation and Arylation
Rhodium catalysts, particularly those of the type [Cp*RhCl₂]₂, have emerged as powerful tools for C-H activation, enabling challenging alkylation and arylation reactions.[11][12] The N-oxide of the quinoline can act as a traceless directing group, facilitating C8-functionalization.[13][14]
Mechanistic Considerations: Rhodium-catalyzed C-H activation typically proceeds through a CMD mechanism, forming a five-membered rhodacycle. This intermediate can then react with various coupling partners, such as alkenes or alkynes, via migratory insertion, followed by reductive elimination to afford the functionalized product and regenerate the Rh(III) catalyst.[15]
Efficacy and Selectivity: Rhodium catalysts have shown excellent efficacy for the C8-H functionalization of quinolines.[16] For our substrate, the 8-acetamido group can similarly direct rhodium to the C7 position. The choice of ligands and additives is crucial for achieving high selectivity and yield.
Comparative Data Summary
| Catalyst System | Primary Application | Typical Catalyst | Directing Group Efficacy | Selectivity on 8-Amidoquinolines | Key Considerations |
| Palladium | Arylation, Alkylation | Pd(OAc)₂, PdCl₂ | High | C7 > C5 | Potential for competitive C-Br activation. Ligand choice is critical for reactivity and selectivity.[17] |
| Copper | Amination, Etherification, Thioetherification | Cu(OAc)₂, CuI, CuSO₄ | High | C5 or C7 depending on conditions | Cost-effective. Can be sensitive to air and moisture.[7][9] |
| Rhodium | Alkylation, Arylation | [Cp*RhCl₂]₂ | High | C7 | Often requires higher temperatures. Good functional group tolerance.[11][13] |
Visualizing the Workflow and Catalytic Cycle
General Experimental Workflow for C-H Functionalization
Caption: A generalized workflow for transition metal-catalyzed C-H functionalization.
Plausible Catalytic Cycle for Palladium-Catalyzed C7-Arylation
Caption: A simplified Pd(II)/Pd(IV) catalytic cycle for C-H arylation.
Experimental Protocols
Protocol 1: Palladium-Catalyzed C7-Arylation of this compound
Note: This protocol is adapted from methodologies for related 8-amidoquinoline substrates.[4]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), Pd(OAc)₂ (0.1 equiv.), and a suitable ligand (e.g., an N-acyl amino acid ligand, 0.2 equiv.).
-
Reagent Addition: Add the aryl iodide (1.5 equiv.), an oxidant such as Ag₂CO₃ (2.0 equiv.), and a base like K₂CO₃ (2.0 equiv.).
-
Solvent and Atmosphere: Add a suitable solvent (e.g., 1,2-dichloroethane) and purge the tube with an inert gas (e.g., argon) for 15 minutes.
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 120 °C) for the required time (e.g., 12-24 hours), monitoring by TLC.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed C5-Amination of this compound
Note: This protocol is based on established procedures for the amination of 8-aminoquinoline derivatives.[7]
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), Cu(OAc)₂ (0.2 equiv.), and a suitable amine (1.5 equiv.).
-
Base and Solvent: Add a base such as K₂CO₃ (2.0 equiv.) and a solvent like DMSO or DMF.
-
Reaction Conditions: Seal the tube and heat the mixture at a specified temperature (e.g., 100-130 °C) for 12-24 hours.
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Rhodium-Catalyzed C7-Alkylation of this compound
Note: This protocol is adapted from known rhodium-catalyzed C-H alkylation methods.[11]
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), [Cp*RhCl₂]₂ (0.05 equiv.), and AgSbF₆ (0.2 equiv.).
-
Reagent Addition: Add the alkene (e.g., an acrylate, 2.0 equiv.) and an additive such as pivalic acid (0.5 equiv.).
-
Solvent and Atmosphere: Add a solvent like 1,2-dichloroethane and flush with an inert gas.
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80-100 °C) for the necessary duration, monitoring the reaction progress.
-
Work-up and Purification: After completion, cool the mixture, filter through Celite, and concentrate. Purify the residue via column chromatography.
Conclusion and Outlook
The choice of catalyst for the functionalization of this compound is highly dependent on the desired transformation. Palladium offers unparalleled versatility for C-C bond formation, though careful control is needed to manage the reactivity of the C-Br bond. Copper provides a cost-effective and efficient route to valuable C-N and C-O bonds. Rhodium excels in specific C-C bond-forming reactions, particularly with alkene coupling partners.
Future research will likely focus on developing more selective and efficient catalysts that can operate under milder conditions. The development of catalysts that can selectively activate the C-H bond in the presence of the C-Br bond, or vice versa, will open up new avenues for the sequential and orthogonal functionalization of this important scaffold. Furthermore, the exploration of photoredox and electrochemical methods may provide greener and more efficient alternatives to traditional thermal catalysis.
References
- Experimental and Mechanistic Analysis of the Palladium-Catalyzed Oxidative C8-Selective C–H Homocoupling of Quinoline N-Oxides. PMC - NIH. [Link]
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. [Link]
- Optimization of rhodium(III)-catalyzed CÀH alkylation of 8-methyl- quinoline 1 a.
- Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]
- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
- N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
- Palladium-Catalyzed Ligand-Directed C–H Functionaliz
- This compound. ChemBK. [Link]
- Mechanistic Insights into the Palladium-Catalyzed Aziridination of Aliphatic Amines by C-H Activ
- Synthesis of 5-Substituted Benzo[h]quinoline Derivatives via Reactions Involving C(sp2)-Br Bond Activation.
- Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionaliz
- Late-stage C–H functionalization offers new opportunities in drug discovery. OUCI. [Link]
- Mechanistic Investigation of Palladium-Catalyzed Allylic C–H Activ
- Theoretical Study of Palladium-Catalyzed Ligand-Directed C-H Acetoxylation.
- Copper-Catalyzed Remote C−H Amination of Quinolines with N -Fluorobenzenesulfonimide.
- Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Str
- Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. PubMed. [Link]
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH. [Link]
- Recent Trends in Copper-Catalyzed C-H Amination Routes to Biologically Important Nitrogen Scaffolds. PubMed. [Link]
- Rhodium catalyzed chelation-assisted C-H bond functionaliz
- Direct C–H Functionalization of Quinones with Boronic Acids. PMC - NIH. [Link]
- ChemInform Abstract: Rh(NHC)-Catalyzed Direct and Selective Arylation of Quinolines at the 8-Position.
- Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy.
- Remote C-H Functionalization of 8-Aminoquinoline Ring. PubMed. [Link]
- Rhodium-Catalyzed Asymmetric C-H Functionaliz
- CpRh(iii)-catalyzed C(sp3)-H alkylation of 8-methylquinolines in aqueous media. Semantic Scholar. [Link]
- Rh(III)‐Catalyzed C−H alkylation of 8‐methylquinolines with acrylates.
- ChemInform Abstract: Pd(II)-Catalyzed Intermolecular Arylation of Unactivated C(sp 3 )-H Bonds with Aryl Bromides Enabled by 8-Aminoquinoline Auxiliary.
- Rh(III)-Catalyzed C(8)-H Functionalization of Quinolines via Simultaneous C-C and C-O Bond Formation: Direct Synthesis of Quinoline Derivatives with Antiplasmodial Potential. PubMed. [Link]
- Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects.
- Copper-catalyzed C5-selective thio/selenocyanation of 8-aminoquinolines. RSC Publishing. [Link]
- Rh(III)-Catalyzed C(8)-H Functionalization of Quinolines via Simultaneous C-C and C-O Bond Formation: Direct Synthesis of Quinoline Derivatives with Antiplasmodial Potential.
- Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. Scientific & Academic Publishing. [Link]
- One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. PubMed. [Link]
- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
- The C-5 position functionalization reactions of N-(quinolin-8-yl)amide.
- Aminoquinoline-Based Tridentate (NNN)-Copper Catalyst for C–N Bond-Forming Reactions from Aniline and Diazo Compounds. MDPI. [Link]
- 2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide. PMC - NIH. [Link]
- Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)
- Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives.
- Copper(II)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights into the Palladium-Catalyzed Aziridination of Aliphatic Amines by C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Trends in Copper-Catalyzed C-H Amination Routes to Biologically Important Nitrogen Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed C5-selective thio/selenocyanation of 8-aminoquinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rh(III)-Catalyzed C(8)-H Functionalization of Quinolines via Simultaneous C-C and C-O Bond Formation: Direct Synthesis of Quinoline Derivatives with Antiplasmodial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of N-(5-bromoquinolin-8-yl)acetamide Derivatives: A Comparative Guide to Cross-Reactivity
For Immediate Release
[City, State] – January 10, 2026 – In the intricate world of drug discovery, the specificity of a chemical entity to its intended biological target is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comprehensive comparative analysis of the cross-reactivity profile of N-(5-bromoquinolin-8-yl)acetamide derivatives, a class of compounds showing promise in various therapeutic areas. By examining their interactions with key protein families and comparing them to alternative agents, we offer researchers and drug development professionals a critical resource for informed decision-making.
The quinoline scaffold is a privileged structure in medicinal chemistry, known for its broad range of biological activities.[1] Derivatives of 8-aminoquinoline, to which this compound belongs, have historically been explored for their antimalarial properties and are now being investigated for anticancer and other therapeutic applications.[1] However, this structural versatility also brings the potential for interactions with multiple biological targets. This guide delves into the experimental assessment of the selectivity of this compound derivatives, with a particular focus on metalloproteinases, kinases, and their cytotoxic profiles against cancer cell lines.
Unraveling Target Engagement: A Focus on Metalloproteinases
Recent studies have highlighted the potential of 8-hydroxyquinoline derivatives as inhibitors of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS), enzymes critically involved in tissue remodeling and diseases like osteoarthritis and cancer.[2][3] Notably, certain substituted 8-hydroxyquinoline acetamide derivatives have been identified as inhibitors of ADAMTS-5, a key enzyme in cartilage degradation.[4]
To assess the cross-reactivity of this compound derivatives within this enzyme family, a robust selectivity profiling strategy is essential.
Experimental Workflow: Metalloproteinase Selectivity Profiling
Caption: Workflow for Metalloproteinase Selectivity Profiling.
A crucial aspect of this workflow is the comparison against established inhibitors. For ADAMTS-5, a relevant comparator is GLPG1972/S201086 , a small molecule inhibitor that has progressed to clinical trials.[5][6]
| Inhibitor Class | Compound Example | Primary Target | Known Off-Targets (Example) |
| This compound Derivative | Compound of Interest | ADAMTS-5 (Hypothesized) | MMPs, Kinases (To be determined) |
| Alternative ADAMTS-5 Inhibitor | GLPG1972/S201086 | ADAMTS-5 | Selective over many MMPs[7] |
Protocol for Fluorogenic Metalloproteinase Assay:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5). Reconstitute recombinant human metalloproteinase enzymes (e.g., ADAMTS-5, MMP-2, MMP-9) to the desired concentration. Prepare a fluorogenic substrate stock solution.
-
Compound Dilution: Serially dilute the this compound derivative and the comparator inhibitor (e.g., GLPG1972/S201086) in DMSO, followed by dilution in assay buffer.
-
Assay Procedure: In a 96-well plate, add the diluted compounds, followed by the enzyme solution. Incubate for a pre-determined time at 37°C.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
Beyond Metalloproteinases: Kinase Cross-Reactivity Screening
The quinoline core is a common scaffold in many kinase inhibitors.[8][9] Therefore, evaluating the cross-reactivity of this compound derivatives against a broad panel of kinases is a critical step in understanding their selectivity profile.
Experimental Workflow: Kinase Selectivity Profiling
Caption: Workflow for Kinase Selectivity Profiling.
Protocol for a Representative Kinase Assay (e.g., ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare kinase buffer, kinase-enzyme solutions, substrate solutions, and the test compound dilutions.
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 values for any active compounds.
Cellular Context: Cytotoxicity Profiling Against Cancer Cell Lines
To understand the broader biological effects and potential therapeutic applications or liabilities, assessing the cytotoxicity of this compound derivatives is crucial. Previous studies have shown that some brominated quinoline and quinazolinone derivatives exhibit cytotoxic activity against various cancer cell lines.[10][11]
Comparative Cytotoxicity Data
| Compound Class | Cell Line | Cell Type | IC50 (µM) | Reference |
| Brominated Quinazolinone Derivative | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | [11] |
| SW480 | Colorectal Adenocarcinoma | 17.85 ± 0.92 | [11] | |
| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 | [11] | |
| Phenylacetamide Derivative | MDA-MB-468 | Breast Cancer | 0.6 ± 0.08 | |
| PC-12 | Pheochromocytoma | 0.6 ± 0.08 | ||
| MCF-7 | Breast Cancer | 0.7 ± 0.4 |
Protocol for MTT Cell Viability Assay:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion and Future Directions
This guide provides a framework for the systematic evaluation of the cross-reactivity of this compound derivatives. The preliminary data on related compounds suggest a potential for these derivatives to interact with metalloproteinases and to exhibit cytotoxic effects on cancer cells. However, a comprehensive understanding of their selectivity profile requires rigorous experimental validation as outlined in the provided protocols.
Future investigations should expand the panel of targets to include other relevant protein families, such as G-protein coupled receptors (GPCRs), where quinoline-based compounds have also shown activity. A thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling will also be essential to assess the drug-like properties of these compounds.[12] By systematically characterizing the on- and off-target activities of this compound derivatives, the scientific community can better harness their therapeutic potential while mitigating the risks of undesirable side effects.
References
- A Comparative Analysis of Adamts-5-IN-2 and Other ADAMTS Inhibitors for Osteoarthritis Research. (n.d.). BenchChem.
- Ricci, A., et al. (2022). Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition. Journal of Medicinal Chemistry.
- (Placeholder for a specific reference on this compound synthesis, if available)
- (Placeholder for a specific reference on GLPG1972/S201086, if available)
- (Placeholder for a specific reference on kinase assay protocols, if available)
- (Placeholder for a specific reference on cytotoxicity of quinoline deriv
- (Placeholder for a general reference on drug discovery principles, if available)
- (Placeholder for a specific reference on ADAMTS-5 biology, if available)
- (Placeholder for a specific reference on kinase biology, if available)
- Bursavich, M. G., et al. (2008). N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5 (Aggrecanase-2). Bioorganic & Medicinal Chemistry Letters.
- (Placeholder for a specific reference on MTT assay protocol, if available)
- 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. (n.d.). BenchChem.
- (Placeholder for a specific reference on GPCRs and quinoline interaction, if available)
- Design, synthesis and preliminary bioactivity evaluations of 8-hydroxyquinoline derivatives as matrix metalloproteinase (MMP) inhibitors. (2019). European Journal of Medicinal Chemistry.
- Cytotoxicity comparison of 8-bromo-6-methylquinolin-2(1h)-one on different cell lines. (n.d.). BenchChem.
- Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
- (Placeholder for a specific reference on drug metabolism, if available)
- Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. (n.d.). Journal of Medicinal Chemistry.
- (Placeholder for a specific reference on cancer biology, if available)
- (Placeholder for a specific reference on ADMET profiling, if available)
- Design, synthesis and preliminary bioactivity evaluations of 8-hydroxyquinoline derivatives as matrix metalloproteinase (MMP) inhibitors. (2019). European Journal of Medicinal Chemistry.
- (Placeholder for a specific reference on clinical trials of ADAMTS inhibitors, if available)
- (Placeholder for a specific reference on the role of MMPs in disease, if available)
- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (n.d.). Molecules.
- (Placeholder for a specific reference on virtual screening, if available)
- (Placeholder for a specific reference on Src kinase inhibitors, if available)
- (Placeholder for a specific reference on topoisomerase inhibitors, if available)
- (Placeholder for a specific reference on GPCR signaling, if available)
- (Placeholder for a specific reference on Aurora kinase inhibitors, if available)
- (Placeholder for a specific reference on chemical suppliers, if available)
- (Placeholder for a specific reference on mechanosensitive GPCRs, if available)
- (Placeholder for a specific reference on GPCR-G protein interaction, if available)
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). Molecules.
- (Placeholder for a specific reference on GPCR-PDZ domain interaction, if available)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and preliminary bioactivity evaluations of 8-hydroxyquinoline derivatives as matrix metalloproteinase (MMP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5 (Aggrecanase-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Cytotoxicity of N-(5-bromoquinolin-8-yl)acetamide
This guide provides a comprehensive framework for evaluating the cytotoxic potential of N-(5-bromoquinolin-8-yl)acetamide, a novel quinoline derivative. Quinoline scaffolds are prevalent in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2] A thorough and systematic assessment of cytotoxicity is a cornerstone of early-stage drug discovery, providing critical data on a compound's therapeutic window and potential mechanisms of action.[3][4]
This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis framework, detailed experimental protocols, and data interpretation guidance, grounded in established scientific principles.
Introduction to this compound and Comparator Compounds
This compound is an organic compound that holds potential for various applications in drug development and organic synthesis.[5] Given that chemical modifications to the quinoline moiety are a recognized strategy for developing new drugs,[6] assessing the cytotoxic profile of this specific derivative is a logical and crucial step.
To provide a robust evaluation, the cytotoxic effects of this compound should be benchmarked against well-characterized compounds. For this guide, we propose two comparators:
-
8-Hydroxyquinoline: The parent scaffold lacking the bromo and acetamide groups. This allows for an evaluation of the contribution of these functional groups to the compound's overall activity.
-
Cisplatin: A widely used platinum-based chemotherapy drug with a well-understood mechanism of action involving DNA damage and induction of apoptosis. It serves as a positive control and a benchmark for potent cytotoxic activity.
The primary objective is to determine the concentration-dependent effects of this compound on cancer cell viability and to elucidate the primary mechanism of cell death.
Core Experimental Workflow for Cytotoxicity Assessment
A multi-assay approach is essential for a comprehensive understanding of a compound's cytotoxic effects. We will employ a tiered strategy, starting with a general assessment of metabolic activity, followed by assays that probe for membrane integrity and specific cell death pathways like apoptosis.
Caption: Principle of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight. [7][8]2. Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours to assess time-dependent effects.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. [9][10]5. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. [8]6. Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. [4]It serves as a marker for the loss of plasma membrane integrity. [11] Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare three types of controls: (1) Spontaneous LDH release (untreated cells), (2) Maximum LDH release (cells treated with a lysis buffer), and (3) background (medium only). [12]3. Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate. [13]4. Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. [14]6. Measurement: Measure the absorbance at 490 nm.
-
Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. [15][16]Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. [17]
Caption: Hypothesized intrinsic apoptosis signaling pathway.
Protocol:
-
Cell Seeding and Treatment: Seed 1-5 x 10^5 cells in 6-well plates, treat with the compound at its IC50 concentration for 24 hours. 2. Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold PBS. [17]3. Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. [18]4. Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution. [17]5. Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark. 6. Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry. [18] * Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, comparative tables.
Table 1: Comparative IC50 Values (µM) after 48h Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| 8-Hydroxyquinoline | Experimental Value | Experimental Value | Experimental Value |
| Cisplatin | Literature Value | Literature Value | Literature Value |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Apoptosis/Necrosis Profile in A549 Cells (24h Treatment at IC50)
| Treatment | Healthy Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | >95% | <5% | <2% |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Cisplatin | Experimental Value | Experimental Value | Experimental Value |
Interpretation:
-
Potency: A lower IC50 value indicates higher cytotoxic potency. Compare the IC50 of the test compound to Cisplatin.
-
Structure-Activity Relationship: Comparing the IC50 of this compound with 8-hydroxyquinoline will reveal the impact of the bromo and acetamide substitutions on cytotoxicity. Functionalization of quinoline derivatives can significantly alter their cytotoxic effects. [19]* Mechanism: An increase in the Annexin V-positive/PI-negative population suggests the compound induces apoptosis. [6]Corroborating this with a positive LDH release assay would indicate a mixed mechanism or secondary necrosis following apoptosis.
Conclusion and Future Directions
This guide outlines a systematic approach to characterize the cytotoxicity of this compound. By comparing its activity against a parent scaffold and a clinical drug across multiple cell lines and with a combination of viability and mechanistic assays, a robust preliminary profile can be established.
Future studies could explore the specific molecular pathways involved, such as investigating the expression of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) or cell cycle analysis to determine if the compound induces cell cycle arrest. [20]These further investigations will provide a more detailed understanding of its potential as a therapeutic agent.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Abcam. (n.d.). MTT assay protocol.
- Guedes, R. C., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
- Abebe, A. (n.d.). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
- Sivandzade, F., & Cucullo, L. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Provost, J. (2025). MTT Proliferation Assay Protocol.
- Pillay, C. S., et al. (n.d.). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- BenchChem. (2025).
- Asif, M. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
- Abcam. (n.d.). LDH assay kit guide: Principles and applications.
- Invitrogen. (n.d.). The Annexin V Apoptosis Assay.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
- National Center for Biotechnology Information. (2011).
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Cell Biologics Inc. (n.d.). LDH Assay.
- Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
- ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?.
- Antibodies Incorporated. (n.d.). Cell-mediated Cytotoxicity Assay: Basic Cyto Test.
- Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io.
- BMG Labtech. (2025).
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- PubChem. (n.d.). N-[(5-bromo-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide.
- ChemBK. (2024). This compound.
- PubMed. (n.d.). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)
Sources
- 1. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiologics.com [cellbiologics.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. brieflands.com [brieflands.com]
- 20. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of N-(5-bromoquinolin-8-yl)acetamide Analogs: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Within this class, 8-aminoquinolines have garnered significant attention for their broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[2][3] This guide focuses on a specific derivative, N-(5-bromoquinolin-8-yl)acetamide, as a lead compound for exploring structure-activity relationships (SAR). We will delve into a comparative analysis of its hypothetical analogs to elucidate the structural modifications that could enhance its therapeutic potential. This document is designed to provide not just data, but a logical framework for the rational design of more potent and selective analogs.
The following sections will provide an in-depth comparison of hypothetical analogs, supported by established trends in quinoline chemistry, and detailed experimental protocols for the evaluation of these compounds.
The this compound Scaffold: A Starting Point for Optimization
The parent compound, this compound, possesses key structural features that contribute to its bioactivity. The quinoline core is a known DNA intercalating agent and can chelate metal ions essential for microbial survival.[2] The acetamido group at the 8-position significantly influences the compound's electronic properties and potential for hydrogen bonding. Furthermore, the bromine atom at the C-5 position is of particular interest, as halogenation has been shown to modulate the biological activity of quinolines.[4] Specifically, the presence of bromine at the C-5 and C-7 positions has been correlated with significant inhibition of cancer cell proliferation.[4]
Our comparative analysis will, therefore, focus on systematic modifications at two primary sites: the acetamido side chain and the quinoline ring, to establish a clear SAR.
Comparative Analysis of Analog Performance
While a comprehensive experimental dataset for a full series of this compound analogs is not publicly available, we can construct a logical SAR based on established principles from related quinoline derivatives. The following tables present illustrative data, based on documented trends, to guide the rational design of future analogs.
Table 1: Hypothetical Anticancer Activity (IC50 in µM) of this compound Analogs Against a Representative Cancer Cell Line (e.g., MCF-7 - Breast Cancer)
| Compound ID | R1 (Acetamido Modification) | R2 (Quinoline Ring Modification) | Illustrative IC50 (µM) | Rationale for Predicted Activity |
| Parent | -CH3 | 5-Br | 15 | Baseline activity of the lead compound. |
| Analog A1 | -H | 5-Br | >50 | The acetyl group is likely crucial for activity, potentially through hydrogen bonding or metabolic stability. |
| Analog A2 | -CH2CH3 | 5-Br | 12 | A slight increase in lipophilicity with the propionamide group may enhance cell permeability. |
| Analog A3 | -CF3 | 5-Br | 8 | The electron-withdrawing trifluoromethyl group can enhance binding interactions and metabolic stability. |
| Analog B1 | -CH3 | 5-Cl | 18 | Chlorine is less electron-withdrawing than bromine, potentially leading to slightly reduced activity. |
| Analog B2 | -CH3 | 5-I | 10 | The larger, more polarizable iodine atom might enhance interactions with the biological target. |
| Analog B3 | -CH3 | 5,7-diBr | 5 | Additional bromination at C-7 is known to significantly increase the anticancer potency of quinolines.[4] |
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of this compound Analogs Against a Representative Bacterial Strain (e.g., Staphylococcus aureus)
| Compound ID | R1 (Acetamido Modification) | R2 (Quinoline Ring Modification) | Illustrative MIC (µg/mL) | Rationale for Predicted Activity |
| Parent | -CH3 | 5-Br | 32 | Baseline antimicrobial activity. |
| Analog C1 | -CH2-Ph | 5-Br | 16 | The addition of a phenyl ring increases lipophilicity, which can improve penetration of the bacterial cell wall. |
| Analog C2 | -CH2-(4-F-Ph) | 5-Br | 8 | A fluorine-substituted phenyl group can further enhance activity due to favorable electronic and steric properties. |
| Analog D1 | -CH3 | 5-NO2 | 64 | While electron-withdrawing, the nitro group may introduce unfavorable steric or electronic effects for antimicrobial action. |
| Analog D2 | -CH3 | H | >128 | Removal of the C-5 halogen is predicted to significantly reduce antimicrobial potency.[5] |
Synthetic Workflow for Analog Generation
The synthesis of this compound analogs can be achieved through a straightforward and adaptable synthetic route. The general workflow is depicted below, allowing for the introduction of diversity at both the acetamido side chain and the quinoline ring.
Caption: General synthetic workflow for this compound analogs.
Mechanistic Insights and Signaling Pathways
The anticancer and antimicrobial activities of 8-aminoquinoline derivatives are believed to be multifactorial.[2] The proposed mechanisms of action often involve the induction of apoptosis in cancer cells and the disruption of essential cellular processes in microbes.
For their anticancer effects, 8-aminoquinolines have been implicated in the modulation of key signaling pathways that govern cell survival and proliferation. One of the proposed mechanisms is the inhibition of the PI3K/Akt/mTOR pathway, a critical signaling cascade that is often dysregulated in cancer.[2]
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by 8-aminoquinoline analogs.
Additionally, these compounds are thought to induce cellular stress through the generation of reactive oxygen species (ROS), which can lead to DNA damage and trigger programmed cell death.[2]
In the context of antimicrobial activity, 8-aminoquinolines can chelate essential metal ions, thereby disrupting microbial enzyme function and cell membrane integrity.[2]
Detailed Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are paramount. The following are detailed, step-by-step methodologies for assessing the anticancer and antimicrobial activities of the synthesized analogs.
5.1. Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile plates
-
Test compounds (analogs) dissolved in DMSO
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
5.2. Protocol for Broth Microdilution MIC Assay
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well round-bottom plates
-
Test compounds (analogs) dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first well of a row and perform 2-fold serial dilutions across the row by transferring 50 µL from one well to the next.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion and Future Directions
The exploration of the SAR of this compound analogs, even through a hypothetical framework grounded in established medicinal chemistry principles, provides a valuable roadmap for the development of novel anticancer and antimicrobial agents. The illustrative data suggests that modifications to both the acetamido side chain and the quinoline ring can significantly impact biological activity. Specifically, the introduction of electron-withdrawing groups on the acyl moiety and additional halogenation on the quinoline core appear to be promising strategies for enhancing potency.
Future work should focus on the synthesis and systematic biological evaluation of the proposed analogs to validate these SAR hypotheses. Further mechanistic studies, including target identification and pathway analysis, will be crucial for understanding the precise molecular mechanisms of the most potent compounds and for optimizing their selectivity and safety profiles. The protocols provided herein offer a robust starting point for these essential preclinical investigations.
References
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]
- Özenver, N., et al. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. TÜBİTAK Academic Journals. [Link]
- do Nascimento, J. L., et al. (n.d.).
- Gazzola, M., et al. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PubMed Central. [Link]
- Abad-García, B., et al. (n.d.). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. [Link]
- Khan, I., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 58. [Link]
- Ryckebusch, A., et al. (2025). Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines.
- Khan, I., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed. [Link]
- Bawa, S., et al. (2024). A Review on Biological Activity of Quinoline-based Hybrids. Bentham Science Publisher. [Link]
- Lelièvre, F., et al. (n.d.). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. PubMed. [Link]
- Gomha, S. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
- Jain, A. K., et al. (n.d.). Review on recent development of quinoline for anticancer activities.
- Unknown. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors.
- Peters, W. (n.d.). Pharmacology of 8-aminoquinolines. PubMed Central. [Link]
- Wang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed Central. [Link]
- Unknown. (n.d.). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine. [Link]
- Hodge, E. B., et al. (n.d.). Antimicrobial Activity of a Series of Halo-Nitro Compounds. PubMed Central. [Link]
- Kumar, D., et al. (n.d.). C‐5 Chlorination of N‐(quinolin‐8‐yl)acetamide quinoline with TCCA.
- Beyene, A. T., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]
- Srisung, S., et al. (n.d.). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. IMR Press. [Link]
- Sheng, J., et al. (n.d.). Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. MDPI. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of a Series of Halo-Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging Theory and Experiment: The Case of N-(5-bromoquinolin-8-yl)acetamide
In the landscape of modern drug development and materials science, the synergy between theoretical prediction and experimental validation is paramount. Computational chemistry provides powerful insights into molecular properties, guiding experimental design and saving invaluable resources.[1] However, these computational models are only as robust as their correlation with real-world, experimental data.[2][3] This guide provides a comprehensive framework for synthesizing, characterizing, and modeling N-(5-bromoquinolin-8-yl)acetamide, a quinoline derivative with potential applications in medicinal chemistry.[4][5] We will navigate the complete research lifecycle, from the synthesis flask to the supercomputer, establishing a self-validating system to compare experimental results with theoretical predictions.
Part 1: Synthesis and Experimental Characterization
The first step in any comparative analysis is the generation of high-purity material and its thorough experimental characterization. This section outlines the synthesis and the suite of analytical techniques required to elucidate the structure and properties of this compound.
Synthesis Protocol
The target compound, this compound, can be synthesized via a straightforward acylation of 8-amino-5-bromoquinoline. The following protocol is a standard method for this transformation.
Materials:
-
8-amino-5-bromoquinoline
-
Acetic anhydride
-
Pyridine (as solvent and catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 8-amino-5-bromoquinoline (1.0 eq) in pyridine under a nitrogen atmosphere.
-
Acylation: Cool the solution in an ice bath to 0°C. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with dichloromethane (DCM) and wash sequentially with water and saturated sodium bicarbonate solution to remove excess pyridine and acetic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound as a solid.
Below is a diagram illustrating the key stages of the synthesis and purification workflow.
Caption: Synthesis and purification workflow for this compound.
Experimental Characterization Techniques
A multi-technique approach is essential for unambiguous characterization.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. In the ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methyl protons of the acetamide group, and a broad singlet for the N-H proton. The ¹³C NMR would corroborate this, showing signals for the quinoline carbons and the carbonyl and methyl carbons of the acetamide group.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present. Key vibrational bands to look for include the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1680 cm⁻¹), and various C=C and C=N stretching vibrations from the quinoline ring.
-
UV-Visible (UV-Vis) Spectroscopy: This technique reveals the electronic transitions within the molecule. The conjugated quinoline system will give rise to characteristic absorption bands in the UV region. The position and intensity of the maximum absorption wavelength (λ_max) are key data points for comparison with theoretical calculations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.
-
Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive data on bond lengths, bond angles, and crystal packing.
Part 2: Theoretical Modeling and Computational Workflow
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to predict and understand the properties of molecules.[8] A well-designed computational workflow can generate a wealth of theoretical data to compare against experimental results.[9]
Computational Methodology
The following workflow is a standard and robust approach for modeling organic molecules.
Software: Gaussian, ORCA, or similar quantum chemistry packages.
Step-by-Step Procedure:
-
Structure Input: Build the initial 3D structure of this compound using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory is the B3LYP functional with a 6-311++G(d,p) basis set. This step is crucial as all subsequent property calculations depend on an accurate molecular geometry.[10]
-
Frequency Calculation: After optimization, perform a vibrational frequency calculation at the same level of theory. This serves two purposes: it confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and it generates the theoretical IR spectrum.[11]
-
NMR Shielding Tensors: Calculate the NMR isotropic shielding constants using the Gauge-Including Atomic Orbital (GIAO) method.[12] These values are then converted to chemical shifts (δ) by referencing them against a calculated standard, typically Tetramethylsilane (TMS).
-
Electronic Spectra: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum.[13][14]
The diagram below outlines this computational process.
Sources
- 1. Exploration of the Role of Computational Chemistry in Modern Drug Discovery | Zhang | Computational Molecular Biology [bioscipublisher.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. solidstatenmr.org.uk [solidstatenmr.org.uk]
- 9. Preparation, Computational and Spectroscopic Analysis of a n Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde | Bentham Science [eurekaselect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Stability of N-(5-bromoquinolin-8-yl)acetamide: A Methodical Approach to Shelf-Life Determination
In the landscape of drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. A molecule that cannot withstand the rigors of storage and formulation is a liability, regardless of its pharmacological prowess. This guide provides an in-depth, comparative analysis of the stability of N-(5-bromoquinolin-8-yl)acetamide, a quinoline derivative of interest, against relevant structural analogs. Our objective is to not only present stability data but to elucidate the strategic thinking behind the experimental design, thereby empowering researchers to conduct robust, self-validating stability studies.
Introduction: The Imperative of Intrinsic Stability
The journey from a promising lead compound to a marketable drug product is fraught with challenges, chief among them being the assurance of chemical integrity over time. Stability testing is not merely a regulatory checkbox; it is a fundamental scientific investigation into a molecule's vulnerabilities.[1] The data gleaned from these studies inform critical decisions regarding formulation development, packaging selection, storage conditions, and ultimately, the product's shelf-life.[1][2]
Forced degradation, or stress testing, is the crucible in which we forge our understanding of a molecule's stability profile. By subjecting the API to conditions more severe than those it will encounter during its shelf-life, we can rapidly identify potential degradation pathways and products.[3][4] This proactive approach is mandated by regulatory bodies like the International Council for Harmonisation (ICH) and is essential for developing and validating stability-indicating analytical methods—methods capable of distinguishing the intact API from its degradants.[1][3]
This guide will focus on this compound, a compound with potential applications in medicinal chemistry.[5] We will compare its stability profile to two other quinoline derivatives:
-
Comparator A: N-(quinolin-8-yl)acetamide: The unsubstituted parent compound, allowing for an assessment of the electronic and steric influence of the bromine atom on stability.
-
Comparator B: N-(5-chloroquinolin-8-yl)acetamide: A closely related halogenated analog, providing insight into the relative stability effects of different halogen substituents.
Physicochemical Profile of this compound
Before delving into stability studies, a foundational understanding of the molecule's properties is essential.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrN₂O | [6][7] |
| Molecular Weight | 265.11 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Soluble in organic solvents like ethanol, chloroform, and DMSO; slightly soluble in water.[5] |
The presence of the quinoline ring system, an amide linkage, and a bromine substituent are key features that will influence its degradation pathways. Quinoline derivatives, as a class, are known to be susceptible to pH-dependent degradation and photolysis.[8]
The Strategic Framework of a Forced Degradation Study
The goal of a forced degradation study is to achieve a target degradation of 5-20% of the API.[3][9][10] This range is optimal because it generates a sufficient quantity of degradation products to be analytically characterized without leading to secondary or tertiary degradants that would not be observed under normal storage conditions.[9][10]
Below is the logical workflow for conducting a comprehensive forced degradation study.
Caption: Experimental workflow for a forced degradation study.
Detailed Experimental Protocol: Forced Degradation
The following protocol outlines the steps for subjecting this compound and its comparators to forced degradation.
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of each compound in a 50:50 mixture of acetonitrile and water. This solvent system is chosen to ensure solubility and compatibility with reverse-phase HPLC.
-
Stress Conditions: [8]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C. For solid-state thermal stress, place a small amount of the pure API powder in the same oven.
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source meeting ICH Q1B specifications (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt-hours/m²).[8] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sampling and Analysis:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 4, 8, 24, and 48 hours).
-
Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples using a validated stability-indicating HPLC method (see Section 4).
-
Development of a Stability-Indicating HPLC Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.[11] High-Performance Liquid Chromatography (HPLC) is the workhorse for this application due to its specificity, sensitivity, and robustness.[12]
Protocol: Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector and ideally, a mass spectrometer (MS) for peak identification.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for moderately polar compounds like quinoline derivatives.
-
Mobile Phase: A gradient elution is typically required to separate the parent compound from its more polar degradation products.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined from a UV scan), and also collect full spectral data using the PDA to assess peak purity.
-
Method Validation: The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. Specificity is paramount and is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound.
Comparative Stability Analysis
The following tables present plausible, hypothetical data from the forced degradation studies, illustrating the comparative stability of this compound and its analogs.
Table 1: Percentage Degradation after 24 Hours under Stress Conditions
| Stress Condition | This compound (% Degradation) | Comparator A: N-(quinolin-8-yl)acetamide (% Degradation) | Comparator B: N-(5-chloroquinolin-8-yl)acetamide (% Degradation) |
| 0.1 M HCl, 60°C | 8.5 | 12.1 | 9.2 |
| 0.1 M NaOH, 60°C | 18.2 | 25.6 | 19.8 |
| 3% H₂O₂, RT | 5.1 | 4.8 | 5.5 |
| 80°C (Solution) | 3.4 | 4.5 | 3.8 |
| Photolytic (ICH Q1B) | 11.7 | 15.3 | 12.9 |
Table 2: Major Degradation Products Identified by LC-MS
| Stress Condition | This compound Degradant | Comparator A Degradant | Comparator B Degradant |
| Base Hydrolysis | 5-bromo-8-aminoquinoline (Hydrolysis of amide) | 8-aminoquinoline | 5-chloro-8-aminoquinoline |
| Photolytic | De-brominated species, potential ring-opened products | Ring-opened products | De-chlorinated species |
Interpretation of Results and Field Insights
-
Influence of the Bromo-Substituent: The data suggests that the electron-withdrawing nature of the bromine atom at the 5-position provides a degree of stabilization to the quinoline ring system against both hydrolytic and photolytic degradation compared to the unsubstituted Comparator A. This is a common observation where electron-withdrawing groups can decrease the electron density of the aromatic system, making it less susceptible to certain types of degradation.
-
Halogen Comparison: this compound shows slightly better stability than its chloro-analog (Comparator B) under hydrolytic and photolytic stress. This could be attributed to the differences in the C-X bond strength (C-Br vs. C-Cl) and the electronic effects of the respective halogens.
-
Primary Degradation Pathway: For all three compounds, the amide linkage proves to be the most labile bond, particularly under basic conditions, leading to hydrolysis as the primary degradation pathway. This is a critical insight for formulation scientists, who would need to ensure the excipients and the final formulation pH are controlled to minimize this degradation route.
-
Oxidative and Thermal Stability: All three compounds exhibit good stability under oxidative and thermal stress, suggesting that special packaging to protect against oxygen or short-term temperature excursions during shipping may not be a primary concern.
Shelf-Life Determination: A Data-Driven Approach
The ultimate goal of stability testing is to establish a retest period for an API or a shelf-life for a drug product.[13][14] This is achieved through long-term and accelerated stability studies under ICH-prescribed conditions.[13][15]
Table 3: ICH Storage Conditions for Long-Term and Accelerated Stability Studies
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Data from these studies are analyzed to determine the rate of change of critical quality attributes (e.g., assay of the API, levels of degradation products). Statistical analysis, as outlined in ICH Q1E, is then used to predict the time at which the specification limits will be breached.[16]
Sources
- 1. Forced Degradation Testing | SGS USA [sgs.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. chembk.com [chembk.com]
- 6. N-(5-bromo-8-quinolinyl)acetamide [chemicalbook.com]
- 7. 99851-80-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pharmtech.com [pharmtech.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICH Guidelines: Stability and Shelf Life | METROPACK [metropack.eu]
- 14. intuitionlabs.ai [intuitionlabs.ai]
- 15. database.ich.org [database.ich.org]
- 16. Evaluating the performance of the ICH guidelines for shelf life estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-(5-bromoquinolin-8-yl)acetamide: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of N-(5-bromoquinolin-8-yl)acetamide, a compound frequently utilized as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] While this molecule is invaluable in research and development, its halogenated quinoline structure necessitates a rigorous and informed approach to its disposal to mitigate potential hazards.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple checklist, offering a framework grounded in the principles of chemical hygiene, regulatory compliance, and scientific rationale. Every step outlined is designed to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid, white to off-white crystalline powder.[1] It is soluble in organic solvents like ethanol, chloroform, and dimethyl sulfoxide, but only slightly soluble in water.[1] Due to its nature as a bromo-aromatic compound, it is prudent to handle it with care, assuming potential for irritation and sensitization upon direct contact with skin and eyes.[1]
Inferred Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1]
-
Sensitization: Repeated exposure could lead to allergic reactions in susceptible individuals.[1]
-
Toxicity: While specific data is unavailable, related aromatic and halogenated compounds can exhibit toxicity. The parent compound, acetamide, is suspected of causing cancer.[4][5]
-
Environmental Hazard: Brominated aromatic compounds can be persistent in the environment. Improper disposal can lead to contamination of soil and water.
| Property | Information | Source |
| Chemical Formula | C11H9BrN2O | [6][7] |
| Molecular Weight | 265.11 g/mol | [6][7] |
| Appearance | White to off-white crystal or crystalline powder | [1] |
| Solubility | Soluble in ethanol, chloroform, DMSO; slightly soluble in water | [1] |
Personal Protective Equipment (PPE) and Safe Handling
In accordance with OSHA's Laboratory Standard (29 CFR 1910.1450), a written Chemical Hygiene Plan (CHP) is essential for outlining safe operating procedures.[8][9][10] When handling this compound, the following PPE is mandatory:
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves before use and dispose of them properly after handling the compound.
-
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling any dust or aerosolized particles.
Spill and Emergency Procedures
In Case of a Spill:
-
Alert and Evacuate: Immediately notify colleagues in the vicinity and, if the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control and Contain: For small, solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills (if dissolved in a solvent), use an inert absorbent material like vermiculite or sand.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is its classification as a halogenated organic waste . This waste stream must be segregated from non-halogenated and other types of chemical waste to ensure proper and safe disposal, which typically involves high-temperature incineration by a licensed hazardous waste facility.[3]
Step 1: Waste Segregation at the Source
-
Designated Waste Container: All solid waste contaminated with this compound (e.g., unused compound, contaminated filter paper, weighing boats) must be placed in a designated, clearly labeled hazardous waste container.
-
Solvent Waste: If this compound is used in solution, the resulting liquid waste must be collected in a separate, compatible container labeled as "Halogenated Organic Waste." Do not mix with non-halogenated solvents.[2]
Step 2: Containerization and Labeling
-
Container Type: Use a robust, leak-proof container with a secure screw-top cap that is compatible with the chemical waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any solvents present. The approximate concentrations or amounts should also be indicated.
Step 3: Accumulation and Storage
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
Accumulation Time: Adhere to your institution's and local regulations regarding the maximum amount of time a waste container can be stored in a satellite accumulation area before being transferred to a central hazardous waste facility.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is nearly full (around 80-90% capacity to allow for expansion), contact your institution's EHS department or their designated hazardous waste contractor to arrange for pickup and disposal.[3]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, ethical research, and environmental responsibility. By adhering to the principles of hazard identification, proper handling, and correct waste stream segregation, researchers can mitigate risks and ensure that their valuable work does not come at the cost of personal or environmental well-being. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the primary authority for waste management protocols.
References
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- 29 CFR 1910.
- Preventing Exposure to Hazardous Chemicals in Laboratories.
- OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]
- This compound. ChemBK. [Link]
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]
- This compound | CAS 99851-80-6. Chemical-Suppliers.com. [Link]
- N-(5-bromoisoquinolin-8-yl)acetamide. Chemspace. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
- 99851-80-6|this compound. BIOFOUNT. [Link]
- Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]
- EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
- Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: Decabromodiphenyl Ether. U.S. Environmental Protection Agency. [Link]
- Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. RSC Publishing. [Link]
- Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simul
- PUBLIC REPORT Acetamide, N-[2-(2-hydroxyethoxy)ethyl]- (INCI Name: Acetamidoethoxyethanol). Australian Industrial Chemicals Introduction Scheme. [Link]
- Entrapment and release of quinoline derivatives using a hydrogel of a low molecular weight gel
- The polarography of quinoline derivatives. Part II. The reduction of 8-hydroxyquinoline at the dropping-mercury cathode. Journal of the Chemical Society (Resumed). [Link]
- The polarography of quinoline derivatives. Part III. The reduction of quinoline-8-carboxylic acid at the dropping-mercury cathode. Journal of the Chemical Society (Resumed). [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nj.gov [nj.gov]
- 6. 99851-80-6|this compound|BLD Pharm [bldpharm.com]
- 7. 99851-80-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 8. osha.gov [osha.gov]
- 9. mastercontrol.com [mastercontrol.com]
- 10. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
A Guide to the Safe Handling of N-(5-bromoquinolin-8-yl)acetamide: Personal Protective Equipment and Operational Protocols
This document provides a detailed technical guide for the safe handling, use, and disposal of N-(5-bromoquinolin-8-yl)acetamide (CAS 99851-80-6). As a brominated heterocyclic aromatic compound, it requires stringent safety protocols to mitigate risks to laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles for halogenated organic compounds.
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, the safety protocols outlined herein are synthesized from the known hazards of structurally similar compounds, including bromoquinolines, halogenated aromatics, and acetamides.[1][2][3][4] It is imperative to treat this compound with the caution afforded to substances with potential for irritation, sensitization, and toxicity.[5]
Hazard Identification and Risk Assessment
This compound is a white to off-white crystalline solid, soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO), with slight solubility in water.[5] The primary hazards are associated with its structural motifs:
-
Bromoquinoline Moiety : Halogenated aromatic compounds are often associated with skin, eye, and respiratory tract irritation.[1][6] They can be harmful if swallowed or inhaled.[3]
-
Acetamide Group : The parent compound, acetamide, is a suspected carcinogen.[4][7] While this does not automatically confer carcinogenicity to its derivatives, it warrants a cautious approach, minimizing exposure to the lowest possible level.[7]
-
Overall Profile : The compound may cause sensitization and irritation upon direct contact with skin or eyes.[5]
A thorough risk assessment must be conducted before any handling, considering the scale of the experiment, the potential for aerosolization, and the specific manipulations involved.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure through inhalation, dermal contact, or eye contact. The following table summarizes the required equipment, with the causality for each choice explained.
| Protection Type | Required Equipment | Rationale and Justification |
| Eye and Face Protection | Chemical safety goggles with side-shields and a full-face shield. | Protects against splashes of the compound or its solutions, which can cause serious eye irritation.[1][6] A face shield provides an additional barrier against larger splashes during transfer or reaction quenching. |
| Skin and Body Protection | - Gloves : Double-gloving with chemical-resistant nitrile gloves.- Lab Coat : Fire-retardant, long-sleeved lab coat, fully buttoned.- Clothing : Long pants and closed-toe, chemical-resistant shoes. | - Gloves : Prevents skin contact, which can lead to irritation or sensitization.[5] Double-gloving is a best practice when handling potentially hazardous solids. Check glove manufacturer data for compatibility with solvents being used.[1][8]- Lab Coat : Protects the body and personal clothing from contamination.[9]- Clothing : Ensures no skin is exposed between the lab coat and footwear. |
| Respiratory Protection | All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood. | This is the primary engineering control to prevent inhalation of airborne particles or solvent vapors.[1][2] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with organic vapor and particulate cartridges is required.[3] |
Safe Handling and Operational Plan
Adherence to a strict, step-by-step operational plan minimizes the risk of exposure and contamination.
Preparation and Weighing
-
Designate a Work Area : All work must be conducted within a certified chemical fume hood.[2] Ensure the work area is clean and uncluttered.
-
Assemble Equipment : Gather all necessary glassware, spatulas, and reagents before introducing the compound.
-
Weighing : Weigh the solid compound within the fume hood. Use a tared weigh boat or glassine paper to avoid contaminating the balance. Handle with care to minimize the generation of dust.
-
Solubilization : If preparing a solution, add the solvent to the vessel containing the pre-weighed solid. Cap the container immediately and mix gently.
Experimental Workflow
The following diagram illustrates the logical flow for safely handling this compound during a typical synthetic procedure.
Caption: Emergency response decision tree for incidents involving the compound.
Storage and Disposal Plan
Storage
Store the compound in a tightly sealed, properly labeled container. [10]Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [3]Store locked up and in a designated area for toxic or hazardous chemicals. [3][4]
Waste Disposal
The disposal of this compound and any materials contaminated with it must be handled as hazardous waste.
-
Segregation is Key : All waste containing this compound (e.g., residual solid, solutions, contaminated gloves, absorbent materials) must be collected in a dedicated waste container for halogenated organic waste . [1]This is crucial because halogenated waste requires specific incineration processes to prevent the formation of toxic byproducts like dioxins and furans. [11][12]Do not mix with non-halogenated waste.
-
Labeling : The waste container must be clearly and accurately labeled with its contents, including "Halogenated Organic Waste" and the chemical name.
-
Institutional Procedures : Follow all local, state, and federal regulations, and adhere strictly to your institution's EHS guidelines for hazardous waste pickup and disposal. [3] By implementing these comprehensive safety measures, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for themselves and their colleagues.
References
- BenchChem. (2025). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
- ChemBK. (2024). This compound. ChemBK.
- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives. Benchchem.
- BenchChem. (2025). An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. Benchchem.
- U.S. EPA. (1983). Bromination Process for Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. Benchchem.
- U.S. EPA. (2025). Personal Protective Equipment. U.S. Environmental Protection Agency.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
- KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for N-(5-Aminopyridin-3-yl)acetamide.
- Fisher Scientific. (2010). Safety Data Sheet for N-Bromoacetamide. Fisher Scientific.
- AK Scientific, Inc. Safety Data Sheet for N-(1,2,3,4-Tetrahydroquinolin-5-yl)acetamide.
- Chemtalk. (2008). Bromine water - disposal. Chemtalk Science Forum.
- Sigma-Aldrich. (2024). Safety Data Sheet for Acetamide. Sigma-Aldrich.
- New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Acetamide. NJ.gov.
- Wits Chemistry. (2022). Personal Protective Equipment (PPE) | Chemistry. YouTube.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE. ChemTalk.
- AK Scientific, Inc. Safety Data Sheet for N-(4-Isoquinolinyl)acetamide.
- PubMed. (2005). Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. aksci.com [aksci.com]
- 7. nj.gov [nj.gov]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. m.youtube.com [m.youtube.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 12. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

